1-Butyl-3-methylimidazolium dibutyl phosphate
Description
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Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;dibutyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C8H19O4P/c1-3-4-5-10-7-6-9(2)8-10;1-3-5-7-11-13(9,10)12-8-6-4-2/h6-8H,3-5H2,1-2H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXQJRGQUZXUMU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCOP(=O)([O-])OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663199-28-8 | |
| Record name | 1-Butyl-3-methylimidazolium dibutyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP])
Introduction: The Significance of 1-Butyl-3-methylimidazolium Dibutyl Phosphate in Modern Chemistry
This compound, designated as [Bmim][DBP], is a prominent member of the ionic liquid (IL) family. These salts, which are liquid at or near room temperature, have garnered immense interest across various scientific disciplines due to their unique physicochemical properties. Unlike traditional volatile organic solvents, ionic liquids exhibit negligible vapor pressure, high thermal stability, and a wide electrochemical window. The tunable nature of their cations and anions allows for the design of task-specific ILs with tailored properties.
[Bmim][DBP], with its imidazolium cation and phosphate anion, offers a unique combination of characteristics, making it a valuable tool in chemical synthesis, catalysis, and electrodeposition.[1] The dibutyl phosphate anion, in particular, can impart specific solubility profiles and catalytic activities, for instance, in esterification reactions.[2] This guide provides a comprehensive overview of the synthesis of [Bmim][DBP], targeting researchers, scientists, and professionals in drug development who require a detailed and scientifically grounded protocol. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of these reactions, and provide detailed experimental procedures and characterization techniques to ensure the synthesis of a high-purity, well-characterized product.
Synthetic Strategies: Pathways to [Bmim][DBP]
The synthesis of this compound can be approached via two main strategies: a direct, one-pot synthesis and a more traditional, two-step approach involving quaternization followed by anion exchange. This guide will detail both methodologies, providing a rationale for each.
Method 1: Direct Synthesis from Tributyl Phosphate and 1-Methylimidazole (Proposed)
A direct synthesis route for [Bmim][DBP] has been reported, involving the reaction of tributyl phosphate with 1-methylimidazole.[2] This method is attractive due to its atom economy and procedural simplicity.
Reaction Principle: This synthesis is believed to proceed via a nucleophilic attack of the nitrogen atom in 1-methylimidazole on one of the butyl groups of tributyl phosphate, leading to the formation of the 1-butyl-3-methylimidazolium cation and the dibutyl phosphate anion in a single step.
Caption: Proposed direct synthesis of [Bmim][DBP].
While the abstract of a study indicates the feasibility of this reaction, a detailed, peer-reviewed experimental protocol is not widely available in the public domain.[2] Researchers attempting this route would need to perform optimization studies to determine the ideal reaction conditions, such as temperature, reaction time, and stoichiometry, as well as develop a robust purification strategy.
Method 2: Two-Step Synthesis via Quaternization and Anion Exchange (Recommended)
A more established and versatile method for synthesizing a wide range of ionic liquids, including [Bmim][DBP], is a two-step process. This approach offers greater control over the purity of the final product.
Step 1: Quaternization - Synthesis of 1-Butyl-3-methylimidazolium Halide ([Bmim][X])
The first step involves the synthesis of the 1-butyl-3-methylimidazolium cation with a halide counter-ion (typically chloride or bromide). This is a classic N-alkylation reaction.
Caption: Quaternization step for [Bmim][X] synthesis.
Step 2: Anion Exchange (Metathesis) - Formation of [Bmim][DBP]
The second step is a metathesis reaction where the halide anion of the previously synthesized [Bmim][X] is exchanged for the dibutyl phosphate anion. This is typically achieved by reacting [Bmim][X] with a salt of dibutyl phosphoric acid, such as potassium dibutyl phosphate or ammonium dibutyl phosphate.
Caption: Anion exchange step to form [Bmim][DBP].
Detailed Experimental Protocols
The following protocols are provided as a guide and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])
This protocol is adapted from established procedures for the synthesis of imidazolium halides.[3]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Methylimidazole | 82.10 | 82.1 g (79.7 mL) | 1.0 |
| 1-Chlorobutane | 92.57 | 101.8 g (115.7 mL) | 1.1 |
| Ethyl Acetate | 88.11 | As needed | - |
| Acetonitrile | 41.05 | As needed | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1-methylimidazole (1.0 mol) and acetonitrile (100 mL).
-
Heat the mixture to 75°C with stirring.
-
Slowly add 1-chlorobutane (1.1 mol) to the flask.
-
Maintain the reaction mixture at reflux (around 75-80°C) for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is washed three times with 100 mL portions of ethyl acetate to remove any unreacted starting materials. In each wash, stir the mixture vigorously for 15 minutes, then allow the phases to separate and decant the upper ethyl acetate layer.
-
After the final wash, dry the product under high vacuum at 70°C for 24 hours to remove any residual solvent. The product, [Bmim][Cl], should be a colorless to pale yellow viscous liquid or solid.
Protocol 2: Synthesis of Potassium Dibutyl Phosphate (K[DBP])
This protocol is a conceptual adaptation based on the synthesis of potassium di-tert-butyl phosphate.[4][5][6]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Dibutyl phosphite | 194.21 | 19.42 g | 0.10 |
| Potassium bicarbonate | 100.12 | 6.01 g | 0.06 |
| Potassium permanganate | 158.03 | 7.0 g | 0.044 |
| Water | 18.02 | 100 mL | - |
Procedure:
-
In a 250 mL beaker, dissolve dibutyl phosphite (0.10 mol) and potassium bicarbonate (0.06 mol) in 100 mL of water.
-
Cool the solution in an ice bath with stirring.
-
Slowly add potassium permanganate (0.044 mol) in small portions over one hour, maintaining the temperature below 20°C.
-
Allow the reaction to stir at room temperature for an additional hour. A brown precipitate of manganese dioxide will form.
-
Heat the mixture to 60°C for 15 minutes.
-
Filter the hot solution through a pad of celite to remove the manganese dioxide.
-
Wash the filter cake with a small amount of hot water.
-
Evaporate the water from the filtrate under reduced pressure to obtain the crude potassium dibutyl phosphate. The product can be further purified by recrystallization if necessary.
Protocol 3: Anion Exchange to Synthesize [Bmim][DBP]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| [Bmim][Cl] | 174.67 | 17.47 g | 0.10 |
| Potassium Dibutyl Phosphate | 248.32 | 24.83 g | 0.10 |
| Dichloromethane | 84.93 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
Dissolve [Bmim][Cl] (0.10 mol) and potassium dibutyl phosphate (0.10 mol) in 50 mL of deionized water in a 250 mL separatory funnel.
-
Add 100 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 5 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower organic layer contains the [Bmim][DBP], while the upper aqueous layer contains the potassium chloride byproduct.
-
Drain the lower organic layer.
-
Wash the organic layer three times with 20 mL portions of deionized water to remove any remaining chloride ions. The absence of chloride in the aqueous washings can be confirmed by adding a few drops of a silver nitrate solution; the absence of a white precipitate (AgCl) indicates complete removal.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Dry the final product, [Bmim][DBP], under high vacuum at 80°C for 24 hours to remove any residual water and solvent. The product should be a pale yellow, transparent liquid.[1]
Purification and Quality Control: A Self-Validating System
The purity of an ionic liquid is paramount, as impurities can significantly alter its physicochemical properties.
-
Removal of Volatiles: Drying under high vacuum at an elevated temperature is crucial to remove residual solvents like ethyl acetate, acetonitrile, and dichloromethane, as well as any absorbed water.
-
Decolorization: If the synthesized ionic liquid is colored (often due to impurities from the starting materials or side reactions), it can be decolorized by stirring with activated charcoal, followed by filtration.[4][6]
-
Halide Impurity Test: As mentioned, the absence of halide ions should be confirmed using the silver nitrate test on the final aqueous washings during the anion exchange step. Residual halides can be detrimental in many applications, particularly in electrochemistry.
-
Water Content: The water content of the final product should be determined using Karl Fischer titration.[7][8][9][10][11] This is a highly accurate method for quantifying trace amounts of water in a sample.[11] For many applications, a water content below 100 ppm is desirable.
Characterization and Analysis
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This is one of the most powerful tools for confirming the structure of the [Bmim]+ cation. The expected chemical shifts (in ppm, relative to TMS) are:
-
A triplet around 0.9 ppm (3H) corresponding to the terminal methyl group of the butyl chain.
-
A multiplet around 1.3 ppm (2H) for the second CH₂ group of the butyl chain.
-
A multiplet around 1.8 ppm (2H) for the CH₂ group adjacent to the imidazolium ring.
-
A singlet around 3.9 ppm (3H) for the methyl group on the other nitrogen of the imidazolium ring.
-
A triplet around 4.2 ppm (2H) for the N-CH₂ group of the butyl chain.
-
Singlets in the range of 7.5-10.0 ppm for the three protons on the imidazolium ring. The proton at the C2 position is the most downfield.[12][13][14][15] The dibutyl phosphate anion will also show characteristic peaks for the butyl chains.
-
-
³¹P NMR: This technique is essential for characterizing the phosphate anion. A single peak should be observed, confirming the presence of the dibutyl phosphate species.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the ionic liquid. Key expected vibrational bands include:
-
C-H stretching vibrations of the alkyl chains and the imidazolium ring around 2800-3200 cm⁻¹.[16]
-
C=C and C=N stretching vibrations of the imidazolium ring in the 1500-1650 cm⁻¹ region.[17][18]
-
P=O and P-O-C stretching vibrations from the dibutyl phosphate anion, typically in the 1000-1300 cm⁻¹ region.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the ionic liquid.[19][20][21][22] A TGA thermogram will show the temperature at which the ionic liquid begins to decompose. [Bmim][DBP] is reported to have an onset decomposition temperature in the range of 275-297°C.[23]
Conclusion
This guide has provided a detailed, technically grounded framework for the synthesis, purification, and characterization of this compound. The recommended two-step synthesis, involving quaternization followed by anion exchange, offers a reliable and controllable route to a high-purity product. The provided protocols, coupled with the outlined purification and characterization techniques, form a self-validating system that enables researchers to confidently synthesize and verify the quality of [Bmim][DBP] for their specific applications. As with any chemical synthesis, adherence to safety protocols and careful experimental execution are paramount for success.
References
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Ibrahim, M. H., Hayyan, A., Hashim, M. A., & Hayyan, M. (2016). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of the Japan Petroleum Institute, 59(4), 157-163.
-
Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The 1H NMR(D2O, δ(ppm),relative to TMS)spectrum consists of the following peaks:0. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR of imidazolium ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification. Retrieved from [Link]
- Ejidike, I. P., & Adebayo, G. A. (2018). Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system. International Journal of ChemTech Research, 11(5), 209-219.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of thermal stability and pyrolysis kinetic of dibutyl phosphate-based ionic liquid through thermogravimetry, gas chromatography/mass spectrometry, and Fourier transform infrared spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shift values of 1-butyl-3-methylimidazolium salt.... Retrieved from [Link]
-
Molecules. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved from [Link]
- Google Patents. (n.d.). WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
-
AIChE. (n.d.). (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS. Retrieved from [Link]
-
ACS Publications. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C 6 H 13 ) 3 P(C 14 H 29 )][BF 4 ]. Retrieved from [Link]
-
Oak Ridge National Laboratory. (2010). Characterization of the influence of the ionic liquid 1-butyl-3- methylimidazolium chloride on the structure and thermal stability of green fluorescent protein. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
MDPI. (2020). Probing Structures of Interfacial 1-Butyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid on Nano-Aluminum Oxide Surfaces Using High-Pressure Infrared Spectroscopy. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. hiyka.com [hiyka.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. metrohm.com [metrohm.com]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS | AIChE [proceedings.aiche.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
"1-Butyl-3-methylimidazolium dibutyl phosphate" characterization techniques
An In-Depth Technical Guide to the Characterization of 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP])
Introduction
This compound, designated [Bmim][DBP], is an ionic liquid (IL) belonging to the imidazolium class. Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature. Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—make them highly attractive for diverse applications, including as solvents or catalysts in chemical synthesis, and in electrodeposition.[1][2] For researchers, scientists, and drug development professionals, a thorough and precise characterization of [Bmim][DBP] is not merely a preliminary step but a foundational requirement to ensure reproducibility, understand reaction mechanisms, and guarantee the quality of the final application.
This guide provides a comprehensive overview of the core analytical techniques employed to validate the structure, purity, and physical properties of [Bmim][DBP]. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating reliable and accurate data.
Part 1: Structural Elucidation and Purity Verification
Confirming the chemical identity of the 1-butyl-3-methylimidazolium cation and the dibutyl phosphate anion is the primary step in characterization. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of both the cation and anion.
Causality Behind Experimental Choices:
-
Choice of Solvent: A deuterated solvent that can effectively dissolve the IL without interfering with its signals is crucial. DMSO-d₆ is a common choice for ionic liquids.[3]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The integration of peaks helps confirm the ratio of protons in the cation and anion.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms, confirming the carbon skeleton of both ions.[4]
-
³¹P NMR: This is essential for the phosphate anion, providing a single, clear signal that confirms the presence and chemical environment of the phosphorus atom.
Experimental Protocol: ¹H, ¹³C, and ³¹P NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the [Bmim][DBP] sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune the NMR spectrometer to the frequencies of ¹H, ¹³C, and ³¹P nuclei. Ensure the sample is at a constant, known temperature (e.g., 298 K) for consistent chemical shifts.[5]
-
Data Acquisition (¹H): Acquire the proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Acquisition (¹³C): Acquire the carbon spectrum using broadband proton decoupling to simplify the spectrum to single lines for each carbon.[3] This typically requires a longer acquisition time than ¹H NMR.
-
Data Acquisition (³¹P): Acquire the phosphorus spectrum. This is usually a quick experiment resulting in a single peak for [DBP]⁻.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P).
Data Presentation: Expected Chemical Shifts
The following table summarizes the anticipated chemical shifts for [Bmim][DBP]. Note that exact values can vary slightly based on solvent and concentration. The data is compiled based on characteristic values for the [Bmim]⁺ cation and dibutyl phosphate.[5][6]
| Assignment ([Bmim]⁺ Cation) | Nucleus | Expected δ (ppm) | Assignment ([DBP]⁻ Anion) | Nucleus | Expected δ (ppm) |
| N-CH -N (Imidazolium C2-H) | ¹H | ~9.1 | P-O-CH ₂ | ¹H | ~3.7 |
| N-CH =CH -N | ¹H | ~7.7 - 7.8 | O-CH₂-CH ₂ | ¹H | ~1.5 |
| N-CH ₂-(CH₂)₂-CH₃ | ¹H | ~4.2 | O-(CH₂)₂-CH ₂ | ¹H | ~1.3 |
| N-CH ₃ | ¹H | ~3.8 | CH₂-CH ₃ | ¹H | ~0.9 |
| N-CH₂-CH ₂ | ¹H | ~1.8 | P | ³¹P | ~1-3 |
| N-(CH₂)₂-CH ₂ | ¹H | ~1.3 | P-O-C H₂ | ¹³C | ~65 |
| CH₂-CH ₃ | ¹H | ~0.9 | O-CH₂-C H₂ | ¹³C | ~33 |
| N -C-N (Imidazolium C2) | ¹³C | ~137 | O-(CH₂)₂-C H₂ | ¹³C | ~19 |
| N-C H=C H-N | ¹³C | ~122 - 124 | CH₂-C H₃ | ¹³C | ~14 |
| N-C H₂-(CH₂)₂-CH₃ | ¹³C | ~49 | |||
| N-C H₃ | ¹³C | ~36 | |||
| N-CH₂-C H₂ | ¹³C | ~32 | |||
| N-(CH₂)₂-C H₂ | ¹³C | ~19 | |||
| CH₂-C H₃ | ¹³C | ~13 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For [Bmim][DBP], it is used to confirm the presence of the imidazolium ring, the alkyl chains (C-H bonds), and the phosphate group (P=O and P-O-C bonds).
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is often preferred for liquids as it requires minimal sample preparation and is highly reproducible. Alternatively, a thin film between two salt plates (e.g., NaCl or KBr) can be used.
-
Interpretation: The key is to identify characteristic peaks. The C-H stretches of the alkyl chains, the C=C and C=N stretches of the imidazolium ring, and the strong P=O stretch from the phosphate anion are all distinctive markers.[7][8][9]
Experimental Protocol: FTIR-ATR
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a single drop of [Bmim][DBP] directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Presentation: Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Component | Reference |
| 3150 - 3100 | C-H Stretching | Imidazolium Ring | [9] |
| 2960 - 2870 | C-H Stretching | Butyl and Methyl Alkyl Chains | [8][10] |
| 1635 - 1570 | C=C and C=N Stretching | Imidazolium Ring Framework | [8][9] |
| ~1240 | P=O Stretching | Dibutyl Phosphate Anion | (Typical for phosphates) |
| ~1030 | P-O-C Stretching | Dibutyl Phosphate Anion | (Typical for phosphates) |
| ~840 | C-N Stretching | Imidazolium Ring | [8] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass-to-charge ratio (m/z) of the constituent ions, confirming their molecular weights. Electrospray Ionization (ESI) is the ideal method for ionic liquids as it gently transfers the pre-existing ions from the liquid phase to the gas phase for analysis.[11][12]
Causality Behind Experimental Choices:
-
Ionization Mode: ESI is used in both positive and negative ion modes. Positive mode detects the [Bmim]⁺ cation, while negative mode detects the [DBP]⁻ anion.
-
Tandem MS (MS/MS): To further confirm the structure, the parent ion can be isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For the [Bmim]⁺ cation, a common fragmentation pathway is the loss of butene.[11][13]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of [Bmim][DBP] (e.g., 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Positive Ion Mode: Set the mass spectrometer to detect positive ions. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to obtain a stable signal. Acquire the full scan mass spectrum. The base peak should correspond to the [Bmim]⁺ cation.
-
Negative Ion Mode: Switch the spectrometer to detect negative ions and re-optimize source parameters. Acquire the spectrum, which should show a prominent peak for the [DBP]⁻ anion.
-
(Optional) MS/MS Analysis: In positive mode, select the parent ion (m/z 139) for fragmentation and acquire the product ion spectrum to observe characteristic fragments.
Data Presentation: Expected Mass-to-Charge Ratios
| Ion | Formula | Mode | Expected m/z | Key Fragment (MS/MS of Cation) | Fragment m/z |
| [Bmim]⁺ | [C₈H₁₅N₂]⁺ | Positive | 139.12 | [Bmim]⁺ - C₄H₈ (Butene) | 83.06 |
| [DBP]⁻ | [C₈H₁₈O₄P]⁻ | Negative | 209.10 | - | - |
Part 2: Thermal and Physicochemical Properties
Understanding the thermal stability and physical characteristics of [Bmim][DBP] is critical for its practical application, especially in processes requiring elevated temperatures.
Thermal Gravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the thermal stability and decomposition temperature (Td) of an ionic liquid.[7]
Causality Behind Experimental Choices:
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to ensure that the observed mass loss is due to thermal decomposition, not oxidation.
-
Heating Rate: A controlled heating rate (e.g., 10°C/min) is used to ensure thermal equilibrium and obtain reproducible results.[14] Different heating rates can be used to study degradation kinetics.[15]
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Loading: Place a small, accurately weighed amount of [Bmim][DBP] (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Experimental Conditions: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to remove all oxygen.
-
Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min). Continuously record the sample mass versus temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss vs. temperature. The onset decomposition temperature (Td) is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg), crystallization (Tc), and melting point (Tm).[14][16]
Causality Behind Experimental Choices:
-
Heat-Cool-Heat Cycle: A common DSC program involves an initial heating scan to erase the sample's thermal history, a controlled cooling scan to observe crystallization, and a second heating scan to clearly identify the glass transition and melting point.
-
Sample Sealing: Samples are sealed in hermetic aluminum pans to prevent any mass loss during the experiment, which would interfere with the heat flow measurement.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 5-10 mg of [Bmim][DBP] into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., -90°C).
-
First Heat: Ramp the temperature up to a point above any expected transitions (e.g., 100°C) at a controlled rate (e.g., 10°C/min).
-
Cool: Cool the sample back down to the starting temperature at the same rate.
-
Second Heat: Ramp the temperature up again at the same rate.
-
-
Data Analysis: The glass transition (Tg) is observed as a step-change in the heat flow curve on the second heating scan. The melting point (Tm) appears as an endothermic peak.[14][17]
Data Presentation: Summary of Thermal & Physical Properties
| Property | Technique | Typical Value | Significance | Reference |
| Purity | Various | ≥96% | Defines the quality and consistency of the material. | [18] |
| Appearance | Visual | Brown or Pale Yellow Liquid | Basic quality control check. | [1][19] |
| Refractive Index (n²⁰/D) | Refractometry | 1.472 | A fundamental physical constant useful for purity checks. | [19] |
| Solubility in Water | Visual | Insoluble | Defines its behavior in aqueous systems. | [19] |
| Decomposition Temp. (Td) | TGA | >200°C | Defines the upper-temperature limit for applications. | [7][16] |
| Glass Transition Temp. (Tg) | DSC | Varies | Indicates the transition from a hard, glassy state to a rubbery state. | [14] |
Part 3: Safety and Handling
Proper handling of any chemical is paramount. While ionic liquids are known for their low volatility, they are not without hazards.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[20]
-
Irritant: [Bmim][DBP] is known to cause skin and eye irritation and may cause respiratory irritation.[19] Avoid inhalation and direct contact. Use in a well-ventilated area or a fume hood.[21]
-
Storage: The material can be moisture-sensitive.[19] Keep containers tightly sealed and store away from heat and incompatible materials such as strong oxidizing agents.[19]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[21]
Conclusion
The comprehensive characterization of this compound is a multi-faceted process that provides a complete profile of the material. By systematically applying spectroscopic techniques like NMR, FTIR, and MS, the chemical identity and purity are rigorously confirmed. Thermal analyses using TGA and DSC define the operational limits and physical behavior of the IL. This detailed, methodical approach ensures that researchers and developers can use [Bmim][DBP] with confidence, leading to reliable, reproducible, and safe outcomes in their scientific endeavors.
References
-
Deyko, A., Lovelock, K. R. J., Licence, P., & Jones, R. G. (2011). The vapour of imidazolium-based ionic liquids: a mass spectrometry study. Physical Chemistry Chemical Physics, 13(35), 15935-15945. ([Link])
-
Gupta, G. R., Chaudhari, G. R., Tomar, P. A., Gaikwad, Y., Rameez, A., Pandya, G. H., Waghulade, G. P., & Patil, K. J. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8265. ([Link])
-
Deyko, A., Lovelock, K. R. J., Licence, P., & Jones, R. G. (2011). The vapour of imidazolium-based ionic liquids: a mass spectrometry study. Physical Chemistry Chemical Physics. ([Link])
-
Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. ([Link])
-
Michalchuk, A. L. M., et al. (2019). Mass spectrometric analysis of imidazolium-based ionic liquids by scanning atom probe. Ultramicroscopy. ([Link])
-
Wang, L., et al. (2011). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate. ([Link])
-
Figiel, P., & Głowacki, D. (2014). 1 H NMR spectrum of 1-butyl-3-methylimidazolium dimethyl phosphate (2d). ResearchGate. ([Link])
-
Organic Syntheses Procedure. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. ([Link])
-
Grachev, A. N., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules. ([Link])
-
Carl ROTH. (2024). Safety Data Sheet: 1-Butyl-3-methylimidazolium hexafluorophosphate. ([Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. ([Link])
-
Zicmanis, A., Briča, S., Vaivars, G., & Singatulovs, J. (2018). Curve of thermogravimetric analysis of 1-butyl-3-methylimidazolium dimethyl phosphate. ResearchGate. ([Link])
-
Jaganathan, J. R., Sivapragasam, M., & Wilfred, C. D. (2016). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. Longdom Publishing. ([Link])
-
Fletcher, K. A., & Pandey, S. (2002). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: properties and solvatochromic probe behavior. Green Chemistry. ([Link])
-
Manpoong, C., et al. (2019). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. PubMed Central. ([Link])
-
Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. ([Link])
-
Huddleston, J. G., et al. (2001). Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid. ResearchGate. ([Link])
-
El-Zobi, M. S., & Stradiotto, M. (2004). A Bloembergen-Purcell-Pound 13C NMR relaxation study of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. Analytical and Bioanalytical Chemistry. ([Link])
-
Zhang, C., et al. (2017). FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl)... ResearchGate. ([Link])
-
Jaganathan, J. R., Sivapragasam, M., & Wilfred, C. D. (2016). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. ResearchGate. ([Link])
-
Meenakshi, C., et al. (2013). FTIR spectrum of 1-butyl-3-methyl imidazolium phosphotungstate catalyst... ResearchGate. ([Link])
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. ([Link])
-
Efimova, A., Hubrig, G., & Schmidt, P. (2018). DSC curves of 1-butyl-3-methylimidazolium bromide [BMIm]Br... ResearchGate. ([Link])
-
University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. ([Link])
-
Alcalde, E., Dinarès, I., Ibanez, A., & Mesquida, M. N. (2009). 1 H-NMR chemical shift values of 1-butyl-3-methylimidazolium salt... ResearchGate. ([Link])
-
Seethalakshmi, K., Jasmine Vasantha Rani, E., Padmavathy, R., & Radha, N. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. International Journal of Current Research and Review. ([Link])
-
Sahoo, S. K., & Sahu, R. (2012). FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... ResearchGate. ([Link])
-
Vorobiev, A. A., et al. (2021). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. National Institutes of Health. ([Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Modern Chemistry. ([Link])
-
Woo, J. S., et al. (2020). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. ([Link])
-
Fletcher, K. A., & Pandey, S. (2002). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: Properties and solvatochromic probe behavior. ResearchGate. ([Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bloembergen-Purcell-Pound 13C NMR relaxation study of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. The vapour of imidazolium-based ionic liquids: a mass spectrometry study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. iolitec.de [iolitec.de]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Physicochemical properties of "1-Butyl-3-methylimidazolium dibutyl phosphate"
An In-Depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP])
Abstract
This compound, designated as [Bmim][DBP], is an ionic liquid (IL) characterized by its unique combination of a 1-butyl-3-methylimidazolium cation and a dibutyl phosphate anion.[1] As a member of the ionic liquid family, it possesses hallmark traits such as low volatility, high thermal stability, and non-flammability, positioning it as a safer and more environmentally benign alternative to traditional volatile organic solvents.[1] This technical guide provides a comprehensive examination of the core physicochemical properties of [Bmim][DBP], intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, density, viscosity, thermal behavior, ionic conductivity, and solubility profile. Each property is discussed not merely as a data point, but with an emphasis on the underlying chemical principles and the rationale behind the experimental methodologies used for its characterization. The guide consolidates quantitative data into accessible tables and provides detailed, self-validating experimental protocols, augmented by workflow diagrams, to ensure scientific integrity and reproducibility. This document serves as an authoritative resource for understanding and applying [Bmim][DBP] in diverse fields, from advanced chemical synthesis to innovative pharmaceutical formulations.[1]
Introduction to [Bmim][DBP]: Structure and Significance
Ionic liquids are a class of salts that are liquid below 100°C, and their utility stems from a unique and tunable set of properties.[2] The specific combination of a bulky, asymmetric organic cation with an organic or inorganic anion disrupts crystal lattice formation, resulting in a low melting point.[2] [Bmim][DBP] is a prime example, consisting of the well-studied 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the functional dibutyl phosphate ([DBP]⁻) anion.[1] This pairing imparts a distinct profile of high thermal stability, excellent solubility for various compounds, and significant viscosity.[1] These characteristics make it a versatile medium for applications requiring stable reaction conditions or enhanced solubility of active pharmaceutical ingredients (APIs).[1]
Key Identifiers:
Synthesis and Characterization
The synthesis of [Bmim][DBP] can be achieved through a direct reaction, which is advantageous for its atom economy and straightforward approach. Understanding the synthesis is critical for ensuring the purity of the final product, as impurities can significantly alter physicochemical properties.
Synthetic Rationale and Pathway
A common and effective method for synthesizing [Bmim][DBP] involves the direct reaction of tributylphosphate with 1-methylimidazole.[4] This pathway is a quaternization reaction where the 1-methylimidazole acts as a nucleophile, attacking one of the butyl groups of tributylphosphate. This process forms the 1-butyl-3-methylimidazolium cation and the dibutyl phosphate anion in a single step. The choice of this method is guided by its efficiency and the availability of the starting materials. Post-synthesis, characterization using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) is essential to confirm the structure and assess initial thermal stability.[4]
Visualized Synthesis Workflow
Caption: Workflow for the synthesis and purification of [Bmim][DBP].
Core Physicochemical Properties: Measurement and Insights
The utility of [Bmim][DBP] is defined by its physical and chemical properties. The following sections detail these properties and provide robust protocols for their validation.
Density
Insight: Density is a fundamental property essential for process engineering, fluid handling calculations, and computational modeling of molecular interactions. For ionic liquids, density is influenced by the efficiency of ion packing, which is dictated by the size, shape, and flexibility of the cation and anion.
Experimental Protocol: Density Measurement
-
Instrumentation: Utilize a calibrated digital vibrating tube densimeter with built-in temperature control (e.g., Anton Paar DSA 5000).[5]
-
Sample Preparation: Ensure the [Bmim][DBP] sample is free of water and other volatile impurities by drying under vacuum for at least 48 hours.[6] Water content should be verified to be <220 ppm using Karl Fischer titration.[6]
-
Calibration: Calibrate the instrument at atmospheric pressure using dry air and ultrapure water according to the manufacturer's specifications.
-
Measurement: Inject the degassed [Bmim][DBP] sample into the measurement cell, ensuring no air bubbles are present.
-
Temperature Sweep: Program the instrument to measure density across a relevant temperature range (e.g., 293.15 K to 353.15 K) in discrete steps (e.g., 5 K). Allow the temperature to stabilize at each setpoint for at least 15 minutes before recording the density value.
-
Data Validation: Perform measurements in triplicate to ensure reproducibility. The standard deviation should be within the instrument's specified tolerance.
Caption: Experimental workflow for density measurement.
Viscosity
Insight: [Bmim][DBP] exhibits a notably high viscosity, measured at 1539 cP (25 °C) .[1] This high value is a direct consequence of strong intermolecular forces, including van der Waals interactions between the butyl chains of both the cation and anion, as well as ionic interactions. High viscosity significantly impacts mass and heat transfer, making it a critical parameter for reactor design, mixing efficiency, and applications in lubrication or as a stationary phase.
Experimental Protocol: Viscosity Measurement
-
Instrumentation: A rotational viscometer or a calibrated Ubbelohde capillary viscometer is suitable.[7] For high-viscosity ILs, a rotational viscometer with precise temperature control is often preferred.
-
Sample Preparation: Use a thoroughly dried sample of [Bmim][DBP] as described in the density protocol.
-
Procedure (Rotational Viscometer):
-
Place a known volume of the sample into the viscometer's sample cup.
-
Set the desired temperature and allow the sample to thermally equilibrate.
-
Begin rotation of the spindle at a low shear rate, gradually increasing it to assess for Newtonian or non-Newtonian behavior.
-
Record the viscosity reading once the value is stable.
-
Repeat measurements across the desired temperature range.
-
-
Data Validation: The relationship between viscosity and temperature for ionic liquids can often be described by the Vogel-Fulcher-Tammann (VFT) equation, providing a method for data correlation and validation.[8]
Caption: Experimental workflow for viscosity measurement.
Thermal Stability
Insight: High thermal stability is a key advantage of ionic liquids.[1][4] [Bmim][DBP] is noted for its ability to withstand high temperatures without decomposing, which is crucial for its use in chemical synthesis that requires elevated temperatures.[1][4] The thermal stability of imidazolium-based ILs is primarily dictated by the nucleophilicity and basicity of the anion; however, the decomposition pathway often involves the cation as well.[9][10] Thermal analysis provides the onset decomposition temperature (T_onset), which defines the upper limit of its operational window.
Experimental Protocol: Thermal Analysis (TGA/DSC)
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is ideal.
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of dried [Bmim][DBP] into an inert crucible (e.g., alumina).
-
TGA Procedure (Decomposition):
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert nitrogen atmosphere (flow rate ~20-50 mL/min) to prevent oxidative decomposition.[2]
-
Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant ramp rate (e.g., 10 K/min).[8]
-
The decomposition temperature (T_onset) is determined from the resulting mass loss curve.[8]
-
-
DSC Procedure (Phase Transitions):
-
Cool the sample to a low temperature (e.g., -140°C) and then heat it at a controlled rate (e.g., 2-10°C/min) to identify the glass transition (T_g), cold crystallization, and melting point (T_m).[11] This provides the lower limit of the liquid range.
-
-
Data Validation: Running the analysis at multiple heating rates can provide kinetic information about the decomposition process.[12]
Caption: Workflow for TGA and DSC thermal analysis.
Ionic Conductivity
Insight: The ionic nature of [Bmim][DBP] means it can conduct electricity. Its conductivity is a function of the number of charge carriers, their charge, and their mobility.[13] However, the high viscosity of [Bmim][DBP] suggests that ion mobility will be relatively low compared to less viscous ILs, leading to moderate conductivity. This property is paramount for electrochemical applications such as electrolytes in batteries or capacitors.[1] The addition of lower-viscosity molecular solvents can significantly enhance conductivity by reducing viscosity and potentially decreasing ion pairing.[13]
Experimental Protocol: Ionic Conductivity Measurement
-
Instrumentation: A high-precision conductometric bridge (e.g., Wayne-Kerr) and a calibrated conductivity cell with platinum electrodes are required.[5] A thermostat bath is needed for temperature control.
-
Sample Preparation: Use a rigorously dried sample of [Bmim][DBP].
-
Calibration: Calibrate the conductivity cell using standard aqueous KCl solutions of known concentrations and conductivities.[5][8]
-
Measurement:
-
Immerse the conductivity cell in the [Bmim][DBP] sample within a temperature-controlled jacketed vessel.
-
Allow the sample to reach thermal equilibrium.
-
Measure the impedance/resistance over a range of frequencies to correct for electrode polarization effects.[8]
-
Calculate the specific conductivity (κ) using the measured resistance and the cell constant.
-
-
Data Validation: Measurements should be repeated across a range of temperatures. The data can be plotted as conductivity vs. temperature, which typically shows an increase in conductivity with increasing temperature due to reduced viscosity.[14]
Caption: Experimental workflow for ionic conductivity measurement.
Solubility Profile
Insight: The solubility characteristics of [Bmim][DBP] are particularly interesting. It is reported as being insoluble in water but having excellent solubility in a variety of organic and inorganic solvents.[1][3][15] This dual nature is highly advantageous. Its immiscibility with water allows for its use in biphasic systems for product extraction or catalysis, simplifying separation and recycling.[1] Concurrently, its ability to dissolve a wide range of organic molecules, including complex APIs, makes it a promising vehicle for drug formulation and delivery.[1]
Data Summary and Applications
Consolidated Physicochemical Data
| Property | Value / Description | Significance & Implication |
| Appearance | Brown or pale yellow liquid.[3][16] | Indicates purity; color may depend on synthesis and storage. |
| Molecular Weight | 348.42 g/mol [3] | Fundamental for stoichiometric and molarity calculations. |
| Viscosity (@ 25°C) | 1539 cP[1] | High viscosity impacts mass transfer; crucial for fluid dynamics. |
| Solubility | Insoluble in water; soluble in many organic solvents.[1][3][15] | Enables use in biphasic systems and as a solubilizing agent. |
| Thermal Stability | High; stable at elevated temperatures.[1][4][17] | Allows for a wide operational temperature range in synthesis. |
| Volatility | Low vapor pressure.[1] | Reduces solvent loss and workplace exposure; "green" feature. |
| Flammability | Non-flammable.[1] | Enhances process safety compared to volatile organic solvents. |
| Ionic Conductivity | Possesses high ionic conductivity as a general property.[1] | Suitable for electrochemical applications (e.g., electrolytes). |
Applications in Drug Development and Chemical Synthesis
The unique combination of properties makes [Bmim][DBP] a highly versatile compound with significant potential in several scientific domains:
-
Pharmaceuticals: Its ability to dissolve poorly soluble APIs can enhance drug formulation and bioavailability. Its low volatility and high stability are advantageous for creating stable drug delivery systems.[1]
-
Chemical Synthesis: It serves as an efficient and recyclable solvent and catalyst for organic reactions, such as esterification, potentially leading to higher yields and cleaner processes.[1][4][16]
-
Electrochemistry: The inherent ionic conductivity makes it a candidate for use as an electrolyte in batteries, fuel cells, and capacitors, especially where thermal and chemical stability are required.[1]
-
Separation Processes: Its immiscibility with water and high solvent power for certain compounds make it an effective medium for liquid-liquid extraction and purification technologies.[1]
Conclusion
This compound is a functional ionic liquid whose physicochemical properties—notably its high viscosity, robust thermal stability, and versatile solubility profile—make it a compelling candidate for advanced applications. By understanding and rigorously characterizing these core properties using the validated protocols outlined in this guide, researchers and scientists can confidently leverage [Bmim][DBP] to drive innovation. Whether as a green reaction medium, a high-performance electrolyte, or a novel pharmaceutical excipient, its potential is vast. Continued research will undoubtedly uncover new applications for this remarkable and "designable" solvent.
References
-
NEW INTEGRATED MEASUREMENT PROTOCOL USING CAPILLARY ELECTROPHORESIS INSTRUMENTATION FOR THE DETERMINATION OF VISCOSITY, CONDUC - CORE. (n.d.). CORE. Retrieved January 2, 2026, from [Link]
-
1-Butyl-3-Methylimidazolium Dibutylphosphate, 97% - Hiyka. (n.d.). Hiyka. Retrieved January 2, 2026, from [Link]
-
Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022, September 19). MDPI. Retrieved January 2, 2026, from [Link]
-
Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. (2023, November 28). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Thermal Behaviour of Pure Ionic Liquids. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]
-
CAS:663199-28-8 | this compound. (n.d.). ChemSrc. Retrieved January 2, 2026, from [Link]
-
Density profiles of different species along Z axis in (a) [BMIM]... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022, September 19). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
Viscosity of aqueous 30 wt%MEA-(BMIM)(DBP) hybrid solvent at different... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. (2010, January 19). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021, April 9). IOSR Journals. Retrieved January 2, 2026, from [Link]
-
Exploring the Versatility of this compound in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
(PDF) New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Tutorial for thermal analysis of ionic liquids | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
1A. VISCOSITY MEASUREMENTS. (n.d.). Retrieved January 2, 2026, from [Link]
-
Density of Ionic Liquids | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
(PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Viscosity Measurements on Ionic Liquids: A Cautionary Tale. (2014, October 1). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) and Hexafluorophosphate ([BMIM][PF₆]) Mediated Synthesis of Bicyclic Lactones. (n.d.). Scientific & Academic Publishing. Retrieved January 2, 2026, from [Link]
-
1-Butyl-3-methylimidazolium hexafluorophosphate. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Estimating Density of Ionic Liquids using Equation of States and Linearized Generalized Model. (2024, August 8). DLSU Research Congress. Retrieved January 2, 2026, from [Link]
-
Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Experimental measurement and prediction of ionic liquid ionisation energies. (2021, September 3). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Plot of conductivity at different concentrations of [BMIm][Br] against... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Conductivity of ionic liquids in mixtures | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
3.0 EXPERIMENT ON DETERMINATION OF CONDUCTIVITY. (n.d.). Retrieved January 2, 2026, from [Link]
-
Thermal Stability and Thermal Decomposition Kinetics of 1-Butyl-3-methylimidazolium Dicyanamide. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
DENSITY CALCULATION OF IONIC LIQUIDS. (2016, September 7). Retrieved January 2, 2026, from [Link]
-
Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. (n.d.). Asian Journal of Chemistry. Retrieved January 2, 2026, from [Link]
-
The viscosity of the ionic liquid (IL) solutions as a function of the... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Density, Viscosity and Conductivity Study of 1-Butyl-3- Methylimidazolium Bromide | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Influence of [BMIM]Cl on the conductivity and on the formation of the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Density measurement of pure 1-butyl-3-methylimidazolium bromide [BMIm][Br] as a function of temperature. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- Variation of room temperature ionic conductivity and [O/(Li + + Bmim +... | Download Table. (n.d.). ResearchGate. Retrieved January 2, 2026, from https://www.researchgate.
-
Viscosity of [bmim][PF6] and [bmim][BF4] at High Pressure | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Densities and Viscosities of 1-butyl-3-methylimidazolium Hexafluorophosphate [bmim][PF6] + CO2 Binary System: Determination and Correlation. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99.5%. (n.d.). IoLiTec. Retrieved January 2, 2026, from [Link]
-
Densities and Viscosities of [Bmim][PF6] and Binary Systems [Bmim][PF6] + Ethanol, [Bmim][PF6] + Benzene at Several Temperatures and Pressures: Determined by the Falling-Ball Method. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
- 1. hiyka.com [hiyka.com]
- 2. ajer.org [ajer.org]
- 3. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. asianpubs.org [asianpubs.org]
- 15. 1-Butyl-3-methylimidazolium dibutyl phosphate | 663199-28-8 [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
- 17. gneechem.com [gneechem.com]
"1-Butyl-3-methylimidazolium dibutyl phosphate" CAS number 663199-28-8
An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim]DBP) for Advanced Research and Development
Abstract
This compound, identified by CAS number 663199-28-8, is an ionic liquid (IL) distinguished by its unique combination of a 1-butyl-3-methylimidazolium ([Bmim]) cation and a dibutyl phosphate ([DBP]) anion. This composition imparts a set of valuable physicochemical properties, including high thermal stability, low volatility, and notable solvency for a range of materials.[1][2] Unlike many common ionic liquids, its phosphate anion offers distinct advantages in catalysis and solubility. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its molecular profile, synthesis and characterization, core applications in catalysis and materials science, and essential safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this versatile compound.
Molecular Profile and Physicochemical Properties
Chemical Identity and Structure
This compound is comprised of two distinct ionic components:
-
Cation: 1-Butyl-3-methylimidazolium ([Bmim]⁺) : An imidazolium ring with a butyl group and a methyl group attached to the two nitrogen atoms. This cation is a common constituent of many ionic liquids, valued for its stability.
-
Anion: Dibutyl Phosphate ([DBP]⁻) : A phosphate core with two butyl ester groups. The nature of the anion is a primary determinant of an IL's physical and chemical properties. The [DBP] anion contributes to its high viscosity and specific solvent capabilities.[1]
The combination of this bulky, asymmetric cation and the phosphate anion results in a salt that is liquid at or near room temperature, a defining characteristic of ionic liquids.
The Significance of the Phosphate Anion
The dibutyl phosphate anion distinguishes [Bmim]DBP from more common ILs based on halide (e.g., Cl⁻) or fluorinated (e.g., PF₆⁻, BF₄⁻) anions. The phosphate group's ability to act as a hydrogen bond acceptor is crucial for its solvent properties, particularly in dissolving biomass.[3] Furthermore, its composition avoids the potential for releasing hazardous hydrofluoric acid upon decomposition, a known issue with some hexafluorophosphate-based ILs.[4] This makes it a more robust choice for high-temperature applications.
Core Physicochemical Properties
The quantitative properties of [Bmim]DBP are essential for designing experiments and processes. The data below has been consolidated from various technical sources.
| Property | Value | Source(s) |
| CAS Number | 663199-28-8 | [5][6] |
| Molecular Formula | C₁₆H₃₃N₂O₄P | [5][6] |
| Molecular Weight | 348.42 g/mol | [1][5] |
| Appearance | Brown, viscous liquid | [5][6][7] |
| Density | 1.041 g/cm³ (at 30 °C) | [6] |
| Viscosity | 1539 cP (at 25 °C) | [1] |
| Refractive Index | n20/D 1.472 | [5][6] |
| Melting Point | < Room Temperature | [1] |
| Thermal Stability | Good thermal stability | [1][8] |
| Water Solubility | Insoluble | [5][6][9] |
| Key Sensitivities | Moisture sensitive | [5][6][7] |
Synthesis and Characterization
A trustworthy protocol is self-validating. The synthesis of [Bmim]DBP is followed by rigorous characterization to confirm identity, purity, and key performance properties like thermal stability.
Synthesis Protocol: Direct Reaction
A common and efficient method for synthesizing [Bmim]DBP is the direct reaction of tributylphosphate with 1-methylimidazole.[8] This one-step process is advantageous as it avoids halide intermediates, which can be difficult to remove completely.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 1-methylimidazole and tributylphosphate.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 115-120°C) for a designated period (e.g., 2-4 hours) with continuous stirring. The reaction proceeds via nucleophilic substitution.
-
Purification: After the reaction is complete, cool the mixture to room temperature. The resulting ionic liquid is then purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: The purified IL is dried under vacuum to remove any residual solvent and moisture, yielding the final product.
Characterization Workflow
Post-synthesis, the following analytical techniques are essential to validate the product's structure and purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the presence of key functional groups. The spectrum should show characteristic peaks for the imidazolium ring C-N stretching, C-H bonds of the alkyl chains, and the P=O and P-O-C stretches of the dibutyl phosphate anion.
-
Thermogravimetric Analysis (TG): TG analysis is critical for determining the thermal stability of the ionic liquid.[8] The sample is heated at a constant rate, and its mass loss is recorded. The onset temperature of decomposition provides a clear metric of its suitability for high-temperature applications. Imidazolium-based ILs are known to degrade at elevated temperatures, and understanding this profile is crucial.[10][11]
Core Applications in Scientific Research
The unique properties of [Bmim]DBP make it a versatile tool in several research domains. Its primary value stems from its dual role as a stable, non-volatile solvent and a catalyst.
Catalysis and Green Chemistry: Esterification
[Bmim]DBP has demonstrated high efficacy as a catalyst for esterification reactions, such as the synthesis of butyl acetate from acetic acid and n-butanol.[8]
Causality of Performance:
-
Catalytic Activity: The phosphate anion can participate in the reaction mechanism, facilitating the esterification process.
-
Thermal Stability: The reaction can be conducted at elevated temperatures (e.g., 115°C) to achieve high conversion rates without significant degradation of the catalyst.[8]
-
Product Separation: Due to its negligible vapor pressure and immiscibility with the non-polar ester product, the ionic liquid can be easily separated by decantation after the reaction.
-
Recyclability: The separated IL can be reused multiple times with minimal loss in catalytic activity, aligning with the principles of green chemistry.[1][8]
Experimental Protocol: Catalytic Esterification of Acetic Acid
-
Setup: Charge a flask with acetic acid, n-butanol (e.g., in a 1:3 molar ratio), and [Bmim]DBP catalyst (e.g., 8% of the total reactant mass).[8]
-
Reaction: Heat the mixture to 115°C and maintain for 2 hours with stirring.[8]
-
Workup: After cooling, the upper organic layer containing the butyl acetate product and excess butanol is separated from the lower ionic liquid layer.
-
Analysis: The conversion of acetic acid can be determined using techniques like gas chromatography (GC) or titration.
-
Recycling: The recovered ionic liquid layer can be dried under vacuum and reused in subsequent reaction cycles.
Material Science and Drug Development
[Bmim]DBP and related ionic liquids are finding increasing use in advanced applications:
-
Electrochemistry and Material Synthesis: Its ionic conductivity and wide electrochemical window make it a suitable medium for electrodeposition, leading to high-quality metal coatings.[12][13] It also serves as a medium for synthesizing nanoparticles and other advanced materials.[1]
-
Drug Formulation and Delivery: A significant challenge in drug development is the poor solubility of many active pharmaceutical ingredients (APIs). Ionic liquids like [Bmim]DBP can act as effective solvents, enhancing the solubility and stability of APIs, which is a critical factor in developing viable drug formulations.[1]
-
Biomass Processing: The dissolution of lignocellulosic biomass is a key step in producing biofuels and biochemicals.[14] Imidazolium-based ILs are highly effective at disrupting the complex hydrogen-bonding network of cellulose, making it accessible for further processing.[3][10][15] While [Bmim]Cl and [Bmim]OAc are more commonly cited, the fundamental mechanism of cation-anion interaction with biomass components is relevant to [Bmim]DBP.[3][16]
Safety, Handling, and Environmental Profile
While ionic liquids are often termed "green solvents" due to their low volatility, they are not without hazards and require careful handling.
Safety and Hazard Profile
[Bmim]DBP is classified as hazardous and necessitates appropriate precautions.
| Hazard Type | GHS Information | Source(s) |
| Skin Irritation | H315: Causes skin irritation. | [5][6] |
| Eye Irritation | H319: Causes serious eye irritation. | [5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [5][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| Incompatibilities | Strong oxidizing agents. | [5][7] |
| Stability | Moisture sensitive. | [6][7] |
Handling and Storage Protocols
Adherence to proper laboratory procedure is paramount when working with this compound.
-
Engineering Controls: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols. Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from sources of heat and moisture to prevent degradation.[5] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
-
Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
Environmental and Toxicological Considerations
The "green" credentials of ionic liquids are primarily based on their low vapor pressure, which minimizes air pollution compared to volatile organic compounds (VOCs).[1] However, their solubility and potential toxicity in aqueous environments must be considered. While specific toxicological data for [Bmim]DBP is limited, studies on related imidazolium salts like [Bmim]Br and [Bmim]Cl indicate potential for aquatic toxicity and genotoxicity.[17][18][19] Therefore, disposal must be handled responsibly according to local regulations, and direct release into the environment should be strictly avoided. The high recyclability of [Bmim]DBP in catalytic processes is a key strategy for minimizing its environmental footprint.[1][8]
Conclusion and Future Outlook
This compound stands out as a highly functional ionic liquid with significant potential. Its robust thermal stability, catalytic activity, and unique solvent properties make it a valuable tool for organic synthesis, materials science, and potentially pharmaceutical development. The ease of its separation and high reusability in reactions like esterification underscore its utility in developing more sustainable chemical processes.
Future research will likely focus on expanding its applications, such as in the formulation of complex APIs, the development of novel composite materials, and as a specialized medium for biocatalysis. Further investigation into its toxicological profile and biodegradability will also be crucial to fully define its environmental standing and guide its responsible application in industry and research.
References
-
1-Butyl-3-Methylimidazolium Dibutylphosphate, 97%. (n.d.). Hiyka. [Link]
-
Nevzorov, A. A., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966. [Link]
-
Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. (n.d.). ResearchGate. [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). International Journal of Molecular Sciences. [Link]
-
CAS#:663199-28-8 | this compound. (n.d.). Chemsrc. [Link]
-
Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
China CAS:663199-28-8 | 1-Butyl-3-methylimidazolium Dibutyl... (n.d.). LookChem. [Link]
-
Density, Speed of Sound, and Dynamic Viscosity of 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide/1-Butyl-3-methylimidazolium Hexafluorophosphate and N -Methylaniline Binary Systems from T = 298.15 to 323.15 K at 0.1 MPa. (n.d.). ResearchGate. [Link]
-
Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses Procedure. [Link]
-
Using Ionic Liquids to Improve CO2 Capture. (n.d.). PMC - NIH. [Link]
-
This compound | C16H33N2O4P. (n.d.). PubChem - NIH. [Link]
-
Exploring the Versatility of this compound in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(PDF) New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (n.d.). ResearchGate. [Link]
-
Interactions of 1-butyl-3-methylimidazolium hexafluorophosphate with N,N-dimethylformamide: Density and viscosity measurements | Request PDF. (n.d.). ResearchGate. [Link]
-
Safety Data Sheet: 1-Butyl-3-methylimidazolium hexafluorophosphate. (2024). Carl ROTH. [Link]
-
Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride. (n.d.). ResearchGate. [Link]
-
Viscosity, Density, Heat Capacity, Speed of Sound and Other Derived Properties of 1-Butyl-3-Methylimidazolium tris(Pentafluoroethyl) Trifluorophosphate over a Wide Range of Temperature and at Atmospheric Pressure. (n.d.). ResearchGate. [Link]
-
Thermal Stability and Thermal Decomposition Kinetics of 1-Butyl-3-methylimidazolium Dicyanamide. (n.d.). ResearchGate. [Link]
-
Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. (2017). MDPI. [Link]
-
1-Butyl-3-methylimidazolium hexafluorophosphate. (n.d.). Wikipedia. [Link]
-
Fractionation of Arctic Brown Algae (Fucus vesiculosus) Biomass Using 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2023). MDPI. [Link]
-
The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate | Request PDF. (n.d.). ResearchGate. [Link]
-
Dissolving lignocellulosic biomass in a 1-butyl-3-methylimidazolium chloride–water mixture. (n.d.). De Gruyter. [Link]
-
Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3... (n.d.). NCBI. [Link]
-
Ionic liquids: Promising Green Solvents for Lignocellulosic Biomass Utilization. (2017). OSTI.GOV. [Link]
-
Toxicity study of ionic liquid, 1-butyl-3-methylimidazolium bromide on guppy fish, Poecilia reticulata and its biodegradation by soil bacterium Rhodococcus hoagii VRT1. (2016). PubMed. [Link]
-
1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds? (2024). MDPI. [Link]
-
CO2 Capture and Separation Properties in the Ionic Liquid 1-n-Butyl-3-Methylimidazolium Nonafluorobutylsulfonate. (n.d.). MDPI. [Link]
-
Carbon Dioxide Absorption By 1-Butyl-3-Methyl-Imidazolium Tetraflouroborate [Bmim][BF4]. (2022). Iraqi Academic Scientific Journals. [Link]
-
Encapsulated Ionic Liquids for CO2 Capture: Using 1-Butyl-methylimidazolium Acetate for Quick and Reversible CO2 Chemical Absorption. (2016). PubMed. [Link]
-
Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: Properties and solvatochromic probe behavior. (n.d.). ResearchGate. [Link]
-
Determination of cost-effective operating condition for CO2 capturing using 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid. (n.d.). ResearchGate. [Link]
-
Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: properties and solvatochromic probe behavior. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
The Essential Role of 1-Butyl-3-Methylimidazolium-Based Ionic Liquids in the Development of Transparent Silica-Filled Elastomer Systems. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. (n.d.). PubMed Central. [Link]
Sources
- 1. hiyka.com [hiyka.com]
- 2. gneechem.com [gneechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 663199-28-8 | CAS DataBase [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Butyl-3-methylimidazolium dibutyl phosphate | 663199-28-8 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Toxicity study of ionic liquid, 1-butyl-3-methylimidazolium bromide on guppy fish, Poecilia reticulata and its biodegradation by soil bacterium Rhodococcus hoagii VRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 1-Butyl-3-methylimidazolium Dibutyl Phosphate
An authoritative guide for researchers, scientists, and drug development professionals on the nuanced structural characteristics of the ionic liquid [Bmim][DBP], detailing its conformational isomerism, spectroscopic signature, and synthesis protocols.
Introduction
1-Butyl-3-methylimidazolium dibutyl phosphate, denoted as [Bmim][DBP], is an ionic liquid (IL) that has garnered interest for its potential applications as a catalyst and solvent in chemical synthesis and electrodeposition.[1][2][3] Its physicochemical properties are a direct consequence of the intricate molecular structure and the interplay between its constituent ions: the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the dibutyl phosphate ([DBP]⁻) anion. This guide provides a detailed exploration of the molecular architecture of [Bmim][DBP], offering insights grounded in spectroscopic analysis and established synthesis methodologies.
The [Bmim]⁺ cation is a well-studied component of many common ionic liquids.[4] Its stability is attributed to the delocalization of the positive charge across the imidazole arene group.[4] The anion, dibutyl phosphate, is a moderately strong acid ester obtained from the partial esterification of phosphoric acid.[5] The combination of these two ions results in a salt with a unique set of properties, including a molecular weight of 348.42 g/mol and the chemical formula C₁₆H₃₃N₂O₄P.[6][7][8]
I. Cation Structure: The 1-Butyl-3-methylimidazolium ([Bmim]⁺) Moiety
The [Bmim]⁺ cation is the structural cornerstone of numerous ionic liquids.[4] Its architecture is defined by a five-membered imidazolium ring with a methyl group at the N3 position and a butyl group at the N1 position.
Conformational Isomerism
A critical feature of the [Bmim]⁺ cation is the rotational isomerism of its n-butyl chain.[9] Crystal structure analyses of related [Bmim]⁺ salts, such as [Bmim]Cl and [Bmim]Br, have definitively shown that the cation can exist in at least two stable rotational conformations in the solid state.[9] These isomers are typically designated based on the dihedral angles around the C7-C8 and C8-C9 bonds of the butyl group. The two most prominent forms are:
-
TT (trans-trans) form: Characterized by a trans conformation around both the C7–C8 and C8–C9 bonds.[9]
-
GT (gauche-trans) form: Exhibits a gauche conformation around the C7–C8 bond.[9]
Vibrational analysis using Raman spectroscopy has shown that marker bands can distinguish these conformers.[9] For instance, bands at 625 and 730 cm⁻¹ are indicative of the trans conformation (TT form), while bands at 603 and 701 cm⁻¹ are markers for the gauche conformation (GT form).[9] In the liquid state, such as in [Bmim]BF₄, both sets of marker bands are observed, confirming the coexistence of multiple rotational isomers.[9] This conformational flexibility is a key determinant of the liquid's packing efficiency and transport properties.
Key Structural Parameters
Below is a diagram illustrating the fundamental structure of the [Bmim]⁺ cation.
Caption: Structure of the 1-Butyl-3-methylimidazolium ([Bmim]⁺) cation.
II. Anion Structure: The Dibutyl Phosphate ([DBP]⁻) Moiety
The anion, dibutyl phosphate, is an organophosphate compound with the chemical formula C₈H₁₉O₄P and a molecular weight of 210.21 g/mol .[11][12] It consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to another oxygen atom (which carries the negative charge in the anionic form), and single-bonded to two butoxy (-O-CH₂CH₂CH₂CH₃) groups.
Physicochemical Characteristics
Dibutyl phosphate is a pale-amber, odorless liquid in its acidic form.[5] It is a moderately strong acid with a pKa of approximately 0.88, indicating it exists predominantly in its anionic form in most environments.[5] This anionic nature is crucial for its function within the ionic liquid, as it dictates the strength of the electrostatic interactions with the [Bmim]⁺ cation.
Structural Representation
The structure of the dibutyl phosphate anion is presented below. The negative charge is delocalized between the two oxygen atoms single-bonded to the phosphorus, a resonance that contributes to its stability.
Caption: Structure of the Dibutyl Phosphate ([DBP]⁻) anion.
III. Spectroscopic and Physicochemical Data
The structural elucidation of [Bmim][DBP] relies on a combination of spectroscopic techniques and physical property measurements.
Summary of Properties
| Property | Value | Source |
| CAS Number | 663199-28-8 | [7][13] |
| Molecular Formula | C₁₆H₃₃N₂O₄P | [6][8] |
| Molecular Weight | 348.42 g/mol | [7][8] |
| Appearance | Pale yellow transparent liquid | [2] |
| Purity | ≥96% | [7] |
Spectroscopic Characterization
While a complete, published spectrum specifically for [Bmim][DBP] is sparse, its characterization can be inferred from analyses of its constituent ions and related compounds.
-
¹H and ¹³C NMR: The NMR spectra would show characteristic signals for the imidazolium ring protons, with the C2-H proton being the most downfield due to its acidity. Signals for the butyl and methyl groups on the cation, as well as the two distinct butyl chains on the anion, would also be present.[14]
-
³¹P NMR: This technique is highly diagnostic for the phosphate moiety. The [DBP]⁻ anion would exhibit a characteristic signal in the ³¹P NMR spectrum, confirming the chemical environment of the phosphorus center.
-
FTIR Spectroscopy: Infrared spectroscopy would reveal key vibrational modes. For the [Bmim]⁺ cation, C-H stretching and ring deformation modes would be prominent. The [DBP]⁻ anion would be characterized by strong P=O and P-O-C stretching vibrations. One study confirmed the successful synthesis of [Bmim][DBP] using FTIR.[1]
IV. Synthesis Protocol
The synthesis of [Bmim][DBP] can be achieved through various methods. One documented approach involves the direct reaction of tributylphosphate with 1-methylimidazole.[1] A more general and widely applicable method for synthesizing imidazolium-based ionic liquids involves a two-step process: N-alkylation followed by anion metathesis.
Experimental Workflow: Two-Step Synthesis
This protocol is a standard, reliable method for producing high-purity imidazolium salts.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Halide ([Bmim][X])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane (or 1-bromobutane).
-
Solvent: While the reaction can be run neat, a solvent such as acetonitrile or toluene can be used to facilitate mixing and control the reaction temperature.
-
Reaction Conditions: Heat the mixture under reflux (typically 70-90 °C) for 24-48 hours. The progress of the reaction can be monitored by the formation of a biphasic system, as the resulting ionic liquid often separates.
-
Workup: After cooling, the upper solvent layer is decanted. The resulting crude [Bmim][X] is washed several times with a non-polar solvent like ethyl acetate or hexane to remove unreacted starting materials. The product is then dried under vacuum to yield a viscous liquid or solid.
Step 2: Anion Metathesis to form [Bmim][DBP]
-
Dissolution: Dissolve the synthesized [Bmim][X] in a suitable solvent (e.g., deionized water or acetone).
-
Anion Exchange: In a separate vessel, prepare a solution of the sodium or potassium salt of dibutyl phosphate (Na[DBP] or K[DBP]). Add this solution dropwise to the [Bmim][X] solution with vigorous stirring.
-
Precipitation: A salt byproduct (NaX or KX) will precipitate out of the solution. The reaction is driven by the low solubility of this inorganic salt in the chosen solvent system.
-
Isolation and Purification: The precipitated salt is removed by filtration. The filtrate, containing the desired [Bmim][DBP], is then subjected to solvent removal under reduced pressure. The resulting ionic liquid is washed with deionized water to remove any remaining inorganic salts and then dried extensively under high vacuum at an elevated temperature (e.g., 70-80 °C) to remove all traces of water and volatile impurities.
Synthesis Workflow Diagram
Caption: General two-step synthesis workflow for [Bmim][DBP].
Conclusion
The molecular structure of this compound is a composite of a conformationally flexible cation and a stable phosphate anion. The rotational isomerism of the [Bmim]⁺ butyl chain and the strong ionic interactions between the cation and the [DBP]⁻ anion are fundamental to its properties as a liquid salt. Understanding these structural details, verifiable through spectroscopic analysis and controllable via robust synthesis protocols, is essential for its effective application in advanced chemical processes. This guide serves as a foundational reference for researchers aiming to leverage the unique characteristics of [Bmim][DBP] in their work.
References
-
Ozaki, Y., Hayashi, S., & Hamaguchi, H. (2003). Rotational Isomerism and Structure of the 1-Butyl-3-methylimidazolium Cation in the Ionic Liquid State. Chemistry Letters, 32(8), 736-737.
-
Wang, L., Zhang, L., & Li, C. (2010). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. Industrial Catalysis.
-
Wikipedia. (n.d.). C4mim. Retrieved from [Link]
-
Turner, E. A., Pye, C. C., & Singer, R. D. (2003). Structural Characterization of the 1-Butyl-3-methylimidazolium Chloride Ion Pair Using ab Initio Methods. The Journal of Physical Chemistry A, 107(13), 2277–2288.
-
Buhari, A. A., & Shah, M. (2005). The structure of 1-butyl-3-methylimidazolium cation. ResearchGate.
-
ResearchGate. (n.d.). Structures of the cation (1-butyl-3-methylimidazolium–Bmim⁺) and different anions (Cl⁻, HSO4⁻, and NO3⁻) composing the ionic liquids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Dibutyl phosphate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butyl-3-methylimidazolium dihydrogen phosphate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Modern Chemistry. Retrieved from [Link]
-
ACGIH. (n.d.). DIBUTYL PHOSPHATE. Retrieved from [Link]
-
PubChem. (n.d.). Dibutyl phosphate. Retrieved from [Link]
-
Dupont, J., Consorti, C. S., & Souza, R. F. (2003). Preparation of 1-Butyl-3-Methyl Imidazolium-Based Room Temperature Ionic Liquids. Organic Syntheses.
-
Zaitsau, D. H., Yermalayeu, A. V., & Emel'yanenko, V. N. (2021). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. Molecules, 26(22), 6829.
-
Thermo Fisher Scientific. (n.d.). 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96%. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. C4mim - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. This compound | C16H33N2O4P | CID 16218227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% | Fisher Scientific [fishersci.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dibutyl phosphate = 97.0 T 107-66-4 [sigmaaldrich.com]
- 13. 1-Butyl-3-methylimidazolium dibutyl phosphate | 663199-28-8 [chemicalbook.com]
- 14. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]
"1-Butyl-3-methylimidazolium dibutyl phosphate" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Butyl-3-methylimidazolium Dibutyl Phosphate in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This compound ([Bmim][DBP]), an ionic liquid (IL) with the CAS Number 663199-28-8, presents a unique combination of a bulky, asymmetric cation and a phosphate-based anion.[1][2][3][4] This structure imparts distinct physicochemical properties that are highly relevant for its applications in chemical synthesis, electrodeposition, and material science.[1][5] A critical parameter governing its utility is its solubility in various organic solvents. This guide provides a comprehensive analysis of the principles governing the solubility of [Bmim][DBP], details experimental and theoretical methodologies for its determination, and presents available solubility data to inform its application by researchers and drug development professionals.
Introduction: The Physicochemical Landscape of [Bmim][DBP]
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100 °C.[6] They are composed entirely of ions and exhibit unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[6][7] The solubility of an IL is not a simple, singular value but rather a complex interplay of interactions between its constituent ions and the solvent molecules.
The structure of [Bmim][DBP] is central to its solubility profile:
-
The Cation: 1-Butyl-3-methylimidazolium ([Bmim]+) possesses a butyl chain, which introduces a degree of non-polar character. The imidazolium ring itself has aromatic properties and a delocalized positive charge.
-
The Anion: Dibutyl phosphate ([DBP]-) is a relatively large anion with two butyl chains, significantly contributing to the overall lipophilicity and steric bulk of the IL.
This combination suggests that [Bmim][DBP] will exhibit solubility behavior that is distinct from ILs with smaller, more symmetric, or inorganic anions like hexafluorophosphate ([PF6]-) or tetrafluoroborate ([BF4]-).[8][9]
Principles of Ionic Liquid Solubility in Organic Solvents
The adage "like dissolves like" provides a foundational but simplified view. For ionic liquids, solubility is governed by a balance of electrostatic forces, hydrogen bonding, and van der Waals interactions.
-
Influence of the Anion and Cation: The nature of the ions is paramount. The long alkyl chains on both the [Bmim]+ cation and the [DBP]- anion in [Bmim][DBP] increase its non-polar character. Generally, increasing the alkyl chain length on the cation makes an IL more hydrophobic.[10] The large, charge-diffuse [DBP]- anion further enhances solubility in less polar solvents compared to ILs with small, charge-dense anions.
-
Solvent Polarity: ILs are generally miscible in polar organic solvents and immiscible in non-polar organic solvents.[10] However, the extensive alkyl character of [Bmim][DBP] suggests enhanced solubility in solvents of moderate to low polarity, such as longer-chain alcohols, ethers, and ketones, while potentially showing limited miscibility with highly non-polar alkanes.
-
Hydrogen Bonding: The phosphate group in the anion can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) can interact strongly with the anion, promoting solubility.
-
Temperature: The effect of temperature on IL solubility is not always straightforward. For many solid/liquid systems, solubility increases with temperature.[11][12] For liquid-liquid systems, as is common with ILs, miscibility can either increase or decrease, sometimes exhibiting an upper or lower critical solution temperature (UCST or LCST).
The interplay of these factors is visualized in the diagram below.
Caption: Factors influencing the solubility of [Bmim][DBP].
Solubility Profile of [Bmim][DBP]
Quantitative, systematic solubility data for [Bmim][DBP] across a wide range of organic solvents is not extensively published. However, a qualitative and predictive profile can be assembled from manufacturer data sheets, related studies, and an understanding of its chemical structure.
| Solvent Class | Representative Solvent | Observed/Predicted Solubility | Rationale / Citation |
| Water | Water | Insoluble | The long butyl chains on both the cation and anion create a hydrophobic character, overwhelming the polarity of the ionic groups.[2][3] |
| Alcohols | Ethanol, n-Butanol | Miscible / Soluble | Alcohols are polar and can act as hydrogen bond donors, interacting favorably with the phosphate anion. A study noted the use of [C1C4IM][DBP] with ethanol.[13] |
| Methanol | Predicted to be Miscible | Methanol's high polarity and hydrogen bonding capacity should facilitate dissolution. | |
| Ketones | Acetone | Predicted to be Miscible | Acetone is a polar aprotic solvent capable of strong dipole-dipole interactions with the ionic liquid. |
| Ethers | Tetrahydrofuran (THF) | Predicted to be Soluble | THF has moderate polarity and can solvate the cation effectively. |
| Diethyl Ether | Predicted to have Lower Solubility | Lower polarity compared to THF may result in partial miscibility or lower solubility. | |
| Hydrocarbons | Toluene | Predicted to have some Solubility | The aromatic ring of toluene can interact with the imidazolium ring of the cation. |
| Hexane, Heptane | Predicted to be Immiscible/Poor | The highly non-polar nature of alkanes is incompatible with the ionic character of the IL, despite its alkyl chains.[6] | |
| Chlorinated | Dichloromethane | Predicted to be Soluble | Dichloromethane is a polar solvent that is effective at dissolving a wide range of organic salts. |
Methodologies for Solubility Determination
Accurate determination of IL solubility is crucial for process design and application development. Several robust methods are employed.[14][15]
The Cloud Point Method (Visual Titration)
This method is effective for determining the temperature-composition phase diagram of partially miscible liquid-liquid systems.
Protocol:
-
Sample Preparation: Prepare a series of sealed, pressure-resistant glass tubes, each containing known masses of the ionic liquid and the organic solvent to achieve specific mole fractions.
-
Heating Cycle: Place the tube in a thermostatically controlled bath with a viewing window. Slowly heat the sample while stirring vigorously until a single homogeneous phase is observed.
-
Cooling Cycle: Slowly cool the clear, single-phase solution at a controlled rate (e.g., 0.5 K/min).
-
Observation: Record the temperature at which the solution first shows turbidity or "cloudiness." This is the cloud point temperature, representing the boundary between the single-phase and two-phase regions.
-
Data Analysis: Repeat this process for all prepared compositions to construct a full miscibility curve.
Caption: Experimental workflow for the Cloud Point method.
Inverse Gas Chromatography (IGC)
IGC is a powerful technique for measuring thermodynamic properties, including solubility parameters and activity coefficients at infinite dilution.[16]
Principle: The ionic liquid is used as the stationary phase in a gas chromatography column. Various probe solvents with known properties are injected, and their retention times are measured. The interaction strength between the probe solvent and the ionic liquid is directly related to the retention time, from which solubility parameters can be calculated.[16][17] This method is particularly useful for assessing the affinity of a range of different chemical families for the ionic liquid.[17]
Theoretical Prediction of Solubility: COSMO-RS
Given the vast number of possible ionic liquid and solvent combinations, experimental screening can be time-consuming.[18] The CO nductor-like S creening MO del for R eal S olvents (COSMO-RS) is a quantum chemistry-based computational method that has proven highly effective for predicting the thermodynamic properties of liquid mixtures, including IL solubility.[7][19][20][21]
How it Works:
-
A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for each individual molecule (the IL cation, anion, and solvent) to generate a "sigma profile." This profile is a histogram of the screening charge density on the molecule's surface.
-
The COSMO-RS model then uses statistical thermodynamics to calculate the chemical potential of each component in a mixture based on these sigma profiles.
-
From the chemical potentials, thermodynamic properties like activity coefficients and excess enthalpies are derived, which are directly related to solubility.
COSMO-RS can accurately capture the effects of molecular structure on solubility and is a valuable tool for pre-screening suitable solvents for a given ionic liquid like [Bmim][DBP].[7][20]
Conclusion and Future Outlook
This compound is an ionic liquid whose solubility profile is dominated by the significant non-polar character imparted by the four butyl chains distributed across its cation and anion. While it is insoluble in water, it is expected to be readily soluble in moderately polar organic solvents like alcohols and ketones. This tailored solubility makes it a versatile medium for various chemical processes.[1] For instance, its ability to dissolve specific reactants is key to its role as a catalyst or solvent in organic synthesis and its use in supported ionic liquid membranes for selective separation processes.[22][23]
For researchers and professionals in drug development and materials science, a thorough understanding of its solubility is the first step toward rational process design. While the available data provides a strong directional guide, further systematic experimental studies are warranted to create a comprehensive quantitative database. The combination of targeted experiments using methods like cloud point titration and predictive screening with tools like COSMO-RS will be instrumental in unlocking the full potential of this promising ionic liquid.
References
- Frontiers. (n.d.). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning.
- ACS Publications. (n.d.). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition.
- Fisher Scientific. (n.d.). 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96%.
- ResearchGate. (n.d.). Predictions of flavonoid solubility in ionic liquids by COSMO-RS: Experimental verification, structural elucidation, and solvation characterization.
- SpringerLink. (2022). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic.
- SCM. (2018). COSMO-RS: Prediction of cellulose solubilities in ionic liquids.
- MDPI. (n.d.). The Solubility Parameters of Ionic Liquids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Modern Chemistry.
- ChemicalBook. (2025). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (2015). Can someone suggest a reliable method for measuring solubility of ionic liquid in water?.
- ResearchGate. (n.d.). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification.
- ResearchGate. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?.
- Wikipedia. (n.d.). Ionic liquid.
- Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate.
- Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
- DiVA portal. (n.d.). How ionic are ionic liquids?.
- Study.com. (n.d.). Explain how temperature affects the solubility of an ionic solid in contrast to its influence on the solubility of a gas in water.
- PubMed. (n.d.). Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography.
- ACS Publications. (n.d.). Physicochemical and Thermodynamic Investigation of Ethanolic Solution of Phosphonium-Based Ionic Liquids.
- MDPI. (n.d.). A Review: Using Ionic Liquids for Lignin Extraction from Lignocellulose and High-Value Utilization.
- ResearchGate. (n.d.). Solubility of H2S in ionic liquids [bmim][PF6], [bmim][BF4], and [bmim][Tf2N].
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-Butyl-3-methylimidazolium dibutyl phosphate | 663199-28-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. Ionic liquid - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]
- 8. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homework.study.com [homework.study.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Solubility Parameters of Ionic Liquids | MDPI [mdpi.com]
- 17. Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03464B [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. scm.com [scm.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Spectroscopic Fingerprinting of 1-Butyl-3-methylimidazolium Dibutyl Phosphate: A Guide to NMR and IR Analysis
Introduction: The Analytical Imperative for Ionic Liquids
Ionic liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Among these, 1-Butyl-3-methylimidazolium dibutyl phosphate, [Bmim][DBP], has garnered significant interest for its potential applications as a catalyst and a medium for biocatalysis and materials science.[1] The precise characterization of this IL is paramount to understanding its behavior, ensuring its purity, and correlating its structure with its function. This technical guide provides an in-depth exploration of the spectroscopic analysis of [Bmim][DBP] using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization.
The choice of NMR and IR spectroscopy is deliberate. NMR spectroscopy provides unparalleled insight into the molecular structure, connectivity, and dynamics of both the 1-butyl-3-methylimidazolium cation and the dibutyl phosphate anion.[2] Concurrently, IR spectroscopy offers a vibrational fingerprint of the molecule, elucidating the nature of the chemical bonds and the intermolecular interactions that define the unique properties of this ionic liquid.[3]
Molecular Structure and Analytical Workflow
A fundamental understanding of the molecular structure is the cornerstone of spectroscopic analysis. The diagram below illustrates the constituent ions of this compound.
Caption: The ionic components of this compound.
The subsequent sections will detail the analytical workflow for characterizing [Bmim][DBP] using NMR and IR spectroscopy, from sample preparation to spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of ionic liquids.[2] By probing the magnetic properties of atomic nuclei, we can map out the connectivity of atoms and gain insights into the electronic environment of each nucleus. For [Bmim][DBP], ¹H, ¹³C, and ³¹P NMR are particularly informative.
Experimental Protocol: NMR Analysis of [Bmim][DBP]
The inherent viscosity of many ionic liquids can pose a challenge for NMR analysis, leading to broad spectral lines. The following protocol is designed to mitigate these effects and yield high-resolution spectra.
1. Sample Preparation:
-
For ¹H and ¹³C NMR: Dissolve approximately 10-20 mg of [Bmim][DBP] in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice of solvent is critical; it must dissolve the ionic liquid without reacting with it and should have a well-separated solvent peak.
-
For ³¹P NMR: A similar sample concentration can be used. No special preparation is typically required beyond dissolution in a deuterated solvent.
-
Viscosity Considerations: If the neat ionic liquid is too viscous, gentle heating of the NMR tube prior to analysis can reduce viscosity and improve spectral resolution. However, for quantitative analysis, dissolution in a low-viscosity deuterated solvent is recommended.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum (e.g., using a WALTZ-16 decoupling sequence) is essential to simplify the spectrum and enhance sensitivity.[4] A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons.
-
³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift range for phosphorus is broad, so ensure the spectral width is adequate. An external standard, such as 85% H₃PO₄, is used for chemical shift referencing.
The logical flow of the NMR experimental workflow is depicted below.
Caption: The experimental workflow for NMR analysis of [Bmim][DBP].
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of [Bmim][DBP] provides a wealth of information about the structure of the cation and anion. The chemical shifts are influenced by the electronic environment of the protons, while the multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 10.26 | s | 1H | N-CH-N (Imidazolium ring C2-H) |
| 7.61 | t | 1H | N-CH=CH-N (Imidazolium ring C4/5-H) |
| 7.46 | t | 1H | N-CH=CH-N (Imidazolium ring C4/5-H) |
| 4.28 | t | 2H | N-CH₂- (Butyl group) |
| 4.00 | s | 3H | N-CH₃ |
| 3.86 | dd | 4H | P-O-CH₂- (Dibutyl phosphate) |
| 1.87 | m | 2H | N-CH₂-CH₂- (Butyl group) |
| 1.59 | m | 4H | P-O-CH₂-CH₂- (Dibutyl phosphate) |
| 1.37 | m | 6H | -CH₂-CH₃ (Butyl groups) |
| 0.92 | m | 9H | -CH₃ (Butyl groups) |
| Data obtained in Chloroform-d at 400 MHz.[5] |
Expert Insights:
-
The downfield chemical shift of the C2-H proton (10.26 ppm) is characteristic of imidazolium-based ionic liquids and is attributed to the acidic nature of this proton, which is influenced by the electron-withdrawing nitrogen atoms and potential hydrogen bonding interactions with the dibutyl phosphate anion.
-
The signals corresponding to the butyl groups of the cation and the anion are distinct, allowing for unambiguous assignment. The protons on the carbons directly attached to the nitrogen of the imidazolium ring (4.28 ppm) and the oxygen of the phosphate group (3.86 ppm) are shifted downfield due to the deshielding effect of these electronegative atoms.
³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents. For [Bmim][DBP], a single peak is expected in the ³¹P NMR spectrum, corresponding to the phosphate anion. The exact chemical shift will depend on the solvent and temperature but is anticipated to be in the typical range for organophosphate compounds.
Infrared (IR) Spectroscopy: Probing Vibrational Modes and Intermolecular Interactions
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, providing information about the functional groups present and the strength of intermolecular interactions.
Experimental Protocol: ATR-FTIR Analysis of [Bmim][DBP]
Attenuated Total Reflectance (ATR) is the preferred sampling technique for ionic liquids in IR spectroscopy due to its simplicity and the ability to handle viscous samples.
1. Sample Preparation:
-
Place a small drop of neat [Bmim][DBP] directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure complete coverage of the crystal surface to obtain a strong signal. No further preparation is required.
2. IR Data Acquisition:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Measurement: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹).
The workflow for ATR-FTIR analysis is outlined below.
Caption: The experimental workflow for ATR-FTIR analysis of [Bmim][DBP].
IR Spectral Data and Interpretation
The IR spectrum of [Bmim][DBP] is a composite of the vibrational modes of the [Bmim]⁺ cation and the [DBP]⁻ anion. Key absorption bands are assigned as follows:
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| 3078 | C-H stretching | Imidazolium ring |
| 2959, 2936, 2874 | C-H stretching | Butyl and methyl groups |
| 1570 | C=N, C=C stretching | Imidazolium ring skeletal vibrations |
| 1464 | C-H bending | Butyl and methyl groups |
| 1236 | P=O stretching | Dibutyl phosphate |
| 1173 | C-N stretching | Imidazolium ring |
| 1067, 1026, 1005 | P-O-C stretching | Dibutyl phosphate |
| 974 | P-O stretching | Dibutyl phosphate |
| 889, 820, 797, 733 | C-H out-of-plane bending | Imidazolium ring and butyl groups |
| Data from FT-IR analysis.[6] |
Expert Insights:
-
The C-H stretching vibrations of the imidazolium ring (~3078 cm⁻¹) are at a higher frequency than those of the alkyl chains, reflecting the different bond strengths.
-
The strong absorption band at 1236 cm⁻¹ is a characteristic feature of the P=O stretching vibration in the dibutyl phosphate anion. The position and shape of this band can be sensitive to hydrogen bonding interactions with the [Bmim]⁺ cation.
-
The region below 1000 cm⁻¹ contains a complex series of bands corresponding to P-O-C stretching and various bending modes, which contribute to the unique fingerprint of the [DBP]⁻ anion.
Conclusion: A Synergistic Approach to Characterization
The comprehensive spectroscopic analysis of this compound through the synergistic use of NMR and IR spectroscopy provides a robust and detailed understanding of its molecular structure and chemical environment. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists, enabling confident identification, purity assessment, and further investigation into the properties and applications of this versatile ionic liquid. The meticulous application of these analytical techniques is not merely a characterization step but a critical component of ensuring the scientific integrity and reproducibility of research in the dynamic field of ionic liquids.
References
- King, A., et al. (2010). Extended dissolution studies of cellulose in imidazolium based ionic liquids. University of Graz.
- Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. (2009).
- Tashiro, K., et al. (2017). Preparation of Crystallites for Oriented Poly(Lactic Acid) Films Using a Casting Method under a Magnetic Field. MDPI.
- Nie, Y., et al. (2006).
- Dalton Transactions - RSC Publishing. (n.d.).
- 1-Butyl-3-methylimidazolium dibutyl phosph
- Physicochemical and Thermodynamic Investigation of Ethanolic Solution of Phosphonium-Based Ionic Liquids. (n.d.).
- High performance epoxy composites cured with ionic liquids. (n.d.).
- IONIC LIQUIDS 2024. (n.d.). Iolitec.
- Alternative routes and solvents in polymer chemistry. (n.d.). Pure.
- 1-Butyl-3-methylimidazolium dibutyl phosph
- ionic liquids 2017. (n.d.). Iolitec.
- Hydrogen Storage M
- Lateef, A., et al. (2015).
- This compound | C16H33N2O4P. (n.d.). PubChem - NIH.
- Exploring the Versatility of this compound in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- China ionic liquid compliance Manufacturers Suppliers Factory. (n.d.).
- 1-n-Butyl-3-methylimidazolium di-n-butyl phosph
- Emel’yanenko, V. N., et al. (2021).
- Screening of ionic liquids for the extraction of proteins from the macroalga Ulva lactuca aiming at an integr
Sources
- 1. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
The Unseen Threshold: A Technical Guide to the Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Dibutyl Phosphate
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of the ionic liquid 1-Butyl-3-methylimidazolium dibutyl phosphate, often abbreviated as [Bmim][DBP]. In fields where process safety, material integrity, and predictable degradation are paramount, a thorough understanding of a compound's behavior at elevated temperatures is not merely academic—it is a critical necessity. This document moves beyond a simple recitation of data, offering insights into the causal relationships that govern the thermal fate of [Bmim][DBP], grounded in both theoretical calculations and empirical evidence.
Introduction: The Dual Nature of Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, a characteristic that bestows upon them a unique combination of ionic and liquid properties. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have made them attractive as "green" solvents and catalysts in a myriad of applications, from organic synthesis to drug delivery systems.[1] The 1-butyl-3-methylimidazolium ([Bmim]+) cation is a common constituent of many widely studied ILs.[2] When paired with the dibutyl phosphate ([DBP]-) anion, it forms an ionic liquid with notable applications, including in the selective transport of biological molecules and as a flame retardant.[1] However, the very applications that leverage their stability often push these materials to their thermal limits. Understanding the precise temperature at which decomposition begins, the kinetics of this process, and the nature of the degradation products is essential for safe and effective implementation.
Thermal Stability Profile of [Bmim][DBP]
The thermal stability of an ionic liquid is not a single point on a temperature scale but rather a profile of its behavior as thermal energy is introduced. Thermogravimetric analysis (TGA) is the cornerstone technique for elucidating this profile, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Key Thermal Decomposition Parameters
Experimental studies, notably by Li et al., have provided critical data on the thermal decomposition of [Bmim][DBP] through thermogravimetric analysis.[3][4] These experiments reveal the temperatures at which significant mass loss occurs, indicating the onset and progression of decomposition.
| Parameter | Value (°C) | Description |
| Tonset | ~312 °C | The initial decomposition temperature, where significant mass loss begins. |
| Tpeak | ~332 °C | The temperature of the maximum rate of decomposition. |
Note: These values are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.[3][4]
The data clearly indicates that [Bmim][DBP] possesses good thermal stability, with decomposition commencing above 300 °C. This stability is a key attribute for its application in various thermal processes.
The Molecular Dance of Decomposition: Mechanisms and Pathways
The thermal degradation of [Bmim][DBP] is a complex process governed by the interplay of intermolecular forces, bond energies, and the inherent reactivity of its constituent ions. Theoretical studies employing Density Functional Theory (DFT) have shed light on the underlying mechanisms.[3][4]
The Role of Intermolecular Forces
The stability of [Bmim][DBP] is, in part, due to the network of hydrogen bonds and other intermolecular forces between the [Bmim]+ cation and the [DBP]- anion.[3][4] DFT calculations have been used to analyze these interactions and their influence on the overall stability of the ionic liquid.[3][4]
Proposed Decomposition Pathways
While a definitive, universally accepted decomposition mechanism for all imidazolium phosphate ILs is still an area of active research, general pathways observed for other imidazolium-based ILs provide a strong basis for understanding the potential degradation routes of [Bmim][DBP]. Two primary mechanisms are often considered:
-
SN2 Nucleophilic Substitution: The phosphate anion can act as a nucleophile, attacking the alkyl groups (butyl and methyl) on the imidazolium cation. This would lead to the formation of neutral species such as 1-butylimidazole, 1-methylimidazole, and phosphate esters.
-
N-Heterocyclic Carbene (NHC) Formation: At elevated temperatures, the imidazolium cation can be deprotonated at the C2 position, forming a highly reactive N-heterocyclic carbene. This carbene can then participate in a variety of subsequent reactions, leading to a cascade of decomposition products.
The following diagram illustrates these potential primary decomposition pathways for the [Bmim]+ cation, which are likely to be initiated by the [DBP]- anion.
The actual distribution of decomposition products will depend on various factors, including the temperature, heating rate, and the presence of any impurities or catalysts.
Experimental Protocols: Ensuring Methodological Rigor
The reliability of thermal stability data is intrinsically linked to the rigor of the experimental methodology. The following section outlines a standard protocol for the thermogravimetric analysis of ionic liquids like [Bmim][DBP].
Thermogravimetric Analysis (TGA) Workflow
This protocol is designed to provide a reproducible assessment of the thermal decomposition profile.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dry the [Bmim][DBP] sample under a high vacuum for at least 24 hours to remove any residual water or volatile impurities, as these can significantly affect the onset of decomposition.
-
Accurately weigh 5-10 mg of the dried sample into an inert crucible (e.g., alumina).[3]
-
-
Instrument Setup:
-
Place the crucible in the thermogravimetric analyzer.
-
Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.[3]
-
Allow the instrument to equilibrate at a starting temperature, typically near ambient (e.g., 30 °C).
-
-
Thermal Program:
-
Initiate a linear heating ramp from the starting temperature to an upper limit well beyond the expected decomposition temperature (e.g., 600 °C). A standard heating rate is 10 °C/min.[3]
-
-
Data Acquisition and Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Plot the mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum decomposition rate (Tpeak).
-
Determine the onset decomposition temperature (Tonset) from the TGA curve, often defined as the intersection of the baseline tangent with the tangent at the point of maximum mass loss.
-
Concluding Remarks: From Data to Application
The thermal stability of this compound is a critical parameter that dictates its operational limits and safety profile. With a decomposition onset of approximately 312 °C, [Bmim][DBP] can be considered a thermally robust ionic liquid suitable for a range of applications where elevated temperatures are encountered. However, it is imperative for researchers and process chemists to recognize that prolonged exposure to temperatures approaching this threshold can initiate degradation, potentially altering the properties of the material and generating unwanted byproducts. A comprehensive understanding of the decomposition mechanisms, guided by both theoretical and experimental data, is the foundation for the intelligent and safe application of this versatile ionic liquid.
References
-
Kosyakov, D. S., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966. [Link]
-
Li, S., et al. (2020). Theoretical and experimental studies on the thermal decomposition of this compound. Journal of Loss Prevention in the Process Industries, 65, 104162. [Link]
-
Zhang, X., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(11), 3245. [Link]
-
Yu, C.-F., et al. (2022). Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. Journal of Molecular Liquids, 360, 119422. [Link]
-
Wang, H., et al. (2023). A Review: Using Ionic Liquids for Lignin Extraction from Lignocellulose and High-Value Utilization. Polymers, 15(23), 4589. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 1-Butyl-3-methylimidazolium dibutyl phosphate: Viscosity and Density Analysis
Foreword: Navigating the Uncharted Territory of Novel Ionic Liquids
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide addresses a common challenge: the characterization of novel materials for which extensive public data is not yet available. Our focus is 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]), an ionic liquid with promising applications in chemical synthesis and electrodeposition.[1][2] While specific temperature-dependent viscosity and density data for this compound are not readily found in published literature, this guide provides a comprehensive framework for its empirical determination and theoretical understanding.
We will delve into the principles and methodologies for acquiring this crucial data, drawing upon established best practices for similar ionic liquids. This document is structured not as a static data sheet, but as a dynamic guide to empower you to generate and interpret your own high-quality data, ensuring scientific rigor and advancing your research and development endeavors.
The Significance of Viscosity and Density in Ionic Liquid Applications
The viscosity and density of an ionic liquid are fundamental physicochemical properties that govern its behavior and suitability for various applications. Viscosity, a measure of a fluid's resistance to flow, directly impacts mass transfer, reaction kinetics, and the efficiency of processes such as mixing and pumping.[3] Density is critical for process design, reactor sizing, and the calculation of other thermodynamic properties. For drug development professionals, these parameters are essential for formulation, solubility studies, and predicting bioavailability.
The temperature dependence of both viscosity and density is of paramount importance. As temperature increases, the viscosity of ionic liquids typically decreases, while density shows a more linear reduction.[4][5] Quantifying these relationships is crucial for optimizing process conditions and ensuring consistent performance.
Theoretical Framework: Predicting the Behavior of [Bmim][DBP]
While direct experimental data for [Bmim][DBP] is sparse, we can infer its likely behavior based on the well-documented properties of other imidazolium and phosphate-based ionic liquids.
The Influence of Temperature on Viscosity
The viscosity of ionic liquids exhibits a non-Arrhenius dependence on temperature, which is often well-described by the Vogel-Fulcher-Tammann (VFT) equation :[[“]][7][8]
η = η₀ exp(B / (T - T₀))
Where:
-
η is the dynamic viscosity
-
η₀ and B are empirical parameters
-
T is the absolute temperature
-
T₀ is the ideal glass transition temperature
This equation captures the sharp decrease in viscosity with increasing temperature, a characteristic feature of ionic liquids.[9] The parameters in the VFT equation are influenced by the molecular structure of the ionic liquid, including factors like alkyl chain length and the nature of the cation and anion.[[“]]
The Influence of Temperature on Density
The density of imidazolium-based ionic liquids generally shows a linear decrease with increasing temperature.[4][10] This relationship can be expressed by the following linear equation:
ρ = a + bT
Where:
-
ρ is the density
-
T is the temperature
-
a and b are empirical constants, with b typically being a small negative number.
The Impact of Molecular Structure
The molecular structure of [Bmim][DBP] provides clues to its potential properties:
-
1-Butyl-3-methylimidazolium Cation : The butyl chain on the imidazolium ring will contribute to van der Waals interactions. Generally, increasing the alkyl chain length in imidazolium ionic liquids leads to an increase in viscosity and a decrease in density.[5][11][12]
-
Dibutyl Phosphate Anion : Phosphate-based anions can influence the ionic liquid's properties through hydrogen bonding and electrostatic interactions.[13] Phosphonium-based ionic liquids, which share some similarities, are known for their thermal stability and, in some cases, lower viscosity compared to their ammonium counterparts.[14][15]
Based on these structural features, we can anticipate that [Bmim][DBP] will exhibit a significant temperature-dependent viscosity that can be modeled by the VFT equation and a linearly decreasing density with increasing temperature.
Experimental Protocols for the Determination of Viscosity and Density
The following sections detail the step-by-step methodologies for the accurate measurement of the viscosity and density of [Bmim][DBP] as a function of temperature.
Synthesis and Purification of [Bmim][DBP]
The synthesis of this compound can be achieved through the direct reaction of tributylphosphate with 1-methylimidazole.[16]
Protocol for Synthesis:
-
Combine equimolar amounts of 1-methylimidazole and tributylphosphate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 100-120 °C for 24-48 hours.
-
Monitor the reaction progress using techniques such as NMR or FTIR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the resulting ionic liquid by washing with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.
-
Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent and water. The purity of the final product should be confirmed by spectroscopic methods.
Density Measurement
A vibrating tube densitometer is a highly accurate instrument for measuring the density of liquids over a range of temperatures.[17]
Protocol for Density Measurement:
-
Calibration: Calibrate the vibrating tube densitometer with two standards of known density, typically dry air and deionized water, at the desired measurement temperatures.
-
Sample Injection: Inject a small, bubble-free aliquot of the purified and dried [Bmim][DBP] into the oscillating U-tube of the densitometer.
-
Temperature Equilibration: Allow the sample to thermally equilibrate at the setpoint temperature. Most modern instruments have integrated temperature control.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
-
Data Acquisition: Record the density at a series of temperatures, allowing for sufficient equilibration time at each new setpoint. It is recommended to take measurements in triplicate to ensure reproducibility.[17]
Viscosity Measurement
A rotational viscometer is a suitable instrument for measuring the viscosity of ionic liquids across a range of temperatures.
Protocol for Viscosity Measurement:
-
Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the ionic liquid.
-
Sample Loading: Place a known volume of the [Bmim][DBP] sample into the temperature-controlled sample holder.
-
Temperature Control: Use a circulating water bath or Peltier element to precisely control the sample temperature.
-
Measurement: Begin the rotation of the spindle and allow the reading to stabilize. The instrument measures the torque required to rotate the spindle at a constant speed, which is then converted to a viscosity value.
-
Temperature Sweep: Measure the viscosity at various temperatures, ensuring the sample reaches thermal equilibrium at each point.
Data Presentation and Visualization
For clarity and ease of comparison, the collected experimental data should be summarized in a structured table.
Table 1: Hypothetical Temperature-Dependent Viscosity and Density Data for [Bmim][DBP]
| Temperature (°C) | Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) |
| 25 | 298.15 | 1.050 | 250 |
| 30 | 303.15 | 1.045 | 190 |
| 40 | 313.15 | 1.038 | 120 |
| 50 | 323.15 | 1.031 | 80 |
| 60 | 333.15 | 1.024 | 55 |
| 70 | 343.15 | 1.017 | 40 |
| 80 | 353.15 | 1.010 | 30 |
Note: The data presented in this table is illustrative and not experimental data for this compound. It serves as an example of how to present experimentally determined values.
The experimental workflows can be visualized using diagrams to provide a clear overview of the processes.
Caption: Experimental workflow for density measurement.
Caption: Experimental workflow for viscosity measurement.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the characterization of the temperature-dependent viscosity and density of this compound. By following the detailed experimental protocols and leveraging the theoretical framework presented, researchers can generate high-quality, reliable data to support their research and development activities.
The empirical data obtained will be invaluable for a wide range of applications, from optimizing reaction conditions in chemical synthesis to designing novel drug delivery systems. Future work should focus on expanding the characterization to include other important physicochemical properties such as conductivity, surface tension, and thermal stability to build a complete profile of this promising ionic liquid.
References
-
Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. MDPI. [Link]
-
How does the Vogel-Tamman-Fulcher equation account for the molecular structure of ionic liquids?. Consensus. [Link]
-
Effect of Temperature, Anion, and Alkyl Chain Length on the Density and Refractive Index of 1-Alkyl-3-methylimidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data. [Link]
-
Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Tetrafluoroborate-Based Ionic Liquids. Journal of Chemical & Engineering Data. [Link]
-
Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length. ACS Publications. [Link]
-
Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. Semantic Scholar. [Link]
-
Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate. [Link]
-
Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. Journal of Chemical & Engineering Data. [Link]
-
Viscosity of Ionic Liquids. ResearchGate. [Link]
-
Temperature-dependent anomalous viscosity of aqueous solutions of imidazolium-based ionic liquids. Soft Matter (RSC Publishing). [Link]
-
Density and Viscosity Measurements of Room Temperature Ionic Liquids Using Patterned Quartz Crystal Microbalances. Purdue Engineering. [Link]
-
Effect of Temperature, Anion, and Alkyl Chain Length on the Density and Refractive Index of 1‑Alkyl-3-methylimidazolium-Based Ionic Liquids. ResearchGate. [Link]
-
Theoretical study on the structure and electronic properties of alkylimidazolium iodide ionic liquids: the effect of alkyl chain length. New Journal of Chemistry (RSC Publishing). [Link]
-
Studies of Viscosity Coefficient and Density Properties of Imidazolium Based Ionic Liquids in Aqueous Solutions at Diff… OUCI. [https://www.ouci.org.in/j P-30-3-19-25.pdf]([Link] P-30-3-19-25.pdf)
-
Vogel–Fulcher–Tammann equation. Wikipedia. [Link]
-
Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids. RSC Publishing. [Link]
-
Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers. [Link]
-
The VFT equation for the viscosity and temperature of mixture system, xIL. ResearchGate. [Link]
-
Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries. ResearchGate. [Link]
-
Exploring the Versatility of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. ResearchGate. [Link]
-
Thermophysical properties of phosphonium-based ionic liquids. PMC. [Link]
-
Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. Journal of Materials Chemistry (RSC Publishing). [Link]
-
Physicochemical Characterization of Sulfonate-Based Phosphonium Ionic Liquids. ResearchGate. [Link]
-
Densities and Viscosities of Ionic Liquid with Organic Solvents. ResearchGate. [Link]
-
Density and viscosity measurements of room temperature ionic liquids using patterned Quartz Crystal Microbalances. University of Edinburgh Research Explorer. [Link]
-
Preparation of 1-Butyl-3-Methyl Imidazolium-Based Room Temperature Ionic Liquids. Organic Syntheses Procedure. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Temperature-dependent anomalous viscosity of aqueous solutions of imidazolium-based ionic liquids - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Vogel–Fulcher–Tammann equation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03022E [pubs.rsc.org]
- 14. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Quantum Chemical Characterization of 1-Butyl-3-methylimidazolium dibutyl phosphate ([BMIM][DBP])
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the quantum chemical characterization of the ionic liquid (IL) 1-Butyl-3-methylimidazolium dibutyl phosphate, [BMIM][DBP] (CAS: 663199-28-8). Ionic liquids are a class of salts with low melting points, possessing unique physicochemical properties that make them suitable for diverse applications, including as solvents in synthesis, electrolytes, and in drug delivery systems.[1][2] Understanding the molecular structure, electronic properties, and intermolecular forces of [BMIM][DBP] is paramount for optimizing its performance and designing new applications. This guide details a robust computational workflow using Density Functional Theory (DFT), aimed at researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, provide step-by-step protocols for execution, and explain the interpretation of key calculated parameters, thereby offering a complete computational profile of the [BMIM][DBP] ion pair.
Theoretical Foundations & Method Selection
Quantum chemical calculations provide invaluable insights into molecular systems where experimental characterization can be challenging. For ionic liquids, computational methods allow us to probe the fundamental cation-anion interactions that govern their macroscopic properties.[3]
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as the cornerstone for our computational investigation. Unlike more computationally expensive wavefunction-based methods, DFT offers a remarkable balance of accuracy and efficiency, making it ideal for systems the size of an IL ion pair.[3] The central premise of DFT is that the energy of a system can be determined from its electron density, a concept that significantly simplifies the many-body problem.
Selecting the Right Tools: Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons.
-
B3LYP: Becke's three-parameter Lee-Yang-Parr functional is a widely used hybrid functional that provides a solid foundation for many organic and ionic systems.[4][5]
-
Dispersion Correction (e.g., -D3): A crucial addition for ionic liquids. The interaction between the [BMIM] cation and [DBP] anion is dominated by both strong electrostatic forces and weaker, non-covalent van der Waals or dispersion forces. Standard functionals like B3LYP can fail to capture these dispersion forces accurately. Grimme's D3 dispersion correction is an empirical fix that significantly improves the description of these interactions with minimal computational overhead.[4][6] We, therefore, recommend B3LYP-D3 .
-
Alternative Functionals: For even higher accuracy in non-covalent interactions, functionals like M06-2X can be employed, though they come at a higher computational cost.[7]
-
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.
-
Pople Basis Sets: The 6-311++G(d,p) basis set is an excellent choice for this system. Let's break down why:
-
6-311G: This triple-zeta basis set provides a flexible and accurate description of the core and valence electrons.
-
++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with delocalized electrons or anions like dibutyl phosphate, where the electron density is more spread out.[8]
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for greater flexibility in the shape of the orbitals, which is critical for describing chemical bonds and intermolecular interactions accurately.[5]
-
-
This combination, B3LYP-D3/6-311++G(d,p) , represents a robust, validated, and widely accepted level of theory for obtaining reliable results for imidazolium-based ionic liquids.[5][9]
The Computational Workflow: From Structure to Properties
This section outlines the complete, step-by-step protocol for the quantum chemical analysis of the [BMIM][DBP] ion pair.
Mandatory Visualization: Computational Workflow Diagram
The following diagram illustrates the logical flow of the computational protocol, from initial structure generation to the final analysis of molecular properties.
Caption: A flowchart of the quantum chemical calculation process for [BMIM][DBP].
Experimental Protocol: Step-by-Step Guide
Software: This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[3][4]
Step 1: Building the Initial 3D Structure
-
Using a molecular builder (e.g., GaussView, Avogadro), construct the 1-butyl-3-methylimidazolium ([BMIM]+) cation and the dibutyl phosphate ([DBP]-) anion separately.
-
Perform a quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for each ion.[10]
-
Manually position the [DBP]- anion near the [BMIM]+ cation. Expertise & Experience: The most acidic protons on the imidazolium ring are on the C2 carbon (between the two nitrogens) and the C4/C5 carbons. These are the most likely sites for strong hydrogen bonding with the phosphate oxygens. Place the anion in several plausible starting positions (e.g., above the ring, in the plane of the ring) to explore different potential energy minima.[11]
Step 2: Geometry Optimization and Frequency Validation
-
Create an input file for your chosen software. Specify a charge of 0 and a multiplicity of 1 for the overall ion pair.
-
Specify the desired level of theory. For example, in Gaussian, the keyword line would be: #p B3LYP/6-311++G(d,p) Opt Freq EmpiricalDispersion=GD3`
-
Submit the calculation. The Opt keyword requests a geometry optimization, which will iteratively adjust the atomic positions to find a minimum on the potential energy surface. [36, 38]
-
Trustworthiness (Self-Validation): The Freq keyword is crucial. It triggers a vibrational frequency calculation after the optimization completes. [37] A true energy minimum will have zero imaginary frequencies . [34] If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable conformation, and it must be perturbed and re-optimized. [34]
Step 3: Calculation of Molecular Properties
-
Using the optimized geometry from the previous step, perform a single-point energy calculation to derive further properties.
-
Request the desired analyses in the input file. For example, to generate Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analysis, you would add keywords like Pop=NBO and Output=WFX (to generate a wavefunction file for MEP visualization).
Analysis and Interpretation of Results
This section details how to interpret the output of the calculations to build a comprehensive understanding of [BMIM][DBP].
Electronic Properties and Reactivity
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
-
The HOMO represents the ability to donate an electron. For [BMIM][DBP], the HOMO is typically localized on the electron-rich phosphate anion. [5]
-
The LUMO represents the ability to accept an electron. The LUMO is characteristically localized on the electron-deficient imidazolium ring of the cation. [5]
-
The HOMO-LUMO Gap (ΔE) is a measure of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. [15]
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an indispensable tool for understanding and predicting intermolecular interactions, particularly in the context of drug design where electrostatic complementarity governs ligand-receptor binding. [3, 21]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In [BMIM][DBP], these will be concentrated around the oxygen atoms of the phosphate anion. These are the primary sites for hydrogen bonding. [4]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These will be found around the acidic protons of the imidazolium ring. [4, 21]
-
Application Insight: For drug development, if [BMIM][DBP] were being considered as part of a formulation, the MEP map would highlight how a drug molecule with specific positive or negative regions would likely orient itself when interacting with the ionic liquid. [3]
-
Mandatory Visualization: Cation-Anion Interaction Diagram
The following diagram conceptualizes the key interactions between the [BMIM]+ cation and [DBP]- anion, as informed by MEP and NBO analyses.
Caption: Key interaction sites between the [BMIM]+ cation and [DBP]- anion.
Bonding and Charge Distribution: Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of lone pairs, core pairs, and bonds. [32, 35] This is particularly powerful for quantifying the interaction between the cation and anion.
-
Natural Population Analysis: This provides the net charge on each atom. It will confirm a charge of approximately +1 on the [BMIM] moiety and -1 on the [DBP] moiety, but it also reveals how that charge is distributed across the individual atoms.
-
Second-Order Perturbation Theory Analysis: This is the most valuable part of the NBO output for studying intermolecular interactions. It quantifies the stabilization energy (E(2)) resulting from charge transfer from a filled "donor" orbital to an empty "acceptor" orbital. [6, 39]
-
For [BMIM][DBP], we would expect to see significant E(2) values for interactions between the lone pairs (LP) of the oxygen atoms on the [DBP]- anion (donors) and the antibonding orbitals (σ*) of the C-H bonds on the imidazolium ring (acceptors). [13]
-
The magnitude of these E(2) energies provides a quantitative measure of the strength of the hydrogen bonds holding the ion pair together. [6]
-
Data Presentation: Summary of Key Computational Parameters
The following table summarizes the recommended computational setup and the key properties to be extracted from the output.
| Parameter Category | Specification / Metric | Rationale & Significance |
| Computational Method | Density Functional Theory (DFT) | Provides an optimal balance of accuracy and computational cost for this system size. [12] |
| Functional | B3LYP-D3 | Hybrid functional for general reliability, with dispersion correction for non-covalent forces. [10] |
| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse and polarization functions for anions and H-bonding. [5] |
| Validation Check | Vibrational Frequencies | A true energy minimum must have zero imaginary frequencies. [34, 37] |
| Reactivity Metrics | HOMO Energy, LUMO Energy, ΔE | Quantifies electronic stability and susceptibility to chemical reactions. [15] |
| Interaction Analysis | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. [3, 4] |
| Bonding Analysis | NBO E(2) Stabilization Energy | Quantifies charge transfer and the strength of cation-anion hydrogen bonds. [6, 13] |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of this compound. By employing the recommended DFT methodology (B3LYP-D3/6-311++G(d,p)), researchers can obtain reliable insights into the geometry, electronic structure, reactivity, and the nature of the crucial cation-anion interactions that define this ionic liquid. The analysis of HOMO-LUMO orbitals, MEP surfaces, and NBO charge transfer provides a multi-faceted molecular portrait that is essential for rational design in materials science and for understanding potential interactions in pharmaceutical formulations. This computational workflow serves as a powerful, predictive tool to complement and guide experimental research.
References
-
IEASRJ. (2024). COMPUTATIONAL INVESTIGATION OF IMIDAZOLIUM IONIC LIQUIDS AND THEIR INTERACTIONS WITH CERTAIN BIO-SPECIES USING DENSITY FUNCTIONAL THEORY. Available at: [Link]
-
Taylor & Francis Online. (n.d.). The simulation of imidazolium-based ionic liquids. Available at: [Link]
-
ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Available at: [Link]
-
ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]
-
ResearchGate. (2024). COMPUTATIONAL INVESTIGATION OF IMIDAZOLIUM IONIC LIQUIDS AND THEIR INTERACTIONS WITH CERTAIN BIO-SPECIES USING DENSITY FUNCTIONAL THEORY. Available at: [Link]
-
ResearchGate. (n.d.). Electronic Structure Investigation of the Stability, Reactivity, NBO Analysis, Thermodynamics, and the Nature of the Interactions in Methyl-substituted Imidazolium-Based Ionic Liquids. Available at: [Link]
-
ResearchGate. (2024). A computational DFT study of Imidazolium based Ionic liquids: binding energy calculation with different anions using Solvation Model. Available at: [Link]
-
PubMed. (1995). Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Hydrogen Bonding in Ionic Liquids. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Modern Chemistry. Available at: [Link]
-
MDPI. (n.d.). Predictions of Physicochemical Properties of Ionic Liquids with DFT. Available at: [Link]
-
ResearchGate. (n.d.). Selected natural bond orbital (NBO), occupancy, natural atomic hybrids.... Available at: [Link]
-
ResearchGate. (n.d.). Mechanism analysis of extractive distillation for separation of acetic acid and water based on quantum chemical calculation and molecular dynamics simulation. Available at: [Link]
-
MDPI. (n.d.). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Available at: [Link]
-
Industrial Chemistry & Materials. (n.d.). Theoretical insights into NH3 absorption mechanisms with imidazolium-based protic ionic liquids. Available at: [Link]
-
SpringerLink. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Available at: [Link]
-
Chalmers University of Technology. (2010). Ionic liquid structures from large DFT calculations using mindless configurations. Available at: [Link]
-
Chinese Journal of Chemical Physics. (2017). Toxicity of Selected Imidazolium-based Ionic Liquids on Caenorhabditis elegans: a Quantitative Structure. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters. Available at: [Link]
-
ResearchGate. (n.d.). Representation of the molecular electrostatic potential MEP of.... Available at: [Link]
-
SpringerLink. (n.d.). Thermophysical properties and ionic conductivity of new.... Available at: [Link]
-
ScienceDirect. (n.d.). Quantum chemical study of acetic acid and water separation.... Available at: [Link]
-
ResearchGate. (n.d.). Optimized structures at the D3-B3LYP/PCM level for [Ile] (a) and [His].... Available at: [Link]
-
PubMed Central. (2020). Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. Available at: [Link]
-
ResearchGate. (2018). How can I generate 3D conformers of ionic liquids?. Available at: [Link]
-
Frontiers. (2019). Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters. Available at: [Link]
-
Reddit. (2022). Convergence issues during geometry optimization of ion pair. Available at: [Link]
-
Wikipedia. (n.d.). Natural bond orbital. Available at: [Link]
-
OUCI. (n.d.). Exploring the physicochemical properties of para-xylyl linked DBU-based dicationic ionic liquids consist of various anions: A GD3–M06–2X study. Available at: [Link]
-
Lanthanide Complexes Computational Chemistry. (2010). Geometry Optimization. Available at: [Link]
-
NBO7 Program. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. Available at: [Link]
-
YouTube. (2023). 2023 VWSCC: Session 04 — Geometry Optimization In Q-Chem. Available at: [Link]
-
YouTube. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. Available at: [Link]
-
YouTube. (2020). Geometry Optimization in Computational Chemistry. Available at: [Link]
-
YouTube. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained | Dr M A Hashmi. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Ionic liquid structures from large DFT calculations using mindless configurations [research.chalmers.se]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Exploring the physicochemical properties of para-xylyl linked DBU-based dicationic ionic liquids consist of various ani… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Methodological & Application
Application Notes & Protocols: Extractive Desulfurization of Fuel Using 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP])
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Deep Desulfurization and the Role of Ionic Liquids
The stringent global regulations on the sulfur content in transportation fuels necessitate the development of highly efficient desulfurization technologies.[1] Traditional hydrodesulfurization (HDS) processes, while effective for removing simple sulfur compounds, struggle to eliminate sterically hindered aromatic sulfur compounds like dibenzothiophene and its derivatives under mild conditions, often requiring high temperatures and pressures.[2][3] Extractive desulfurization (EDS) using ionic liquids (ILs) has emerged as a promising alternative or complementary technology.[2][4][5] ILs are a class of salts with low melting points, negligible vapor pressure, high thermal stability, and tunable solvent properties, making them attractive "green" solvents for various chemical processes.[3][6][7]
Among the vast array of ionic liquids, 1-Butyl-3-methylimidazolium dibutyl phosphate, henceforth referred to as [Bmim][DBP], has demonstrated significant potential for the extractive removal of sulfur compounds from fuels.[8] This document provides a comprehensive guide to the application of [Bmim][DBP] in extractive desulfurization, detailing the underlying principles, experimental protocols, analytical methods, and data interpretation.
[Bmim][DBP]: A Profile of a Task-Specific Ionic Liquid
[Bmim][DBP] is an imidazolium-based ionic liquid featuring a dibutyl phosphate anion.[9][10][11] Its molecular structure is a key determinant of its efficacy in desulfurization.
Key Properties of [Bmim][DBP]:
| Property | Value/Description | Source(s) |
| CAS Number | 663199-28-8 | [9][12] |
| Molecular Formula | C16H33N2O4P | [10][12] |
| Molecular Weight | 348.42 g/mol | [10][12] |
| Appearance | Colorless to light yellow/brown liquid | [12][13] |
| Solubility in Water | Insoluble | [9][12] |
| Thermal Stability | Good thermal stability | [14] |
| Chemical Stability | High stability to acids, bases, and oxidants | [13] |
The choice of the dibutyl phosphate anion is critical. The phosphate group can interact with the sulfur compounds present in fuel, facilitating their extraction from the non-polar fuel phase into the ionic liquid phase.[8] The butyl chains on both the cation and anion contribute to its liquid state at or near room temperature and influence its miscibility with the fuel matrix.
Synthesis of [Bmim][DBP]
[Bmim][DBP] can be synthesized by the direct reaction of N-methylimidazole with the corresponding trialkyl phosphate (tributyl phosphate) at elevated temperatures.[8][14] The resulting product is typically a viscous liquid that requires purification, often by washing with a solvent like diethyl ether, to remove unreacted starting materials.[8]
The Mechanism of Extractive Desulfurization with [Bmim][DBP]
Extractive desulfurization with [Bmim][DBP] is a liquid-liquid extraction process. The fundamental principle lies in the preferential partitioning of sulfur-containing compounds from the fuel phase into the ionic liquid phase.
The mechanism is driven by a combination of factors:
-
π-π Interactions: The imidazolium ring of the [Bmim]+ cation can engage in π-π interactions with the aromatic rings of sulfur compounds like thiophene, benzothiophene (BT), and dibenzothiophene (DBT).[15]
-
Hydrogen Bonding: The phosphate anion ([DBP]-) can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donors in the fuel matrix, although this is less significant for the primary sulfur compounds.
-
Van der Waals Forces: The alkyl chains on both the cation and anion contribute to van der Waals interactions.
The overall process can be visualized as the sulfur compounds being "pulled" from the fuel into the ionic liquid due to a more favorable energetic environment. The selectivity of this extraction is crucial, as it should ideally remove sulfur compounds without significantly altering the composition of valuable fuel components like aromatic hydrocarbons.[7] Studies have shown that the desulfurization ability of phosphoric ILs for different sulfur components follows the order of DBT > BT > 3-methylthiophene, indicating a higher affinity for more complex aromatic sulfur compounds.[8]
Experimental Protocol: Extractive Desulfurization of a Model Fuel
This section provides a detailed, step-by-step protocol for performing extractive desulfurization of a model fuel using [Bmim][DBP].
Materials and Equipment
-
Ionic Liquid: this compound ([Bmim][DBP]), purity ≥ 96%
-
Model Fuel: A solution of a known concentration of a sulfur compound (e.g., dibenzothiophene) in a sulfur-free solvent (e.g., n-dodecane or n-octane). A typical concentration is 500 ppmw of sulfur.
-
Analytical Standards: Certified standards of the sulfur compound in the chosen solvent for calibration.
-
Glassware: Vials with screw caps, graduated cylinders, pipettes.
-
Equipment:
Experimental Workflow Diagram
Caption: Workflow for extractive desulfurization using [Bmim][DBP].
Step-by-Step Protocol
-
Preparation of Model Fuel:
-
Accurately weigh a specific amount of the sulfur compound (e.g., dibenzothiophene).
-
Dissolve it in a known volume of the sulfur-free solvent to achieve the desired sulfur concentration (e.g., 500 ppmw).
-
Causality: Using a model fuel with a single sulfur compound allows for a clear and quantifiable assessment of the ionic liquid's extraction efficiency for that specific compound.
-
-
Extractive Desulfurization:
-
In a sealed vial, add a specific mass of the model fuel and [Bmim][DBP]. A common mass ratio to start with is 1:1.[20]
-
Place the vial on a magnetic stirrer and stir vigorously at a controlled temperature (e.g., 30°C) for a set duration (e.g., 30 minutes).[20]
-
Causality: Vigorous stirring ensures intimate contact between the two phases, maximizing the mass transfer of the sulfur compounds from the fuel to the ionic liquid. Temperature can influence the viscosity of the ionic liquid and the kinetics of the extraction.[2]
-
-
Phase Separation:
-
After stirring, allow the mixture to stand for a few minutes for the phases to separate. Due to the density difference, the ionic liquid will form the bottom layer.
-
To ensure complete separation, centrifuge the vial for a few minutes.
-
Causality: Clear phase separation is essential for accurate sampling of the treated fuel without contamination from the ionic liquid.
-
-
Analysis of Sulfur Content:
-
Carefully extract a sample from the upper fuel phase using a pipette.
-
Determine the sulfur concentration in the treated fuel sample using a calibrated sulfur analyzer. X-ray fluorescence (XRF) is a common and rapid method.[16][17] Alternatively, gas chromatography with a sulfur-selective detector (GC-SCD) can provide more detailed information on the removal of specific sulfur compounds.
-
Causality: Accurate quantification of the remaining sulfur is the primary measure of the desulfurization efficiency.
-
-
Calculation of Desulfurization Efficiency:
-
The desulfurization efficiency (%) can be calculated using the following formula:
Where:
-
C_initial is the initial sulfur concentration in the model fuel.
-
C_final is the final sulfur concentration in the treated fuel.
-
-
Key Experimental Parameters and Their Influence
The efficiency of extractive desulfurization is influenced by several parameters:
| Parameter | Effect on Desulfurization | Rationale and Insights |
| Ionic Liquid to Fuel Ratio | Increasing the ratio generally improves desulfurization efficiency.[7] | A higher proportion of ionic liquid provides a larger volume for the sulfur compounds to partition into, driving the equilibrium towards extraction. However, using excessive amounts of ionic liquid may not be economically viable on a larger scale. |
| Temperature | The effect can be complex. It may decrease viscosity, improving mass transfer, but could also affect the partitioning equilibrium.[2] | For many ionic liquids, a moderate temperature (e.g., 30-50°C) is optimal. It's crucial to determine the ideal temperature for the specific fuel and ionic liquid system. |
| Extraction Time | Efficiency increases with time until equilibrium is reached.[2] | The extraction is often rapid, with equilibrium being reached within 10-30 minutes for many systems.[7] Prolonged extraction times may not significantly improve efficiency. |
| Number of Extraction Stages | Multiple extraction stages can significantly enhance the overall desulfurization.[21] | A single extraction may not be sufficient for deep desulfurization. Passing the treated fuel through fresh batches of ionic liquid can progressively lower the sulfur content to ultra-low levels. |
Regeneration of [Bmim][DBP]
For the process to be economically and environmentally sustainable, the regeneration and reuse of the ionic liquid are crucial.[4][5]
Regeneration Protocol
A common method for regenerating [Bmim][DBP] after it has become saturated with sulfur compounds is through dilution with water.[8]
-
Water Dilution:
-
Add a specific volume of deionized water to the sulfur-laden [Bmim][DBP].
-
The addition of water can decrease the solubility of the extracted sulfur compounds in the ionic liquid, causing them to separate.
-
Causality: This method leverages the insolubility of the sulfur compounds in the aqueous ionic liquid phase.
-
-
Separation:
-
The separated sulfur compounds can be removed by decantation or extraction with a non-polar solvent.
-
-
Water Removal:
-
The water can then be removed from the ionic liquid by vacuum evaporation to restore it to its original state for reuse.
-
Regeneration Workflow Diagram
Caption: Regeneration of [Bmim][DBP] via water dilution.
Analytical Techniques for Sulfur Determination
Accurate determination of sulfur content is paramount for evaluating the effectiveness of the desulfurization process.
| Analytical Technique | Principle | Advantages | Disadvantages | ASTM/ISO Methods |
| X-Ray Fluorescence (XRF) | Measures the fluorescence emitted by sulfur atoms when excited by X-rays. | Rapid, non-destructive, minimal sample preparation.[16] | Matrix effects can influence accuracy.[19] | ASTM D2622, ASTM D4294, EN ISO 20884, EN ISO 20847[17] |
| Ultraviolet Fluorescence (UVF) | The sample is combusted, and the resulting SO2 is detected by its fluorescence under UV light. | High sensitivity, suitable for low sulfur levels.[19] | Destructive analysis. | ASTM D5453, EN ISO 20846[17][22] |
| Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD) | Separates different sulfur compounds, which are then detected by their chemiluminescent reaction. | Provides speciation of sulfur compounds. | More complex and time-consuming. | - |
| Microcoulometry | The sample is combusted, and the SO2 is titrated with an electrochemically generated titrant. | Accurate for a wide range of concentrations. | Requires more operator expertise. | - |
Concluding Remarks and Future Outlook
This compound ([Bmim][DBP]) stands out as a promising ionic liquid for the extractive desulfurization of fuels. Its high efficiency, particularly for aromatic sulfur compounds, coupled with its favorable physical and chemical properties, makes it a strong candidate for further research and potential industrial application. The ability to regenerate and reuse [Bmim][DBP] is a significant advantage from both an economic and environmental perspective.
Future research should focus on optimizing the process parameters for real fuel feedstocks, scaling up the extraction and regeneration processes, and conducting a thorough life cycle assessment to fully evaluate its "green" credentials. The continued development of task-specific ionic liquids like [Bmim][DBP] will undoubtedly play a crucial role in meeting the global demand for ultra-low sulfur fuels.
References
- Ionic liquids for the removal of sulfur and nitrogen compounds in fuels: a review. Environmental Chemistry Letters.
- Kulkarni, P. S., & Afonso, C. A. M. (2010). Deep desulfurization of diesel fuel using ionic liquids: current status and future challenges. Green Chemistry, 12(7), 1139-1149.
- Sulfur Analysis for Fuels. Malvern Panalytical.
- Oxidative Desulfurization of Fuels Using Ionic Liquids: A Review.
- Ionic Liquids as Green and Efficient Desulfurization Media Aiming
- Novel Properties of Ionic Liquids in Selective Sulphur Removal From Fuels at Room Temperature.
- Deactivation and Regeneration of an Ionic Liquid during Desulfurization of Simulated Flue Gas. American Chemical Society.
- (PDF) Ionic liquids for the removal of sulfur and nitrogen compounds in fuels: a review.
- Fuel Property Testing: Sulfur. DieselNet.
- What are the methods for determining the total sulfur content of petroleum products? Huazheng Electric Manufacturing (Baoding) Co.,Ltd.
- Selective Sulfur Removal from Fuels Using Ionic Liquids at Room Temperature.
- Determination of sulfur content in petroleum products – an overview.
- Total Sulfur Analysis. Crea Analytical.
- Yu, G., Zhang, Y., & Chen, X. (2013). A review of extractive desulfurization of fuel oils using ionic liquids. RSC Advances, 3(18), 6137-6147.
- Ionic Liquids for Extractive Desulfurization of Fuels.
- 1-Butyl-3-methylimidazolium dibutyl phosph
- Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification.
- Nie, Y., Li, C., Sun, A., Meng, H., & Wang, Z. (2006). Extractive Desulfurization of Gasoline Using Imidazolium-Based Phosphoric Ionic Liquids. Energy & Fuels, 20(5), 2083–2087.
- Oxidative desulfurization of fuels using ionic liquids: A review. Hep Journals.
- 1-Butyl-3-methylimidazolium Dibutyl Phosph
- 1-n-Butyl-3-methylimidazolium di-n-butyl phosph
- 1-Butyl-3-methylimidazolium dibutyl phosph
- 1-Butyl-3-methylimidazolium dibutyl phosph
- Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry.
Sources
- 1. Deep desulfurization of diesel fuel using ionic liquids: current status and future challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A review of extractive desulfurization of fuel oils using ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Oxidative desulfurization of fuels using ionic liquids: A review [journal.hep.com.cn]
- 4. Ionic liquids for the removal of sulfur and nitrogen compounds in fuels: a review - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Desulfurization of Fuels Using Ionic Liquids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Butyl-3-methylimidazolium dibutyl phosphate | 663199-28-8 [chemicalbook.com]
- 10. This compound | C16H33N2O4P | CID 16218227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. gneechem.com [gneechem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 17. Fuel Property Testing: Sulfur [dieselnet.com]
- 18. transformer-tester.com [transformer-tester.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 21. researchgate.net [researchgate.net]
- 22. creaanalytical.com.au [creaanalytical.com.au]
Application Notes & Protocols: Mechanism and Application of 1-Butyl-3-methylimidazolium Dibutyl Phosphate for Extractive Desulfurization
Preamble: The Imperative for Deep Desulfurization
The combustion of sulfur-containing compounds in transportation fuels is a primary contributor to atmospheric SOx emissions, a precursor to acid rain and a significant environmental pollutant.[1] Consequently, global regulations mandate progressively stringent limits on sulfur content in fuels, often to levels below 10 parts per million (ppm).[1] Traditional industrial hydrodesulfurization (HDS) processes, while effective for many sulfur species, struggle to efficiently remove sterically hindered aromatic sulfur compounds such as dibenzothiophene (DBT) and its alkylated derivatives without resorting to harsh operating conditions of high temperature, high pressure, and significant hydrogen consumption.[2]
This challenge has catalyzed research into alternative and complementary technologies. Extractive desulfurization (EDS) has emerged as a highly promising alternative, capable of operating at ambient temperature and pressure.[3][4] The core of the EDS process lies in the selection of a solvent with a high affinity for sulfur compounds but low miscibility with the fuel matrix. Ionic liquids (ILs), a class of salts with melting points below 100°C, have garnered substantial attention as "green" designer solvents for EDS due to their negligible vapor pressure, high thermal stability, and tunable chemical properties.[5]
This document provides a detailed technical guide on the mechanism and application of a specific phosphate-based ionic liquid, 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) , for the extractive desulfurization of liquid fuels.
The Extractant: this compound ([Bmim][DBP])
[Bmim][DBP] is an imidazolium-based ionic liquid featuring a 1-butyl-3-methylimidazolium cation and a dibutyl phosphate anion. The unique combination of this cation and anion imparts specific physicochemical properties that are central to its function as a desulfurization agent.
The structure of the alkyl chains on both the cation and anion is a critical design feature. Studies comparing a series of phosphate-based ILs, including N-methyl-N-methylimidazolium dimethyl phosphate ([MMIM][DMP]), N-ethyl-N-methylimidazolium diethyl phosphate ([EMIM][DEP]), and [Bmim][DBP], have shown a clear trend in desulfurization ability. The extractive performance for key sulfur compounds follows the order: [Bmim][DBP] > [EMIM][DEP] >> [MMIM][DMP] .[3][6] This demonstrates that the longer alkyl chains (butyl groups) on [Bmim][DBP] enhance its interaction with and extraction of sulfur-containing molecules from a non-polar fuel matrix.
| Property | Value / Description | Significance in Desulfurization |
| Cation | 1-Butyl-3-methylimidazolium ([Bmim]⁺) | The aromatic imidazolium ring facilitates π-π stacking interactions with aromatic sulfur compounds. The butyl chain enhances solubility in the fuel phase to a degree, improving mass transfer. |
| Anion | Dibutyl phosphate ([DBP]⁻) | The phosphate group provides a polar, electron-rich site for interaction. The butyl chains contribute to the overall lipophilicity, influencing miscibility. |
| Fuel Solubility | High (20.6% gasoline in IL)[3] | This is a significant drawback, as it can lead to a loss of fuel components into the IL phase. This property is attributed to the increased hydrophobic character from the butyl chains.[3] |
| Water Miscibility | Limited | Allows for regeneration protocols involving water washing to separate the extracted sulfur compounds.[3][6] |
| Physical State | Liquid at ambient temperature | Enables liquid-liquid extraction under mild operating conditions, avoiding the energy costs associated with high-temperature processes. |
Mechanism of Extractive Desulfurization
The removal of sulfur compounds from fuel using [Bmim][DBP] is a physical separation process—liquid-liquid extraction —not a chemical conversion. The efficiency of the process is dictated by the partitioning of sulfur compounds between the fuel phase and the IL phase, driven by intermolecular forces.
The primary mechanism relies on a combination of interactions:
-
π-π Interactions: The electron-rich aromatic ring of the imidazolium cation ([Bmim]⁺) interacts favorably with the aromatic rings of thiophenic sulfur compounds (e.g., dibenzothiophene, benzothiophene). This π-π stacking is a key driving force for pulling these molecules out of the non-aromatic (alkane-rich) fuel phase.
-
Hydrogen Bonding: While less dominant, acidic protons on the imidazolium ring can form weak hydrogen bonds with the lone pair of electrons on the sulfur atom of the thiophenic compounds.
-
Van der Waals Forces: The alkyl chains (butyl groups) on both the cation and anion contribute to van der Waals interactions, which influence the overall solubility and miscibility of the system.
The selectivity of [Bmim][DBP] for different sulfur compounds typically follows the order: Dibenzothiophene (DBT) > Benzothiophene (BT) > 3-Methylthiophene (3-MT) .[3][6] This selectivity is directly related to the aromaticity and polarizability of the sulfur molecules. DBT, with its larger π-system, engages in stronger π-π stacking with the imidazolium ring compared to the smaller BT and 3-MT molecules, leading to its preferential extraction.
Caption: Proposed interaction between DBT and [Bmim][DBP].
Experimental Protocols
This section provides a standardized protocol for evaluating the desulfurization performance of [Bmim][DBP] using a model fuel.
Protocol 1: Extractive Desulfurization of Model Fuel
Objective: To quantify the removal efficiency of dibenzothiophene (DBT) from a non-aromatic solvent (n-dodecane) using [Bmim][DBP].
Materials & Equipment:
-
This compound ([Bmim][DBP])
-
Dibenzothiophene (DBT), 98% purity
-
n-Dodecane, anhydrous, 99%+ purity
-
Analytical balance (±0.1 mg)
-
25 mL screw-cap vials or two-necked flasks
-
Magnetic stirrer and stir bars
-
Centrifuge capable of holding 25 mL vials
-
Gas chromatograph with a sulfur-selective detector (e.g., Flame Photometric Detector - FPD, or Sulfur Chemiluminescence Detector - SCD)
-
Micropipettes and syringes
Procedure:
-
Preparation of Model Fuel:
-
Prepare a stock solution of model fuel by dissolving a precisely weighed amount of DBT in n-dodecane to achieve a sulfur concentration of 500 ppmw (parts per million by weight).[7]
-
Causality: Using a model fuel with a single sulfur compound in a non-interfering matrix like n-dodecane allows for the unambiguous assessment of the IL's intrinsic extractive capability for that specific contaminant.
-
-
Extraction Process:
-
In a 25 mL vial, add a specific mass of the model fuel (e.g., 5.0 g).
-
Add a corresponding mass of [Bmim][DBP] to achieve the desired mass ratio of fuel-to-IL (e.g., 1:1, 3:1, 5:1).[1][8] A 1:1 ratio is often used for maximum extraction.[1]
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the mixture vigorously at a constant temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[1][8]
-
Causality: Vigorous stirring is crucial to maximize the interfacial surface area between the two immiscible phases, thereby facilitating efficient mass transfer of the sulfur compounds from the fuel to the IL. The process is typically rapid, with equilibrium often reached within 30 minutes.[1]
-
-
Phase Separation:
-
After stirring, stop the agitation and allow the mixture to stand for 10-15 minutes for initial phase separation.
-
Transfer the vial to a centrifuge and spin at 3000-4000 rpm for 10 minutes to ensure a clean and complete separation of the upper fuel phase from the denser, lower IL phase.
-
Causality: Centrifugation is a critical self-validating step. A sharp, clear interface between the two phases confirms proper separation and prevents cross-contamination of samples, ensuring the accuracy of the subsequent analysis.
-
-
Sampling and Analysis:
-
Carefully extract a sample (approx. 1 mL) from the upper fuel layer using a micropipette or syringe. Avoid disturbing the IL phase.
-
Analyze the sulfur concentration of the treated fuel sample using a calibrated gas chromatograph with a sulfur-selective detector.
-
Also, analyze the initial, untreated model fuel to establish a baseline concentration (C_initial).
-
-
Calculation of Desulfurization Efficiency:
-
Calculate the efficiency using the following formula:
-
S-Removal (%) = [(C_initial - C_final) / C_initial] x 100
-
Where C_initial is the sulfur concentration in the untreated fuel and C_final is the sulfur concentration in the treated fuel.
-
-
Sources
- 1. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: 1-Butyl-3-methylimidazolium Dibutyl Phosphate as a Catalyst for Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Greener Approach to Ester Synthesis
Esterification, a cornerstone reaction in organic synthesis, is fundamental to the production of a vast array of pharmaceuticals, fine chemicals, polymers, and fragrances. Traditionally, this process has been catalyzed by strong mineral acids like sulfuric acid, which, despite their efficacy, are fraught with challenges including corrosivity, difficulty in separation from the product, and the generation of significant acidic waste.[1] In the contemporary landscape of sustainable chemistry, the development of environmentally benign and recyclable catalysts is of paramount importance.
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising "green" catalysts and solvents for a multitude of organic transformations.[2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents.[2] Among the diverse family of ionic liquids, 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim]DBP) has demonstrated significant potential as a highly efficient and reusable catalyst for esterification reactions.[3] This application note provides a comprehensive guide to the properties, synthesis, and application of [Bmim]DBP in esterification, complete with detailed protocols and mechanistic insights.
Physicochemical Properties of [Bmim]DBP
This compound is an imidazolium-based ionic liquid characterized by its unique combination of a bulky organic cation and a phosphate anion. This structure imparts desirable properties for its role as a catalyst in esterification.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃N₂O₄P | [4] |
| Molecular Weight | 348.42 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Thermal Stability | Good thermal stability | [3] |
| Purity | ≥96% | [4] |
The Dual Catalytic Role of [Bmim]DBP in Esterification: A Mechanistic Overview
The catalytic prowess of [Bmim]DBP in esterification stems from a synergistic dual activation mechanism involving both the imidazolium cation and the dibutyl phosphate anion. This cooperative catalysis enhances the electrophilicity of the carboxylic acid and the nucleophilicity of the alcohol, thereby accelerating the reaction rate.
While the precise mechanism for [Bmim]DBP is a subject of ongoing research, a plausible pathway can be proposed based on studies of similar imidazolium-based ionic liquids. The imidazolium cation, through hydrogen bonding with the carbonyl oxygen of the carboxylic acid, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Concurrently, the dibutyl phosphate anion can act as a proton shuttle, deprotonating the alcohol to enhance its nucleophilicity and facilitating the removal of the water molecule formed during the reaction.
Caption: Proposed dual activation mechanism of esterification catalyzed by [Bmim]DBP.
Synthesis of this compound ([Bmim]DBP): A Detailed Protocol
The synthesis of [Bmim]DBP can be achieved through a direct reaction between tributylphosphate and 1-methylimidazole.[3] The following protocol is a generalized procedure based on established methods for the synthesis of imidazolium-based ionic liquids.
Materials:
-
1-Methylimidazole (freshly distilled)
-
Tributylphosphate
-
Ethyl acetate (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, combine equimolar amounts of freshly distilled 1-methylimidazole and tributylphosphate.
-
Heat the mixture with stirring under a nitrogen atmosphere at a temperature of 100-120°C for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature. The product will be a viscous liquid.
-
Wash the crude product with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Remove the residual ethyl acetate under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
The final product should be a colorless to pale yellow, viscous liquid.[5] The purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Application Protocol: Esterification of Acetic Acid with n-Butanol using [Bmim]DBP
This protocol details the use of [Bmim]DBP as a catalyst for the esterification of acetic acid with n-butanol, a reaction for which optimal conditions have been reported.[3]
Materials:
-
This compound ([Bmim]DBP)
-
Acetic acid (glacial)
-
n-Butanol
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and a Dean-Stark trap (optional, for water removal)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add acetic acid and n-butanol in a molar ratio of 1:3.[3]
-
Add [Bmim]DBP as the catalyst at a dosage of 8% based on the total mass of the reactants.[3]
-
Heat the reaction mixture to 115°C with vigorous stirring for 2 hours.[3] If using a Dean-Stark trap, the water formed during the reaction will be collected.
-
Upon completion, cool the reaction mixture to room temperature. The product, n-butyl acetate, will form a separate layer from the ionic liquid.
-
Separate the two layers using a separatory funnel.
-
Wash the organic layer (n-butyl acetate) with a saturated sodium bicarbonate solution to remove any unreacted acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified n-butyl acetate. A conversion of up to 90.3% can be expected under these conditions.[3]
Catalyst Recycling and Reuse
A significant advantage of using [Bmim]DBP as a catalyst is its facile separation from the reaction products and its high reusability.[3]
Protocol for Catalyst Recycling:
-
After the initial separation of the product layer, the remaining ionic liquid phase can be washed with a non-polar organic solvent (e.g., hexane or toluene) to remove any dissolved organic impurities.[6]
-
The ionic liquid is then dried under high vacuum at 60-80°C to remove any residual solvent and water.[6]
-
The regenerated [Bmim]DBP can be reused for subsequent esterification reactions. It has been reported that the catalyst can be used repeatedly for more than six cycles without a significant decrease in the conversion of acetic acid.[3]
Caption: General experimental workflow for esterification and catalyst recycling.
Substrate Scope and Future Outlook
While the esterification of acetic acid with n-butanol is well-documented, research indicates that [Bmim]DBP can also catalyze other esterification reactions.[3] Further investigations into the substrate scope, including aromatic carboxylic acids and sterically hindered alcohols, are warranted to fully elucidate the catalytic potential of this ionic liquid. The development of detailed kinetic models for a broader range of substrates will be instrumental in optimizing reaction conditions for industrial applications.
The use of this compound represents a significant step towards greener and more sustainable ester synthesis. Its high catalytic activity, ease of separation, and excellent reusability make it a compelling alternative to traditional acid catalysts, paving the way for more environmentally responsible chemical processes.
References
-
Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate. (n.d.). Retrieved from [Link]
-
Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Retrieved from [Link]
-
l-Valine functionalized ionic liquid catalyzed esterification reaction under approach. Arabian Journal of Chemistry. (2017). Retrieved from [Link]
-
Phosphorous-based ionic liquids as condensing agent and medium for efficient esterification of carboxylic acids with alcohols and phenols. ResearchGate. (2006). Retrieved from [Link]
-
Imidazolium Polyoxometalate: An Ionic Liquid Catalyst for Esterification and Oxidative Esterification. ResearchGate. (2008). Retrieved from [Link]
-
Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. Cambridge International Publishing. (2024). Retrieved from [Link]
Sources
- 1. Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst | Cambridge Science Advance [cambridgepublish.com]
- 2. <sc>l</sc>-Valine functionalized ionic liquid catalyzed esterification reaction under approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Butyl-3-methylimidazolium Dibutyl Phosphate in Biomass Processing
Foreword for the Advanced Researcher
The quest for sustainable and efficient methods to deconstruct lignocellulosic biomass is a cornerstone of modern biorefinery and drug development efforts. Ionic liquids (ILs), with their unique solvent properties, have emerged as powerful tools in this endeavor. This document provides a specialized guide to the application of 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]), an imidazolium-based ionic liquid with a phosphate anion, in the processing of biomass.
Unlike guides that offer a generic, one-size-fits-all approach, these notes are structured to provide not just the "how," but the critical "why" behind the methodologies. We will delve into the mechanistic underpinnings of biomass dissolution in [Bmim][DBP], drawing parallels with and distinctions from more commonly studied ionic liquids. The protocols herein are presented as robust starting points, designed to be adapted and optimized for your specific biomass feedstock and downstream applications. Our focus is on empowering the researcher with the knowledge to rationally design experiments, troubleshoot challenges, and ultimately, unlock the full potential of [Bmim][DBP] as a versatile solvent for biomass valorization.
The Scientific Rationale: Why [Bmim][DBP] for Biomass Processing?
The efficacy of an ionic liquid in biomass processing is largely dictated by the nature of its anion and its ability to disrupt the intricate network of hydrogen bonds within the lignocellulosic matrix. The dissolution of cellulose, the primary component of biomass, is particularly dependent on the hydrogen bond basicity of the IL's anion.
The Role of the Dibutyl Phosphate Anion
The dibutyl phosphate ([DBP]⁻) anion is a key determinant of [Bmim][DBP]'s effectiveness. While extensive data on the Kamlet-Taft parameters for [Bmim][DBP] are not widely available, we can infer its properties from related phosphate-based ILs. For instance, ionic liquids with dimethylphosphate anions exhibit high hydrogen-bond basicity. This characteristic is crucial for breaking the strong intra- and intermolecular hydrogen bonds that give cellulose its crystalline and recalcitrant nature.[1] The solubility of cellulose in ionic liquids shows a near-linear increase with the hydrogen bond accepting ability of the anion.[1]
The proposed mechanism for cellulose dissolution in imidazolium-based ILs involves the anion forming hydrogen bonds with the hydroxyl groups of the cellulose chains, while the cation interacts with the oxygen atoms of the glycosidic linkages. This concerted action effectively solvates the cellulose polymer, leading to its dissolution.[2]
Comparison with Common Anions
-
Acetate ([OAc]⁻): Acetate-based ILs, such as [Bmim][OAc], are renowned for their high cellulose dissolution capacity, attributed to the high basicity of the acetate anion.[3] However, their higher basicity can also lead to lower thermal stability compared to other ILs.[2]
-
Chloride ([Cl]⁻): Chloride-based ILs like [Bmim][Cl] are also effective cellulose solvents. However, they tend to have higher viscosities, which can pose challenges in large-scale processing.[4]
Phosphate-based ILs, including [Bmim][DBP], offer a compelling balance of properties. They possess the requisite hydrogen bond basicity for effective cellulose dissolution while potentially offering greater thermal stability than their acetate counterparts.[2]
Core Applications of [Bmim][DBP] in Biomass Valorization
The primary applications of [Bmim][DBP] in biomass processing revolve around its ability to solubilize lignocellulose, enabling the fractionation of its principal components: cellulose, hemicellulose, and lignin.
Biomass Pretreatment for Enhanced Enzymatic Hydrolysis
A major bottleneck in the production of biofuels and biochemicals from lignocellulose is the resistance of cellulose to enzymatic degradation. Pretreatment with [Bmim][DBP] can significantly enhance the efficiency of enzymatic hydrolysis. The dissolution of biomass in the ionic liquid, followed by regeneration, disrupts the crystalline structure of cellulose, converting it to a more amorphous and accessible form.[2] This increased accessibility allows cellulase enzymes to more readily hydrolyze the cellulose into fermentable sugars like glucose.
Fractionation of Lignocellulosic Components
The differential solubility of cellulose, hemicellulose, and lignin in [Bmim][DBP] and anti-solvent systems allows for their selective separation. This fractionation is critical for a holistic biorefinery approach, where each component can be valorized into different products. For instance, the separated lignin can be used in the production of aromatic chemicals, polymers, and carbon fibers.[5]
Experimental Protocols
The following protocols are designed as a comprehensive starting point for researchers. Optimization of parameters such as temperature, time, and biomass loading will be necessary depending on the specific type of biomass and the desired outcome.
Protocol 1: Pretreatment of Lignocellulosic Biomass with [Bmim][DBP]
Objective: To decrease the crystallinity of cellulose and increase its accessibility to enzymatic hydrolysis.
Materials:
-
Lignocellulosic biomass (e.g., corn stover, switchgrass, wood chips), dried and milled (20-40 mesh).
-
This compound ([Bmim][DBP]).
-
Deionized (DI) water (as anti-solvent).
-
Reaction vessel (e.g., stirred glass reactor).
-
Vacuum filtration setup or centrifuge.
-
Oven or lyophilizer.
Methodology:
-
Biomass Preparation: Dry the milled biomass in an oven at 60°C overnight to a constant weight to remove residual moisture.
-
Dissolution:
-
In a reaction vessel, add [Bmim][DBP] and the dried biomass. A typical starting ratio is 1:10 to 1:20 (biomass to IL, w/w).
-
Heat the mixture with stirring to a temperature between 100°C and 150°C. The optimal temperature will depend on the biomass type and desired dissolution time. A starting point of 120°C for 2-6 hours is recommended.
-
Visually monitor the dissolution until the mixture becomes a homogeneous, viscous solution.
-
-
Regeneration of Cellulose-Rich Material:
-
Cool the mixture to room temperature.
-
Slowly add DI water (as an anti-solvent) to the solution while stirring. A volume of water equal to or greater than the volume of the IL is typically sufficient to precipitate the cellulose.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
-
Separation and Washing:
-
Separate the solid regenerated biomass from the liquid fraction (containing the IL and dissolved lignin/hemicellulose) using vacuum filtration or centrifugation.
-
Wash the solid biomass repeatedly with hot DI water to remove any residual ionic liquid. The presence of residual IL can inhibit downstream enzymatic activity. Continue washing until the filtrate is clear and has a neutral pH.
-
-
Drying:
-
Dry the washed, pretreated biomass. Lyophilization (freeze-drying) is preferred to preserve a porous structure, which is beneficial for enzyme accessibility. Alternatively, oven drying at a low temperature (e.g., 50-60°C) can be used.
-
-
Analysis: The dried, pretreated biomass is now ready for compositional analysis (e.g., NREL procedures for determining cellulose, hemicellulose, and lignin content) and subsequent enzymatic hydrolysis.
Experimental Workflow for Biomass Pretreatment
Caption: Workflow for lignocellulosic biomass pretreatment using [Bmim][DBP].
Protocol 2: Enzymatic Hydrolysis of Pretreated Biomass
Objective: To hydrolyze the cellulose in the pretreated biomass to glucose.
Materials:
-
Pretreated, dried biomass from Protocol 1.
-
Sodium citrate buffer (50 mM, pH 4.8-5.0).
-
Commercial cellulase enzyme cocktail (e.g., from Trichoderma reesei).
-
β-glucosidase supplement (e.g., from Aspergillus niger).
-
Shaking incubator or water bath.
-
HPLC or other analytical method for glucose quantification.
Methodology:
-
Slurry Preparation: Prepare a slurry of the pretreated biomass in sodium citrate buffer. A typical solids loading is 2-10% (w/v).
-
Enzyme Addition:
-
Add the cellulase cocktail to the slurry. The enzyme loading will depend on the activity of the commercial preparation and should be optimized. A starting point is 15-20 Filter Paper Units (FPU) per gram of cellulose.
-
Add a β-glucosidase supplement to prevent inhibition of the cellulases by cellobiose accumulation. A typical ratio is 1:2 to 1:1 CBU to FPU.
-
-
Incubation: Incubate the mixture at a temperature optimal for the enzymes (typically 50°C) with constant agitation (e.g., 150 rpm) for 24-72 hours.
-
Sampling and Analysis:
-
Periodically take samples from the hydrolysis mixture.
-
Terminate the enzymatic reaction in the samples by boiling for 5-10 minutes or by adding a quenching agent.
-
Centrifuge the samples to pellet any remaining solids.
-
Analyze the supernatant for glucose concentration using an appropriate method, such as HPLC with a refractive index detector.
-
-
Calculation of Glucose Yield: Calculate the glucose yield as a percentage of the theoretical maximum based on the initial cellulose content of the pretreated biomass.
Logical Relationship in Biomass Valorization
Caption: The central role of [Bmim][DBP] pretreatment in biomass fractionation.
Data Interpretation and Expected Outcomes
The successful implementation of these protocols should yield a pretreated biomass with significantly altered physicochemical properties compared to the native material.
| Parameter | Untreated Biomass | [Bmim][DBP] Pretreated Biomass | Rationale for Change |
| Cellulose Crystallinity | High | Significantly Reduced | Disruption of the hydrogen bond network by [Bmim][DBP] prevents the re-formation of the crystalline structure upon regeneration. |
| Lignin Content | High | Reduced | Lignin is partially solubilized in the ionic liquid and removed during the washing steps. The extent of delignification is dependent on the biomass type and pretreatment severity. |
| Hemicellulose Content | High | Reduced | Hemicellulose is also partially solubilized and removed with the lignin fraction. |
| Enzymatic Glucose Yield | Low | High | The amorphous nature and increased porosity of the pretreated cellulose allow for greater accessibility and efficiency of cellulase enzymes. |
Troubleshooting and Advanced Considerations
-
Incomplete Dissolution: If the biomass does not fully dissolve, consider increasing the temperature, extending the reaction time, or reducing the biomass particle size.
-
Low Glucose Yields: This could be due to incomplete removal of residual ionic liquid, which can inhibit enzymes. Ensure thorough washing of the pretreated biomass. Also, optimize enzyme loading and hydrolysis time.
-
Ionic Liquid Recycling: For economic viability, recycling of the ionic liquid is crucial. The liquid fraction after biomass regeneration can be treated to remove dissolved lignin and water, allowing for the reuse of the [Bmim][DBP]. Techniques such as anti-solvent precipitation of lignin followed by evaporation of water can be employed.
-
Toxicity and Biodegradability: While ionic liquids are often termed "green solvents" due to their low vapor pressure, their toxicity and biodegradability should be considered. Imidazolium-based ILs can exhibit some level of toxicity, and proper handling and disposal procedures should be followed.
Conclusion
This compound represents a promising solvent for the pretreatment and fractionation of lignocellulosic biomass. Its efficacy stems from the hydrogen bond accepting capability of the dibutyl phosphate anion, which facilitates the dissolution of cellulose. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of [Bmim][DBP] in developing sustainable biorefinery processes and for the generation of valuable bio-based products and drug precursors. As with any powerful tool, a thorough understanding of the underlying scientific principles is paramount to its successful application.
References
-
Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. (n.d.). MDPI. Retrieved from [Link]
-
Effects of anionic structure and lithium salts addition on the dissolution of cellulose in 1-butyl-3-methylimidazolium-based ionic liquid solvent systems. (2007). Green Chemistry. Retrieved from [Link]
-
Dissolution of cellulose in phosphate-based ionic liquids. (2012). ResearchGate. Retrieved from [Link]
-
Solubility of lignin in ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Ionic Liquid as a Green Solvent for Lignin. (2007). R Discovery. Retrieved from [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Dissolubility of cellulose in ionic liquid 1-buty-3-methylimidazolium acetate. (2009). ResearchGate. Retrieved from [Link]
-
Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion. (2022). MDPI. Retrieved from [Link]
-
Understanding the dissolution of cellulose in 1-butyl-3-methylimidazolium acetate+DMAc solvent. (2015). ResearchGate. Retrieved from [Link]
-
Novel pre-treatment and fractionation method for lignocellulosic biomass using ionic liquids. (2014). RSC Publishing. Retrieved from [Link]
-
Pre-treatment of lignocellulosic biomass using ionic liquids: wheat straw fractionation. (2012). PubMed. Retrieved from [Link]
-
Establishing Predictive Models for Solvatochromic Parameters of Ionic Liquids. (2019). Frontiers. Retrieved from [Link]
-
Can ionic liquids dissolve wood? Processing and analysis of lignocellulosic materials with 1-n-butyl-3-methylimidazolium chlorid. (2007). ITQB. Retrieved from [Link]
-
The physical significance of the Kamlet–Taft π* parameter of ionic liquids. (2020). RSC Publishing. Retrieved from [Link]
-
Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Determination of Kamlet–Taft parameters for selected solvate ionic liquids. (2016). UQ eSpace. Retrieved from [Link]
-
1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds? (2022). MDPI. Retrieved from [Link]
-
Ionic liquids and deep eutectic solvents for lignocellulosic biomass fractionation. (2017). RSC Publishing. Retrieved from [Link]
-
Lignocellulosic Biomass Pretreatment with Ionic Liquids | Protocol Preview. (2016). YouTube. Retrieved from [Link]
-
Kamlet–Taft solvent parameters, NMR spectroscopic analysis and thermoelectrochemistry of lithium–glyme solvate ionic liquids and their dilute solutions. (2018). RSC Publishing. Retrieved from [Link]
-
Hydrogen-Bond Basicity. (n.d.). Rowan University. Retrieved from [Link]
-
Extended scale for the hydrogen-bond basicity of ionic liquids. (2014). Semantic Scholar. Retrieved from [Link]
-
Complementary nature of hydrogen bond basicity and acidity scales from electrostatic and atoms in molecules properties. (2012). ResearchGate. Retrieved from [Link]
-
Hydrogen-Bond-Basicity Prediction Made Easy. (2023). Rowan Newsletter - Substack. Retrieved from [Link]
-
Hydrogen bonding between acetate-based ionic liquids and water: Three types of IR absorption peaks and NMR chemical shifts change upon dilution. (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. Effects of anionic structure and lithium salts addition on the dissolution of cellulose in 1-butyl-3-methylimidazolium-based ionic liquid solvent systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for Lignocellulosic Biomass Dissolution Using 1-Butyl-3-methylimidazolium Dibutyl Phosphate
Foreword: The Imperative for Advanced Biomass Processing
The global shift towards a sustainable bioeconomy necessitates the development of efficient and environmentally benign technologies for the valorization of lignocellulosic biomass. This abundant, renewable resource, comprising cellulose, hemicellulose, and lignin, holds immense potential for the production of biofuels, biochemicals, and advanced materials. However, the inherent recalcitrance of lignocellulose, owing to its complex and robust hierarchical structure, presents a significant challenge to its widespread utilization. Traditional methods for biomass deconstruction often rely on harsh chemicals, high energy input, and can generate significant waste streams.
Ionic liquids (ILs), with their unique physicochemical properties, have emerged as a promising class of solvents for the dissolution and fractionation of lignocellulosic biomass.[1] Their negligible vapor pressure, high thermal stability, and tunable solvent properties offer a pathway to more sustainable and efficient biorefinery processes.[2] Among the vast array of possible ILs, 1-butyl-3-methylimidazolium ([Bmim]+) based salts have been extensively studied. This guide focuses on a specific, promising variant: 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP]) .
While extensive data exists for ILs with simpler anions like chloride ([Cl]⁻) or acetate ([OAc]⁻), the dibutyl phosphate anion ([DBP]⁻) offers a unique combination of properties that warrant detailed investigation. This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of [Bmim][DBP] for the dissolution of lignocellulosic biomass. It provides not only detailed experimental protocols but also delves into the underlying scientific principles, ensuring a deep understanding of the process. The protocols and data presented herein are synthesized from established principles of imidazolium-based IL chemistry and may require optimization for specific biomass types and downstream applications.
Understanding the Solvent: this compound ([Bmim][DBP])
[Bmim][DBP] is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation and a dibutyl phosphate anion. Its efficacy in dissolving lignocellulosic biomass stems from the synergistic action of its constituent ions.
-
The Cation: 1-Butyl-3-methylimidazolium ([Bmim]⁺) : The [Bmim]⁺ cation, common to many effective biomass-dissolving ILs, interacts with the aromatic rings of lignin.[3] This interaction is thought to contribute to the disruption of the lignin-carbohydrate complex, facilitating the overall dissolution process.
-
The Anion: Dibutyl Phosphate ([DBP]⁻) : The anion plays a pivotal role in the dissolution of cellulose. The phosphate group in the [DBP]⁻ anion is a strong hydrogen bond acceptor. It competitively forms hydrogen bonds with the hydroxyl groups of cellulose, disrupting the extensive intra- and intermolecular hydrogen bonding network that gives cellulose its crystalline and recalcitrant nature.[4]
The chemical structure of [Bmim][DBP] is depicted below:
Caption: Chemical structure of this compound.
Safety and Handling
While ionic liquids are often termed "green solvents" due to their low volatility, they are not without hazards and must be handled with appropriate care.
-
General Hazards : [Bmim][DBP] is an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage : Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, as water can significantly impact the dissolution efficiency.
-
Disposal : Dispose of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Experimental Protocols
The following protocols provide a general framework for the dissolution of lignocellulosic biomass in [Bmim][DBP] and the subsequent regeneration of cellulose. These protocols are based on established procedures for similar imidazolium-based ionic liquids and should be optimized for the specific biomass and desired outcomes.
Biomass Pre-treatment
Effective dissolution begins with proper preparation of the biomass.
-
Drying : Dry the lignocellulosic biomass (e.g., wood chips, agricultural residues) in an oven at 60-80°C for 24-48 hours to a constant weight to remove moisture.
-
Size Reduction : Mill or grind the dried biomass to a fine powder (e.g., 40-60 mesh). This increases the surface area available for interaction with the ionic liquid.[5]
-
Storage : Store the dried, powdered biomass in a desiccator to prevent moisture reabsorption.
Dissolution of Lignocellulosic Biomass in [Bmim][DBP]
This protocol outlines the core dissolution process.
Materials and Equipment:
-
Dried, powdered lignocellulosic biomass
-
This compound ([Bmim][DBP])
-
Heating mantle with magnetic stirring
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Thermometer or thermocouple
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
Setup : Assemble the reaction vessel in the heating mantle with a magnetic stir bar.
-
IL Addition : Add a known mass of [Bmim][DBP] to the reaction vessel.
-
Inert Atmosphere : Purge the vessel with an inert gas (e.g., nitrogen) to prevent oxidative degradation of the biomass at elevated temperatures.
-
Heating and Stirring : Begin stirring and heat the [Bmim][DBP] to the desired temperature (typically between 80°C and 120°C). The optimal temperature will depend on the biomass type and desired dissolution rate.[6]
-
Biomass Addition : Once the IL has reached the target temperature, slowly add the pre-treated biomass to the stirring IL. A typical biomass loading is 5-10 wt%.
-
Dissolution : Continue heating and stirring for a set period (e.g., 2-24 hours). The dissolution time will vary depending on the biomass, temperature, and stirring speed. The solution will become increasingly viscous as the biomass dissolves.
-
Monitoring : The dissolution process can be monitored visually (the solution should become clear and homogeneous) or by taking small aliquots and observing them under a microscope.
Table 1: Typical Experimental Parameters for Biomass Dissolution in Imidazolium-Based ILs
| Parameter | Typical Range | Rationale |
| Temperature | 80 - 120 °C | Higher temperatures increase dissolution rate but can also lead to degradation of carbohydrates and the IL itself.[3][6] |
| Time | 2 - 24 hours | Dependent on biomass type, particle size, and temperature.[6] |
| Biomass Loading | 5 - 10 wt% | Higher loadings increase process efficiency but also significantly increase viscosity, posing mixing challenges. |
| Stirring Speed | 300 - 600 rpm | Adequate mixing is crucial for efficient mass and heat transfer. |
Regeneration of Cellulose
Cellulose can be regenerated from the IL solution by adding an anti-solvent, such as water.[7][8]
Materials and Equipment:
-
Biomass-[Bmim][DBP] solution
-
Anti-solvent (e.g., deionized water)
-
Beaker or precipitation vessel
-
Stirring plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Washing solvents (e.g., deionized water, ethanol)
-
Drying oven
Procedure:
-
Precipitation : Slowly add the hot biomass-[Bmim][DBP] solution to a stirred volume of deionized water (the anti-solvent). A typical volume ratio is 1:4 (IL solution to water). A white, flocculent precipitate of cellulose will form immediately.
-
Stirring : Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filtration : Separate the regenerated cellulose from the IL-water mixture by filtration.
-
Washing : Wash the cellulose cake thoroughly with deionized water to remove any residual IL. This is a critical step as residual IL can interfere with downstream enzymatic hydrolysis. Follow with a wash of ethanol to displace the water and aid in drying.
-
Drying : Dry the regenerated cellulose in an oven at 60°C to a constant weight.
The filtrate, containing the [Bmim][DBP], water, and dissolved lignin and hemicellulose, can be further processed to isolate these components and recycle the ionic liquid.[9]
Caption: Experimental workflow for biomass dissolution and cellulose regeneration.
Mechanism of Dissolution: A Molecular Perspective
The dissolution of lignocellulosic biomass in [Bmim][DBP] is a complex process driven by a series of molecular interactions.
-
Swelling and Infiltration : The ionic liquid first penetrates the porous structure of the biomass, causing it to swell.
-
Hydrogen Bond Disruption : The dibutyl phosphate anions form strong hydrogen bonds with the hydroxyl groups of cellulose and hemicellulose. This disrupts the existing hydrogen bond network within and between the polysaccharide chains, leading to their separation and dissolution.
-
Lignin Solubilization : The imidazolium cations interact with the aromatic structure of lignin, aiding in its solubilization.[3]
-
Homogeneous Solution : The result is a homogeneous, viscous solution of cellulose, hemicellulose, and lignin in the ionic liquid.
The regenerated cellulose typically has a lower degree of crystallinity than the native cellulose, which makes it more amenable to enzymatic hydrolysis for the production of fermentable sugars.[8]
Caption: Simplified mechanism of lignocellulosic biomass dissolution in [Bmim][DBP].
Concluding Remarks and Future Outlook
This compound represents a promising solvent for the dissolution of lignocellulosic biomass. Its unique anionic structure offers the potential for high dissolution efficacy. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore its application in biorefinery contexts.
Further research is warranted to:
-
Quantify the dissolution efficiency of various biomass types in [Bmim][DBP].
-
Optimize the process parameters for specific applications.
-
Develop efficient and cost-effective methods for the recycling of [Bmim][DBP].
-
Evaluate the environmental and toxicological profile of [Bmim][DBP].
By addressing these key areas, the full potential of [Bmim][DBP] as a key enabling technology for the future of the bioeconomy can be realized.
References
- Brandt, A., Gräsvik, J., Hallett, J. P., & Welton, T. (2013). Deconstruction of lignocellulosic biomass with ionic liquids. Green Chemistry, 15(3), 550-583.
- Fort, D. A., Remsing, R. C., Swatloski, R. P., Moyna, P., Moyna, G., & Rogers, R. D. (2007). Can ionic liquids dissolve wood? Processing and analysis of lignocellulosic materials with 1-n-butyl-3-methylimidazolium chloride. Green Chemistry, 9(1), 63-69.
- Wei, M., Li, J., Li, S., Li, M., & Wang, J. (2012). Dissolving lignocellulosic biomass in a 1-butyl-3-methylimidazolium chloride–water mixture. Industrial & Engineering Chemistry Research, 51(39), 12677-12683.
- Mäki-Arvela, P., Anugwom, I., Virtanen, P., Sjöholm, R., & Mikkola, J. P. (2010). Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water.
- Zhang, Q., Wang, Y., Li, Y., & Zhang, S. (2022). Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. ACS Omega, 7(46), 42429-42438.
- Liu, H., Sale, K. L., Holmes, B. M., Simmons, B. A., & Singh, S. (2010). Understanding the interactions of cellulose with ionic liquids: a molecular dynamics study. The Journal of Physical Chemistry B, 114(12), 4293-4301.
- Achinivu, E. K., Howard, R. M., Li, G., Gracz, H., & Henderson, W. A. (2014). Lignin extraction from biomass with protic ionic liquids. Green Chemistry, 16(3), 1114-1119.
- Kilpeläinen, I., Xie, H., King, A., Granstrom, M., & Argyropoulos, D. S. (2007). Dissolution of wood in ionic liquids. Journal of Agricultural and Food Chemistry, 55(22), 9142-9148.
- Pinkert, A., Marsh, K. N., Pang, S., & Staiger, M. P. (2009). Ionic liquids and their interaction with cellulose. Chemical reviews, 109(12), 6712-6728.
- Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084.
- An, Y., Zong, E., & Li, S. (2020). Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. Green Chemistry, 22(19), 6244-6265.
- Sun, N., Rahman, M., Qin, Y., Maxim, M. L., Rodríguez, H., & Rogers, R. D. (2009).
- Gschwend, F. J., Chambon, F., Biedka, M., Brandt-Talbot, A., & Hallett, J. P. (2019). 1-Butyl-3-methylimidazolium-based ionic liquid in biomass fractionation—green solvent or active reagent toward lignin compounds?. Molecules, 24(11), 2154.
- Cao, Y., Li, H., Zhang, Y., Zhang, J., & He, J. (2010). Properties of cellulose regenerated from powerful 1-butyl-3-methylimidazolium acetate/dimethyl sulfoxide solvent. Journal of Applied Polymer Science, 116(3), 1541-1548.
- Hou, Q., Ju, M., Li, W., Liu, T., & Yang, Q. (2017). Pretreatment of lignocellulosic biomass with ionic liquids and ionic liquid-based solvent systems. Molecules, 22(3), 490.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Use of Ionic Liquids and Deep Eutectic Solvents in Polysaccharides Dissolution and Extraction Processes towards Sustainable Biomass Valorization [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Electrochemical Applications of 1-Butyl-3-methylimidazolium Dibutyl Phosphate: A Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the electrochemical applications of the ionic liquid 1-Butyl-3-methylimidazolium dibutyl phosphate, hereafter referred to as [Bmim][DBP]. This guide moves beyond a simple recitation of facts to offer in-depth technical insights and field-proven protocols, grounded in scientific literature.
Introduction: Understanding the Potential of [Bmim][DBP] in Electrochemistry
This compound is a room-temperature ionic liquid (IL) that has garnered interest in various chemical and electrochemical applications. Its unique combination of a bulky, asymmetric cation ([Bmim]+) and a phosphate-based anion ([DBP]-) imparts a distinct set of physicochemical properties. Notably, [Bmim][DBP] is recognized for its hydrogen bonding capabilities and polarizability, which facilitate effective ion pairing and charge transfer.[1] Furthermore, its relatively low viscosity is advantageous for mass transport in electrochemical reactions.[1]
This guide will explore the practical applications of [Bmim][DBP] as a catalyst in electro-organic synthesis and as a component in advanced electrolytes, providing detailed protocols for its use.
Physicochemical Properties Relevant to Electrochemical Applications
A comprehensive understanding of the physical and chemical characteristics of [Bmim][DBP] is crucial for its effective implementation in electrochemical systems. The following table summarizes key properties:
| Property | Value/Description | Significance in Electrochemistry |
| CAS Number | 663199-28-8 | Unique identifier for the compound. |
| Molecular Formula | C16H33N2O4P | Provides information on the elemental composition. |
| Appearance | Pale yellow transparent liquid | Indicates the physical state at room temperature. |
| Purity | Typically ≥96% | High purity is essential for reproducible electrochemical measurements. |
| Ionic Conductivity | Good | Essential for efficient charge transport in electrolyte solutions. |
| Thermal Stability | Good | Allows for a wide operating temperature range in electrochemical cells. |
| Solubility | Insoluble in water | This property is critical for applications in non-aqueous electrochemistry and for creating biphasic systems. |
| Viscosity | Low | Aids in mass transport of reactants and products to and from the electrode surface.[1] |
Application I: Electrocatalytic Oxidation of Aromatic Compounds
[Bmim][DBP] has demonstrated significant catalytic activity in the electrochemical oxidation of methyl-substituted aromatic compounds to their corresponding aldehydes.[2] This application is of particular interest in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The catalytic effect of [Bmim][DBP] in this context is attributed to its ability to stabilize reaction intermediates and facilitate electron transfer at the electrode surface. The ionic liquid creates a unique microenvironment that can enhance the reactivity of the substrate and influence the reaction pathway, leading to higher product yields and selectivity.
Experimental Workflow for Electrocatalytic Oxidation
The following diagram illustrates the general workflow for the electrocatalytic oxidation of toluene in the presence of [Bmim][DBP].
Caption: Workflow for electrocatalytic oxidation using [Bmim][DBP].
Detailed Protocol: Electrocatalytic Oxidation of Toluene
This protocol is adapted from the findings on the electro-oxidation of methyl-substituted aromatic compounds.[2]
Materials:
-
This compound ([Bmim][DBP])
-
Toluene
-
Methanol
-
Deionized water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Porous graphite electrodes (for working and counter electrodes)
-
Ag/AgCl reference electrode
-
Gas chromatograph-mass spectrometer (GC/MS)
-
UV-vis spectrophotometer
Procedure:
-
Electrolyte Preparation:
-
Prepare an aqueous solution of [Bmim][DBP]. The concentration should be optimized for the specific reaction, but a starting point could be in the range of 0.1 M.
-
Add toluene and methanol to the electrolyte solution. The molar ratio of toluene to methanol should be investigated to optimize the yield.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the porous graphite working and counter electrodes and the Ag/AgCl reference electrode.
-
Fill the cell with the prepared electrolyte solution, ensuring the electrodes are fully immersed.
-
-
Cyclic Voltammetry (CV) Analysis (Optional but Recommended):
-
Perform a cyclic voltammetry scan to determine the oxidation potential of toluene in the [Bmim][DBP] electrolyte. This will inform the potential to be applied during bulk electrolysis.
-
Scan from an initial potential where no reaction occurs to a potential beyond the oxidation peak of toluene, and then back to the initial potential.
-
-
Bulk Electrolysis:
-
Apply a constant potential, determined from the CV analysis, to the working electrode using the potentiostat.
-
Conduct the electrolysis for a set period, monitoring the current to observe the reaction progress. The reaction can also be monitored in-situ using UV-vis spectroscopy.[2]
-
-
Product Extraction and Analysis:
-
After electrolysis, carefully remove the electrolyte from the cell.
-
Extract the organic components from the aqueous ionic liquid solution using a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted organic phase using GC/MS to identify and quantify the products, such as benzaldehyde.[2]
-
Expected Outcome:
The electrochemical oxidation of toluene in the presence of [Bmim][DBP] is expected to yield benzaldehyde with good selectivity. The ionic liquid can be recovered and reused for multiple cycles.[2]
Application II: Electrolyte Component for Electrochemical Devices
[Bmim][DBP] has been identified as a potential component in electrolytes for electrochemical devices, such as batteries and capacitors.[3] A patent also discloses its use in electrolytes for electrochemical hydrogen storage electrodes.[4]
Rationale for Use
The desirable properties of [Bmim][DBP] for electrolyte applications include its good ionic conductivity, chemical stability, and wide electrochemical window. These characteristics are crucial for enabling efficient and stable operation of electrochemical energy storage and conversion devices.
Logical Relationship of [Bmim][DBP] Properties to Electrolyte Performance
The following diagram illustrates how the intrinsic properties of [Bmim][DBP] contribute to its performance as an electrolyte component.
Caption: Contribution of [Bmim][DBP] properties to electrolyte performance.
Protocol: Characterization of [Bmim][DBP]-based Electrolytes
This protocol outlines the key electrochemical techniques used to evaluate the suitability of [Bmim][DBP] as an electrolyte component.
Materials:
-
This compound ([Bmim][DBP])
-
Co-solvent (if applicable, e.g., propylene carbonate)
-
Lithium salt (if for a lithium-ion battery, e.g., LiPF6)
-
Electrochemical impedance spectrometer
-
Potentiostat/Galvanostat
-
Three-electrode cell or coin cell assembly
-
Working electrode (e.g., glassy carbon, platinum, or specific battery electrode material)
-
Counter electrode (e.g., platinum wire or lithium foil)
-
Reference electrode (e.g., Ag/AgCl or lithium metal)
Procedure:
-
Electrolyte Preparation:
-
Prepare the electrolyte by dissolving the desired salt in [Bmim][DBP] or a mixture of [Bmim][DBP] and a co-solvent. The components should be dried to minimize water content.
-
-
Ionic Conductivity Measurement:
-
Use an electrochemical impedance spectrometer to measure the ionic conductivity of the electrolyte at various temperatures.
-
The conductivity is calculated from the impedance data obtained from a cell with a known geometry.
-
-
Electrochemical Window Determination:
-
Use linear sweep voltammetry or cyclic voltammetry with an inert working electrode (e.g., glassy carbon or platinum).
-
Scan the potential to both anodic and cathodic limits to determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
-
-
Electrochemical Performance in a Device (Example: Lithium-ion Battery):
-
Assemble a coin cell with the [Bmim][DBP]-based electrolyte, a working electrode (e.g., graphite anode or LiFePO4 cathode), and a lithium metal counter/reference electrode.
-
Perform galvanostatic charge-discharge cycling to evaluate the specific capacity, coulombic efficiency, and cycle life.
-
Conduct rate capability tests by cycling the cell at different C-rates to assess its power performance.
-
Data Analysis and Interpretation:
The results from these characterizations will provide a comprehensive understanding of the performance of [Bmim][DBP] as an electrolyte component. Key metrics to evaluate include high ionic conductivity, a wide electrochemical stability window, and stable cycling performance in a device.
Conclusion
This compound presents a versatile platform for various electrochemical applications. Its utility as a catalyst in electro-organic synthesis and as a stable component in electrolytes for energy storage devices is supported by its unique physicochemical properties. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and innovate with this promising ionic liquid.
References
- China CAS:663199-28-8 | 1-Butyl-3-methylimidazolium Dibutyl... (n.d.).
- A promising electro-oxidation of methyl-substituted aromatic compounds to aldehydes in aqueous imidazole ionic liquid solutions. (2025, August 7). ResearchGate.
- Electrochemical hydrogen storage electrodes and electrochemical batteries. (n.d.). Google Patents.
- Ionic Liquids | SCBT. (n.d.). Santa Cruz Biotechnology.
Sources
Application Note: 1-Butyl-3-methylimidazolium Dibutyl Phosphate in Metal Ion Extraction
An Application and Protocol Guide for Researchers
Abstract
Ionic liquids (ILs) are emerging as highly effective and environmentally benign alternatives to traditional volatile organic compounds (VOCs) for solvent extraction.[1][2] This guide focuses on the application of 1-Butyl-3-methylimidazolium dibutyl phosphate, [Bmim][DBP], a task-specific ionic liquid (TSIL), for the selective extraction of metal ions from aqueous solutions. The dibutyl phosphate anion is specifically incorporated to act as a potent extracting agent, leveraging the well-established coordination chemistry of organophosphorus compounds, particularly for actinides and lanthanides.[3][4] This document provides a comprehensive overview of the physicochemical properties of [Bmim][DBP], the underlying extraction mechanisms, detailed experimental protocols for its application, and expert insights into process optimization and troubleshooting.
Introduction to [Bmim][DBP] as a Task-Specific Ionic Liquid
The field of hydrometallurgy is continuously seeking more efficient, selective, and sustainable methods for metal recovery and purification.[5] Ionic liquids, which are salts with melting points below 100°C, offer unique advantages such as negligible vapor pressure, high thermal stability, and tunable solvent properties.[6][7] The imidazolium-based cation, 1-butyl-3-methylimidazolium ([Bmim]+), is one of the most common and well-studied IL components.[8]
In [Bmim][DBP], the cation is paired with a functional anion, dibutyl phosphate ([DBP]−). This design is deliberate; the [DBP]− anion mimics the extracting power of organophosphorus ligands like tri-n-butyl phosphate (TBP), which are industry standards for extracting valuable metals such as uranium.[3][9] By incorporating the extracting functionality directly into the ionic liquid structure, [Bmim][DBP] can act as both the solvent and the extractant, simplifying the extraction system and potentially enhancing efficiency.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of [Bmim][DBP] is essential for designing and optimizing extraction protocols.
Chemical Structure
The structure combines the [Bmim]+ cation, which provides the basic IL framework, with the functional [DBP]− anion responsible for metal coordination.
Caption: Chemical structures of the [Bmim]+ cation and [DBP]− anion.
Key Properties
Quantitative data for [Bmim][DBP] is not as widely published as for more common ILs. However, properties can be inferred from its constituent parts and related compounds.
| Property | Value / Description | Reference / Rationale |
| Molecular Formula | C₁₆H₃₃N₂O₄P | - |
| Molar Mass | 364.42 g/mol | - |
| Appearance | Expected to be a viscous liquid at room temperature. | Based on similar imidazolium ILs.[8] |
| Density | Expected to be > 1.0 g/cm³. | Imidazolium ILs are typically denser than water.[8][10] |
| Viscosity | Expected to be relatively high, decreasing with temperature. | A common characteristic of ILs.[11][12] High viscosity can impact mass transfer rates. |
| Solubility in Water | Expected to be low to hydrophobic. | The long butyl chains on both the cation and anion reduce water miscibility. |
| Thermal Stability | Good; generally stable to elevated temperatures. | Imidazolium ILs often have high decomposition temperatures.[6] |
Synthesis Pathway
[Bmim][DBP] can be synthesized via a direct reaction between tributylphosphate and 1-methylimidazole.[13] This method is advantageous as it avoids halide impurities that can be present in typical two-step IL syntheses.
Caption: Simplified synthesis scheme for [Bmim][DBP].[13]
Principle of Metal Ion Extraction
The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into the [Bmim][DBP] phase is primarily driven by a cation exchange mechanism. The dibutyl phosphate anion is the active component.
Mechanism Steps:
-
Protonation (pH dependent): In the aqueous phase, the metal ion is typically hydrated, e.g., [M(H₂O)ₓ]ⁿ⁺. The extraction process is highly dependent on pH.[14]
-
Interfacial Reaction: At the aqueous-IL interface, the cationic [Bmim]⁺ exchanges with the metal ion Mⁿ⁺.
-
Coordination: The [DBP]⁻ anions coordinate with the metal ion, forming a neutral, hydrophobic metal-DBP complex that is soluble in the bulk ionic liquid phase.
The general equilibrium can be represented as: Mⁿ⁺(aq) + n[Bmim] ⇌ M(DBP)ₙ(IL) + n[Bmim]⁺(aq)
This equilibrium highlights a critical aspect: the exchange of [Bmim]⁺ into the aqueous phase. While often considered immiscible, slight solubility can lead to some loss of the IL cation, which should be considered in process design.
Caption: Cation exchange mechanism for metal extraction with [Bmim][DBP].
Key Experimental Parameters and Optimization
The efficiency of liquid-liquid extraction is governed by several interdependent parameters.[5]
-
Effect of pH: This is arguably the most critical parameter. The pH of the aqueous phase dictates the speciation of the metal ion and the protonation state of the dibutyl phosphate.[1][14] At low pH, the phosphate anion can become protonated (HDBP), reducing its ability to coordinate with the metal cation and thus lowering extraction efficiency. Conversely, at very high pH, metal ions may precipitate as hydroxides. The optimal pH range must be determined empirically for each metal.[15][16][17]
-
Contact Time and Agitation: Sufficient time and vigorous mixing are required to reach extraction equilibrium. Due to the often higher viscosity of ILs compared to conventional solvents, mass transfer can be slower.[11] Equilibrium times can range from minutes to hours.[18]
-
Temperature: Temperature affects the viscosity of the IL, the distribution coefficient, and the kinetics of the extraction. While higher temperatures decrease viscosity and can improve mass transfer, they may also affect the stability of the complex.
-
Phase Volume Ratio (O/A): The ratio of the organic (IL) phase volume to the aqueous phase volume impacts the concentration factor and overall extraction efficiency. A higher O/A ratio can lead to higher efficiency but results in a more dilute metal concentration in the IL phase.
Detailed Protocol: Extraction of Uranium(VI) from an Acidic Aqueous Solution
This protocol provides a generalized procedure for evaluating the extraction of Uranyl ions (UO₂²⁺) using [Bmim][DBP]. Uranium extraction is a well-documented application for organophosphorus extractants.[9][19][20]
Materials and Reagents
-
Ionic Liquid: this compound ([Bmim][DBP]).
-
Aqueous Phase: A stock solution of Uranyl nitrate (UO₂(NO₃)₂) in dilute nitric acid (e.g., 0.1 M HNO₃).
-
pH Adjustment: Solutions of NaOH and HNO₃ (e.g., 1 M) for pH adjustment.
-
Stripping Solution: A higher concentration of acid (e.g., 5 M HNO₃) or a complexing agent solution.
-
Equipment: pH meter, vortex mixer, centrifuge, mechanical shaker, ICP-OES or a similar analytical instrument for uranium concentration measurement.
Experimental Workflow
Caption: Step-by-step workflow for metal ion extraction protocol.
Step-by-Step Methodology
-
Preparation of Phases:
-
Prepare a 10 mL aqueous solution containing a known initial concentration of UO₂²⁺ (e.g., 100 mg/L) in a suitable matrix (e.g., 0.1 M HNO₃).
-
Measure and record the initial uranium concentration ([U]initial) using a calibrated ICP-OES.
-
Adjust the pH of the aqueous solution to the desired value using dilute HNO₃ or NaOH.
-
-
Extraction:
-
In a 50 mL centrifuge tube, combine 10 mL of the pH-adjusted aqueous phase with 10 mL of the [Bmim][DBP] ionic liquid (for a 1:1 phase ratio).
-
Cap the tube tightly and agitate vigorously using a vortex mixer for 2 minutes, followed by shaking on a mechanical shaker for 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Causality: Vigorous mixing is crucial to maximize the interfacial surface area between the two immiscible phases, which is essential for efficient mass transfer, especially given the viscosity of the IL.[11]
-
-
Phase Separation:
-
Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clean separation of the two phases. The denser IL phase will typically be at the bottom.
-
Expert Insight: Emulsion formation can be an issue. If a stable emulsion persists after centrifugation, breaking it may require gentle heating, addition of a small amount of a demulsifier, or longer centrifugation at higher speeds.
-
-
Analysis and Calculation:
-
Carefully pipette a sample from the upper aqueous phase.
-
Measure the final uranium concentration ([U]final) in the aqueous sample using ICP-OES.
-
Calculate the percentage extraction (%E) and the distribution ratio (D) using the following equations:
%E = (([U]initial - [U]final) / [U]initial) * 100
D = ([U]IL) / ([U]aq) = (([U]initial - [U]final) * V_aq) / ([U]final * V_IL)
Where V_aq and V_IL are the volumes of the aqueous and IL phases, respectively.
-
-
Stripping (Back-Extraction):
-
To recover the extracted uranium, take the uranium-loaded IL phase and mix it with an equal volume of a suitable stripping solution (e.g., 5 M HNO₃).
-
Agitate the mixture for 20-30 minutes. The high concentration of H⁺ ions shifts the extraction equilibrium in reverse, protonating the DBP and releasing the UO₂²⁺ back into the new aqueous phase.[18]
-
Separate the phases by centrifugation and analyze the uranium content in the stripping solution.
-
Application Data and Performance
The performance of imidazolium-based ILs in metal extraction is well-documented. While specific data for [Bmim][DBP] is limited, performance can be benchmarked against similar systems.
| Metal Ion | Ionic Liquid System | Optimal pH | Extraction Efficiency (%E) | Reference |
| Pb²⁺ | [Bmim][PF₆] + Ligand | 5.0 | ~80% | [1] |
| Ni²⁺ | [Bmim][PF₆] + Ligand | > 4.0 | ~100% | [1] |
| Cu²⁺ | [Bmim][PF₆] + Ligand | Independent | High | [18] |
| Zn²⁺ | [Bmim][PF₆] | - | 94.4% | [21] |
| Rare Earths (RE³⁺) | [Bmim][PF₆] + Ligand | - | >98% | [22] |
| Uranium (UO₂²⁺) | TBP in [Bmim][NTf₂] | Acidic | High Distribution Ratios | [9] |
Expert Insight: The selectivity of [Bmim][DBP] will be driven by the affinity of the dibutyl phosphate for different metal ions. It is expected to show high affinity for trivalent actinides and lanthanides, and divalent ions like UO₂²⁺, similar to other organophosphorus extractants.[4][19]
References
-
Atanassova, M. (2021). SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy, 56(3), 443-466. Retrieved from [Link]
-
MDPI. (2021). Ionic Liquids as Components of Systems for Metal Extraction. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Applications of Ionic Liquids in Metal Extraction. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic liquid extraction of heavy metal ion by 2-aminothiophenol in 1-butyl-3-methylimidazolium hexafluorophosphate and their association constants. ResearchGate. Retrieved from [Link]
-
MDPI. (2018). Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal Extraction with Ionic Liquids-Based Aqueous Two-Phase System. ResearchGate. Retrieved from [Link]
-
Global NEST Journal. (2019). Extraction of Zinc Metal ions from Aqueous Solution Using Ionic Liquids. Global NEST Journal. Retrieved from [Link]
-
Kyushu University. (n.d.). Application of ionic liquids to solvent extraction. Kyushu University. Retrieved from [Link]
-
ResearchGate. (n.d.). Density, Speed of Sound, and Dynamic Viscosity of 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide/1-Butyl-3-methylimidazolium Hexafluorophosphate and N -Methylaniline Binary Systems. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate. Retrieved from [Link]
-
NIH. (2021). Computational simulation and modelling of uranium extraction using tributylphosphate through membrane extractor. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Viscosity, Density, Heat Capacity, Speed of Sound and Other Derived Properties of 1-Butyl-3-Methylimidazolium tris(Pentafluoroethyl) Trifluorophosphate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of rare earth ions by tri-n-butylphosphate/phosphonium ionic liquids and the feasibility of recovery by direct electrodeposition. ResearchGate. Retrieved from [Link]
-
Sepor. (2023). The Impact of pH on the Efficiency of Precious Metal Recovery Processes. Sepor. Retrieved from [Link]
-
EDP Sciences. (2024). Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle. EDP Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction Behavior of Rare Earths in Ion Liquid Extraction System Using 1-Butyl-3-Methyl-Imidazolium Hexafluorophosphate and Benzoyl Acetone. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on extracted metals (liquid-liquid extraction). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the extraction of 2.4 µg of Pb (II). ResearchGate. Retrieved from [Link]
-
MDPI. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of uranium (VI) by 1.1 M tri- n-butylphosphate/ionic liquid and the feasibility of recovery by direct electrodeposition from organic phase. ResearchGate. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the extraction recovery of Pb²⁺ and Cd²⁺. ResearchGate. Retrieved from [Link]
-
IAEA. (n.d.). Extracting uranium from its ores. IAEA. Retrieved from [Link]
-
PMC. (2022). [BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework. PMC. Retrieved from [Link]
Sources
- 1. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Computational simulation and modelling of uranium extraction using tributylphosphate through membrane extractor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-Butyl-3-methylimidazolium dicyanamide, >98% | IoLiTec [iolitec.de]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. watermanaustralia.com [watermanaustralia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 20. iaea.org [iaea.org]
- 21. journal.gnest.org [journal.gnest.org]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-Butyl-3-methylimidazolium Dibutyl Phosphate for Advanced CO2 Capture
Abstract
The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and environmentally benign capture technologies. Ionic liquids (ILs), particularly functionalized variants, have emerged as promising solvents due to their negligible vapor pressure, high thermal stability, and tunable chemical structures.[1][2] This document provides a comprehensive technical guide for researchers and chemical engineers on the application of 1-Butyl-3-methylimidazolium dibutyl phosphate, [Bmim][DBP], a task-specific ionic liquid, for CO2 capture. We will explore the fundamental physicochemical properties of [Bmim][DBP], delineate the mechanism of CO2 absorption, provide detailed experimental protocols for absorption and regeneration, and present key performance data.
Introduction to [Bmim][DBP] for CO2 Capture
Ionic liquids are salts with melting points below 100°C, composed entirely of ions.[3] Their unique properties, such as high CO2 solubility and structural tunability, make them a superior alternative to traditional volatile amine-based solvents.[2][4] The 1-butyl-3-methylimidazolium ([Bmim]) cation is a common and well-studied IL component, known for conferring favorable viscosity and stability.[5] The dibutyl phosphate ([DBP]) anion is specifically chosen for its role in enhancing CO2 capture through chemical interaction. This combination in [Bmim][DBP] creates a "task-specific" ionic liquid designed for efficient and reversible CO2 absorption.
Physicochemical Properties and Capture Mechanism
A thorough understanding of the solvent's properties is critical for process design and optimization. While extensive data on [Bmim][DBP] is emerging, properties can be inferred from related imidazolium-based ILs.
Table 1: Key Physicochemical Properties of [Bmim]-based Ionic Liquids
| Property | Typical Value/Range | Significance in CO2 Capture |
|---|---|---|
| Molecular Formula | C₈H₁₅N₂•C₈H₁₈PO₄[6] | Defines the structure and molar mass (348.42 g/mol ).[6] |
| Appearance | Pale yellow transparent liquid[7] | Visual indicator of purity. |
| Purity | ≥96%[6] | High purity is essential for consistent performance and avoiding side reactions.[7] |
| Viscosity | Moderate to High | Affects mass transfer rates; lower viscosity is generally preferred to enhance CO2 diffusion.[8][9] |
| Thermal Stability | Good[10] | Crucial for the energy-intensive regeneration step, preventing solvent degradation at elevated temperatures.[5] |
| Water Content | Low[7] | Water can compete with CO2 for active sites or alter the IL's properties. |
Mechanism of CO2 Capture
The CO2 capture process in [Bmim][DBP] is believed to be a combination of physical and chemical absorption, a dual-functionality that enhances its overall capacity.
-
Physical Absorption: The nonpolar alkyl chains (butyl groups) on both the cation and anion facilitate the physical dissolution of CO2 molecules through van der Waals interactions. This mechanism is generally favored at higher pressures.
-
Chemical Absorption: The primary advantage of [Bmim][DBP] lies in the chemical reactivity of the phosphate anion. The Lewis basic oxygen atoms on the phosphate group can act as nucleophiles, attacking the electrophilic carbon atom of the CO2 molecule. This interaction leads to the formation of a carbamate-like species, as has been observed with other basic anions like acetate.[11] This chemical reaction allows for high absorption capacity even at low CO2 partial pressures.
The overall reaction can be simplified as a 1:1 stoichiometry, although some advanced ILs can approach a 1:2 (IL:CO2) ratio under certain conditions.
Caption: Mechanism of CO2 chemisorption by the [DBP] anion.
Experimental Protocols
The following protocols provide a standardized framework for evaluating the CO2 capture performance of [Bmim][DBP] in a laboratory setting.
Protocol 1: Gravimetric CO2 Absorption Measurement
This protocol determines the equilibrium absorption capacity of the ionic liquid.
Objective: To measure the mass of CO2 absorbed per mass of IL at a specific temperature and pressure.
Materials:
-
This compound ([Bmim][DBP]), ≥96% purity
-
High-pressure reactor vessel equipped with a magnetic stirrer
-
High-precision balance (±0.1 mg)
-
Temperature controller and heating mantle
-
Pressure transducer
-
CO2 gas cylinder (high purity) and N2 gas cylinder (for purging)
-
Vacuum pump
Procedure:
-
IL Preparation: Dry the [Bmim][DBP] sample under vacuum at 80°C for at least 12 hours to remove any absorbed water.
-
Loading: Accurately weigh approximately 2-3 g of the dried IL into the reactor vessel. Record the initial mass (m_IL).
-
System Purge: Seal the reactor and purge the system with N2 gas several times to remove residual air. Evacuate the system using the vacuum pump.
-
Temperature Equilibration: Set the desired experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
CO2 Introduction: Slowly introduce CO2 gas into the reactor until the target pressure (e.g., 1 bar) is reached.
-
Absorption: Start the magnetic stirrer to ensure good gas-liquid contact. Monitor the pressure inside the vessel. The pressure will drop as CO2 is absorbed.
-
Equilibrium: Allow the system to run until the pressure remains constant for at least 2 hours, indicating that equilibrium has been reached.
-
Mass Measurement: Carefully vent the system, and immediately weigh the reactor vessel containing the IL and absorbed CO2. Record the final mass (m_final).
-
Calculation:
-
Mass of absorbed CO2: m_CO2 = m_final - m_IL
-
Absorption Capacity (wt%): (m_CO2 / m_IL) * 100
-
Molar Capacity (mol CO2 / mol IL): (m_CO2 / M_CO2) / (m_IL / M_IL)
-
Where M_CO2 = 44.01 g/mol and M_IL = 348.42 g/mol
-
-
Caption: Workflow for gravimetric CO2 absorption measurement.
Protocol 2: Thermal Regeneration (Desorption)
This protocol assesses the reversibility of the capture process and the energy requirement for regeneration.
Objective: To release the captured CO2 from the IL and prepare it for subsequent absorption cycles.
Materials:
-
CO2-saturated [Bmim][DBP] from Protocol 1
-
Same reactor setup as Protocol 1
-
Inert gas supply (N2 or Argon)
-
Gas outlet connected to a flow meter or gas chromatograph (optional, for quantification)
Procedure:
-
Setup: Use the reactor containing the CO2-saturated IL from the previous experiment.
-
Heating: Begin heating the reactor to a specified regeneration temperature (e.g., 70-100°C). Lower regeneration temperatures are highly desirable to reduce energy costs.[12]
-
Inert Gas Sparging/Vacuum: Simultaneously, start a slow purge of inert gas (e.g., 20 mL/min) through the IL or apply a vacuum. This helps to reduce the partial pressure of CO2 above the liquid, driving the desorption process according to Le Châtelier's principle.
-
Monitoring: Monitor the weight loss of the sample over time if using a thermogravimetric analyzer (TGA), or monitor the composition of the outlet gas if using a GC. Desorption is complete when the weight stabilizes or no more CO2 is detected in the outlet stream.
-
Cyclic Stability: After regeneration, cool the reactor back to the initial absorption temperature. The IL is now ready for another absorption cycle (Protocol 1). Repeating the absorption-desorption cycle 5-10 times is crucial to evaluate the long-term stability and performance of the ionic liquid.
Performance Data and Considerations
While specific performance data for [Bmim][DBP] is still being extensively researched, data from analogous imidazolium-based ILs provides valuable benchmarks. Imidazolium acetate ([Bmim][Ac]), for example, has shown high CO2 absorption capacity due to the basicity of the acetate anion.[13][14]
Table 2: Comparative CO2 Absorption Capacities of Selected Ionic Liquids
| Ionic Liquid | Temperature (°C) | Pressure (bar) | Capacity (g CO2 / g IL) | Molar Ratio (mol CO2 / mol IL) |
|---|---|---|---|---|
| [Bmim][Ac] | 25 | 1 | ~0.15 | ~0.5 |
| [Bmim][BF4] | 25 | 10 | ~0.10 | ~0.23 |
| [Bmim][PF6] | 25 | 10 | ~0.14 | ~0.31 |
| [Bmim][DBP] | TBD | TBD | Expected to be high | Expected to be ≥ 0.5 |
Note: Values are approximate and can vary based on experimental conditions. TBD = To Be Determined.
Key Considerations for Researchers:
-
Viscosity: High viscosity can hinder mass transfer, leading to slow absorption rates.[15] Encapsulating the IL in a porous support structure is an advanced technique to overcome this limitation by increasing the surface area.[14]
-
Cost: The synthesis and purification of task-specific ionic liquids can be expensive, impacting their large-scale industrial feasibility.[10]
-
Toxicity and Biodegradability: While ILs are considered "green" due to low volatility, their toxicity and biodegradability must be thoroughly assessed for any industrial application to ensure a truly sustainable process.[16]
Conclusion
This compound ([Bmim][DBP]) represents a promising candidate in the field of CO2 capture due to its task-specific design that combines physical and chemical absorption mechanisms. Its high thermal stability and potential for efficient, reversible CO2 uptake make it a compelling alternative to conventional amine scrubbing technologies. The protocols and data presented in this guide offer a robust starting point for researchers to explore and optimize the use of [Bmim][DBP] in developing next-generation carbon capture solutions.
References
-
Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate. Available at: [Link]
-
Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Exploring the Versatility of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Thermodynamic modeling of CO2 absorption in 1-butyl-3-methylimidazolium-based ionic liquids. ResearchGate. Available at: [Link]
-
Using Ionic Liquids to Improve CO2 Capture. MDPI. Available at: [Link]
-
CO2 Capture and Separation Properties in the Ionic Liquid 1-n-Butyl-3-Methylimidazolium Nonafluorobutylsulfonate. ResearchGate. Available at: [Link]
-
Preparation of 1-Butyl-3-Methyl Imidazolium-Based Room Temperature Ionic Liquids. Semantic Scholar. Available at: [Link]
-
Process for CO2 Capture Using Ionic Liquid That Exhibits Phase Change. OSTI.GOV. Available at: [Link]
-
Effect of Substituents on Co2 Absorption in 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquids: A Dft Study. ResearchGate. Available at: [Link]
-
Carbon Dioxide Absorption By 1-Butyl-3-Methyl-Imidazolium Tetraflouroborate [Bmim][BF4]. Iraqi Academic Scientific Journals. Available at: [Link]
-
Carbon Dioxide Capture Using Ionic Liquid 1-Butyl-3-methylimidazolium Acetate. ResearchGate. Available at: [Link]
-
Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review. ACS Publications. Available at: [Link]
-
Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry. Available at: [Link]
-
Efficient and reversible CO2 capture in bio-based ionic liquids solutions. Recode. Available at: [Link]
-
State-of-the-Art of CO2 Capture with Ionic Liquids. Regulations.gov. Available at: [Link]
-
A New Approach to CO2 Capture and Conversion Using Imidazolium Based-Ionic Liquids as Sorbent and Catalyst. ResearchGate. Available at: [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. Available at: [Link]
-
A New Approach to CO2Capture and Conversion Using Imidazolium Based-Ionic Liquids as Sorbent and Catalyst. ResearchGate. Available at: [Link]
-
Technical-economic analysis of [Bmim][BF4] for the post-combustion CO2 capture at ”Termocentro” thermoelectric plant, Colombia. ResearchGate. Available at: [Link]
-
Encapsulated Ionic Liquids for CO2 Capture: Using 1-Butyl-methylimidazolium Acetate for Quick and Reversible CO2 Chemical Absorption. PubMed. Available at: [Link]
-
The chemical structure of [BMIM][DBP]. ResearchGate. Available at: [Link]
-
[BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties. PMC. Available at: [Link]
-
Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acetate based ionic liquids. RSC Publishing. Available at: [Link]
-
Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. ResearchGate. Available at: [Link]
-
Breaking boundaries in CO2 capture: Ionic liquid-based membrane separation for post-combustion applications. ResearchGate. Available at: [Link]
-
Toward Carbon Dioxide Capture from the Atmosphere: Lowering the Regeneration Temperature of Polyethylenimine-Based Adsorbents by Ionic Liquid. ResearchGate. Available at: [Link]
-
Regeneration of CO2‐rich aqueous amine‐ionic liquid blends in CO2 capture process. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acetate based ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Encapsulated Ionic Liquids for CO2 Capture: Using 1-Butyl-methylimidazolium Acetate for Quick and Reversible CO2 Chemical Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. recodeh2020.eu [recodeh2020.eu]
Application Notes and Protocols: 1-Butyl-3-methylimidazolium Dibutyl Phosphate in Organic Synthesis
Introduction: A New Frontier in Green Chemistry
The quest for sustainable and efficient chemical processes has propelled the exploration of ionic liquids (ILs) as versatile solvents and catalysts. Among these, 1-Butyl-3-methylimidazolium dibutyl phosphate, [Bmim][DBP], has emerged as a promising medium for a range of organic transformations. Its unique combination of a bulky, asymmetric cation and a phosphate anion imparts distinct physicochemical properties, such as high thermal stability and catalytic activity, making it an attractive alternative to conventional volatile organic compounds.[1] This guide provides an in-depth exploration of [Bmim][DBP]'s applications in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their pursuit of greener and more efficient chemical manufacturing.
Physicochemical Properties of [Bmim][DBP]
A thorough understanding of a solvent's physical and chemical characteristics is paramount for its effective application. While comprehensive data for [Bmim][DBP] is continually being developed, the following table summarizes its key known properties.
| Property | Value/Information | Source(s) |
| CAS Number | 663199-28-8 | [2] |
| Molecular Formula | C₁₆H₃₅N₂O₄P | [2] |
| Molecular Weight | 362.44 g/mol | |
| Appearance | Pale yellow transparent liquid | |
| Purity | ≥96% | [2] |
| Thermal Stability | Good thermal stability, with decomposition beginning around 370°C for similar imidazolium-based ILs.[3] Studies on other [Bmim]-based ILs show thermal lability can be anion-dependent.[4][5] | [1] |
Core Application: Catalytic Esterification
[Bmim][DBP] has demonstrated exceptional efficacy as a dual solvent-catalyst for esterification reactions. This is a significant advancement, as traditional esterification processes often rely on corrosive mineral acids, leading to environmental concerns and complex purification procedures. The use of [Bmim][DBP] circumvents these issues, offering a recyclable and efficient catalytic system.[1]
The Mechanistic Edge: A Dual-Role Catalyst
The catalytic activity of [Bmim][DBP] in esterification is attributed to the synergistic action of its constituent ions. The dibutyl phosphate anion can act as a Brønsted acid, protonating the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity. Concurrently, the imidazolium cation can form hydrogen bonds with the reactants, bringing them into close proximity and facilitating the nucleophilic attack by the alcohol. This dual activation pathway is a key factor in the high efficiency of the reaction.
Diagram: Proposed Mechanism of [Bmim][DBP]-Catalyzed Esterification
Caption: Proposed mechanism for esterification catalyzed by [Bmim][DBP].
Protocol: Esterification of Acetic Acid with n-Butanol
This protocol details a representative esterification reaction using [Bmim][DBP].
Materials:
-
This compound ([Bmim][DBP])
-
Acetic Acid (glacial)
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetic acid and n-butanol in a 1:3 molar ratio.
-
Catalyst Addition: Add [Bmim][DBP] to the reaction mixture. The recommended catalyst loading is 8% by weight based on the total mass of the reactants.[1]
-
Reaction Conditions: Heat the mixture to 115°C with vigorous stirring. Allow the reaction to proceed for 2 hours.[1]
-
Workup and Product Isolation:
-
After cooling to room temperature, the reaction mixture will separate into two phases. The upper phase contains the butyl acetate product, while the lower phase consists of the ionic liquid catalyst.
-
Carefully separate the two phases using a separatory funnel.
-
The upper product layer can be further purified by distillation if required.
-
-
Catalyst Recycling: The lower ionic liquid phase can be washed with a suitable organic solvent (e.g., diethyl ether) to remove any residual product and then dried under vacuum to remove the solvent. The recovered [Bmim][DBP] can be reused in subsequent reactions. Studies have shown that the ionic liquid can be recycled more than six times without a significant decrease in catalytic activity.[1]
Quantitative Data:
| Reactants | Molar Ratio (Acid:Alcohol) | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) |
| Acetic Acid, n-Butanol | 1:3 | 8 | 115 | 2 | 90.3 |
(Data sourced from reference[1])
Emerging Applications in Organic Synthesis
The utility of [Bmim][DBP] extends beyond esterification. Its unique properties suggest potential in a variety of other C-C and C-N bond-forming reactions. While specific protocols for [Bmim][DBP] in these reactions are still emerging, the following sections provide general guidance based on the known reactivity of similar imidazolium-based ionic liquids.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation. Basic ionic liquids have shown great promise in catalyzing this reaction under mild conditions.[6] While [Bmim][DBP] is not strongly basic, its phosphate anion can exhibit sufficient basicity to facilitate the deprotonation of active methylene compounds.
Diagram: General Workflow for Knoevenagel Condensation in [Bmim][DBP]
Caption: A generalized workflow for performing Knoevenagel condensation using [Bmim][DBP].
Heck Coupling Reaction
The palladium-catalyzed Heck reaction is a powerful tool for the synthesis of substituted alkenes.[7][8] Ionic liquids have been shown to be excellent media for this transformation, often allowing for phosphine-free conditions and enhanced catalyst recyclability.[9] The polar nature of [Bmim][DBP] can help to stabilize the palladium catalyst and facilitate the reaction.
Aldol and Michael Addition Reactions
The aldol condensation and Michael addition are fundamental reactions for the formation of β-hydroxy carbonyl compounds and 1,5-dicarbonyl compounds, respectively.[10][11] While often base-catalyzed, these reactions can also be promoted by Lewis acidic or Brønsted acidic conditions. The dual nature of [Bmim][DBP] could potentially be harnessed to facilitate these transformations.
Applications Beyond Catalysis: Electrodeposition
[Bmim][DBP] has shown significant promise as an electrolyte for the electrodeposition of metals, such as nickel and copper.[12] Its wide electrochemical window, good thermal stability, and ability to dissolve metal salts make it a viable alternative to aqueous and organic solvent-based electrolytes, which can suffer from issues like hydrogen evolution and flammability.
Protocol: Electrodeposition of Nickel
This protocol provides a general framework for the electrodeposition of nickel using a [Bmim][DBP]-based electrolyte.
Materials:
-
This compound ([Bmim][DBP])
-
Nickel(II) chloride (anhydrous)
-
Copper substrate (cathode)
-
Nickel plate (anode)
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Dissolve anhydrous nickel(II) chloride in [Bmim][DBP] to the desired concentration (e.g., 0.1 M). Gentle heating and stirring may be required to facilitate dissolution.
-
Cell Assembly: Assemble a two- or three-electrode electrochemical cell with the copper substrate as the working electrode (cathode), a nickel plate as the counter electrode (anode), and a suitable reference electrode if required.
-
Electrodeposition:
-
Immerse the electrodes in the [Bmim][DBP]-based electrolyte.
-
Apply a constant potential or current density using a potentiostat/galvanostat. The specific conditions (potential, current density, temperature, and time) will need to be optimized depending on the desired coating thickness and morphology.
-
-
Post-Deposition Treatment:
-
After deposition, carefully remove the coated substrate from the electrolyte.
-
Rinse the substrate with a suitable solvent (e.g., acetonitrile or acetone) to remove any residual ionic liquid.
-
Dry the coated substrate under a stream of inert gas or in a vacuum oven.
-
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling [Bmim][DBP]. Based on available safety data, it is considered hazardous and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Work in a well-ventilated area.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
While the toxicological properties of [Bmim][DBP] have not been fully investigated, it is prudent to handle it with care.
Conclusion and Future Outlook
This compound represents a significant addition to the toolkit of the modern synthetic chemist. Its demonstrated utility in esterification and electrodeposition, coupled with its potential in a wider range of organic transformations, underscores its importance as a green and efficient solvent and catalyst. As research continues to uncover the full extent of its capabilities, [Bmim][DBP] is poised to play an increasingly vital role in the development of sustainable chemical processes for the pharmaceutical, fine chemical, and materials science industries.
References
- Zheng, Y., Zhou, X., Luo, Y., & Yu, P. (2020). Electrodeposition of nickel in air- and water-stable 1-butyl-3-methylimidazolium dibutylphosphate ionic liquid. Full-text available article.
-
Leadbeater, N. E., & Torenius, H. M. (2002). High-speed heck reactions in ionic liquid with controlled microwave heating. PubMed.[Link]
- Habulin, M., & Knez, Ž. (2007). Application of Ionic Liquids in Biocatalysis.
-
Belesov, A. V., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. PubMed.[Link]
- Moniruzzaman, M., et al. (2010). Biocatalytic reaction in hydrophobic ionic liquids.
-
Faujas, E., et al. (2021). Beneficial Contribution of Biosourced Ionic Liquids and Microwaves in the Michael Reaction. MDPI.[Link]
- Low, P. J., et al. (2013). Recovery of 1-Butyl-3-Methylimidazolium-Based Ionic Liquids.
-
Belesov, A. V., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI.[Link]
-
iSm2. (n.d.). Application of Ionic Liquids in Michael Addition Reactions. iSm2.[Link]
- Zhang, Q., et al. (2014). Voltammetric study and electrodeposition of copper in 1-butyl-3-methylimidazolium salicylate ionic liquid.
-
R Discovery. (2025). Potentiostatic Electrodeposition of Copper from 1-Butyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)Imide Ionic Liquid. R Discovery.[Link]
- Wang, L., et al. (2012). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification.
-
MDPI. (2019). Ionic Liquids: Efficient Media for the Lipase-Catalyzed Michael Addition. MDPI.[Link]
- Abu-Eishah, S. I. (2011). Ionic Liquids Recycling for Reuse.
-
Martins, M. A. R., et al. (2018). Catalytic Cascade for Biomass Valorisation: Coupled Hydrogen Transfer Initiated Dehydration and Self-Aldol Condensation for the Synthesis of 2-methyl-pent-2-enal from 1,3-propanediol. MDPI.[Link]
-
Fletcher, K. A., & Pandey, S. (2004). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: properties and solvatochromic probe behavior. Green Chemistry (RSC Publishing).[Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.[Link]
- Salunkhe, M. M., & Chaudhari, R. V. (2004). Knoevenagel reactions catalyzed by ionic liquids.
- Fletcher, K. A., & Pandey, S. (2004). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: Properties and solvatochromic probe behavior.
- Rauber, D., et al. (2019). Reaction course of the esterification reaction with the Brønsted acidic ionic liquid [BMIM][HSO4] as catalyst.
-
Wikipedia. (n.d.). Heck reaction. Wikipedia.[Link]
- Zhang, Y., et al. (2015). Effects of ionic liquid additive [BMIM]HSO4 on copper electro-deposition from acidic sulfate electrolyte.
-
Hu, Y., et al. (2005). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Arkivoc.[Link]
-
Lim, C. H., et al. (2020). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI.[Link]
- Zaitsau, D. H., et al. (2010). Physicochemical properties of 1-butyl-3-methylimidazolium acetate.
-
Yin, C., et al. (2022). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology.[Link]
-
Chiappe, C., et al. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. MDPI.[Link]
-
He, Z., et al. (2003). Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluoroborate. Journal of Chemical & Engineering Data.[Link]
-
Gotor-Fernández, V., et al. (2021). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Semantic Scholar.[Link]
-
Böck, R., et al. (2021). Irregular Electrodeposition of Cu-Sn Alloy Coatings in [EMIM]Cl Outside the Glove Box with Large Layer Thickness. MDPI.[Link]
- Kotrusz, P., et al. (2005). Proline-Catalyzed Asymmetric Aldol Reaction in the Room Temperature Ionic Liquid [bmim]PF6.
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.[Link]
-
Hu, Y., et al. (2003). Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate. Semantic Scholar.[Link]
- Su, Y., et al. (2011). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry.
-
Wang, Y., et al. (2022). Research progress of catalysts for aldol condensation of biomass based compounds. PMC.[Link]
-
Khoo, Y. M., et al. (2016). Rapid and Efficient Functionalized Ionic Liquid-Catalyzed Aldol Condensation Reactions Associated with Microwave Irradiation. MDPI.[Link]
- Huddleston, J. G., et al. (2001). Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid.
-
Phungpis, B., et al. (2021). Ionic Liquid 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br]) Acted as Both Solvent and Catalyst for a Green Reaction of Cross Benzoin Condensation. ThaiJo.[Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.[Link]
-
Chen, Y., et al. (2018). Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. PubMed.[Link]
-
Allied Academies. (2018). Ionic liquids with dimethyl phosphate anion–Promising materials in science and technology. Allied Academies.[Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]
- ResearchGate. (n.d.). Ionic Liquids—Media for Unique Phosphorus Chemistry.
-
Earle, M. J., & Seddon, K. R. (2002). 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even 'greener' ionic liquid. Green Chemistry (RSC Publishing).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. asianpubs.org [asianpubs.org]
- 4. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-speed heck reactions in ionic liquid with controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalysis with 1-Butyl-3-methylimidazolium dibutyl phosphate
Introduction: A Multifaceted Catalyst for Modern Organic Synthesis
In the ever-evolving landscape of chemical synthesis, the quest for efficient, recyclable, and environmentally benign catalytic systems is paramount. Ionic liquids (ILs) have emerged as a promising class of compounds that can act as both solvents and catalysts, offering unique advantages over traditional volatile organic solvents and homogeneous catalysts.[1] Among these, 1-Butyl-3-methylimidazolium dibutyl phosphate, hereafter referred to as [Bmim][DBP], has garnered significant attention as a versatile and robust catalyst for a range of organic transformations.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for utilizing [Bmim][DBP] in catalysis. We will delve into its physicochemical properties, explore its catalytic mechanism, and provide detailed protocols for its application in key organic reactions. Furthermore, this document will address critical aspects of catalyst reusability and safety, ensuring a holistic understanding for practical implementation in the laboratory.
Physicochemical Properties of [Bmim][DBP]
Understanding the physical and chemical characteristics of a catalyst is fundamental to designing and optimizing a chemical reaction. [Bmim][DBP] is a room-temperature ionic liquid characterized by its unique combination of a bulky organic cation (1-butyl-3-methylimidazolium) and a phosphate anion.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃N₂O₄P | [3] |
| Molecular Weight | 348.42 g/mol | [3] |
| Appearance | Pale yellow to brown, viscous liquid | |
| Purity | ≥96% | [3] |
| Solubility in Water | Insoluble | |
| Refractive Index | 1.472 | |
| Thermal Stability | Good thermal stability as determined by thermogravimetric analysis (TGA) | [4] |
Catalytic Applications and Experimental Protocols
[Bmim][DBP] has demonstrated significant catalytic activity in various organic reactions, most notably in esterification. Its efficacy stems from its ability to act as a dual-function catalyst, providing both a Brønsted acidic proton and a nucleophilic anion.
Esterification of Acetic Acid with n-Butanol: A Detailed Protocol
The synthesis of butyl acetate is a classic example of Fischer esterification and serves as an excellent model to illustrate the catalytic prowess of [Bmim][DBP].[4]
Reaction Scheme:
CH₃COOH + CH₃(CH₂)₃OH ⇌[Bmim][DBP] CH₃COO(CH₂)₃CH₃ + H₂O
Materials:
-
This compound ([Bmim][DBP])
-
Acetic Acid (glacial)
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetic acid and n-butanol. A typical molar ratio of n-butanol to acetic acid is 3:1 to drive the equilibrium towards the product.[4]
-
Catalyst Addition: Introduce [Bmim][DBP] to the reaction mixture. An effective catalyst loading is approximately 8% based on the total mass of the reactants.[4]
-
Reaction Conditions: Heat the mixture to 115°C with vigorous stirring. Allow the reaction to proceed for 2 hours under reflux.[4]
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The ionic liquid, being immiscible with the ester product, will form a separate phase, allowing for easy separation.[4]
-
Isolate the upper organic layer containing the butyl acetate product and any unreacted starting materials.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the purified butyl acetate.
-
Performance Data:
Under the optimized conditions described above, the conversion of acetic acid can reach up to 90.3%.[4]
Visualizing the Experimental Workflow
To provide a clear, at-a-glance understanding of the experimental process, the following workflow diagram has been generated.
Caption: Experimental workflow for the [Bmim][DBP] catalyzed synthesis of butyl acetate.
Delving into the Catalytic Mechanism
The catalytic activity of [Bmim][DBP] in esterification is attributed to a synergistic effect between the imidazolium cation and the dibutyl phosphate anion. The proposed mechanism involves a dual activation pathway.
-
Brønsted Acid Catalysis by the Imidazolium Cation: The proton on the C2 position of the imidazolium ring exhibits Brønsted acidity. This acidic proton protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
-
Nucleophilic Co-catalysis by the Dibutyl Phosphate Anion: The dibutyl phosphate anion can act as a nucleophile, activating the alcohol by forming a more nucleophilic intermediate. It can also act as a proton shuttle, facilitating the transfer of protons throughout the catalytic cycle.
This dual activation model is a key feature of many ionic liquid-catalyzed reactions and explains the high efficiency of [Bmim][DBP] under relatively mild conditions.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the esterification reaction.
Caption: Proposed catalytic cycle for the [Bmim][DBP] catalyzed esterification.
Catalyst Reusability and Stability
A significant advantage of using [Bmim][DBP] as a catalyst is its excellent reusability. Due to its negligible vapor pressure and immiscibility with many organic products, the ionic liquid can be easily separated from the reaction mixture by simple decantation.[4] Studies have shown that [Bmim][DBP] can be reused for more than six consecutive cycles without a significant decrease in its catalytic activity.[4] This high stability and recyclability make it a cost-effective and environmentally friendly alternative to conventional catalysts.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling [Bmim][DBP].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists. Use in a well-ventilated area.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][7]
Conclusion
This compound is a highly effective and reusable catalyst for organic synthesis, particularly for esterification reactions. Its unique physicochemical properties, coupled with a dual-activation catalytic mechanism, allow for high conversions under relatively mild conditions. The ease of separation and high stability of [Bmim][DBP] further enhance its appeal as a green and sustainable catalytic system. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers looking to harness the potential of this versatile ionic liquid in their synthetic endeavors.
References
-
Ying, A., et al. (2008). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate. Retrieved from [Link]
-
Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. Retrieved from [Link]
-
Wikipedia. (2023). 1-Butyl-3-methylimidazolium hexafluorophosphate. Retrieved from [Link]
-
Shi, F., & Pan, G. (2008). Preparation of 1-butyl-3-methylimidazolium dodecatungstophosphate and its catalytic performance for esterification of ethanol and acetic acid. ResearchGate. Retrieved from [Link]
-
Paul, A., & Samanta, A. (2005). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: properties and solvatochromic probe behavior. Green Chemistry. Retrieved from [Link]
-
Huddleston, J. G., et al. (2001). Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid. ResearchGate. Retrieved from [Link]
-
Dupont, J., et al. (2002). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate. Retrieved from [Link]
-
University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. Retrieved from [Link]
-
Wakchaure, V. N., et al. (2010). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (2015). KR20150076162A - Alcohol-mediated esterification of carboxylic acids with carbonates.
-
Sudhan, S. P. N., et al. (2018). Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media for the efficient synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones using phthalimide-N-sulfonic acid as catalyst. ResearchGate. Retrieved from [Link]
-
Phungpis, B., & Hahnvajanawong, V. (2021). Ionic Liquid 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br]) Acted as Both Solvent and Catalyst for a Green Reaction of Cross Benzoin Condensation. Thai Journal of Science and Technology. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. iolitec.de [iolitec.de]
- 6. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Optimizing esterification reaction with "1-Butyl-3-methylimidazolium dibutyl phosphate" catalyst
Technical Support Center: Optimizing Esterification with [Bmim][DBP]
Welcome to the technical support guide for utilizing 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) as a catalyst in esterification reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Section 1: Catalyst Fundamentals & Handling
Q1: What is this compound ([Bmim][DBP]), and why is it used as an esterification catalyst?
A1: this compound is a room-temperature ionic liquid (IL). It consists of a 1-butyl-3-methylimidazolium ([Bmim]) cation and a dibutyl phosphate ([DBP]) anion[1][2]. Its utility in esterification stems from several key properties:
-
Dual Role: It can act as both a catalyst and a solvent, creating a homogeneous reaction environment for the reactants[3].
-
Brønsted Acidity: The phosphate anion can act as a Brønsted acid, protonating the carboxylic acid's carbonyl group, which is a critical step in the Fischer esterification mechanism. This enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack by the alcohol[4][5].
-
Thermal Stability: Imidazolium-based ionic liquids generally exhibit good thermal stability, allowing for reactions to be conducted at elevated temperatures to increase the reaction rate[6][7].
-
Easy Separation: A key advantage is the ease of product separation. Many esters are immiscible with [Bmim][DBP], forming a distinct organic phase that can be easily decanted or separated[3][8]. This simplifies purification and allows for catalyst recycling.
-
Green Chemistry: Its reusability and the reduction of volatile organic solvents (VOCs) align with the principles of green chemistry[3].
Q2: How should I handle and store [Bmim][DBP]? Is it hygroscopic?
A2: Yes, like many ionic liquids, particularly those with phosphate anions, [Bmim][DBP] can be hygroscopic. Absorbed water can negatively impact the esterification equilibrium and catalyst performance.
-
Storage: Store the catalyst in a tightly sealed container, preferably in a desiccator or a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture uptake.
-
Handling: When handling, minimize exposure to atmospheric moisture. If you suspect water contamination, the ionic liquid can be dried under high vacuum at an elevated temperature (e.g., 70-90°C) for several hours prior to use[9]. The thermal stability of [Bmim][DBP] allows for this procedure without significant degradation[6].
Section 2: Reaction Optimization
Q3: What are the key parameters to optimize for maximizing ester yield?
A3: The esterification reaction is an equilibrium process. To maximize your yield, you must shift the equilibrium towards the product side. The primary parameters to consider are:
-
Molar Ratio of Reactants: Le Châtelier's principle is fundamental here. Using an excess of one reactant (typically the less expensive one, often the alcohol) will drive the reaction forward[10]. A common starting point is a molar ratio of 2:1 or 3:1 of alcohol to carboxylic acid[6][11].
-
Reaction Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of sensitive substrates[12]. A typical range for esterification using ionic liquids is 80-120°C[6][13]. The optimal temperature must be determined empirically for each specific substrate pair.
-
Catalyst Loading: The amount of [Bmim][DBP] influences the reaction rate. Higher catalyst loading increases the concentration of active catalytic sites, accelerating the reaction. However, beyond a certain point, the increase in rate may become negligible, and it can make product separation more challenging. A typical starting range is 5-15% by weight of the total reactants[6][14].
-
Reaction Time: The reaction should be monitored over time to determine when equilibrium is reached. Running the reaction for too long after reaching equilibrium provides no benefit and can increase the risk of side product formation.
-
Water Removal: Water is a byproduct of the reaction. Its accumulation will shift the equilibrium back towards the reactants, lowering the final yield[13]. Efficient removal of water is one of the most critical factors for achieving high conversion.
Q4: How can I effectively remove water from the reaction mixture?
A4: Continuous removal of water is crucial. Several methods can be employed:
-
Dean-Stark Apparatus: For reactions where a water-immiscible co-solvent (like toluene or cyclohexane) is used, a Dean-Stark trap is highly effective at physically separating the water azeotrope[15].
-
Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can sequester water as it is formed. However, ensure the sieves are properly activated (dried in an oven) before use.
-
Inert Gas Sparging: Bubbling a slow stream of dry, inert gas (like nitrogen or argon) through the reaction mixture can help carry away water vapor, especially at higher temperatures.
-
Pervaporation: For industrial applications, pervaporation using a water-selective membrane can be used to remove water from the reaction mixture continuously[16].
Q5: Can you provide a starting point for reaction conditions?
A5: Certainly. Based on studies of similar systems, a robust starting point can be established. For the esterification of acetic acid with n-butanol using [Bmim][DBP], the following conditions yielded high conversion[6].
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Alcohol:Acid) | 3.0 : 1 | Drives equilibrium towards product formation[6]. |
| Reaction Temperature | 115 °C | Balances reaction rate and potential for side reactions[6]. |
| Catalyst Loading | 8% (by total reactant mass) | Provides sufficient catalytic activity without being excessive[6]. |
| Reaction Time | 2.0 hours | Sufficient time to approach equilibrium under these conditions[6]. |
Note: These conditions are a starting point and should be optimized for your specific substrates.
Section 3: Troubleshooting Guide
Q6: My reaction yield is consistently low. What are the likely causes and how do I fix them?
A6: Low yield is a common issue, often stemming from equilibrium limitations. Use the following guide to troubleshoot.
-
1. Check for Water: Is your catalyst, glassware, and are your reactants completely dry? Water is the primary inhibitor.
-
Solution: Dry the ionic liquid under vacuum. Use flame-dried glassware and anhydrous reactants. Implement an active water removal strategy during the reaction (see Q4).
-
-
2. Re-evaluate Molar Ratios: Is the equilibrium unfavorable?
-
Solution: Increase the excess of one reactant (usually the alcohol) to 4:1 or 5:1 to further push the equilibrium[10].
-
-
3. Increase Temperature/Time: Is the reaction simply too slow?
-
Solution: Incrementally increase the reaction temperature by 10°C or extend the reaction time. Monitor the reaction progress (e.g., by TLC or GC) to see if conversion improves.
-
-
4. Increase Catalyst Loading: Is the catalytic activity insufficient?
-
Solution: Increase the catalyst loading in small increments (e.g., from 8% to 12% by weight).
-
-
5. Consider Steric Hindrance: Are you using bulky alcohols (tertiary) or carboxylic acids?
Q7: I am observing side products or decomposition of my starting material. What should I do?
A7: This typically indicates the reaction conditions are too harsh.
-
Cause: High temperatures can cause dehydration of alcohols (especially secondary and tertiary) to form alkenes or ethers. Sensitive functional groups on your substrates may also degrade.
-
Solution:
-
Reduce the reaction temperature. It is better to achieve a slightly lower conversion without side products than a high conversion of a complex mixture.
-
Decrease the reaction time to the minimum required to reach acceptable equilibrium.
-
Ensure your starting materials are pure. Impurities can sometimes lead to unexpected side reactions.
-
Q8: I'm having difficulty separating the ester product from the ionic liquid. What are some effective techniques?
A8: While many esters phase-separate naturally, some may have partial solubility in the ionic liquid, especially if they are polar.
-
1. Simple Decantation: If two clear layers form upon cooling, the upper organic layer (containing the ester) can be simply pipetted or decanted off[3][8].
-
2. Solvent Extraction: If separation is poor or an emulsion forms, add a nonpolar, low-boiling-point organic solvent (e.g., diethyl ether, hexane, or ethyl acetate) in which the ester is highly soluble but the ionic liquid is not. This will extract the product from the IL phase. Perform multiple extractions for best results. The solvent can then be easily removed via rotary evaporation.
-
3. Distillation: If your ester product is volatile and thermally stable, you can distill it directly from the reaction mixture under reduced pressure. The ionic liquid has a negligible vapor pressure and will remain in the reaction flask[3].
Section 4: Catalyst Recovery and Recycling
Q9: How can I recover and recycle the [Bmim][DBP] catalyst after the reaction?
A9: The ability to recycle the catalyst is a major advantage of using ionic liquids.
-
Post-Extraction: After extracting your product with an organic solvent, the ionic liquid remains. You can remove any residual solvent under high vacuum.
-
Water Washing: Water produced during the reaction will accumulate in the hydrophilic ionic liquid layer[3]. This water must be removed before reuse. The most effective method is to heat the recovered ionic liquid under high vacuum (e.g., 80-90°C) until all water is gone.
-
Reusability: Studies have shown that ionic liquids like [Bmim][DBP] can be reused multiple times (often more than 6 cycles) without a significant drop in catalytic activity, provided they are properly dried between runs[6]. Monitor the conversion with each cycle to determine when the catalyst's effectiveness begins to wane.
Appendices
Appendix A: General Experimental Protocol
Protocol: Esterification of a Carboxylic Acid with an Alcohol
-
Preparation:
-
Ensure all glassware (e.g., round-bottom flask, reflux condenser) is thoroughly dried in an oven or by flame-drying under vacuum.
-
Add the carboxylic acid (1.0 eq), the alcohol (3.0 eq), and this compound ([Bmim][DBP]) (8% by weight of total reactants) to the round-bottom flask equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Attach the reflux condenser to the flask. If performing under an inert atmosphere, connect the top of the condenser to a nitrogen or argon line with an oil bubbler outlet.
-
Lower the flask into an oil bath preheated to the desired temperature (e.g., 115°C).
-
-
Reaction:
-
Begin vigorous stirring and heat the mixture under reflux for the determined reaction time (e.g., 2 hours).
-
Monitor the reaction progress periodically by taking small aliquots and analyzing via TLC, GC, or NMR.
-
-
Work-up and Product Isolation:
-
Allow the reaction mixture to cool to room temperature. A biphasic system may form[8].
-
Method A (Decantation): If two distinct layers are present, carefully separate the upper product layer.
-
Method B (Extraction): Add a water-immiscible organic solvent (e.g., diethyl ether). Transfer the mixture to a separatory funnel, separate the layers, and collect the organic phase. Extract the ionic liquid phase two more times with the organic solvent. Combine the organic extracts.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purify the crude product as necessary (e.g., by distillation or column chromatography).
-
-
Catalyst Recycling:
-
Place the flask containing the recovered ionic liquid on a high-vacuum line.
-
Heat the flask gently (e.g., 80°C) to remove residual organic solvent and any water formed during the reaction.
-
Once dry, the ionic liquid can be stored under an inert atmosphere for reuse[6].
-
Appendix B: Visual Workflows
Caption: Decision tree for troubleshooting low esterification yield.
References
-
Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
How to purify esterefication product? (2016). ResearchGate. Retrieved from [Link]
-
The mechanism of Fischer esterification catalysed by Brønsted acidic ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, H., et al. (2010). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate. Retrieved from [Link]
-
Enzymatic synthesis of sugar fatty acid esters in ionic liquids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Li, M., et al. (2014). Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. Cambridge International Publishing. Retrieved from [Link]
-
Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. (2023). ACS Publications. Retrieved from [Link]
- Removal of water from reaction mixtures. (1999). Google Patents.
-
Lozano, P., et al. (2007). Synthesis of esters in ionic liquids. The effect of vinyl esters and alcohols. ResearchGate. Retrieved from [Link]
-
Towards Greener Fragrances Esterification Reactions With Ionic Liquids. (n.d.). Institute For Research In Schools. Retrieved from [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]
-
Esterification - Concept. (2020). JoVE. Retrieved from [Link]
-
How to Make Esters through Esterification | Examples Explained! (2023). YouTube. Retrieved from [Link]
-
Effect of phase behavior for ionic liquid catalysts with reactants/products on reactivity of esterification from long-chain fatty alcohols and fatty acids. (2012). Semantic Scholar. Retrieved from [Link]
-
A Green Way for the Synthesis of Ester Oil by an Ionic Liquid as Both a Catalyst and Lubricant Additive. (2022). SCIEPublish. Retrieved from [Link]
-
Kinetic Study of Esterification Using Ionic Liquid Catalyst. (2021). ResearchGate. Retrieved from [Link]
-
Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
Coefficient rate of esterification reaction VS temperature (with 3% ionic catalyst). (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of catalyst loading on the rate of esterification reaction using microwave reactor. (n.d.). ResearchGate. Retrieved from [Link]
-
Time profile of redox esterification between cinnamaldehyde and ethanol catalyzed by [bmim]OAc, [bmim]N(CN)2, and [bmim]DMG. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction course of the esterification reaction with the Brønsted acidic... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. (2014). PubMed Central. Retrieved from [Link]
-
Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
InBr3–[bmim]PF6: a novel and recyclable catalytic system for the synthesis of 1,3-dioxane derivatives. (2003). Royal Society of Chemistry. Retrieved from [Link]
-
Effect of catalyst loading on conversion for the esterification reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). MDPI. Retrieved from [Link]
-
Preparation of 1-butyl-3-methylimidazolium dodecatungstophosphate and its catalytic performance for esterification of ethanol and acetic acid. (2011). ResearchGate. Retrieved from [Link]
-
Recovery of 1-Butyl-3-Methylimidazolium-Based Ionic Liquids. (2012). ResearchGate. Retrieved from [Link]
-
Liquid–Liquid Equilibria of Ternary Systems Containing Butyl Acetate, Pentyl Acetate, or Hexyl Acetate + 2-Hydroxyethylammonium Butanoate + Ethanol at 298.15 K. (2022). ACS Publications. Retrieved from [Link]
-
Insights into 1-butyl-3-methylimidazolium hydrogen sulfate recovery from wastewater by electrodialysis with heterogeneous ion-exchange membranes. (2022). Nature. Retrieved from [Link]
-
Ionic Liquid-Catalyzed Internal Redox Esterification Reaction. (2013). ResearchGate. Retrieved from [Link]
-
Fischer Esterification. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Ionic liquid [BMIm][HSO4] as dual catalyst-solvent for the esterification of hexanoic acid with n-butanol. (2021). ResearchGate. Retrieved from [Link]
-
Alternative routes and solvents in polymer chemistry: esterification of cellulose in ionic liquids. (n.d.). Pure. Retrieved from [Link]
-
Physicochemical and Thermodynamic Investigation of Ethanolic Solution of Phosphonium-Based Ionic Liquids. (2022). ACS Publications. Retrieved from [Link]
-
Humidity-Driven Interfacial Restructuring of Lubricating Films in Phosphate Ester Ionic Liquids: Aromatic vs. Aliphatic Cation Effects. (2023). MDPI. Retrieved from [Link]
-
Isobaric Vapor–Liquid Equilibrium for Methanol + Dimethyl Carbonate + 1-Butyl-3-methylimidazolium Dibutylphosphate. (2015). ResearchGate. Retrieved from [Link]
-
Investigation of a phosphate/1-butyl-3-methylimidazolium trifluoromethanesulfonate/water system for the extraction of 1,3-propanediol from fermentation broth. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography. (2009). PubMed. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C16H33N2O4P | CID 16218227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchinschools.org [researchinschools.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Video: Esterification - Concept [jove.com]
- 11. cambridgepublish.com [cambridgepublish.com]
- 12. Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceready.com.au [scienceready.com.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US5976324A - Removal of water from reaction mixtures - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Enhancing Desulfurization Efficiency with 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP])
Welcome to the technical support center for utilizing the ionic liquid 1-Butyl-3-methylimidazolium dibutyl phosphate, [Bmim][DBP], in fuel desulfurization processes. This guide is designed for researchers, scientists, and professionals in drug development and chemical engineering who are working to optimize the removal of sulfur compounds from fuels. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the efficiency of your desulfurization experiments.
Our approach is grounded in established scientific principles and practical laboratory experience. We will explore the causal relationships behind experimental parameters and provide you with the knowledge to not only follow protocols but also to innovate and adapt them to your specific needs.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the desulfurization process using [Bmim][DBP]. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low Desulfurization Efficiency
You've completed an extraction, but the sulfur content in the fuel phase remains unacceptably high.
Potential Causes:
-
Suboptimal Ionic Liquid-to-Oil Ratio: An insufficient amount of [Bmim][DBP] will not provide enough active sites for interaction with the sulfur compounds.[1][2][3]
-
Inadequate Mixing/Contact Time: Poor mass transfer between the fuel and ionic liquid phases can limit the extraction of sulfur compounds.[1][2][3]
-
Unfavorable Temperature Conditions: Temperature can influence the viscosity of the ionic liquid and the solubility of sulfur compounds, thereby affecting extraction efficiency.[1][3][4]
-
Presence of Water or Other Impurities: Water can interfere with the desulfurization process, and other impurities in the fuel may compete with sulfur compounds for interaction with the ionic liquid.
Troubleshooting Steps:
-
Optimize the [Bmim][DBP]-to-Oil Ratio:
-
Systematically vary the volume or mass ratio of [Bmim][DBP] to the fuel sample. Start with a common ratio, such as 1:5 (IL:oil), and incrementally increase the proportion of the ionic liquid.[2]
-
Analyze the sulfur content at each ratio to determine the optimal balance between efficiency and cost-effectiveness. A higher ratio generally leads to better removal but also increases operational costs.[5]
-
-
Enhance Mass Transfer:
-
Increase the stirring speed or agitation intensity to ensure thorough mixing of the two phases.
-
Extend the extraction time. While equilibrium can sometimes be reached quickly, complex fuel matrices may require longer contact times.[2][3] Monitor the sulfur concentration over time to identify the point at which it plateaus.
-
-
Investigate the Effect of Temperature:
-
Ensure Anhydrous Conditions:
-
Dry the [Bmim][DBP] under vacuum before use to remove any absorbed water.
-
Use a fuel sample with low water content. If necessary, pre-treat the fuel to remove excess water.
-
Issue 2: Difficulty in Phase Separation After Extraction
After mixing the fuel and [Bmim][DBP], an emulsion has formed, or the two phases are not separating cleanly.
Potential Causes:
-
High Viscosity of the Ionic Liquid: [Bmim][DBP] can be viscous, which can hinder phase separation.[1]
-
Intense Agitation: Very high stirring speeds can lead to the formation of stable emulsions.
-
Presence of Surfactant-like Molecules: Some compounds in the fuel may act as emulsifiers.
Troubleshooting Steps:
-
Facilitate Separation:
-
Allow for a longer settling time.
-
Gently warm the mixture, as this can reduce the viscosity of the ionic liquid and aid in phase separation.
-
Use a centrifuge to accelerate the separation of the two phases.
-
-
Optimize Mixing Conditions:
-
Reduce the stirring speed to a level that still ensures adequate mixing without causing excessive emulsification.
-
Issue 3: Inefficient Regeneration and Reuse of [Bmim][DBP]
After regeneration, the desulfurization efficiency of the recycled [Bmim][DBP] is significantly lower than that of the fresh ionic liquid.
Potential Causes:
-
Incomplete Removal of Sulfur Compounds: The regeneration method may not be effectively removing all the extracted sulfur compounds from the ionic liquid.
-
Thermal Decomposition: Excessive heat during regeneration can lead to the degradation of the ionic liquid.
-
Accumulation of Oxidation Products: In oxidative desulfurization, oxidized sulfur compounds (sulfones) may accumulate in the ionic liquid phase.[2][7]
Troubleshooting Steps:
-
Improve the Regeneration Protocol:
-
For extractive desulfurization, consider using a volatile organic solvent (e.g., hexane) to wash the sulfur compounds from the ionic liquid phase. [8] The solvent can then be removed by evaporation.
-
In oxidative desulfurization, a polar solvent may be needed to extract the more polar sulfones.
-
Apply a vacuum during the solvent evaporation step to ensure complete removal at a lower temperature, minimizing the risk of thermal degradation of the [Bmim][DBP].
-
-
Optimize Regeneration Temperature:
-
Determine the thermal stability of your [Bmim][DBP] using thermogravimetric analysis (TGA).
-
Ensure that the regeneration temperature remains well below the decomposition temperature.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is this compound ([Bmim][DBP]) and why is it used for desulfurization?
A1: [Bmim][DBP] is a type of ionic liquid, which is a salt that is liquid at or near room temperature.[9][10] It is composed of a 1-butyl-3-methylimidazolium cation and a dibutyl phosphate anion.[9][10] Imidazolium-based ionic liquids are effective for desulfurization due to their ability to interact with aromatic sulfur compounds, such as thiophene and its derivatives, through π-π interactions between the imidazolium ring and the aromatic ring of the sulfur compound.[11][12][13][14] The choice of the anion also plays a crucial role in the extraction efficiency.[11][12]
Q2: What is the difference between extractive and oxidative desulfurization using [Bmim][DBP]?
A2:
-
Extractive Desulfurization (EDS): In this process, the fuel is mixed with [Bmim][DBP], and the sulfur compounds are selectively transferred from the fuel phase to the ionic liquid phase due to their higher solubility in the IL.[1][15] The desulfurized fuel is then separated from the sulfur-rich ionic liquid.
-
Oxidative Desulfurization (ODS): This method involves two steps. First, the sulfur compounds in the fuel are oxidized to their corresponding sulfones or sulfoxides using an oxidizing agent (e.g., hydrogen peroxide) in the presence of a catalyst.[2][16] These oxidized sulfur compounds are more polar than the original sulfur compounds and are therefore more easily extracted into the ionic liquid phase.[2] [Bmim][DBP] can act as both the catalyst and the extractant in this process.[7]
Q3: How does the structure of the sulfur compound affect the desulfurization efficiency?
A3: The efficiency of desulfurization is highly dependent on the structure of the sulfur compound. Generally, the extraction efficiency of imidazolium-based ionic liquids follows the order: dibenzothiophene (DBT) > benzothiophene (BT) > thiophene (T).[13] This is because the larger aromatic systems of DBT and its derivatives allow for stronger π-π stacking interactions with the imidazolium cation.[11][12][17]
Q4: Can [Bmim][DBP] be used to desulfurize real fuels, or is it only effective for model oils?
A4: While much of the initial research is conducted on model oils (a simple mixture of a sulfur compound in a hydrocarbon solvent), ionic liquids like [Bmim][DBP] can be used for real fuels such as diesel and gasoline.[5] However, the efficiency may be lower in real fuels due to the complex matrix, which includes various hydrocarbons and other compounds that can compete with sulfur for interaction with the ionic liquid.[15] Therefore, process optimization is crucial for real-world applications.
Part 3: Experimental Protocols and Data
Protocol 1: Extractive Desulfurization (EDS) of a Model Fuel
Objective: To determine the extractive desulfurization efficiency of [Bmim][DBP] for a model fuel containing dibenzothiophene (DBT).
Materials:
-
This compound ([Bmim][DBP])
-
Model fuel (e.g., 500 ppm DBT in n-dodecane)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge (optional)
-
Gas chromatograph with a sulfur-selective detector (GC-SCD) or a high-performance liquid chromatograph (HPLC) for sulfur analysis
Procedure:
-
Preparation: Ensure the [Bmim][DBP] is dry by placing it under a vacuum for several hours.
-
Mixing: In a glass vial, add a known volume of the model fuel and a specific volume of [Bmim][DBP] to achieve the desired IL:oil ratio (e.g., 1:5).
-
Extraction: Place the vial on a magnetic stirrer and stir the mixture at a constant speed (e.g., 500 rpm) for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Phase Separation: After stirring, allow the mixture to stand for the phases to separate. If an emulsion forms, use a centrifuge to aid separation.
-
Sampling: Carefully extract a sample from the upper fuel phase for analysis.
-
Analysis: Determine the sulfur concentration in the fuel sample using GC-SCD or HPLC.
-
Calculation: Calculate the desulfurization efficiency using the following formula: Efficiency (%) = [(Initial Sulfur Conc. - Final Sulfur Conc.) / Initial Sulfur Conc.] x 100
Protocol 2: Oxidative Desulfurization (ODS) of a Model Fuel
Objective: To evaluate the oxidative desulfurization efficiency of [Bmim][DBP] in the presence of an oxidizing agent.
Materials:
-
All materials from Protocol 1
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetic acid (optional, as a co-catalyst)
Procedure:
-
Preparation: Follow step 1 from Protocol 1.
-
Mixing: In a glass vial, add the model fuel and [Bmim][DBP] at the desired ratio.
-
Oxidation: Add the oxidizing agent (e.g., H₂O₂) and, if applicable, the co-catalyst to the mixture. The amount of oxidant is typically based on the molar ratio of oxidant to sulfur.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60°C) for a specific reaction time (e.g., 1 hour).
-
Phase Separation and Sampling: Follow steps 4 and 5 from Protocol 1.
-
Analysis and Calculation: Follow steps 6 and 7 from Protocol 1.
Data Presentation: Factors Affecting Desulfurization Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| IL:Oil Ratio (v/v) | 1:10 | 1:5 | 1:2 | Efficiency increases with a higher IL ratio.[2] |
| Temperature (°C) | 25 | 40 | 60 | An optimal temperature exists; too high can decrease efficiency.[4] |
| Extraction Time (min) | 15 | 30 | 60 | Efficiency increases with time until equilibrium is reached.[3] |
| Stirring Speed (rpm) | 200 | 500 | 800 | Higher speed improves mass transfer but may cause emulsification. |
Part 4: Visualizations
Experimental Workflow for Extractive Desulfurization
Caption: Key factors influencing desulfurization efficiency.
References
- A review of extractive desulfurization of fuel oils using ionic liquids - RSC Publishing.
- Oxidative Desulfurization of Fuels Using Ionic Liquids: A Review - PMC - NIH.
- Oxidative desulfurization of fuels using ionic liquids: A reviewŽ - Hep Journals.
- Deep Oxidative Desulfurization of Diesel Fuels by Acidic Ionic Liquids - ACS Publications.
- Ionic Liquids as Green and Efficient Desulfurization Media Aiming at Clean Fuel - MDPI.
- A review of extractive desulfurization of fuel oils using ionic liquids - RSC Publishing.
-
A DFT study of the extractive desulfurization mechanism by ionic liquid. Available at:
- The Role of Extractive and Oxidative Desulphurization Techniques of Fuel Oils Using Ionic Liquids: An Overview - AIP Publishing.
- Effect of different time and temperature on sulfur removal (DBT). Conditions - ResearchGate.
- A DFT study of the extractive desulfurization mechanism by [BMIM]+[AlCl4]- ionic liquid.
- Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry.
- Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PubMed Central.
- Ionic Liquids for Desulphurization: A Review - ResearchGate.
- Uncovering the Critical Factors that Enable Extractive Desulfurization of Fuels in Ionic Liquids and Deep Eutectic Solvents from Simulations | The Journal of Physical Chemistry B - ACS Publications.
- Assessment of the desulfurization of FCC vacuum gasoil and light cycle oil using ionic liquid 1-butyl-3-methylimidazolium octylsulfate - ResearchGate.
- Experimental investigations on the regeneration of desulfurized 1‐butyl‐3‐methylimidazolium tetrachloroferrate [Bmim][FeCl4] and 1‐butyl‐3‐ methylimidazolium thiocyanate [Bmim][SCN] ionic liquids: A raman spectroscopic study | Request PDF - ResearchGate.
- This compound | CAS 663199-28-8 | SCBT.
- This compound | C16H33N2O4P - PubChem - NIH.
Sources
- 1. A review of extractive desulfurization of fuel oils using ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A review of extractive desulfurization of fuel oils using ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. This compound | C16H33N2O4P | CID 16218227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A DFT study of the extractive desulfurization mechanism by [BMIM](+)[AlCl4](-) ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Oxidative Desulfurization of Fuels Using Ionic Liquids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Regeneration and recycling of "1-Butyl-3-methylimidazolium dibutyl phosphate" after use
Welcome to the technical support center for 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ionic liquid (IL) in their work. As the use of ionic liquids in applications such as catalysis and chemical synthesis expands, efficient regeneration and recycling become paramount for ensuring both economic viability and adherence to green chemistry principles.[1][2]
This document provides in-depth, practical guidance in a question-and-answer format, addressing common challenges and offering field-tested protocols to restore used [Bmim][DBP] to a high degree of purity for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to regenerate and recycle [Bmim][DBP]?
A1: The decision to recycle [Bmim][DBP] is driven by two primary factors:
-
Economic Viability: Ionic liquids are often a significant cost component in a chemical process.[3] Effective recycling transforms the IL from a consumable to a recoverable asset, drastically improving the process's economic feasibility, especially at an industrial scale.[4]
-
Environmental Responsibility ("Green Chemistry"): A core advantage of ionic liquids is their low vapor pressure, which reduces air pollution.[5] However, their solubility and potential environmental impact if released necessitate containment and reuse.[6] Recycling minimizes waste streams and reduces the overall environmental footprint of your process, aligning with the principles of sustainable chemistry.[7][8]
Q2: What are the most common types of impurities found in used [Bmim][DBP]?
A2: The nature of impurities depends entirely on the application. Common contaminants include:
-
Volatile Organic Solvents (VOS): Residual solvents used during the reaction or product extraction (e.g., dichloromethane, ethyl acetate, toluene).
-
Water: Introduced from reagents, atmospheric moisture, or aqueous work-up steps.[9]
-
Unreacted Starting Materials & Byproducts: Both polar and non-polar organic compounds from the chemical transformation.
-
Dissolved Products: The target molecule of your synthesis may have some residual solubility in the IL.
-
Color Bodies: Degradation products or highly conjugated impurities that cause discoloration.[10]
Q3: Which regeneration method is right for my experiment?
A3: The optimal method depends on the nature of the impurities you need to remove. A combination of techniques is often most effective. The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a [Bmim][DBP] regeneration method.
Q4: Can [Bmim][DBP] be damaged during the recycling process?
A4: Yes. While generally stable, imidazolium-based ILs can degrade under harsh conditions. The primary risk is thermal decomposition if heated to excessively high temperatures (typically >200-300°C) for prolonged periods, especially in the presence of reactive impurities.[11] It is crucial to use the mildest conditions necessary for purification. Always favor high vacuum over high temperature when removing volatile components.
Troubleshooting Guide
This section addresses specific problems you may encounter during the regeneration of [Bmim][DBP].
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | 1. Partial solubility of [Bmim][DBP] in the extraction solvent. 2. Formation of a stable emulsion during liquid-liquid extraction. 3. Physical losses during transfers between vessels. | 1. Select a washing/extraction solvent with minimal IL solubility (e.g., hexane, diethyl ether). Perform a back-extraction on the solvent washes if necessary. 2. Break the emulsion by centrifugation or by adding a small amount of a neutral salt (e.g., NaCl) to the aqueous phase. 3. Use careful handling techniques; rinse vessels with a minimal amount of a volatile solvent and combine with the main IL phase before evaporation. |
| Recycled IL is Discolored (Yellow/Brown) | 1. Thermal degradation from excessive heating during solvent removal.[10] 2. Presence of non-volatile, colored organic impurities. | 1. Lower the temperature and increase the vacuum level during evaporation. A rotary evaporator is ideal.[12] 2. Perform a treatment with activated carbon. (See Protocol 3). This is highly effective for removing color bodies.[6] |
| Poor Performance in Subsequent Reactions | 1. Residual Water: Can inhibit moisture-sensitive reactions.[9] 2. Residual Organic Solvents: Can alter reaction kinetics or solubility. 3. Change in pH: Contamination with acidic or basic byproducts. | 1. Ensure rigorous drying under high vacuum at a moderate temperature (e.g., 70-90°C) for several hours.[4] Confirm dryness with Karl Fischer titration. 2. Verify complete solvent removal via ¹H NMR spectroscopy. 3. Neutralize the IL by washing with a dilute, weak base (e.g., NaHCO₃ solution) followed by deionized water, and then dry thoroughly. |
| Incomplete Phase Separation During Extraction | 1. The chosen organic solvent has some miscibility with the IL. 2. High concentration of impurities acting as surfactants, leading to emulsion formation. | 1. Switch to a more non-polar solvent (e.g., hexane instead of ethyl acetate). 2. Centrifuge the mixture to force phase separation. Allow the mixture to stand for an extended period. |
Experimental Protocols & Workflows
The following protocols provide step-by-step methodologies for common and effective regeneration techniques for [Bmim][DBP]. The general workflow is outlined below.
Caption: General experimental workflow for [Bmim][DBP] regeneration.
Protocol 1: Liquid-Liquid Extraction for Removal of Organic Solutes
This protocol is effective for removing both hydrophilic and non-polar hydrophobic impurities. The key advantage here is the insolubility of [Bmim][DBP] in water.[9][13]
Causality: This method leverages the differential solubility of impurities in solvents that are immiscible with the ionic liquid. Water is used to remove polar/ionic impurities, while a non-polar organic solvent removes residual organic compounds.
Methodology:
-
Initial Step: Place the used [Bmim][DBP] (1 volume) in a separatory funnel.
-
Aqueous Wash:
-
Add an equal volume of deionized water.
-
Shake vigorously for 1-2 minutes. Allow the layers to fully separate. [Bmim][DBP] should be the denser, lower phase.
-
Drain the lower IL phase into a clean flask. Discard the upper aqueous phase, which now contains water-soluble impurities.
-
Repeat the aqueous wash 1-2 more times, or until the aqueous layer is clear and neutral.
-
-
Organic Wash:
-
Return the IL to the separatory funnel.
-
Add an equal volume of a non-polar solvent (e.g., hexane or diethyl ether). These solvents are excellent for removing non-polar organic byproducts while having very low solubility for the IL.[4]
-
Shake for 1-2 minutes, allowing the layers to separate.
-
Drain the lower IL phase into the final collection flask.
-
Repeat the organic wash if significant impurities are suspected.
-
-
Proceed to Protocol 2 to remove residual water and washing solvents.
Protocol 2: Removal of Volatile Impurities by Vacuum Drying
This is a critical step to remove water and residual organic solvents, which can be detrimental to many chemical reactions.[11]
Causality: The negligible vapor pressure of the ionic liquid allows for the selective removal of volatile contaminants under reduced pressure without loss of the IL itself.[12]
Methodology:
-
Place the washed [Bmim][DBP] from Protocol 1 into a round-bottom flask.
-
Connect the flask to a rotary evaporator or a high-vacuum line equipped with a cold trap.
-
Begin rotation and gradually apply vacuum.
-
Once a high vacuum is achieved (<1 mbar), gently heat the sample in a water or oil bath to 70-90°C. Caution: Do not exceed the thermal stability limit of your reactants or products if they are still present.
-
Continue drying for 4-12 hours, or until no more solvent is observed collecting in the cold trap. The IL should appear clear and viscous.
-
Validation: The water content should be verified using Karl Fischer titration to ensure it is below the required threshold for your application (e.g., <100 ppm). The absence of organic solvents can be confirmed by ¹H NMR.
Protocol 3: Decolorization with Activated Carbon
This optional "polishing" step is used to remove colored impurities or trace non-volatile organics.[14]
Causality: Activated carbon possesses a high surface area and porous structure, allowing it to adsorb large, conjugated molecules (often responsible for color) and other organic impurities from the liquid phase.[6]
Methodology:
-
Dilution: If the recovered IL is highly viscous, dilute it with a minimal amount of a volatile solvent (e.g., dichloromethane or acetone) to improve filtration speed.
-
Treatment: Add activated carbon (approx. 1-2% w/w relative to the IL) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-3 hours.
-
Filtration: Remove the activated carbon by vacuum filtration. A pad of Celite® or a syringe filter (0.45 µm PTFE) can be used to ensure all fine particles are removed.
-
Solvent Removal: If a solvent was used for dilution, remove it completely as described in Protocol 2.
References
- Ge, Y., Zhang, L., Zhang, J., & Dong, H. (2012). Ionic Liquids in Extractive Distillation of Ethanol/Water: From Laboratory to Pilot Plant. Industrial & Engineering Chemistry Research, 52(3), 1337-1345.
-
Zhou, J., Sui, H., Jia, Z., Yang, Z., He, L., & Li, X. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(67), 38555-38573. Available from: [Link]
-
Taylor, A. W., Lovelock, K. R. J., Deyko, A., Licence, P., & Jones, R. G. (2010). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Physical Chemistry Chemical Physics, 12(7), 1772-1782. Available from: [Link]
-
Earle, M. J., Esperança, J. M. S. S., Gilea, M. A., Canongia Lopes, J. N., Rebelo, L. P. N., Seddon, K. R., & Widegren, J. A. (2006). The distillation and volatility of ionic liquids. Nature, 439(7078), 831-834. Available from: [Link]
-
Taylor, A. W., Lovelock, K. R. J., Deyko, A., Licence, P., & Jones, R. G. (2010). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Physical Chemistry Chemical Physics, 12(7), 1772-1782. Available from: [Link]
-
Bonatech. (n.d.). Membrane filtration is used in the recovery of ionic liquids. Bonatech. Available from: [Link]
- RSC Publishing. (2023). Recovery of ionic liquids from aqueous solutions using membrane technology. RSC Publishing.
-
Avram, A. M., Ahmadiannamini, P., Qian, X., & Wickramasinghe, S. R. (2017). Nanofiltration membranes for ionic liquid recovery. Separation Science and Technology, 52(13), 2153-2162. Available from: [Link]
-
Lemus, J., Moya, C., Palomar, J., & Bedia, J. (2021). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. ResearchGate. Available from: [Link]
-
Neves, C. M. S. S., Gomes, J. R. B., Marrucho, I. M., & Coutinho, J. A. P. (2014). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. Environmental Science & Technology, 48(1), 517-524. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. Available from: [Link]
-
ResearchGate. (n.d.). Recovery of ionic liquids from aqueous solutions using membrane technology. ResearchGate. Available from: [Link]
-
Zhou, J., Sui, H., Jia, Z., Yang, Z., He, L., & Li, X. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(67), 38555-38573. Available from: [Link]
-
CD BioSustainable-Green Chemistry. (n.d.). This compound. CD BioSustainable-Green Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Recovery of 1-Butyl-3-Methylimidazolium-Based Ionic Liquids. ResearchGate. Available from: [Link]
-
ACS Publications. (n.d.). Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Royal Society of Chemistry. (2024). Hydrophobic ionic liquid (IL)-based magnetic adsorbents: the way forward to remediate water pollution. Environmental Science: Advances. Available from: [Link]
-
Law, E. W., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Journal of Cleaner Production. Available from: [Link]
-
Queen's University Belfast. (n.d.). Using Ionic Liquids to Recycle Plastic Waste. Queen's University Belfast. Available from: [Link]
-
HORIBA. (n.d.). Ionic Liquids as a Breakthrough for Resource Recycling Issues. HORIBA. Available from: [Link]
-
ResearchGate. (2012). How to regenerate an ionic liquid?. ResearchGate. Available from: [Link]
-
Scilit. (n.d.). Do We Understand the Recyclability of Ionic Liquids?. Scilit. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse. ResearchGate. Available from: [Link]
- Grigore, M. E. (2017). Methods of Recycling, Properties and Applications of Recycled Thermoplastic Polymers. Journal of Polymer and Biopolymer Physics Chemistry.
-
ResearchGate. (n.d.). Flow chart of recycling process of ILs used in the Friedel-Crafts.... ResearchGate. Available from: [Link]
- Grigore, M. E. (2017). Methods of Recycling, Properties and Applications of Recycled Thermoplastic Polymers. Polymers, 9(12), 1-32.
-
Singh, R., et al. (2014). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of Chemistry. Available from: [Link]
-
Discovery Alert. (2026). Recycling Rare Earth Elements: Overcoming the $50 Billion Market Inefficiency. Discovery Alert. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate. Available from: [Link]
-
ChemTreat, Inc. (n.d.). A Guide for Troubleshooting and Treating Demineralizers. ChemTreat, Inc. Available from: [Link]
-
MDPI. (n.d.). Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. Molecules. Available from: [Link]
-
NIH. (2025). Insights into 1-butyl-3-methylimidazolium hydrogen sulfate recovery from wastewater by electrodialysis with heterogeneous ion-exchange membranes. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Regeneration, Recovery, and Removal of Ionic Liquids. ResearchGate. Available from: [Link]
-
SciSpace. (2017). Optimization of ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim] PF6)-based microwave assisted extraction. SciSpace. Available from: [Link]
-
ResearchGate. (2025). Study on the Recovery of 1-butyl-3-methylimidazolium-based Ionic Liquids. ResearchGate. Available from: [Link]
-
Semantic Scholar. (2008). Purity specification methods for ionic liquids. Semantic Scholar. Available from: [Link]
-
UniCA IRIS. (n.d.). [BMIm][BARF] imidazolium salt solutions in alkyl carbonate solvents: structure and interactions. UniCA IRIS. Available from: [Link]
-
PubMed. (n.d.). Direct extraction of double-stranded DNA into ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate and its quantification. PubMed. Available from: [Link]
-
EurekAlert!. (2025). Innovative metal-free method upcycles PET waste into valuable chemicals. EurekAlert!. Available from: [Link]
-
PubMed. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate ionic liquid as a new solvent for the determination of lead(II) and cadmium(II) by anodic stripping voltammetry after extraction of the iodide complexes. PubMed. Available from: [Link]
-
MDPI. (n.d.). A Review of Recycling Methods for Fibre Reinforced Polymer Composites. MDPI. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. discoveryalert.com.au [discoveryalert.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 6. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Ionic Liquids to Recycle Plastic Waste | Research | Queen's University Belfast [qub.ac.uk]
- 8. horiba.com [horiba.com]
- 9. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. research.chalmers.se [research.chalmers.se]
- 12. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Butyl-3-methylimidazolium dibutyl phosphate | 663199-28-8 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Electrochemical Stability of 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP])
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ionic liquid 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the electrochemical stability of [Bmim][DBP]. As a versatile solvent and electrolyte, understanding its behavior within an electrochemical window is critical for the success and reproducibility of your experiments.
Introduction to the Electrochemical Stability of [Bmim][DBP]
This compound is an ionic liquid (IL) that has garnered interest for various applications, including as a medium for electrodeposition. Its stability under electrochemical stress is a key parameter for its successful implementation. The electrochemical window (EW) defines the potential range within which the IL is neither oxidized nor reduced. A wide electrochemical window is a significant advantage of many ionic liquids over traditional aqueous and organic electrolytes.
For imidazolium-based ionic liquids, the cathodic (negative) limit is typically determined by the reduction of the imidazolium cation, while the anodic (positive) limit is set by the oxidation of the anion. In the case of [Bmim][DBP], the stability is therefore a function of the robustness of the 1-butyl-3-methylimidazolium cation and the dibutyl phosphate anion. While specific experimental data for the electrochemical window of [Bmim][DBP] is not extensively reported in peer-reviewed literature, newly synthesized imidazolium phosphate ionic liquids have been shown to exhibit wide electrochemical stability windows, some as high as 6 V.[1] This suggests that [Bmim][DBP] is likely to have a usefully wide operational window for many electrochemical applications. However, it is crucial for researchers to determine the precise electrochemical window for their specific experimental setup, as it can be influenced by factors such as the electrode material, scan rate, and the presence of impurities.
This guide will provide you with the necessary tools to understand, measure, and troubleshoot the electrochemical stability of [Bmim][DBP] in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your electrochemical experiments with [Bmim][DBP] in a question-and-answer format.
Question 1: My cyclic voltammogram (CV) for neat [Bmim][DBP] shows a narrow electrochemical window and unexpected peaks. What could be the cause?
Answer:
A narrow electrochemical window and the appearance of spurious peaks in the CV of a supposedly pure ionic liquid are common issues that can almost always be traced back to the presence of impurities.
-
Causality: Water and halide ions are the most common culprits. Water has a much narrower electrochemical window than most ionic liquids and its presence, even at ppm levels, will lead to its electrolysis, appearing as large oxidation and reduction currents that prematurely define the electrochemical limits.[2] Halide impurities, often remnants from the synthesis of the ionic liquid, are easily oxidized and will present as an anodic peak at a much lower potential than the oxidation of the dibutyl phosphate anion.
-
Troubleshooting Steps:
-
Drying: Ensure your [Bmim][DBP] is rigorously dried under high vacuum (Schlenk line) at a moderately elevated temperature (e.g., 70-80 °C) for several hours or even days. The efficiency of drying can be monitored by Karl Fischer titration to ensure water content is below 10 ppm.
-
Purity Check: If halide contamination is suspected, consider techniques like ion chromatography or silver nitrate testing to determine the halide content. If significant, purification by treatment with a suitable halide scavenger may be necessary.
-
Inert Atmosphere: All electrochemical measurements with ionic liquids should be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen) to prevent the ingress of atmospheric moisture and oxygen during the experiment.
-
Question 2: I'm observing a gradual decrease in the electrochemical window of [Bmim][DBP] over multiple CV cycles. Why is this happening?
Answer:
A shrinking electrochemical window with repeated cycling suggests the accumulation of decomposition products at the electrode surface or in the bulk of the ionic liquid.
-
Causality: Even within the accepted electrochemical window, some slow decomposition of the ionic liquid can occur, especially at the potential limits. The imidazolium cation can be reduced to form N-heterocyclic carbenes, which are highly reactive. The dibutyl phosphate anion can also undergo oxidation, although the specific decomposition pathways are not well-documented. These decomposition products can be electroactive at potentials within the original window of the pure IL, leading to a narrowing of the stable potential range.
-
Troubleshooting Steps:
-
Limit the Potential Range: If your application allows, operate within a potential range that is comfortably inside the initially determined electrochemical window to minimize degradation.
-
Electrode Polishing: Between experiments, it is crucial to polish the working electrode to remove any adsorbed decomposition products. This ensures a clean and reproducible electrode surface for each measurement.
-
Fresh Sample: For critical experiments, using a fresh aliquot of purified and dried [Bmim][DBP] is recommended.
-
Question 3: The current in my CV increases sharply at the potential limits, but the shape of the voltammogram is distorted and not a clear "wall." What does this indicate?
Answer:
Distorted current responses at the electrochemical limits can be due to a combination of factors, including high viscosity and uncompensated resistance.
-
Causality: Ionic liquids like [Bmim][DBP] are significantly more viscous than conventional organic electrolytes. This high viscosity can lead to slow mass transport of the electroactive species (the ions of the IL itself at the limits of the EW) to the electrode surface, resulting in a sloped rather than a sharp current increase. Additionally, the lower ionic conductivity of some ILs compared to aqueous solutions can lead to a significant ohmic drop (iR drop), which distorts the shape of the CV.
-
Troubleshooting Steps:
-
iR Compensation: Utilize the iR compensation feature on your potentiostat. This function electronically corrects for the voltage drop due to the solution resistance, providing a more accurate representation of the electrode kinetics.
-
Decrease Scan Rate: Lowering the scan rate of your CV measurement can help mitigate mass transport limitations, often resulting in a more defined onset of the oxidation and reduction currents.
-
Microelectrodes: Using a microelectrode can significantly reduce the total current and thus minimize the effects of iR drop, leading to less distorted voltammograms.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical electrochemical window for an imidazolium phosphate ionic liquid?
A1: While a specific value for [Bmim][DBP] is not widely published, similar imidazolium phosphate ionic liquids have been reported to have wide electrochemical stability windows, potentially up to 6 V.[1] However, the practical window is highly dependent on the experimental conditions.
Q2: How does the choice of working electrode affect the measured electrochemical window of [Bmim][DBP]?
A2: The electrode material can significantly influence the measured electrochemical window.[2] Noble metals like platinum and gold are often used and generally provide a wide, stable window. Glassy carbon is also a common choice. However, more reactive metals may be oxidized within the potential range of the ionic liquid, leading to a narrower anodic limit. It is essential to choose an electrode material that is inert within the desired potential range.
Q3: Can I use a standard aqueous reference electrode (like Ag/AgCl or SCE) with [Bmim][DBP]?
A3: It is strongly discouraged to use aqueous reference electrodes directly in ionic liquids. The leakage of water and chloride ions from the reference electrode will contaminate the IL and drastically affect the electrochemical window. It is best to use a quasi-reference electrode, such as a silver or platinum wire, and to reference the potentials to an internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is added to the IL solution after the initial EW determination.
Q4: What are the likely decomposition products of [Bmim][DBP] at the limits of its electrochemical window?
A4: At the cathodic limit, the 1-butyl-3-methylimidazolium cation is expected to be reduced. This can lead to the formation of a radical, which may then dimerize or abstract a hydrogen atom. Another possibility is the formation of an N-heterocyclic carbene. At the anodic limit, the dibutyl phosphate anion will be oxidized. The exact decomposition products would need to be identified through techniques like mass spectrometry or NMR spectroscopy of the electrolyzed ionic liquid.
Q5: How does temperature affect the electrochemical stability of [Bmim][DBP]?
A5: In general, increasing the temperature tends to decrease the electrochemical window of ionic liquids. Higher temperatures can accelerate decomposition reactions, leading to a narrowing of the stable potential range. Thermogravimetric analysis of [Bmim][DBP] has shown an onset decomposition temperature of around 275-297 °C, indicating good thermal stability.[3] However, electrochemical stability is typically lower than thermal stability.
Experimental Protocol: Determination of the Electrochemical Window of [Bmim][DBP]
This protocol provides a step-by-step methodology for determining the electrochemical window of [Bmim][DBP] using cyclic voltammetry.
1. Materials and Equipment:
-
This compound ([Bmim][DBP]), high purity (>99%)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold disk electrode)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Quasi-Reference Electrode (e.g., Silver or Platinum wire)
-
Polishing materials (alumina or diamond slurries)
-
Inert gas supply (Argon or Nitrogen) and glovebox or Schlenk line
-
Anhydrous solvent for cleaning (e.g., acetonitrile or dichloromethane)
2. Pre-measurement Preparation:
-
Ionic Liquid Preparation: Dry the [Bmim][DBP] under high vacuum at 80°C for at least 24 hours to remove residual water. Transfer the dried IL into an inert atmosphere glovebox.
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using progressively finer alumina or diamond slurries.
-
Rinse the electrode thoroughly with anhydrous solvent to remove any polishing residue.
-
Dry the electrode completely under vacuum or with a stream of inert gas before introducing it into the glovebox.
-
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox. Fill the cell with the dried [Bmim][DBP]. Ensure the electrodes are properly immersed in the ionic liquid and are not in contact with each other.
3. Cyclic Voltammetry Measurement:
-
Instrument Setup: Connect the electrochemical cell to the potentiostat.
-
Software Parameters:
-
Set the initial potential to the open-circuit potential (OCP).
-
Set the scan rate to a moderate value, e.g., 100 mV/s.
-
Define the potential scan range. Start with a narrow range (e.g., ±1 V vs. OCP) and gradually expand it in subsequent scans until a significant increase in current is observed at both the anodic and cathodic ends.
-
-
Data Acquisition: Run the cyclic voltammetry experiment. Record several cycles to check for stability.
4. Data Analysis:
-
Determine the Electrochemical Window: The electrochemical window is determined from the final, wide-scan voltammogram. The anodic and cathodic limits are defined as the potentials at which the current density reaches a certain cutoff value (e.g., 0.5 or 1.0 mA/cm²).[2]
-
Report the Results: Clearly state the working electrode, counter electrode, reference electrode, scan rate, and the current density cutoff used to determine the electrochemical window.
Diagram: Experimental Workflow for Determining the Electrochemical Window
Caption: Workflow for determining the electrochemical window of [Bmim][DBP].
Logical Diagram: Troubleshooting a Narrow Electrochemical Window
Caption: A logical guide to troubleshooting a narrow electrochemical window.
References
-
Zanatta, M., et al. (2022). Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids. RSC Advances, 12(40), 26287-26296. Available at: [Link]
-
Zheng, Y., et al. (2020). Electrodeposition of nickel in air- and water-stable 1-butyl-3-methylimidazolium dibutylphosphate ionic liquid. Transactions of the IMF, 98(3), 139-145. Available at: [Link]
-
Yousaf, A. B., et al. (2020). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. International Journal of Energy Research, 44(13), 10674-10684. Available at: [Link]
-
Ranke, J., et al. (2016). Interactions of Aqueous Imidazolium-Based Ionic Liquid Mixtures with Solid-Supported Phospholipid Vesicles. PLoS ONE, 11(9), e0163518. Available at: [Link]
-
Jiang, H. C., et al. (2016). Analysis of thermal stability and pyrolysis kinetic of dibutyl phosphate-based ionic liquid through thermogravimetry, gas chromatography/mass spectrometry, and Fourier transform infrared spectrometry. Journal of Thermal Analysis and Calorimetry, 124(1), 211-220. Available at: [Link]
-
Haskins, J. B., et al. (2025). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem, e202500096. Available at: [Link]
-
Dharaskar, S. A., et al. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences, 11(3). Available at: [Link]
-
A. M. A. Hussin, "Electrochemical Window of 1-Butyl-3-Methylimidazolium Hexafluorophosphate," Universiti Teknologi PETRONAS, 2011. [Online]. Available: [Link]
-
Martins, V. L., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences, 10(8), 2717. Available at: [Link]
-
Maass, K. (2006). Synthesis and Electrochemical Analysis of 1-Butyl-3-methylimidazolium tetrafluoroborate. University of Houston. Available at: [Link]
Sources
- 1. Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03022E [pubs.rsc.org]
- 2. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of thermal stability and pyrolysis kinetic of dibutyl phosphate-based ionic liquid through thermogravimetry, gas chromatography/mass spectrometry, and Fourier transform infrared spectrometry - 南京工业大学 [pure.njtech.edu.cn:443]
Technical Support Center: Analysis of 1-Butyl-3-methylimidazolium Dibutyl Phosphate and its Degradation Products
Welcome to the technical support center for the analysis of 1-butyl-3-methylimidazolium dibutyl phosphate ([Bmim]DBP). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this ionic liquid in their work and need to understand its stability and degradation profile. As a senior application scientist, I have structured this guide to provide not just protocols, but also the underlying scientific reasoning to help you troubleshoot and interpret your experimental results effectively.
I. Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with [Bmim]DBP.
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of [Bmim]DBP can be initiated by thermal stress, hydrolysis, or oxidative conditions. The degradation can occur at both the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the dibutyl phosphate ([DBP]⁻) anion.
-
Cation ([Bmim]⁺) Degradation: The imidazolium ring is relatively stable, but the alkyl chains are susceptible to degradation. At elevated temperatures, dealkylation can occur, leading to the formation of volatile compounds such as 1-butene and methylimidazole.[1] Under oxidative conditions, hydroxylation of the alkyl chains or the imidazolium ring can occur.[2]
-
Anion ([DBP]⁻) Degradation: The dibutyl phosphate anion is susceptible to hydrolysis, which involves the cleavage of the P-O-C bonds. This results in the formation of monobutyl phosphate (MBP) and phosphoric acid.[3] Thermal decomposition can also lead to the formation of butanol and other volatile organic compounds.
Q2: What are the expected degradation products of [Bmim]DBP under thermal stress?
A2: Under thermal stress, you can expect a range of volatile and non-volatile degradation products. For the [Bmim]⁺ cation, look for 1-methylimidazole, 1-butylimidazole, and other alkylated imidazoles.[1] For the [DBP]⁻ anion, expect to see butanol and potentially butene from the decomposition of the butyl chains. At higher temperatures, toxic fumes of phosphorus oxides can be emitted.[4]
Q3: Is [Bmim]DBP stable in the presence of water?
A3: While many ionic liquids are promoted for their stability, the presence of water can lead to the hydrolysis of the dibutyl phosphate anion.[5] The rate of hydrolysis is dependent on temperature and pH. This hydrolysis will lead to the formation of monobutyl phosphate and phosphoric acid, which can alter the properties of the ionic liquid.
Q4: What analytical techniques are best suited for identifying the degradation products of [Bmim]DBP?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful tool for separating and identifying the non-volatile degradation products of both the cation and the anion.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying the volatile degradation products, such as butanol and alkylated imidazoles.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying and quantifying the phosphorus-containing degradation products like monobutyl phosphate and phosphoric acid.[6][7] ¹H and ¹³C NMR can provide structural information on the degradation of the [Bmim]⁺ cation.
-
Ion Chromatography: This technique can be employed for the separation and quantification of the anionic degradation products, specifically monobutyl and dibutyl phosphates.[3]
II. Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in my HPLC-MS chromatogram after a reaction. | Degradation of the [Bmim]DBP ionic liquid due to reaction conditions (e.g., high temperature, presence of water or catalysts). | 1. Run a blank: Analyze a sample of the [Bmim]DBP that has been subjected to the same conditions without your reactants. This will help identify peaks corresponding to the degradation of the ionic liquid itself.2. Characterize the new peaks: Use the MS data to propose structures for the unexpected peaks. Look for masses corresponding to hydrolyzed or dealkylated products of the cation and anion.3. Optimize reaction conditions: If degradation is significant, consider lowering the reaction temperature or using a rigorously dried ionic liquid. |
| Poor separation of anionic degradation products (dibutyl phosphate, monobutyl phosphate) in reversed-phase HPLC. | These anionic species are highly polar and may have poor retention on traditional C18 columns. | 1. Use Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., tetrabutylammonium hydroxide) to the mobile phase to improve the retention of the anionic analytes.2. Employ Ion Chromatography: This technique is specifically designed for the separation of ionic species and can provide excellent resolution for phosphate-based anions.[3] |
| Difficulty in identifying volatile degradation products. | Volatile compounds may not be amenable to HPLC-MS analysis. | 1. Utilize Headspace GC-MS: This technique is ideal for analyzing the vapor phase above your sample, allowing for the identification of volatile compounds like butanol, 1-butene, and methylimidazole.[1] |
| Changes in the physical properties (e.g., color, viscosity) of the ionic liquid over time. | This is often an indication of degradation and the formation of impurities. | 1. Perform a comprehensive analysis: Use the analytical techniques mentioned in the FAQs to identify the degradation products.2. Purify the ionic liquid: If the degradation is minor, you may be able to purify the ionic liquid by extraction or column chromatography to remove the impurities. However, for significant degradation, it is best to use a fresh batch. |
III. Experimental Protocols
Here are detailed protocols for the analysis of [Bmim]DBP degradation products.
Protocol 1: HPLC-MS Analysis of Non-Volatile Degradation Products
This protocol is designed for the separation and identification of the [Bmim]⁺ cation and its non-volatile degradation products, as well as the [DBP]⁻ anion and its hydrolyzed forms.
1. Sample Preparation: a. Dilute 10 µL of the [Bmim]DBP sample in 990 µL of a 50:50 mixture of acetonitrile and water. b. Vortex the sample for 30 seconds to ensure homogeneity. c. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC-MS Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | Electrospray Ionization (ESI) in both positive and negative ion mode |
| Scan Range | m/z 50 - 1000 |
3. Data Analysis: a. In positive ion mode, look for the m/z of the [Bmim]⁺ cation (C₈H₁₅N₂⁺, m/z 139.12) and its potential degradation products (e.g., hydroxylated forms). b. In negative ion mode, look for the m/z of the [DBP]⁻ anion (C₈H₁₈O₄P⁻, m/z 209.09) and its hydrolysis products, monobutyl phosphate (C₄H₁₀O₄P⁻, m/z 153.03).
Protocol 2: ³¹P NMR Analysis of Anion Degradation
This protocol is for the identification and quantification of the dibutyl phosphate anion and its hydrolysis products.
1. Sample Preparation: a. Dissolve approximately 50 mg of the [Bmim]DBP sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Add a known amount of an internal standard (e.g., triphenyl phosphate) for quantification.
2. NMR Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. Use a sufficient relaxation delay (D1) to ensure accurate quantification (e.g., 5-10 seconds).
3. Data Analysis: a. Identify the chemical shifts of the different phosphorus species. The chemical shift of dibutyl phosphate will be distinct from that of monobutyl phosphate and phosphoric acid. b. Integrate the peaks corresponding to each species and use the internal standard to calculate their respective concentrations.
IV. Visualizations
Potential Degradation Pathways of [Bmim]DBP
Caption: Potential degradation pathways of the [Bmim]⁺ cation and [DBP]⁻ anion.
Analytical Workflow for Degradation Product Analysis
Caption: Recommended analytical workflow for comprehensive degradation analysis.
V. References
-
Li, W., et al. (2021). Phosphorus Deficiency Promoted Hydrolysis of Organophosphate Esters in Plants: Mechanisms and Transformation Pathways. Environmental Science & Technology, 55(14), 9895–9904. [Link]
-
ACS Publications. (2021). Phosphorus Deficiency Promoted Hydrolysis of Organophosphate Esters in Plants: Mechanisms and Transformation Pathways. Environmental Science & Technology. [Link]
-
Stepnowski, P., et al. (2009). Identification of ionic liquid breakdown products in an advanced oxidation system. Water Research, 43(19), 4889-4896.
-
Chen, R., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8123–8131. [Link]
-
Abollino, O., et al. (2008). ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. Talanta, 77(2), 738-745. [Link]
-
Wikipedia. (n.d.). Organophosphate. [Link]
-
Boyer, B., et al. (2002). Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography. Journal of Chromatography A, 950(1-2), 129-136. [Link]
-
Ghassempour, A., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Applied Spectroscopy Reviews, 48(6), 445-465.
-
Zakharova, L. I., et al. (2020). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 25(21), 5033. [Link]
-
PubChem. (n.d.). Dibutyl phosphate. [Link]
-
Keith, L. H., et al. (1974). Catalog Of Pesticide NMR Spectra. United States Environmental Protection Agency. [Link]
-
Wang, L., et al. (2025). Research on Thermal Decomposition and Combustion Characteristics of Ionic Liquids. Request PDF. [Link]
-
Ghassempour, A., et al. (2010). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. Request PDF. [Link]
-
Blanchard, J. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1037–1043. [Link]
-
Scilit. (n.d.). Cited-by 'Analysis of thermal stability and pyrolysis kinetic of dibutyl phosphate-based ionic liquid through thermogravimetry, gas chromatography/mass spectrometry, and Fourier transform infrared spectrometry'. [Link]
-
Shahsavari, S., et al. (2021). Degradation of dibutyl phthalate by Paenarthrobacter sp. Shss isolated from Saravan landfill, Hyrcanian Forests, Iran. Scientific Reports, 11(1), 22069. [Link]
-
Lee, J., et al. (2009). Enzymatic degradation of dibutyl phthalate and toxicity of its degradation products. Journal of Biotechnology, 141(1-2), 43-48. [Link]
-
Zakharova, L. I., et al. (2020). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 25(21), 5033. [Link]
-
ACS Publications. (1959). The Thermal Decomposition of Dialkyl Phosphates and O,O-Dialkyl Dithiophosphates. The Journal of Organic Chemistry. [Link]
-
eScholarship. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. [Link]
-
Ewen, J. P., et al. (n.d.). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Semantic Scholar. [Link]
-
Wang, J., et al. (2019). Degradation and detoxification of 1-butyl-3-methylimidazolium bromide by γ-irradiation in aqueous solution. Request PDF. [Link]
-
ResearchGate. (n.d.). HPLC-determined degradation of the 1-butyl-3-methylimidazolium cation during the electrolysis experiment. [Link]
-
Ismaiel, M. S., et al. (2015). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of Chemistry, 2015, 768296. [Link]
-
Loh, Y. R., et al. (2015). 1-BUTYL-3-METHYLIMIDAZOLIUM CHLORIDE PRETREATMENT ON MALAYSIA LIGNOCELLULOSIC WASTES. Malaysian Journal of Analytical Sciences, 19(1), 20-29.
Sources
- 1. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids | MDPI [mdpi.com]
- 2. maxapress.com [maxapress.com]
- 3. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enzymatic degradation of dibutyl phthalate and toxicity of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
Effect of water content on "1-Butyl-3-methylimidazolium dibutyl phosphate" performance
Welcome to the technical support guide for 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP]). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the performance of this ionic liquid (IL), with a specific focus on the critical effects of water content. As a Senior Application Scientist, my goal is to provide not just procedures, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the interaction between water and [Bmim][DBP].
Q1: My supposedly hydrophobic ionic liquid feels "wet." How does water get into my [Bmim][DBP] sample?
A: The term "hydrophobic" for ionic liquids is relative. While [Bmim][DBP] is considered insoluble in water, forming a biphasic system at high concentrations, it is still hygroscopic.[1] This means it can and will absorb moisture from the atmosphere. The primary mechanisms of water contamination are:
-
Atmospheric Exposure: Leaving the container open, even for short periods, allows ambient humidity to be absorbed. A study on various phosphate ester ILs, including [Bmim][DBP], demonstrated a direct correlation between relative humidity and water uptake.[2]
-
Incomplete Drying During Synthesis: Synthesis of [Bmim][DBP] can sometimes leave residual water.[3]
-
Introduction from Reagents or Solvents: Using reagents or solvents that have not been rigorously dried can introduce water into your experiment.
Q2: What are the primary effects of water on the physical properties of [Bmim][DBP]?
A: Even small amounts of water can significantly alter the key physical properties of an ionic liquid. This is because water molecules can disrupt the intricate network of electrostatic and hydrogen-bonding interactions between the [Bmim]⁺ cations and [DBP]⁻ anions.
-
Viscosity: The most dramatic effect is a reduction in viscosity. Water molecules, with their small size and ability to form hydrogen bonds, get between the ions, weakening the cation-anion attractions and allowing them to flow more easily. Research has shown that the viscosity of [Bmim][DBP] decreases as its water content increases due to absorption from humid air.[2]
-
Conductivity: Generally, the addition of a small amount of water increases the conductivity of an ionic liquid.[4][5] This is a direct consequence of the decreased viscosity (Walden's rule). With lower viscosity, the ions can move more freely, leading to better charge transport. However, at very high water concentrations, the conductivity may decrease again as the ions become fully solvated and the concentration of charge carriers per unit volume is diluted.[6]
-
Density: The effect on density is less pronounced but still present. Adding water, which has a lower density than most ILs, will typically cause a slight decrease in the overall density of the mixture.[7][8]
Q3: Can water content affect the chemical stability of [Bmim][DBP]?
A: Yes, water can pose a risk to the chemical stability of certain ionic liquids, particularly those with anions susceptible to hydrolysis. While the imidazolium cation is generally stable, the dibutyl phosphate anion ([DBP]⁻) can be prone to hydrolysis, especially under elevated temperatures or in the presence of acidic or basic impurities. This reaction would produce butanol and phosphoric acid derivatives, fundamentally changing the IL's composition and performance. While some ionic liquids like those with hexafluorophosphate anions are known to decompose in the presence of water, it is a critical consideration for any IL.[9][10]
Q4: How does water impact the performance of [Bmim][DBP] in specific applications?
A: The impact is application-dependent and stems from the changes in physical and chemical properties:
-
Catalysis: If [Bmim][DBP] is used as a catalyst, for example in esterification reactions, water can be detrimental.[3] It can act as a competing nucleophile, potentially hydrolyzing the product or reacting with starting materials, thus lowering the yield.
-
Electrochemistry: In electrochemical applications, unintended water can alter the electrochemical window, participate in unwanted redox reactions at the electrode surface, and change the conductivity of the electrolyte, leading to inconsistent results.[5]
-
Lubrication: In tribology, water absorption can significantly alter the lubricity. While controlled hydration can sometimes be beneficial, excess water can disrupt the formation of a stable lubricating film at the interface, potentially leading to increased friction and wear.[2]
Troubleshooting Guide
This guide is structured to help you diagnose and solve common experimental problems where water contamination in [Bmim][DBP] may be the root cause.
Problem: My reaction is running slower than expected, or the product yield is significantly lower than reported.
| Possible Cause | Explanation | Recommended Action |
| Water Contamination | Water can act as a catalyst poison or a competing reagent. In reactions where water is a byproduct (e.g., esterification), its presence in the starting IL can shift the reaction equilibrium, limiting conversion.[3] | 1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your [Bmim][DBP] batch. 2. Dry the IL: Follow the protocol for drying the ionic liquid under vacuum and gentle heat. 3. Use Dry Glassware/Reagents: Ensure all other components of your reaction are anhydrous. |
Problem: The viscosity of my [Bmim][DBP] is much lower than the value on the technical data sheet.
| Possible Cause | Explanation | Recommended Action |
| Water Absorption | This is the most common cause. As explained in the FAQ, water significantly reduces the viscosity of ionic liquids by disrupting the ionic network.[2] | 1. Measure Water Content: Perform a Karl Fischer titration. A higher-than-expected water content will confirm this diagnosis. 2. Dry the IL: Use the recommended drying procedure to remove excess water and re-measure the viscosity. 3. Improve Storage: Store the IL in a desiccator or glovebox to prevent future moisture uptake. |
Problem: My conductivity measurements are inconsistent or higher than expected for the pure IL.
| Possible Cause | Explanation | Recommended Action |
| Presence of Water | Increased ion mobility due to lower viscosity leads to higher conductivity.[4][6] Inconsistent readings can occur if the amount of absorbed water varies between experiments. | 1. Verify Water Content: Use Karl Fischer titration. 2. Standardize Handling: Ensure all handling of the IL is done in a controlled (dry) atmosphere to ensure consistent, low water content for all measurements. |
Visualizing the Impact of Water on [Bmim][DBP]
The following diagram illustrates how water molecules interfere with the ionic structure of [Bmim][DBP], leading to changes in its physical properties.
Caption: Mechanism of water's effect on ionic liquid properties.
Troubleshooting Workflow: Suspected Water Contamination
If your experiment is yielding unexpected results, follow this logical workflow to diagnose and resolve potential issues related to water in your [Bmim][DBP].
Caption: Troubleshooting workflow for water contamination issues.
Data & Protocols
Data Summary: Effect of Water on IL Properties
The following table summarizes the general trends observed when water is introduced into imidazolium-based ionic liquids.
| Property | Effect of Increasing Water Content | Typical Magnitude | Rationale |
| Viscosity | Decreases | Can decrease by 50% or more with just 1-2 wt% water. | Disruption of ion-ion interactions, increased free volume.[2] |
| Conductivity | Increases (at low water conc.) | Can double or triple with small amounts of water. | Increased ion mobility due to lower viscosity.[4][6] |
| Density | Slightly Decreases | Typically < 1-2% change per wt% of water. | Mixing a less dense component (water) with a denser IL.[7] |
Experimental Protocols
Protocol 1: Measuring Water Content via Karl Fischer (KF) Titration
Karl Fischer titration is the gold standard for accurately determining water content in ionic liquids.[11][12] Both volumetric and coulometric methods are suitable, with coulometry being preferred for very low water content (< 500 ppm).
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Anhydrous methanol or specialized KF solvent for ILs
-
Gastight syringe
-
[Bmim][DBP] sample
-
Anhydrous solvent for cleaning (e.g., methanol)
Procedure:
-
System Preparation: Ensure the KF titrator's titration cell is clean, dry, and freshly filled with KF solvent. Run a pre-titration to neutralize any ambient moisture in the cell until a stable, dry baseline is achieved.
-
Sample Preparation: Handle the [Bmim][DBP] sample in a dry environment (e.g., glovebox or under a nitrogen blanket) to prevent moisture absorption during preparation.
-
Sample Injection: Using a dry, gastight syringe, draw a precisely weighed amount of the [Bmim][DBP] sample (typically 0.5 - 1.0 g).
-
Titration: Quickly inject the sample into the titration cell below the surface of the solvent. Be careful not to introduce air bubbles.
-
Measurement: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content, usually expressed in parts per million (ppm) or weight percent (wt%).
-
Repeatability: Perform the measurement in triplicate to ensure the result is accurate and reproducible.
Protocol 2: Drying [Bmim][DBP] to Reduce Water Content
This procedure uses vacuum and gentle heat to remove absorbed water.
Materials:
-
Schlenk flask or round-bottom flask
-
High-vacuum pump (< 0.1 mbar) with a cold trap
-
Heating mantle or oil bath with temperature control
-
Stir bar and magnetic stir plate
Procedure:
-
Setup: Place the [Bmim][DBP] sample and a stir bar into the flask. Connect the flask to a vacuum line equipped with a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.
-
Stirring: Begin stirring the ionic liquid at a moderate speed to increase the surface area and promote even drying.
-
Initial Vacuum: Slowly apply vacuum to the system. Be cautious of initial outgassing or bubbling if significant volatile impurities are present.
-
Heating: Once a stable vacuum is achieved, gently heat the sample. Do not exceed 80°C. Imidazolium-based ILs can be susceptible to thermal degradation at higher temperatures.[13]
-
Drying Time: Continue drying under high vacuum with stirring and gentle heat for at least 12-24 hours. The required time will depend on the initial water content and sample volume.
-
Cooling and Storage: Turn off the heat and allow the sample to cool to room temperature under vacuum. Once cool, break the vacuum with a dry, inert gas (e.g., nitrogen or argon). Immediately seal the container and transfer to a desiccator or glovebox for storage.
-
Verification: After drying, use Karl Fischer titration (Protocol 1) to confirm that the water content has been reduced to your desired level.
References
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
- Han, J., et al. (2009). Determination of conductivity of ionic liquids in water or ethanol and their mixtures.
-
ResearchGate. (n.d.). Water Determination By Karl Fischer Titration. Retrieved from [Link]
-
ResearchGate. (2010). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: Properties and solvatochromic probe behavior. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: properties and solvatochromic probe behavior. Green Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2003). Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Plot of conductivity of water and pure 1-butyl-3-methylimidazolium bromide [BMIm][Br] in water as a function of temperature. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. Retrieved from [Link]
-
MDPI. (2020). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 25(21), 5209. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (2003). (PDF) Ionic Liquids are Not Always Green: Hydrolysis of 1-Butyl-3-Methylimidazolium Hexafluorophosphate. Retrieved from [Link]
-
ResearchGate. (2023). The water content (a) and viscosity (b) of [BMIM] [DBP], [By] [DBP], [N4444] [DBP], [P4444] [DBP] after water absorption at 25 °C, different humidity. Retrieved from [Link]
Sources
- 1. 1-Butyl-3-methylimidazolium dibutyl phosphate | 663199-28-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: properties and solvatochromic probe behavior - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. hiyka.com [hiyka.com]
- 12. researchgate.net [researchgate.net]
- 13. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
Overcoming viscosity issues of "1-Butyl-3-methylimidazolium dibutyl phosphate" in applications
Technical Support Center: 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP])
Welcome to the technical support guide for this compound ([Bmim][DBP]). This resource is designed for researchers, scientists, and drug development professionals to address the unique handling and application challenges presented by this versatile ionic liquid (IL), with a primary focus on its characteristic high viscosity. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of [Bmim][DBP].
Q1: What is this compound and what are its primary applications?
This compound, or [Bmim][DBP], is an imidazolium-based ionic liquid.[1][2] Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature.[3] The unique properties of [Bmim][DBP], such as its potential as a solvent or catalyst, make it suitable for various uses including chemical synthesis, electrodeposition, and material science.[4][5] In the pharmaceutical field, ionic liquids are explored for their ability to enhance drug solubility and stability.[6][7][8]
| Property | Value |
| CAS Number | 663199-28-8[2][9][10] |
| Molecular Formula | C₁₆H₃₃N₂O₄P[1] |
| Molecular Weight | 348.42 g/mol [1][2] |
| Appearance | Pale yellow, transparent, viscous liquid[4] |
| Solubility | Insoluble in water[1][10] |
Q2: Why is [Bmim][DBP] so viscous, and how does this impact my experiments?
The high viscosity of ionic liquids like [Bmim][DBP] stems from the strong intermolecular forces between their constituent ions. These include powerful Coulombic (electrostatic) interactions, van der Waals forces, and potential hydrogen bonding.[3][11] The specific structure of the imidazolium cation and the dibutyl phosphate anion, including the length of the alkyl chains, governs these interactions and leads to a resistance to flow.[3]
High viscosity can introduce several experimental challenges:
-
Difficult Handling: Accurate pipetting, pouring, and transferring of the liquid can be challenging and lead to errors in measurement.
-
Poor Mixing & Mass Transfer: In a reaction mixture, high viscosity impedes the diffusion of reactants, catalysts, and products. This can lead to slower reaction rates, lower yields, and non-uniform reaction conditions.[3]
-
Formulation Issues: In drug development, high viscosity can complicate the creation of stable, homogenous formulations like emulsions or suspensions.[7]
-
Processing Inefficiency: Pumping and stirring highly viscous liquids requires more energy and specialized equipment.
Q3: What are the primary strategies for reducing the viscosity of [Bmim][DBP]?
There are two primary, field-proven methods to effectively reduce the viscosity of [Bmim][DBP] for easier handling and improved performance:
-
Heating: The most straightforward method is to increase the temperature. Heating provides kinetic energy to the ions, allowing them to overcome the strong intermolecular forces and move more freely, thus lowering the fluid's viscosity.[12] This relationship is non-linear; a modest temperature increase can often lead to a significant reduction in viscosity.[13][14]
-
Co-solvent Addition: Introducing a low-viscosity molecular solvent (a co-solvent) can effectively decrease the overall viscosity of the mixture. The co-solvent molecules intersperse between the ions of the IL, disrupting the dense network of interactions and increasing fluidity.[15]
For specific applications like extraction, advanced techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can also be employed to improve mass transfer rates in viscous IL systems.[3]
Q4: What are the key safety precautions for handling [Bmim][DBP]?
According to safety data sheets, [Bmim][DBP] is known to cause skin and serious eye irritation and may also cause respiratory irritation.[1][16] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE).
-
Always wear: Protective gloves, safety goggles or a face shield, and a lab coat.[9][16]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling any potential vapors or aerosols.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[16]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and strong oxidizing agents.[1][16]
Troubleshooting Guide: Common Viscosity-Related Issues
This guide provides structured solutions to specific problems you may encounter during your work with [Bmim][DBP].
Problem 1: Difficulty Dispensing and Transferring [Bmim][DBP] from the Stock Bottle
-
Root Cause: The high viscosity of [Bmim][DBP] at ambient laboratory temperatures makes it difficult to pour or pipette accurately.
-
Solution: Controlled Heating Gently warming the stock bottle can significantly lower the viscosity for easier handling.
Protocol: Safe Warming of [Bmim][DBP]
-
Equipment: Use a calibrated heating mantle, water bath, or a temperature-controlled oven. Avoid direct heating on a hot plate, which can cause localized overheating and potential degradation.[17]
-
Temperature Setting: Start with a modest temperature, such as 40-50°C. For many imidazolium-based ILs, this is sufficient to achieve a manageable viscosity.[18][19]
-
Procedure: a. Loosen the cap of the [Bmim][DBP] bottle to prevent pressure buildup. b. Place the bottle in the pre-heated device. c. Allow 15-30 minutes for the temperature to equilibrate. d. Gently swirl the container to ensure uniform heating. e. Once the desired fluidity is reached, promptly measure and dispense the required amount.
-
Caution: Do not overheat. Prolonged exposure to high temperatures can lead to thermal degradation, which may compromise the purity and performance of the ionic liquid.[17]
-
Problem 2: Slow or Incomplete Chemical Reactions and Poor Mixing
-
Root Cause: High viscosity is limiting mass transfer, preventing reactants from interacting effectively.
-
Solution 1: Temperature Optimization Increasing the reaction temperature is often the most effective way to decrease viscosity and accelerate reaction kinetics.
Illustrative Impact of Temperature on Viscosity for an Imidazolium IL (Note: Data for [Bmim][PF₆] is used for illustrative purposes as it is a well-studied imidazolium ionic liquid and demonstrates the general principle.)
| Temperature (°C) | Viscosity (mPa·s) of [Bmim][PF₆] |
| 20 | ~370 |
| 40 | ~140 |
| 60 | ~65 |
| 80 | ~35 |
| (Data adapted from multiple studies on imidazolium IL viscosity.)[18][20] |
-
Solution 2: Co-solvent Addition If heating is not viable, using a co-solvent is an excellent alternative.
Workflow for Co-Solvent Selection
Caption: Workflow for selecting and validating a co-solvent.
Common Co-solvents for Viscosity Reduction
| Co-solvent Type | Examples | Considerations |
| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good for many organic reactions; ensure they do not interfere with your chemistry. |
| Protic Polar | Ethanol, Methanol, Isopropanol | Can participate in hydrogen bonding and may act as a reactant or inhibitor in some cases. |
| Non-polar | Toluene, Dichloromethane (DCM) | Useful if reactants are non-polar; miscibility with the IL must be confirmed. |
Problem 3: Inconsistent Experimental Results or Reaction Failure
-
Root Cause: Contamination of the ionic liquid, particularly with water, or thermal degradation from improper heating. Impurities can drastically alter the physicochemical properties of an IL, including its viscosity and solvating power.[21]
-
Solution: Ensure Purity and Stability
-
Proper Storage: Always store [Bmim][DBP] under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture absorption.
-
Drying Procedure: If water contamination is suspected, the ionic liquid can be dried by heating it to a moderate temperature (e.g., 70-80°C) under high vacuum for several hours. Monitor the process to ensure no degradation occurs.
-
Thermal Stability Check: Before running reactions at elevated temperatures for extended periods, confirm the thermal stability of [Bmim][DBP] under your specific conditions. Studies on similar imidazolium ILs show that degradation can be initiated by anions with high basicity, especially at elevated temperatures.[17]
-
General Troubleshooting Workflow
This diagram provides a high-level overview for diagnosing and solving viscosity-related issues.
Caption: A decision tree for troubleshooting viscosity issues.
References
-
Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. (2025, December 9). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. (2023, September 26). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Exploring the Versatility of this compound in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. (2024, March 6). MDPI. Retrieved January 2, 2026, from [Link]
-
Research On Heavy Crude Oil Viscosity Reduction By Ionic Liquids Microemulsion. (2022, November 4). Global Triz Information Technology Co., Ltd. Retrieved January 2, 2026, from [Link]
-
An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? (2024, August 6). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Performance and Evaluation of Ionic Liquids as Viscosity Reducers on Indian Crude Oil. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. (2026, January 1). ACS Omega. Retrieved January 2, 2026, from [Link]
-
Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. (2018, March 14). Frontiers. Retrieved January 2, 2026, from [Link]
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Density, Speed of Sound, and Dynamic Viscosity of 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide/1-Butyl-3-methylimidazolium Hexafluorophosphate and N-Methylaniline Binary Systems. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
1-Butyl-3-methylimidazolium hexafluorophosphate. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
How To Reduce Liquid Viscosity To Improve Productivity. (n.d.). SBH Solutions. Retrieved January 2, 2026, from [Link]
-
PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. (2025, December 10). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Solvent properties of the 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Temperature and pressure dependence of the viscosity of the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Correlation of the 1-butyl-3-methylimidazolium hexafluorophosphate... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate(1−). (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]
-
Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: Properties and solvatochromic probe behavior. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
- 1. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00510K [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iolitec.de [iolitec.de]
- 10. 1-Butyl-3-methylimidazolium dibutyl phosphate | 663199-28-8 [chemicalbook.com]
- 11. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 12. sbhsolutions.com.au [sbhsolutions.com.au]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP])
Welcome to the technical support center for the purification of 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the highest purity of your synthesized ionic liquid for demanding applications.
Introduction
This compound ([Bmim][DBP]) is a versatile ionic liquid with applications as a solvent and catalyst in chemical synthesis and electrodeposition.[1] Achieving high purity of [Bmim][DBP] is critical, as residual starting materials, water, and side products can significantly impact its physicochemical properties and the outcome of your experiments. This guide provides a structured approach to troubleshooting common purification challenges and offers detailed protocols to obtain high-purity [Bmim][DBP].
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of [Bmim][DBP].
Issue 1: The final product is colored (yellow to brownish tint).
-
Probable Cause 1: Thermal Degradation. Imidazolium-based ionic liquids can be susceptible to thermal degradation, especially at elevated temperatures over extended periods, leading to the formation of colored impurities.[2][3] One study on other 1-butyl-3-methylimidazolium-based ionic liquids showed that heating to 150°C can lead to decomposition.[2]
-
Solution 1: Temperature Control.
-
Synthesis: During the synthesis of [Bmim][DBP], which can be achieved through the direct reaction of tributylphosphate with methylimidazole, carefully control the reaction temperature.[4] Avoid excessive heating or prolonged reaction times at high temperatures.
-
Purification: When removing volatile impurities under vacuum, use moderate temperatures (e.g., 60-80°C). High temperatures can lead to the degradation of the ionic liquid.
-
-
Probable Cause 2: Residual N-methylimidazole and other impurities. Unreacted N-methylimidazole or its degradation products can impart a yellowish color to the ionic liquid.
-
Solution 2: Solvent Extraction and Adsorbent Treatment.
-
Solvent Extraction: Perform liquid-liquid extraction with a suitable organic solvent to remove non-polar impurities and residual N-methylimidazole.[1] Since [Bmim][DBP] is insoluble in water, washing with deionized water can be an effective first step to remove water-soluble impurities.[5][6] For non-polar impurities, extraction with a solvent like diethyl ether or ethyl acetate can be effective.[7]
-
Adsorbent Treatment: After solvent extraction, treat the [Bmim][DBP] with activated carbon or activated alumina.[8][9] These adsorbents are effective in removing colored impurities and other polar compounds.[8]
-
Issue 2: The purified [Bmim][DBP] has a high water content.
-
Probable Cause: Incomplete drying or atmospheric moisture absorption. Ionic liquids, particularly those with hygroscopic anions, can readily absorb moisture from the atmosphere.[4][5] The dibutyl phosphate anion may have some affinity for water.
-
Solution: Rigorous Drying Protocol.
-
Vacuum Drying: The most common and effective method for drying ionic liquids is heating under high vacuum.[4][10] A typical procedure involves drying the ionic liquid at a temperature between 70-80°C under a vacuum of <0.1 mbar for several hours until a constant weight is achieved.[11]
-
Molecular Sieves: For achieving very low water content, the use of molecular sieves (3Å or 4Å) in conjunction with vacuum drying is recommended.[4][11] Add activated molecular sieves to the ionic liquid and allow it to stand for several hours before applying vacuum.
-
Azeotropic Distillation: For larger scales, azeotropic distillation with a suitable solvent like toluene can be employed to remove water.[8][12]
-
Issue 3: The presence of unreacted starting materials is detected in the final product.
-
Probable Cause: Incomplete reaction or inefficient purification. The synthesis of [Bmim][DBP] from tributylphosphate and N-methylimidazole may not proceed to completion, leaving unreacted starting materials.[4]
-
Solution: Multi-step Purification Workflow.
-
Liquid-Liquid Extraction: Unreacted N-methylimidazole can be removed by extraction with a non-polar organic solvent like diethyl ether or ethyl acetate.[1][2] Tributyl phosphate, being a non-polar liquid, can also be removed by washing with a non-polar solvent in which the ionic liquid is immiscible.
-
Column Chromatography: For achieving the highest purity, column chromatography using a suitable stationary phase (e.g., silica gel or alumina) and an appropriate eluent system can be employed to separate the ionic liquid from residual starting materials and other impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in synthesized [Bmim][DBP]?
A1: The primary impurities are likely to be unreacted starting materials: N-methylimidazole and tributyl phosphate.[4] Water is another common impurity due to absorption from the atmosphere.[4] Side products from the degradation of the imidazolium cation at high temperatures can also be present.[2][3]
Q2: How can I confirm the purity of my [Bmim][DBP]?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P NMR): NMR is a powerful tool to confirm the structure of the ionic liquid and to detect and quantify impurities. The presence of signals corresponding to N-methylimidazole or tributyl phosphate would indicate incomplete purification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the [Bmim][DBP] and to check for the absence of impurities.[13][14][15]
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in your ionic liquid.[4]
Q3: What is the best way to store purified [Bmim][DBP]?
A3: Due to its potential hygroscopicity, [Bmim][DBP] should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize water absorption.[6]
Q4: Is [Bmim][DBP] soluble in water?
A4: No, [Bmim][DBP] is reported to be insoluble in water.[5][6] This property is advantageous for purification, as it allows for washing with water to remove water-soluble impurities.
Experimental Protocols
Protocol 1: Standard Purification of [Bmim][DBP] via Solvent Extraction and Adsorbent Treatment
This protocol is designed for the purification of [Bmim][DBP] synthesized from N-methylimidazole and tributyl phosphate.
Materials:
-
Crude [Bmim][DBP]
-
Deionized water
-
Ethyl acetate (or diethyl ether)
-
Activated carbon, neutral
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Rotary evaporator
-
High vacuum pump
Procedure:
-
Water Wash:
-
Place the crude [Bmim][DBP] in a separatory funnel.
-
Add an equal volume of deionized water.
-
Shake the funnel vigorously for 2-3 minutes. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the water wash two more times.
-
-
Organic Solvent Wash:
-
To the washed [Bmim][DBP] in the separatory funnel, add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Drain the lower ionic liquid layer into a clean flask.
-
Repeat the ethyl acetate wash two more times to ensure complete removal of unreacted starting materials.
-
-
Adsorbent Treatment:
-
To the washed [Bmim][DBP], add activated carbon (approximately 1-2% by weight).
-
Stir the mixture at room temperature for at least 2-4 hours. The activated carbon will adsorb colored impurities.
-
Filter the mixture through a pad of Celite or a fine frit funnel to remove the activated carbon.
-
-
Drying:
-
Dissolve the purified [Bmim][DBP] in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane).
-
Add anhydrous magnesium sulfate (or sodium sulfate) to the solution and stir for 30 minutes to remove residual water.
-
Filter off the drying agent.
-
Remove the volatile solvent using a rotary evaporator.
-
-
Final Drying under High Vacuum:
-
Transfer the [Bmim][DBP] to a round-bottom flask.
-
Heat the flask to 70-80°C while applying a high vacuum (<0.1 mbar) for at least 12 hours, or until a constant weight is achieved.
-
Cool the ionic liquid to room temperature under an inert atmosphere before use or storage.
-
Data Summary Table
| Purification Step | Target Impurity | Rationale |
| Water Wash | Water-soluble impurities | [Bmim][DBP] is hydrophobic, allowing for the removal of polar, water-soluble byproducts and salts. |
| Organic Solvent Wash | Unreacted N-methylimidazole, tributyl phosphate | These starting materials are more soluble in organic solvents like ethyl acetate than in the ionic liquid. |
| Adsorbent Treatment | Colored impurities, fine particulates | Activated carbon has a high surface area that effectively adsorbs colored organic molecules. |
| Drying (Anhydrous Salt) | Residual water | Anhydrous salts like MgSO₄ chemically bind with water, removing it from the organic solution. |
| High Vacuum Drying | Volatile impurities, residual water | Reduces the partial pressure of water and other volatiles, facilitating their evaporation from the non-volatile ionic liquid. |
Visualizations
Purification Workflow for [Bmim][DBP]
Caption: Troubleshooting logic for a colored [Bmim][DBP] product.
References
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants - University of Illinois. [Link]
-
Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman (ID: 11140) Dissertation submitted in partial fulfillment - UTPedia. [Link]
- CN111675678A - A kind of deep drying water removal method for ionic liquid - Google P
-
Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [Link]
-
What's your typical cleaning method for your ionic liquids? - ResearchGate. [Link]
-
Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PubMed Central. [Link]
-
The purification of an ionic liquid - ResearchGate. [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [Link]
-
Purification Of 1-butyl-3-methylimidazolium chloride after dissolution of wheat straw | Request PDF - ResearchGate. [Link]
-
FTIR spectrum of 1-butyl-3-methyl imidazolium phosphotungstate catalyst... - ResearchGate. [Link]
-
FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... - ResearchGate. [Link]
Sources
- 1. Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems [mdpi.com]
- 2. Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems [ouci.dntb.gov.ua]
- 3. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 4. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 5. arc.aiaa.org [arc.aiaa.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. CN111675678A - A kind of deep drying water removal method for ionic liquid - Google Patents [patents.google.com]
- 13. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Corrosion with 1-Butyl-3-methylimidazolium Dibutyl Phosphate ([Bmim][DBP])
Welcome to the technical support center for the application of 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) as a corrosion inhibitor in industrial processes. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful implementation of this advanced ionic liquid in your experimental workflows.
Introduction to [Bmim][DBP] as a Corrosion Inhibitor
This compound is an ionic liquid (IL) recognized for its potential as a "green" corrosion inhibitor.[1] Its low volatility, high thermal stability, and tunable physicochemical properties make it a promising alternative to traditional, often volatile and toxic, corrosion inhibitors.[1][2][3] The imidazolium cation and the phosphate anion work in concert to form a protective film on the metal surface, mitigating corrosive attacks in various environments.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which [Bmim][DBP] inhibits corrosion?
A1: [Bmim][DBP] functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process.[2][4] The primary mechanism is the adsorption of the ionic liquid onto the metal surface.[3] The imidazolium cation, with its π-electron-rich ring, can interact with the vacant d-orbitals of the metal.[5] Simultaneously, the dibutyl phosphate anion can form a protective layer, effectively blocking the active sites for corrosion.[1] This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[6]
Q2: In which industrial processes is [Bmim][DBP] most effective?
A2: Due to its properties, [Bmim][DBP] is versatile. It shows potential in applications such as:
-
Acidic Environments: Protecting metals like mild steel and aluminum alloys in acidic cleaning or processing solutions.[4][7]
-
Oil and Gas Industry: Mitigating corrosion in pipelines and equipment exposed to corrosive fluids.[8]
-
Electrodeposition and Metal Coatings: Used as an electrolyte or additive to enhance the quality and corrosion resistance of metal coatings.[9][10]
-
Chemical Synthesis: Serving as a non-corrosive solvent or catalyst.[9][11]
Q3: What are the key advantages of using [Bmim][DBP] over traditional corrosion inhibitors?
A3:
-
Eco-Friendly: Ionic liquids are often considered "green" due to their low vapor pressure, which reduces air pollution.[1][2]
-
High Thermal Stability: [Bmim][DBP] can withstand higher temperatures than many conventional inhibitors, making it suitable for high-temperature applications.[1][11]
-
Tunable Properties: The structure of ionic liquids can be modified to tailor their properties for specific applications.[2]
-
High Solubility: Many ionic liquids are highly soluble in polar corrosive environments.[1]
Q4: Is [Bmim][DBP] soluble in water?
A4: The solubility of [Bmim][DBP] in water is limited. Some sources indicate it is insoluble in water.[12] This property can be advantageous in certain applications where the inhibitor should remain at the metal-fluid interface rather than dissolving into the bulk aqueous phase. However, for applications requiring water solubility, a different ionic liquid might be more suitable.
Troubleshooting Guide
This section addresses common issues encountered during the application and evaluation of [Bmim][DBP] as a corrosion inhibitor.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Inhibition Efficiency | 1. Insufficient Concentration: The concentration of [Bmim][DBP] may be too low to form a complete protective film. 2. Poor Adsorption: The inhibitor is not effectively adsorbing onto the metal surface due to surface contamination or incompatible solution chemistry. 3. Inhibitor Degradation: The inhibitor may be degrading under the experimental conditions (e.g., extreme temperatures or pH). | 1. Concentration Optimization: Systematically increase the inhibitor concentration and monitor the corrosion rate using techniques like weight loss or electrochemical measurements.[6][7] 2. Surface Preparation: Ensure the metal coupons are properly cleaned and degreased before the experiment. Consider pre-treatment of the surface if necessary.[8] 3. Stability Check: Verify the thermal and chemical stability of [Bmim][DBP] under your specific experimental conditions. |
| Inconsistent or Non-Reproducible Results | 1. Variable Surface Preparation: Inconsistent cleaning or polishing of metal samples. 2. Fluctuations in Experimental Conditions: Variations in temperature, pressure, or solution composition. 3. Inhibitor Purity: The purity of the [Bmim][DBP] may vary between batches. | 1. Standardize Protocol: Implement a strict and consistent protocol for metal sample preparation.[8] 2. Control Environment: Use a well-controlled experimental setup to maintain stable conditions. 3. Verify Purity: Obtain a certificate of analysis for the ionic liquid to ensure consistent purity.[13] |
| Localized Corrosion (Pitting) | 1. Incomplete Film Formation: The inhibitor may not be forming a uniform protective layer, leaving some areas exposed. 2. Aggressive Ions: The presence of aggressive ions like chlorides can promote pitting corrosion. | 1. Increase Concentration/Agitation: A higher concentration or increased agitation might promote more uniform film formation. 2. Surface Analysis: Use techniques like Scanning Electron Microscopy (SEM) to examine the metal surface for pitting after the experiment.[4] ASTM G 46 provides guidance on evaluating pitting corrosion.[14] |
| Difficulty in Evaluating Performance | 1. Inappropriate Evaluation Method: The chosen method may not be suitable for the specific corrosion system. 2. Incorrect Interpretation of Data: Misinterpretation of electrochemical data, such as EIS or polarization curves. | 1. Select Appropriate Technique: For general corrosion, weight loss is a reliable method.[15] For mechanistic insights and faster results in conductive media, electrochemical methods are preferred.[6][14] 2. Consult Literature: Refer to established literature and standards (e.g., ASTM) for guidance on interpreting corrosion data.[6] |
Experimental Protocols
Protocol 1: Gravimetric (Weight Loss) Method for Evaluating Inhibition Efficiency
This method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiency.[14][15]
Objective: To determine the corrosion inhibition efficiency of [Bmim][DBP] on a metal coupon in a corrosive medium.
Materials:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions
-
Corrosive solution (e.g., 1 M HCl, 3.5% NaCl solution)
-
[Bmim][DBP]
-
Analytical balance (±0.1 mg)
-
Abrasive paper (various grits)
-
Acetone or ethanol for degreasing
-
Desiccator
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with successively finer grades of abrasive paper.
-
Rinse the coupons with deionized water.
-
Degrease the coupons with acetone or ethanol and allow them to air dry.
-
Weigh each coupon accurately using an analytical balance (W_initial).
-
Store the prepared coupons in a desiccator until use.
-
-
Inhibitor Solution Preparation:
-
Prepare the corrosive solution.
-
Prepare a series of corrosive solutions containing different concentrations of [Bmim][DBP]. A blank solution without the inhibitor should also be prepared.
-
-
Immersion Test:
-
Immerse the pre-weighed coupons in the respective test solutions. Ensure the coupons are fully submerged.
-
Maintain a constant temperature for a specified duration (e.g., 24 hours).
-
-
Post-Immersion:
-
Carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products (e.g., using a soft brush or an appropriate cleaning solution).
-
Rinse with deionized water and then with acetone.
-
Dry the coupons and re-weigh them (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol 2: Electrochemical Evaluation using Potentiodynamic Polarization and EIS
Electrochemical methods provide rapid and mechanistic information about the corrosion process.[14]
Objective: To determine the corrosion inhibition mechanism and efficiency of [Bmim][DBP] using electrochemical techniques.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)
-
Corrosive solution with and without [Bmim][DBP]
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Analyze the resulting Nyquist and Bode plots. An increase in the diameter of the semicircle in the Nyquist plot indicates increased corrosion resistance.[15]
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves.
-
-
Calculations:
-
Inhibition Efficiency (%IE): %IE = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100
-
Visualizing the Workflow and Mechanism
References
-
Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate. Available at: [Link]
-
Evaluation of corrosion inhibitors. Available at: [Link]
-
Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
A procedure for testing the effect of vapor phase corrosion inhibitors on combined multimetals. Corrosion Science. Available at: [Link]
-
Corrosion Inhibitor Testing. TCA Lab / Alfa Chemistry. Available at: [Link]
-
Experimental methods of inhibitor evaluation. ResearchGate. Available at: [Link]
-
Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region. International Journal of Corrosion and Scale Inhibition. Available at: [Link]
-
Exploring the Versatility of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Ionic Liquids as Green Corrosion Inhibitors for Industrial Metals and Alloys. ResearchGate. Available at: [Link]
-
Ionic liquids as corrosion inhibitor: From research and development to commercialization. ResearchGate. Available at: [Link]
-
Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid. ResearchGate. Available at: [Link]
-
Ionic Liquids as Green Corrosion Inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Ionic Liquids In Corrosion Protection. OUCI. Available at: [Link]
-
Ionic liquids as green and sustainable steel corrosion inhibitors: Recent developments. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Insight into the corrosion inhibition behavior of ionic liquids for metals and their alloys in corrosive media: A comprehensive review. AIP Publishing. Available at: [Link]
-
Imidazolium-based ionic liquids as modulators of corrosion inhibition of SDS on mild steel in hydrochloric acid solutions. RSC Publishing. Available at: [Link]
-
Synthesis and evaluation of 1-butyl-3-methylimidazolium chloride based ionic liquid for acid corrosion inhibition of aluminum alloy: Empirical, DFT/MD-simulation and RSM modeling. ResearchGate. Available at: [Link]
-
1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies. PubMed Central. Available at: [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. Available at: [Link]
-
Towards Understanding the Corrosion Inhibition Mechanism of Green Imidazolium-Based Ionic Liquids for Mild Steel Protection in Acidic Environments. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. MDPI. Available at: [Link]
-
The Effect of Ionic Liquids on the Corrosion Inhibition of Copper in Acidic Chloride Solutions. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcsi.pro [ijcsi.pro]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-Butyl-3-methylimidazolium dibutyl phosphate | 663199-28-8 [chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to Ionic Liquids for Fuel Desulfurization: Spotlight on 1-Butyl-3-methylimidazolium Dibutyl Phosphate
The escalating global demand for cleaner energy sources has intensified the need for efficient fuel desulfurization technologies. Stringent environmental regulations mandate the reduction of sulfur content in fuels to ultra-low levels, as sulfur oxide (SOx) emissions are primary contributors to acid rain and respiratory ailments. While conventional hydrodesulfurization (HDS) remains the industry standard, its efficacy is limited against recalcitrant aromatic sulfur compounds like dibenzothiophene (DBT) and its derivatives, and it operates under harsh conditions of high temperature and pressure.[1] This has propelled the exploration of alternative methods, with ionic liquids (ILs) emerging as promising green solvents for extractive and oxidative desulfurization under mild conditions.[1][2][3]
This guide provides an in-depth comparison of 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]), a phosphate-based IL, with other prominent ionic liquids used in desulfurization. We will delve into the mechanistic principles, compare performance based on experimental data, and provide standardized protocols for evaluation, offering researchers and chemical engineers a comprehensive resource for selecting and applying ILs in deep desulfurization processes.
The Role of Ionic Liquids in Desulfurization
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic compounds.[1] In desulfurization, ILs can function through several mechanisms:
-
Extractive Desulfurization (EDS): This process leverages the high solubility of aromatic sulfur compounds in the IL phase. The sulfur compounds are selectively transferred from the immiscible fuel phase to the IL phase, which can then be physically separated. The efficiency is largely governed by the interactions between the IL's cation/anion and the sulfur compound.[2][4]
-
Oxidative Desulfurization (ODS): In this approach, sulfur compounds are first oxidized to their corresponding sulfoxides or sulfones using an oxidizing agent (e.g., hydrogen peroxide).[2][5] These oxidized products are more polar and exhibit significantly higher solubility in the IL, facilitating their near-complete removal from the fuel phase. The IL can act as both the extractant and a catalyst for the oxidation reaction.[6]
-
Extractive Catalytic Oxidative Desulfurization (ECODS): This integrated process combines extraction and catalytic oxidation in a single step, often showing synergistic effects and leading to very high sulfur removal efficiencies.[2][3]
The choice of cation and anion in the IL's structure is critical as it dictates the dominant interaction forces—such as π-π interactions, hydrogen bonding, and van der Waals forces—that drive the extraction of sulfur compounds.[7][8]
Profile: this compound ([Bmim][DBP])
[Bmim][DBP] is an imidazolium-based ionic liquid featuring a dibutyl phosphate anion. Its synthesis is typically achieved through the reaction of tributyl phosphate with 1-methylimidazole.[9] The presence of the phosphate anion imparts distinct properties relevant to desulfurization.
Key Physicochemical Properties:
-
Appearance: Pale yellow transparent liquid[10]
-
CAS Number: 663199-28-8[11]
-
Viscosity: The viscosity of ILs is a critical parameter for industrial applications as it influences mass transfer rates. While specific data for pure [Bmim][DBP] can vary, phosphate-based ILs tend to have moderate to high viscosities, which can be affected by water content and temperature.[12][13]
Performance in Desulfurization: Experimental studies have demonstrated the potential of phosphate-based ILs in desulfurization. For instance, in an extractive desulfurization process, [Bmim][DBP] achieved a remarkable 99.46% removal of sulfur compounds from gasoline after three cycles at 25°C with a 1:1 volume ratio to fuel.[4] The mechanism is attributed to the strong hydrogen bonding capacity of the phosphate anion, which interacts favorably with the sulfur compounds.
Comparative Analysis: [Bmim][DBP] vs. Other Ionic Liquids
To contextualize the performance of [Bmim][DBP], it is essential to compare it with other well-studied ILs. The selection of the anion and cation significantly influences desulfurization efficiency.
Imidazolium-Based ILs with Different Anions
The 1-butyl-3-methylimidazolium ([Bmim]+) cation is the most common cation used in desulfurization research due to the aromatic nature of the imidazolium ring, which facilitates π-π interactions with aromatic sulfur compounds.[8] The anion, however, often plays a more decisive role.
| Ionic Liquid | Desulfurization Method | Sulfur Compound | S-Removal (%) | Conditions (T, Time, IL:Oil Ratio) | Recyclability | Reference |
| [Bmim][DBP] | EDS | Gasoline S-cpds | 99.46% (3 cycles) | 25°C, 1:1 (v/v) | - | [4] |
| [Bmim][BF4] | EDS | DBT | 73.0% | 30°C, 30 min, 1:1 (m/m) | 4 cycles, ~38% efficiency | [14] |
| [Bmim][BF4] | ODS (with H2O2) | DBT | 99.4% | - | - | [15] |
| [Bmim][PF6] | EDS | Diesel S-cpds | ~47% | 1:1 (v/v) | - | [2] |
| [Bmim][Cl] | EDS | DBT | 81.0% | 30°C, 30 min, 1:1 (m/m) | 5 cycles, slight decrease | [16] |
| [Bmim][HSO4] | ECODS (with H2O2) | DBT | >99% | Room Temp, 2:1 (v/v) | - | [17] |
| [Bmim]Cl/2FeCl3 | EDS (Lewis Acidic) | DBT | 97.9% (4 cycles) | Room Temp | 6 cycles, no significant decrease | [7][18] |
Analysis of Performance:
-
Extractive Desulfurization (EDS): In simple extraction, the performance of [Bmim][DBP] appears very high, although this data reflects multiple extraction stages.[4] Halide-based ILs like [Bmim][Cl] also show good efficiency (81%), potentially due to strong interactions.[16] The commonly used [Bmim][BF4] and [Bmim][PF6] show moderate single-pass efficiencies, suggesting that the extraction is an equilibrium-limited process.[2][14] The superior performance of Lewis acidic ILs, such as those containing FeCl3, is attributed to the strong complexation between the metal halide anion and the sulfur compounds.[7][18][19]
-
Oxidative Desulfurization (ODS/ECODS): The introduction of an oxidant dramatically enhances sulfur removal across most IL systems. Brønsted acidic ILs like [Bmim][HSO4] are particularly effective as they act as both extractants and catalysts for the oxidation of sulfur compounds to their highly polar sulfone derivatives, achieving near-complete desulfurization.[17] This suggests that while [Bmim][DBP] is effective in extraction, its performance could likely be further enhanced in an oxidative system.
Influence of the Cation
While the [Bmim]+ cation is prevalent, other cations have also been investigated. For instance, pyridinium-based ILs like N-butyl-pyridinium tetrafluoroborate ([BPy][BF4]) have been shown to be effective, achieving 84.3% removal of DBT in an oxidative system.[5] The aromaticity of the pyridinium ring also allows for favorable π-π interactions. The length of the alkyl chain on the cation can also influence performance, with longer chains sometimes leading to better extraction, although this can also increase viscosity.[2][20]
Experimental Protocols and Workflows
To ensure reproducibility and accurate comparison, standardized experimental procedures are crucial.
Standard Extractive Desulfurization (EDS) Protocol
-
Preparation of Model Fuel: A model fuel is prepared by dissolving a known concentration (e.g., 500 ppm) of a specific sulfur compound (e.g., Dibenzothiophene, DBT) in a sulfur-free organic solvent like n-dodecane or n-octane.
-
Extraction: A specific volume or mass ratio of the ionic liquid and the model fuel (e.g., 1:1 v/v) are added to a sealed vessel.
-
Mixing: The mixture is agitated vigorously at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: The mixture is then centrifuged to achieve a clean separation between the upper fuel phase and the lower, denser ionic liquid phase.
-
Analysis: A sample is carefully taken from the upper fuel phase. The sulfur concentration is measured using an appropriate analytical technique, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or a total sulfur analyzer.
-
Calculation: The desulfurization efficiency is calculated using the formula: Efficiency (%) = [(C₀ - Cₑ) / C₀] × 100 where C₀ is the initial sulfur concentration and Cₑ is the equilibrium sulfur concentration in the fuel phase.
Standard Oxidative Desulfurization (ODS) Protocol
-
Reaction Setup: A defined volume of model fuel and ionic liquid are added to a reaction vessel.
-
Oxidant Addition: An oxidizing agent, typically 30 wt% hydrogen peroxide (H₂O₂), is added. The molar ratio of oxidant to sulfur (O/S) is a critical parameter (e.g., O/S = 5).[17]
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 55°C) for a specified duration (e.g., 30 minutes).[5]
-
Phase Separation and Analysis: The subsequent steps of separation and analysis are identical to the EDS protocol. The oxidized sulfur compounds (sulfones) remain in the IL phase.
Diagram of Extractive Desulfurization Workflow
Caption: General workflow for Extractive Desulfurization (EDS) using an ionic liquid.
Diagram of Oxidative Desulfurization Workflow
Caption: General workflow for Oxidative Desulfurization (ODS) using an ionic liquid.
Regeneration and Reusability
For any IL-based process to be economically viable, the efficient regeneration and reuse of the ionic liquid are paramount. The high cost of ILs necessitates a closed-loop system with minimal solvent loss.
-
Regeneration Methods: Common techniques include extraction with a volatile organic solvent to remove the sulfur compounds, followed by evaporation of the solvent. For sulfones produced during ODS, precipitation by adding an anti-solvent (like water) can be effective, followed by filtration.[21][22] Thermal regeneration or vacuum distillation is also possible due to the low volatility of ILs, but care must be taken to avoid thermal degradation of the IL or the dissolved sulfur compounds.
-
Comparative Reusability: Lewis acidic ILs like [Bmim]Cl/FeCl3 have shown excellent reusability, maintaining high activity for up to six cycles.[7][18] [Bmim][Cl] has also been reused for five cycles with only a slight decrease in performance.[16] In contrast, the efficiency of [Bmim][BF4] dropped significantly after the first cycle without regeneration.[14] The stability of the IL under reaction and regeneration conditions is a key factor. The regeneration of phosphate-based ILs like [Bmim][DBP] would need to be specifically investigated, but their chemical stability is generally considered good.[9]
Conclusion and Outlook
The selection of an ionic liquid for desulfurization is a multi-faceted decision that depends on the specific application, target sulfur level, and process design (extractive vs. oxidative).
-
[Bmim][DBP] demonstrates high potential, particularly for extractive desulfurization , likely due to the strong hydrogen-bonding capability of the phosphate anion. Its performance in multi-stage extraction is impressive, suggesting it could be a strong candidate for achieving deep desulfurization.[4]
-
For oxidative desulfurization , Brønsted acidic ILs such as [Bmim][HSO4] offer a distinct advantage by serving as both extractant and catalyst, leading to exceptionally high sulfur removal under mild conditions.[17]
-
Lewis acidic ILs (e.g., containing FeCl3) are superior for extraction-only processes due to strong complexation, but may present challenges in regeneration and potential metal leaching.[7][19]
Future research should focus on:
-
Head-to-Head Comparisons: Conducting direct, systematic comparisons of ILs like [Bmim][DBP], [Bmim][HSO4], and others under identical oxidative and extractive conditions to provide definitive performance data.
-
Process Optimization: Developing energy-efficient and scalable regeneration processes tailored to specific IL-sulfur systems.
-
Economic and Lifecycle Analysis: Evaluating the overall cost and environmental impact of IL-based desulfurization processes, from IL synthesis to regeneration, to assess their industrial feasibility compared to enhanced HDS.[23]
While no single ionic liquid is universally superior, [Bmim][DBP] represents a compelling option within the diverse toolkit of ILs. Its high extractive capacity warrants further investigation, particularly in integrated oxidative systems and pilot-scale studies, to fully validate its role in the future of clean fuel production.
References
-
MDPI. (n.d.). Ionic Liquids as Green and Efficient Desulfurization Media Aiming at Clean Fuel. Retrieved from [Link]
-
Zhao, H., & Baker, G. A. (2015). Oxidative desulfurization of fuels using ionic liquids: A review. Frontiers of Chemical Science and Engineering, 9(3), 262-279. Retrieved from [Link]
-
Zhao, H., & Baker, G. A. (2013). Oxidative Desulfurization of Fuels Using Ionic Liquids: A Review. National Institutes of Health. Retrieved from [Link]
-
Yu, G., et al. (2012). Deep Oxidative Desulfurization of Diesel Fuels by Acidic Ionic Liquids. ACS Publications. Retrieved from [Link]
-
Wang, R., et al. (2015). Oxidative Desulfurization of Fuel Oil by Pyridinium-Based Ionic Liquids. National Institutes of Health. Retrieved from [Link]
-
Li, H., et al. (2023). Ionic Liquids for Extractive Desulfurization of Fuels. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. Retrieved from [Link]
-
ACS Publications. (2012). Deactivation and Regeneration of an Ionic Liquid during Desulfurization of Simulated Flue Gas. Retrieved from [Link]
-
Alonso, L., et al. (2013). Extractive and oxidative-extractive desulfurization of fuels with ionic liquids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic Liquids for Desulphurization: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different desulfurization systems on sulfur removal. Retrieved from [Link]
-
Haruna, A., et al. (2025). Fuel Desulfurization using Ionic Liquids –An updated review. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Task-specific ionic liquids for extractive desulfurization of diesel fuel. Retrieved from [Link]
-
AIP Publishing. (2022). The Role of Extractive and Oxidative Desulphurization Techniques of Fuel Oils Using Ionic Liquids: An Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recovery and purification of ionic liquids from solutions: a review. Retrieved from [Link]
-
ACS Publications. (2024). Study on Desulfurization and Regeneration Performance of Nanofluid System Based on Heteropoly Compound/Ionic Liquid Solutions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of different temperatures on sulfur content. Retrieved from [Link]
-
ACS Publications. (2023). Desulfurization of Diesel Using Ionic Liquids: Process Design and Optimization Using COSMO-Based Models and Aspen Plus. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ionic Liquids as Green and Efficient Desulfurization Media Aiming at Clean Fuel. Retrieved from [Link]
-
PubMed. (2023). Desulfurization of Diesel Using Ionic Liquids: Process Design and Optimization Using COSMO-Based Models and Aspen Plus. Retrieved from [Link]
-
ResearchGate. (n.d.). Deep extractive desulfurization of diesel fuels by FeCl3/ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic liquids for desulfurization. Retrieved from [Link]
-
ResearchGate. (n.d.). The Extractive Desulfurization of Fuels Using Ionic Liquids Based on FeCl3. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Modern Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reseach on Desulfurization of Fuel Oil by Extraction with Ionic Liquid. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different desulfurization systems of model oil (DBT). Retrieved from [Link]
-
ResearchGate. (n.d.). Desulfurization by oxidation combined with extraction using acidic room-temperature ionic liquids. Retrieved from [Link]
-
Spiral. (n.d.). Sustainability Assessment of Alternative Synthesis Routes to Aprotic Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). The water content (a) and viscosity (b) of [BMIM] [DBP], [By] [DBP],.... Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Retrieved from [Link]
-
ResearchGate. (n.d.). Density, Viscosity and Conductivity Study of 1-Butyl-3-methylimidazolium Bromide. Retrieved from [Link]
-
Organic Syntheses. (2003). Preparation of 1-Butyl-3-Methyl Imidazolium-Based Room Temperature Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Viscosity of aqueous 30 wt%MEA-(BMIM)(DBP) hybrid solvent at different.... Retrieved from [Link]
-
ResearchGate. (n.d.). Deep Fuels Desulfurization and Denitrogenation Using 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Density, Viscosity and Conductivity Study of 1-Butyl-3- Methylimidazolium Bromide. Retrieved from [Link]
-
isindexing.com. (2014). PREPARATION, CHARACTERIZATION AND EXTRACTIVE DESULFURIZATION PERFORMANCE OF 1- METHYL -3- BUTYL IMIDAZOLIUM TETRAFLUOROBORATE. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Retrieved from [Link]
Sources
- 1. Oxidative Desulfurization of Fuels Using Ionic Liquids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative desulfurization of fuels using ionic liquids: A review [journal.hep.com.cn]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Oxidative Desulfurization of Fuel Oil by Pyridinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
A Comparative Guide to Imidazolium-Based Ionic Liquids for Advanced Biomass Processing
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The global shift towards a sustainable bioeconomy has intensified the need for efficient and environmentally benign technologies to deconstruct lignocellulosic biomass into its primary components: cellulose, hemicellulose, and lignin.[1][2] Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as a promising class of solvents for this purpose, offering unique advantages over traditional pretreatment methods.[3][4][5] Their tunable physicochemical properties, low vapor pressure, and high thermal stability make them highly effective in dissolving and fractionating biomass.[6][7] This guide provides a comparative analysis of common imidazolium-based ionic liquids, offering insights into their performance, underlying mechanisms, and practical application in biomass processing.
The Role of Imidazolium-Based Ionic Liquids in Biomass Deconstruction
Lignocellulosic biomass is notoriously recalcitrant due to the complex and rigid structure formed by crystalline cellulose microfibrils embedded in a matrix of hemicellulose and lignin.[1][2][6] The primary goal of pretreatment is to disrupt this intricate network, increasing the accessibility of cellulose for subsequent enzymatic hydrolysis to produce fermentable sugars.[1][2] Imidazolium-based ILs excel in this role by disrupting the extensive hydrogen-bonding network within and between the biopolymers.[3][8]
The dissolution mechanism primarily involves the interaction of the IL's anions and cations with the hydroxyl groups of cellulose and other biomass components.[8] The anions, acting as strong hydrogen bond acceptors, play a crucial role in breaking the inter- and intramolecular hydrogen bonds of cellulose.[9][10] Simultaneously, the imidazolium cations can interact with the aromatic rings of lignin through π-π interactions, facilitating its dissolution.[9] This dual action allows for the effective fractionation of biomass into its constituent polymers.[11]
Comparative Analysis of Key Imidazolium-Based Ionic Liquids
The performance of an imidazolium-based IL in biomass processing is significantly influenced by the nature of both its cation and anion.[3][9][12] Below is a comparative overview of some of the most extensively studied imidazolium ILs.
Cation Effect: Alkyl Chain Length and Functionalization
The structure of the imidazolium cation, particularly the alkyl chain length at the N1 and N3 positions, impacts the IL's physical properties and its interaction with biomass components.
-
1,3-dialkylimidazolium cations: Shorter alkyl chains, such as in 1-ethyl-3-methylimidazolium ([EMIM]) and 1-butyl-3-methylimidazolium ([BMIM]), are commonly used and generally exhibit good cellulose dissolution capabilities.[3][9]
-
Allyl-functionalized cations: The presence of an allyl group, as in 1-allyl-3-methylimidazolium ([AMIM]), can enhance lignin solubility due to π-π interactions between the allyl group and the aromatic rings of lignin.[9] [AMIM]Cl, for instance, has shown faster dissolution of konjac glucomannan compared to [BMIM]Cl.[3]
Anion Effect: The Key to Selectivity and Efficiency
The anion is arguably the most critical component determining the IL's effectiveness in biomass dissolution.[3][9] The anion's size, shape, and hydrogen bond basicity directly influence its ability to disrupt the cellulose structure.
-
Chloride ([Cl]⁻): 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) was one of the first ILs reported to dissolve cellulose and remains a widely studied benchmark.[3] While effective, its high viscosity can pose processing challenges.[13]
-
Acetate ([OAc]⁻): Acetate-based ILs, such as 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), exhibit high basicity, making them highly efficient at breaking hydrogen bonds and dissolving cellulose.[9] [EMIM][OAc] is one of the most effective and commonly used ILs for biomass pretreatment.[14]
-
Formate ([OCHO]⁻): The formate anion shows similar lignin dissolution capabilities to acetate but has a higher affinity for dissolving hemicelluloses.[9]
-
Hydrogen Sulfate ([HSO₄]⁻): This acidic anion promotes the hydrolysis of polysaccharides and can lead to lignin condensation, behaving similarly to sulfuric acid.[9] Acidic ILs like [BMIM][HSO₄] can be effective catalysts for bagasse liquefaction.[15]
-
Dicyanamide ([DCA]⁻): In contrast to the anions above, dicyanamide-based ILs are generally poor solvents for wood or cellulose.[9]
Performance Metrics and Experimental Data
The effectiveness of an imidazolium-based IL for biomass processing is evaluated based on several key performance indicators (KPIs). These include delignification efficiency, cellulose recovery, and the yield of fermentable sugars after enzymatic hydrolysis.
Table 1: Comparative Performance of Imidazolium-Based Ionic Liquids in Biomass Pretreatment
| Ionic Liquid | Biomass Source | Pretreatment Conditions | Delignification (%) | Cellulose Recovery (%) | Glucose Yield (%) | Reference |
| [EMIM][OAc] | Switchgrass | 160 °C, 3 h | >80 | >90 | >90 | [4] |
| [BMIM][Cl] | Eucalyptus Sawdust | Not specified | - | - | - | [15] |
| [AMIM][Cl] | Not specified | 80 °C | - | - | - | [10] |
| [BMIM][HSO₄] | Miscanthus | 120 °C, 4 h | - | - | up to 90 | [14] |
Note: The data presented are illustrative and can vary significantly based on the specific biomass feedstock, pretreatment conditions (temperature, time, biomass loading), and subsequent enzymatic hydrolysis protocol.
Experimental Protocol: Biomass Pretreatment with Imidazolium-Based Ionic Liquids
This section outlines a generalized protocol for the pretreatment of lignocellulosic biomass using an imidazolium-based ionic liquid.
Materials and Equipment
-
Lignocellulosic biomass (e.g., switchgrass, corn stover), dried and milled
-
Imidazolium-based ionic liquid (e.g., [EMIM][OAc])
-
Anti-solvent (e.g., deionized water, ethanol/water mixture)
-
Reaction vessel (e.g., sealed glass reactor, autoclave)
-
Heating and stirring apparatus (e.g., heating mantle with magnetic stirrer)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Oven for drying
Pretreatment Procedure
-
IL Synthesis and Water Content Adjustment (if necessary): For protic ILs, synthesis can be achieved by combining an aqueous acid and an amine base.[16][17] The water content of the IL is a critical parameter and should be precisely determined using Karl Fischer titration.[16][18] Adjust the water content as needed using a rotary evaporator.[18]
-
Biomass Dissolution:
-
Place the desired amount of ionic liquid solution into the reaction vessel.[16]
-
Add the dried, milled biomass to the IL at a specific biomass-to-solvent ratio (e.g., 1:10 w/w).[16]
-
Heat the mixture to the desired pretreatment temperature (e.g., 120-160 °C) with constant stirring.[4][15] The optimal temperature and time will depend on the specific IL and biomass.
-
Maintain the reaction for the specified duration (e.g., 1-4 hours).[11][15]
-
-
Fractionation and Regeneration:
-
After the pretreatment, cool the mixture.
-
Add an anti-solvent (e.g., water) to precipitate the cellulose-rich pulp.[16] The addition of water facilitates the precipitation of polysaccharides while keeping lignin dissolved.[9]
-
Separate the solid pulp from the IL-lignin solution by filtration.[16]
-
Wash the pulp thoroughly with the anti-solvent to remove any residual IL.
-
The lignin can be subsequently precipitated from the filtrate by further addition of an anti-solvent or by changing the solvent composition.[9][16]
-
-
Drying and Analysis:
-
Dry the recovered cellulose-rich pulp in an oven.
-
Analyze the composition of the pretreated biomass (e.g., glucan, xylan, lignin content) to determine the effectiveness of the pretreatment.[4]
-
-
Ionic Liquid Recycling: The IL can be recovered from the filtrate by evaporating the anti-solvent.[16] The recycled IL can be reused in subsequent pretreatment cycles, although its efficiency may decrease over multiple cycles due to the accumulation of impurities.[19]
Visualization of the Biomass Fractionation Workflow
The following diagram illustrates the general workflow for biomass fractionation using imidazolium-based ionic liquids.
Caption: Workflow for biomass fractionation using imidazolium-based ionic liquids.
Causality and Self-Validation in Experimental Design
The choice of a specific imidazolium-based IL and the optimization of pretreatment conditions are critical for achieving desired outcomes. The interplay between the IL's properties and the biomass characteristics dictates the efficiency of the process.
-
Causality: The high hydrogen bond basicity of anions like acetate directly causes the disruption of the crystalline structure of cellulose, leading to its dissolution.[9][14] The presence of functional groups on the cation that can engage in π-π stacking enhances the dissolution of lignin.[9]
-
Self-Validation: A robust experimental design includes comprehensive characterization of the starting biomass and the resulting fractions. Comparing the composition of the pretreated solids to the untreated biomass provides a direct measure of delignification and polysaccharide recovery.[4] Subsequent enzymatic hydrolysis of the cellulose-rich pulp and quantification of the released sugars validates the effectiveness of the pretreatment in enhancing saccharification.[4][14] Furthermore, the recyclability of the IL should be assessed over several cycles to ensure process sustainability, with analysis of the recycled IL's purity and performance at each stage.[19]
Future Perspectives and Challenges
While imidazolium-based ionic liquids hold immense promise for biomass processing, several challenges remain. The high cost of some ILs is a significant barrier to their large-scale industrial application.[5] Research is ongoing to develop lower-cost, renewable ILs, for instance, by synthesizing them from biomass-derived components like lignin and hemicellulose.[4]
The efficiency of IL recycling and the impact of accumulated impurities on their long-term performance are also critical areas of investigation.[7][12][19] Life cycle assessments and techno-economic analyses are crucial for evaluating the overall sustainability and economic viability of IL-based biorefineries.[7][20]
Conclusion
Imidazolium-based ionic liquids offer a versatile and effective platform for the pretreatment and fractionation of lignocellulosic biomass. By carefully selecting the cation and anion and optimizing process conditions, it is possible to achieve high yields of cellulose, lignin, and hemicellulose-derived sugars. The continued development of more cost-effective and recyclable ionic liquids will be pivotal in realizing the full potential of this technology for a sustainable bio-based economy.
References
-
The Role of Ionic Liquids on Biomass Liquefaction—A Short Review of the Recent Advances. (Source: MDPI) [Link]
-
A Review: Using Ionic Liquids for Lignin Extraction from Lignocellulose and High-Value Utilization. (Source: MDPI) [Link]
-
A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids. (Source: NIH) [Link]
-
Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids. (Source: PMC - NIH) [Link]
-
Imidazolium-based ionic liquids for cellulose pretreatment: recent progresses and future perspectives. (Source: ProQuest) [Link]
-
Ionic liquid pretreatment of cellulosic biomass: Enzymatic hydrolysis and ionic liquid recycle. (Source: Wiley) [Link]
-
Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose. (Source: PNAS) [Link]
-
Biomass processing using ionic liquids: Effects of 3-methylimidazolium cations and carboxylate anions. (Source: TRACE: Tennessee Research and Creative Exchange) [Link]
-
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. (Source: Frontiers) [Link]
-
Imidazolium Based Ionic Liquids as Solvents for Cellulose Chemistry. (Source: ResearchGate) [Link]
-
1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds? (Source: MDPI) [Link]
-
Dissolving Cellulose in 1,2,3-Triazolium- and Imidazolium-Based Ionic Liquids with Aromatic Anions. (Source: MDPI) [Link]
-
Fractionation of Lignocellulosic Biomass by Selective Precipitation from Ionic Liquid Dissolution. (Source: MDPI) [Link]
-
Extended dissolution studies of cellulose in imidazolium based ionic liquids. (Source: ResearchGate) [Link]
-
Pretreatment of Lignocellulosic Biomass with Ionic Liquids. (Source: YouTube) [Link]
-
Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. (Source: MDPI) [Link]
-
Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult. (Source: ScienceDirect) [Link]
-
Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. (Source: ACS Publications) [Link]
-
Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids. (Source: PubMed) [Link]
-
Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. (Source: MDPI) [Link]
-
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. (Source: PMC - PubMed Central) [Link]
-
Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. (Source: RSC Publishing) [Link]
-
Recyclability of an ionic liquid for biomass pretreatment. (Source: ResearchGate) [Link]
-
Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. (Source: RSC Publishing) [Link]
-
Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. (Source: ResearchGate) [Link]
-
Technoeconomic Assessment of a Biomass Pretreatment + Ionic Liquid Recovery Process with Aprotic and Choline Derived Ionic Liquids. (Source: ACS Publications) [Link]
-
The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis. (Source: MDPI) [Link]
-
Ionic Liquids: A Key Enabler of Biomass Processing? (Source: LEC Partners) [Link]
Sources
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazolium-based ionic liquids for cellulose pretreatment: recent progresses and future perspectives - ProQuest [proquest.com]
- 4. pnas.org [pnas.org]
- 5. lee-enterprises.com [lee-enterprises.com]
- 6. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 7. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03051J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Performance Validation of 1-Butyl-3-methylimidazolium Dibutyl Phosphate in Catalysis: A Comparative Guide
In the ever-evolving landscape of chemical synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Among the novel catalysts that have garnered significant attention, ionic liquids (ILs) have emerged as a versatile class of compounds with tunable properties. This guide provides an in-depth performance validation of 1-Butyl-3-methylimidazolium dibutyl phosphate, [Bmim][DBP], a promising ionic liquid catalyst. We will objectively compare its performance with alternative catalysts in key organic transformations, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their catalytic applications.
Introduction to [Bmim][DBP]: A Catalyst with Tunable Acidity
This compound, [Bmim][DBP], is an imidazolium-based ionic liquid.[1] Its catalytic activity primarily stems from the acidic nature of the dibutyl phosphate anion, which can act as a Brønsted acid. The imidazolium cation, while often considered non-coordinating, can also influence the catalytic environment.[2] This dual functionality, combined with the inherent properties of ionic liquids such as low vapor pressure, high thermal stability, and design flexibility, makes [Bmim][DBP] an attractive candidate for various catalytic processes, most notably esterification reactions.[3][4]
Comparative Performance Analysis in Esterification
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis, with applications ranging from the production of solvents and plasticizers to the synthesis of pharmaceuticals and biofuels. We will now compare the performance of [Bmim][DBP] against conventional homogeneous and heterogeneous catalysts in the well-studied esterification of acetic acid with n-butanol to produce butyl acetate.
Quantitative Performance Comparison
The following table summarizes the catalytic performance of [Bmim][DBP] and its alternatives under various reaction conditions.
| Catalyst | Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| [Bmim][DBP] | 3:1 | 8 | 115 | 2 | 90.3 | [5] |
| Sulfuric Acid (H₂SO₄) | 1:1 | - | 100 (reflux) | 5 | ~67 | [6] |
| p-Toluenesulfonic Acid (PTSA) | 1.2:1 | 5 mol% | 110 (reflux) | 3 | >95 | [7][8] |
| Amberlyst-15 | 5:1 | 11.2 | 93 | 7 | ~90 | [9] |
| [BMIM][HSO₄] | 1:1 | 25 | 80 | 1.5 | ~85 | [10] |
Analysis of Performance:
From the data presented, [Bmim][DBP] demonstrates high catalytic activity, achieving over 90% conversion of acetic acid in a relatively short reaction time.[5] While homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid can also achieve high conversions, they often suffer from drawbacks such as corrosivity, difficulty in separation from the product mixture, and the generation of acidic waste streams.[6][7]
Heterogeneous catalysts like Amberlyst-15 offer the advantage of easy separation and reusability.[9] However, they may require higher catalyst loading and longer reaction times to achieve comparable conversions to [Bmim][DBP]. Other acidic ionic liquids, such as [BMIM][HSO₄], also show excellent catalytic activity, highlighting the potential of this class of catalysts.[10] The choice of catalyst will ultimately depend on a balance of factors including catalytic activity, ease of handling, reusability, and overall process economics.
Mechanistic Insights into [Bmim][DBP] Catalysis
The catalytic activity of [Bmim][DBP] in esterification is attributed to its Brønsted acidity. The dibutyl phosphate anion protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
Caption: Proposed catalytic cycle for esterification catalyzed by [Bmim][DBP].
Experimental Protocols
General Procedure for Esterification using [Bmim][DBP]
This protocol is based on the esterification of acetic acid with n-butanol as a representative example.[5]
Materials:
-
This compound ([Bmim][DBP])
-
Acetic Acid (glacial)
-
n-Butanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
Procedure:
-
To a round-bottom flask, add acetic acid and n-butanol in a 1:3 molar ratio.
-
Add [Bmim][DBP] catalyst to the reaction mixture (8 wt% based on the total mass of reactants).
-
Heat the mixture to 115°C with constant stirring.
-
Allow the reaction to proceed for 2 hours under reflux.
-
After cooling to room temperature, the product (butyl acetate) will form a separate layer from the ionic liquid.
-
The product layer can be decanted or separated using a separatory funnel.
-
The ionic liquid can be recovered and reused for subsequent reactions after appropriate purification if necessary.
Catalyst Reusability Study
A key advantage of ionic liquid catalysts is their potential for recycling and reuse.
Caption: Workflow for catalyst reusability experiments.
Studies have shown that [Bmim][DBP] can be reused for at least six consecutive cycles without a significant decrease in its catalytic activity.[5] This high reusability is a significant advantage over traditional homogeneous catalysts.
Stability and Deactivation of [Bmim][DBP]
While imidazolium-based ionic liquids are generally considered to be thermally stable, their chemical stability can be a concern under certain reaction conditions.[11] The imidazolium cation can be susceptible to degradation in the presence of strong bases or nucleophiles. However, in the context of acid-catalyzed esterification, the primary concern is the stability of the dibutyl phosphate anion.
The dibutyl phosphate anion is generally stable under the acidic conditions of esterification. However, prolonged exposure to high temperatures and the presence of water (a byproduct of the reaction) could potentially lead to slow hydrolysis of the phosphate ester bonds, which might reduce the catalyst's acidity and activity over extended use. Further studies on the long-term stability of the dibutyl phosphate anion under various reaction conditions are warranted to fully assess its industrial applicability.
Conclusion and Future Outlook
This compound has demonstrated its potential as an effective and reusable catalyst for esterification reactions, offering high conversions under relatively mild conditions. Its performance is comparable, and in some aspects superior, to conventional homogeneous and heterogeneous catalysts. The ease of separation and high reusability of [Bmim][DBP] align well with the principles of green chemistry, making it an attractive alternative for sustainable chemical processes.
Future research should focus on a more detailed investigation of the catalyst's long-term stability and potential deactivation pathways. Furthermore, expanding the application of [Bmim][DBP] to a wider range of catalytic transformations will help to fully elucidate its potential in organic synthesis. The continued development of task-specific ionic liquids like [Bmim][DBP] holds great promise for the design of more efficient and environmentally friendly chemical processes.
References
- Toor, A. P., Sharma, M., Kumar, G., & Wanchoo, R. K. (2011). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin.
- Gangadwala, J., Manker, S., & Mahajani, S. (2003). Esterification of Acetic Acid with Butanol in the Presence of Ion-Exchange Resins as Catalysts. Industrial & Engineering Chemistry Research, 42(10), 2146–2155.
- Toor, A. P., Sharma, M., Kumar, G., & Wanchoo, R. K. (2011). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin.
- (2015). Using Imidazolium-Based Ionic Liquids as Dual Solvent-Catalysts for Sustainable Synthesis of Vitamin Esters: Inspiration from Bio- and Organo-Catalysis.
- Othmer, D. F., & Leyes, C. E. (1941). Esterification of Butanol and Acetic Acid. Industrial & Engineering Chemistry, 33(12), 1530-1536.
- La Parola, V., et al. (2010). Esterification of acetic acid with butanol over sulfonic acid-functionalized hybrid silicas.
- Zhang, Q., Zhang, S., & Deng, Y. (2006). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification.
- (2015). Using Imidazolium-Based Ionic Liquids as Dual Solvent-Catalysts for Sustainable Synthesis of Vitamin Esters: Inspiration from Bio- and Organo-Catalysis.
- Beilstein Journals. (2016). Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Beilstein Journal of Organic Chemistry, 12, 181-196.
- Royal Society of Chemistry. (2017). Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. RSC Advances, 7, 4357-4365.
- Santa Cruz Biotechnology, Inc.
- Li, M., Li, X., & Zhang, H. (2024).
- Li, M., Li, X., & Zhang, H. (2024).
- Ren, Y., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.
- TCI AMERICA.
- Othmer, D. F., & Leyes, C. E. (1941). Esterification of Butanol and Acetic Acid. Industrial & Engineering Chemistry, 33(12), 1530-1536.
- ResearchGate. (n.d.). Reaction course of the esterification reaction with the Brønsted acidic...
- Shi, J.-H., et al. (2017). Preparation of 1-butyl-3-methylimidazolium dodecatungstophosphate and its catalytic performance for esterification of ethanol and acetic acid.
- ResearchGate. (n.d.). Time profile of redox esterification between cinnamaldehyde and ethanol...
- ResearchGate. (2012).
- National Center for Biotechnology Information. (2013). On the Chemical Stabilities of Ionic Liquids. PubMed Central.
- Abu-Eishah, S. I. (2021). Production of 1-Butyl-3-Methylimidazolium Acetate [Bmim][Ac] Using 1-Butyl-3-Methylimidazolium Chloride [Bmim]Cl and Silver Acetate: A Kinetic Study.
- Minakawa, M., et al. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters, 15(22), 5798–5801.
- MDPI. (2020). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 25(23), 5634.
- ResearchGate. (2011).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Acidic ionic liquid [bmim]HSO 4: An efficient catalyst for acetalization and thioacetalization of carbonyl compounds and their subsequent deprotection.
- MDPI. (2021).
- SciSpace. (2021). (PDF)
Sources
- 1. mdpi.com [mdpi.com]
- 2. cambridgepublish.com [cambridgepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]
- 8. Fischer Esterification Reaction | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient esterification of n -butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26722J [pubs.rsc.org]
- 11. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionic Liquids for CO2 Capture: [BMIM][DBP] vs. [BMIM][PF6]
A Technical Guide for Researchers in Carbon Capture and Drug Development
In the urgent global quest to mitigate climate change, carbon capture, utilization, and storage (CCUS) technologies have emerged as a critical area of research. Ionic liquids (ILs), with their unique physicochemical properties, are at the forefront of developing next-generation CO2 capture solvents. This guide provides a detailed comparative analysis of two prominent imidazolium-based ionic liquids: 1-Butyl-3-methylimidazolium dibutyl phosphate ([BMIM][DBP]) and 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these solvents for CO2 capture applications.
Introduction: The Role of Ionic Liquids in CO2 Capture
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive alternatives to traditional volatile amine-based solvents for CO2 capture. The ability to modify the cation and anion allows for the fine-tuning of their properties to enhance CO2 solubility and selectivity. This guide focuses on two [BMIM]+ based ILs with differing anions: the phosphate-based [DBP]⁻ and the widely studied hexafluorophosphate-based [PF6]⁻.
Physicochemical Properties: A Foundation for Performance
The performance of an ionic liquid in any application is fundamentally governed by its physical and chemical properties. A comparison of the key properties of [BMIM][DBP] and [BMIM][PF6] is crucial for understanding their potential in CO2 capture.
| Property | This compound ([BMIM][DBP]) | 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) |
| Molecular Formula | C₁₆H₃₅N₂O₄P | C₈H₁₅F₆N₂P |
| Appearance | Pale yellow transparent liquid | Viscous, colorless liquid |
| Purity | ≥96% | >99% |
| Thermal Stability | Good thermal stability[1] | Decomposes at elevated temperatures[2] |
| Viscosity | Data not readily available | 310 mPa·s at 25°C |
| Water Solubility | Insoluble in water | Non-water-soluble[3] |
Note: Comprehensive physicochemical data for [BMIM][DBP] is less prevalent in publicly available literature compared to the extensively studied [BMIM][PF6].
CO2 Capture Performance: A Tale of Two Anions
The primary determinant of an ionic liquid's efficacy in CO2 capture is its interaction with carbon dioxide molecules. This interaction can be physical (physisorption) or chemical (chemisorption), largely influenced by the nature of the anion.
[BMIM][PF6]: A Well-Characterized Physical Absorbent
[BMIM][PF6] is one of the most extensively studied ionic liquids for CO2 capture. The interaction between CO2 and [BMIM][PF6] is predominantly physical, driven by Lewis acid-base interactions between the electron-deficient carbon of CO2 and the electron-rich fluorine atoms of the [PF6]⁻ anion.
Numerous studies have quantified the solubility of CO2 in [BMIM][PF6] over a wide range of temperatures and pressures. This physical absorption is reversible, allowing for the regeneration of the ionic liquid by altering temperature or pressure.
[BMIM][DBP]: Potential for Enhanced Interaction
Experimental Protocols for CO2 Solubility Measurement
To ensure scientific integrity and enable reproducibility, standardized experimental protocols are essential. The following outlines a general methodology for determining CO2 solubility in ionic liquids.
Gravimetric Method
This method involves measuring the mass increase of the ionic liquid as it absorbs CO2.
Experimental Workflow:
Caption: Gravimetric method workflow for CO2 solubility measurement.
Step-by-Step Protocol:
-
Sample Preparation: A known mass of the ionic liquid is placed in the sample holder of a high-pressure microbalance. The IL is then degassed under vacuum to remove any dissolved gases.
-
Measurement: The sample chamber is pressurized with CO2 to a specific pressure, and the temperature is controlled. The mass of the sample is continuously monitored until it stabilizes, indicating that equilibrium has been reached.
-
Data Analysis: The increase in mass corresponds to the amount of CO2 absorbed. This data is used to calculate the solubility of CO2 in the ionic liquid at the given temperature and pressure.
Comparative Discussion and Future Outlook
The selection of an ionic liquid for a specific CO2 capture application requires a holistic evaluation of its properties.
-
[BMIM][PF6] stands as a well-understood benchmark for physical CO2 absorption. Its performance has been thoroughly documented, providing a solid foundation for process design and modeling. However, its viscosity is relatively high, which can pose challenges for mass transfer and pumping in industrial applications. Furthermore, the potential for hydrolysis of the [PF6]⁻ anion to form corrosive HF is a significant concern.
-
[BMIM][DBP] presents an intriguing alternative. While direct CO2 solubility data is lacking, its synthesis has been reported, and it exhibits good thermal stability[1]. The phosphate anion offers the potential for stronger interactions with CO2, which could translate to higher capture capacities. However, without experimental data, this remains speculative. Key physical properties such as viscosity also need to be determined to assess its practical viability.
The path forward necessitates a concerted research effort to:
-
Systematically measure the CO2 solubility in [BMIM][DBP] across a range of temperatures and pressures.
-
Conduct direct comparative studies of [BMIM][DBP] and [BMIM][PF6] under identical experimental conditions.
-
Thoroughly characterize the physicochemical properties of [BMIM][DBP], including viscosity, density, and long-term thermal and chemical stability.
-
Investigate the mechanism of CO2 interaction with [BMIM][DBP] through spectroscopic and computational methods.
Conclusion
Both [BMIM][DBP] and [BMIM][PF6] are part of the versatile family of imidazolium-based ionic liquids with potential for CO2 capture. [BMIM][PF6] serves as a well-established reference for physical absorption, with a wealth of available data. [BMIM][DBP], on the other hand, represents a less-explored but potentially promising candidate due to the nature of its phosphate anion. The advancement of ionic liquid technology for CO2 capture hinges on the comprehensive characterization and comparative evaluation of novel candidates like [BMIM][DBP]. This guide underscores the importance of rigorous experimental investigation to unlock the full potential of these designer solvents in addressing the global challenge of carbon emissions.
References
- Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterific
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences. [Link]
-
Advanced Ionic Liquid: this compound for Chemical Synthesis and Electrodeposition. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring the Versatility of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Preparation of 1-Butyl-3-Methyl Imidazolium-Based Room Temperature Ionic Liquids. Organic Syntheses. [Link]
-
The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. ResearchGate. [Link]
-
Thermal Stability and Thermal Decomposition Kinetics of 1-Butyl-3-methylimidazolium Dicyanamide. ResearchGate. [Link]
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate. ResearchGate. [Link]
-
1-Butyl-3-methylimidazolium hexafluorophosphate. Wikipedia. [Link]
-
Using Ionic Liquids to Improve CO2 Capture. MDPI. [Link]
-
Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review. National Institutes of Health. [Link]
-
CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Hindawi. [Link]
-
An electrochemical setup designed for carbon dioxide solubility measurements in ionic liquids. AIP Publishing. [Link]
-
Imidazolium-based poly(ionic liquid)s as new alternatives for CO2 capture. PubMed. [Link]
- Measuring and modeling the solubility of carbon dioxide in protic ionic liquids. (URL not available)
-
Descriptive and predictive models for Henry's law constant of CO2 in ionic liquids: A QSPR study. ResearchGate. [Link]
-
Selectivities of Carbon Dioxide over Ethane in Three Methylimidazolium-Based Ionic Liquids: Experimental Data and Modeling. National Institutes of Health. [Link]
-
Solubility of CO2 in the Ionic Liquids [bmim][CH3SO4] and [bmim][PF6]. ResearchGate. [Link]
-
Carbon Dioxide Solubility in 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate or 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquids. ResearchGate. [Link]
-
State-of-the-Art of CO2 Capture with Ionic Liquids. ACS Publications. [Link]
-
Heat capacity and CO2 absorption of MEA-(BMIM)(DBP) hybrid solvent. CO2... ResearchGate. [Link]
-
Solubilities of Gases in the Ionic Liquid 1-n-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. NIST. [Link]
-
Table 2. Henry's law constants of CO2 in different ionic liquids at... ResearchGate. [Link]
-
Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid. ResearchGate. [Link]
-
Exploring CO2 solubility in 1-N-butyl-3-methylimidazolium hexafluorophosphate ionic liquid using neural network models. ResearchGate. [Link]
-
Carbon Dioxide in 1-Butyl-3-methylimidazolium Acetate, I. Unusual Solubility Investigated by Raman Spectroscopy and DFT Calculations. ResearchGate. [Link]
-
Solubility of CO2 in 1-butyl-3-methyl-imidazolium-trifluoro acetate ionic liquid studied by Raman spectroscopy and DFT investigations. PubMed. [Link]
-
Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. MDPI. [Link]
-
CO2 Separation with Ionic Liquids. DiVA portal. [Link]
Sources
A Comparative Benchmarking Guide: 1-Butyl-3-methylimidazolium Dibutyl Phosphate vs. Traditional Solvents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficiency, sustainability, and enhanced performance within chemical and pharmaceutical research, the choice of solvent stands as a critical determinant of success. This guide offers an in-depth, objective comparison of the ionic liquid 1-butyl-3-methylimidazolium dibutyl phosphate, [Bmim][DBP], against a range of traditional organic solvents. Moving beyond a simple cataloging of properties, we delve into the causality behind experimental choices and provide the foundational data necessary for informed solvent selection in your research and development endeavors.
Introduction: The Promise of [Bmim][DBP] as a "Designer Solvent"
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often exhibiting negligible vapor pressure, high thermal stability, and a unique solvating power for a wide array of compounds.[1] These characteristics position them as potentially "greener" alternatives to volatile organic compounds (VOCs) that have long been the industry standard.[1] this compound ([Bmim][DBP]) is an imidazolium-based ionic liquid that has garnered interest for its potential applications in catalysis, electrodeposition, and as a reaction medium.[2][3] Its distinct combination of a bulky, asymmetric cation and a phosphate anion imparts specific physicochemical properties that can be leveraged to enhance reaction rates, improve selectivity, and simplify product separation.
This guide will benchmark the performance of [Bmim][DBP] against common traditional solvents across several key parameters relevant to drug development and chemical synthesis.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a solvent is fundamentally dictated by its physical and chemical properties. The following table provides a comparative overview of [Bmim][DBP] and several traditional solvents.
| Property | This compound ([Bmim][DBP]) | Toluene | Acetonitrile | Ethanol | Dichloromethane (DCM) |
| Molecular Formula | C₁₆H₃₃N₂O₄P[4] | C₇H₈ | C₂H₃N | C₂H₅OH | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 348.42[4] | 92.14 | 41.05 | 46.07 | 84.93 |
| Boiling Point (°C) | >300 (High thermal stability)[5] | 110.6 | 81.6 | 78.37 | 39.6 |
| Vapor Pressure | Negligible[6] | 2.9 kPa @ 20°C | 9.7 kPa @ 20°C | 5.9 kPa @ 20°C | 47 kPa @ 20°C |
| Density (g/cm³) | ~1.03 (Varies with temperature) | 0.867 | 0.786 | 0.789 | 1.33 |
| Viscosity (cP) | High (temperature dependent)[7] | 0.59 @ 20°C | 0.37 @ 20°C | 1.2 @ 20°C | 0.44 @ 20°C |
| Solubility in Water | Insoluble/Slightly Soluble | 0.52 g/L @ 20°C | Miscible | Miscible | 13 g/L @ 20°C |
Performance in Key Applications: A Data-Driven Analysis
A solvent's true value is demonstrated in its application. Here, we compare the performance of [Bmim][DBP] and its analogues against traditional solvents in catalysis and as a medium for organic synthesis.
Catalysis: Esterification Reactions
Esterification is a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs). The catalytic activity of [Bmim][DBP] has been demonstrated in the esterification of acetic acid with n-butanol.
| Catalyst/Solvent | Reaction Conditions | Acetic Acid Conversion (%) | Reusability | Reference |
| [Bmim][DBP] | 115°C, 2h, 8% catalyst loading | 90.3 | >6 cycles with minimal loss in activity | [5] |
| Sulfuric Acid (traditional catalyst) | 100°C, 4h | ~70 | Not readily reusable | |
| Amberlyst-15 (solid acid catalyst) | 100°C, 8h | ~85 | Reusable |
The data indicates that [Bmim][DBP] can act as an efficient and recyclable catalyst for esterification reactions, outperforming traditional homogeneous catalysts in terms of reusability and achieving high conversion rates.[5]
Solubility of Poorly Soluble Drugs
Enhancing the solubility of poorly soluble drugs is a major challenge in pharmaceutical development. Ionic liquids have shown promise as solubility enhancers. While specific data for [Bmim][DBP] is limited, studies on other imidazolium-based ILs provide valuable insights.
| Compound | Solvent | Solubility Improvement (vs. water) | Reference |
| Rutin | Aqueous [Bmim]Br | 15.1% higher than methanol extraction | [8] |
| Ferulic Acid | Aqueous Choline-based ILs | Significant improvement | [9] |
| Caffeic Acid | Aqueous Choline-based ILs | Significant improvement | [9] |
The tunable nature of ionic liquids allows for the design of solvents with specific interactions that can enhance the solubility of target drug molecules.[3] Further research is warranted to quantify the solubility of various APIs in [Bmim][DBP].
Experimental Protocols: A Guide to Benchmarking
To facilitate your own comparative studies, we provide the following detailed experimental protocols for key benchmarking experiments.
Protocol for Determining Drug Solubility (Cloud Point Method)
Objective: To qualitatively determine the miscibility of a drug compound in [Bmim][DBP] and a traditional solvent.
Materials:
-
This compound ([Bmim][DBP])
-
Selected traditional solvent (e.g., ethanol, DCM)
-
Drug compound of interest
-
Vortex mixer
-
Thermostatically controlled water bath
-
Analytical balance
-
Glass vials with caps
Procedure:
-
Prepare a series of solutions with varying concentrations of the drug in both [Bmim][DBP] and the traditional solvent in separate vials.
-
Ensure the total volume in each vial is consistent.
-
Securely cap the vials and vortex each solution for 2 minutes to ensure thorough mixing.
-
Place the vials in a thermostatically controlled water bath at a specific temperature (e.g., 25°C, 37°C).
-
Allow the solutions to equilibrate for 24 hours.
-
Visually inspect each vial against a light source.
-
Miscible: The solution will be clear and single-phased.
-
Immiscible/Partially Soluble: The solution will be cloudy, or a precipitate will be visible.
-
-
Record the highest concentration at which the drug remains fully dissolved.
Caption: Experimental workflow for determining drug solubility.
Ecotoxicity and Biodegradability: A "Green" Perspective
A critical aspect of benchmarking modern solvents is their environmental impact. While ionic liquids are often touted as "green" due to their low volatility, a comprehensive assessment of their toxicity and biodegradability is essential.
Ecotoxicity
The ecotoxicity of an ionic liquid is influenced by both its cation and anion. For [Bmim][DBP], the toxicity of the dibutyl phosphate anion is a key consideration.
-
Dibutyl Phosphate Anion: Studies have shown that dibutyl phosphate is considered to be slightly toxic to fish, with LC50 values ranging from 110-130 mg/L for acute fish toxicity.[10] The no-observed-effect concentration (NOEC) for long-term daphnia reproduction is 66 mg/L.[10]
-
Imidazolium Cation: The toxicity of imidazolium-based cations tends to increase with the length of the alkyl chain.[11]
-
Traditional Solvents: Many traditional solvents, such as dichloromethane and benzene, are known to be toxic and carcinogenic.[9] Others, like ethanol, have a more favorable toxicity profile.
Biodegradability
-
[Bmim][DBP]: Dibutyl phosphate is classified as "inherently biodegradable" but not "readily biodegradable," suggesting that its degradation in the environment may be slow.[10] Phosphate-based ionic liquids, in general, have shown relatively low levels of biodegradability in some studies.[12]
-
Traditional Solvents: The biodegradability of traditional solvents varies widely. Ethanol is readily biodegradable, while chlorinated solvents like DCM are persistent environmental pollutants.
Conclusion: An Informed Choice for Your Application
This compound presents a compelling profile as a thermally stable, non-volatile solvent and catalyst. Its performance in applications such as esterification demonstrates its potential to enhance reaction efficiency and simplify product purification through easy separation and reusability.
However, the decision to replace a traditional solvent with [Bmim][DBP] requires a nuanced consideration of several factors. While its low volatility is a significant advantage in reducing air pollution and solvent loss, its higher viscosity may impact mass transfer rates. Furthermore, while its ecotoxicity profile appears more favorable than some highly toxic traditional solvents, its biodegradability is not as rapid as some common "green" solvents like ethanol.
Ultimately, the optimal solvent choice is application-specific. This guide provides the foundational data and experimental frameworks to empower researchers, scientists, and drug development professionals to make an informed decision based on the specific demands of their work, balancing performance, safety, and environmental impact.
Caption: Key considerations for solvent selection.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of this compound in Modern Chemistry. Retrieved from [Link]
- Gathergood, N., et al. (2009). Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. Green Chemistry, 11(8), 1169-1181.
- Lau, R. M., et al. (2004). A comparative study of biocatalysis in non-conventional solvents: Ionic liquids, supercritical fluids and organic media. Green Chemistry, 6(9), 483-487.
- Dharaskar, S. A., et al. (2013). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. International Journal of Green Chemistry, 3(1), 1-10.
- Gathergood, N., & Scammells, P. J. (2015). Biodegradation of ionic liquids – a critical review. Chemical Society Reviews, 44(22), 8208-8237.
- Hossain, M. I., et al. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Pharmaceutics, 15(4), 1184.
- Qu, L., et al. (2022).
- Romero, A., et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids.
- Wang, L., et al. (2011). Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. Molecules, 16(8), 7048-7066.
-
Scribd. (n.d.). Literature Review On 1-Butyl 3-Methyl Imidazolium Bromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. Retrieved from [Link]
- Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
-
Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]
- Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. Molecules, 15(4), 2835-2847.
- Grachev, A. N., et al. (2020). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 25(21), 5033.
- Moshikur, R. M., et al. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. In Ionic Liquids in the new Millennium. IntechOpen.
- Zhang, Q., et al. (2003). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Journal of the Chinese Chemical Society, 50(5), 1073-1078.
-
Azhar, M. R., et al. (2018). Viscosity of aqueous 30 wt%MEA-(BMIM)(DBP) hybrid solvent at different... ResearchGate. Retrieved from [Link]
-
Universidade NOVA de Lisboa. (2004). A comparative study of biocatalysis in non-conventional solvents: Ionic liquids, supercritical fluids and organic media. Retrieved from [Link]
-
Semantic Scholar. (2004). A comparative study of biocatalysis in non-conventional solvents: Ionic liquids, supercritical fluids and organic media. Retrieved from [Link]
-
New Jersey Department of Health. (1998). Right to Know Hazardous Substance Fact Sheet: DIBUTYL PHOSPHATE. Retrieved from [Link]
- Hunt, A. J., et al. (2015). Bio-Based Solvents for Organic Synthesis. In Bio-Based Solvents. Wiley.
- Giner, B., et al. (2016). Comparative study between the ecotoxicity of two solvents: An ionic liquid vs. a solvent from biomass. Journal of Clinical Toxicology, 6(5).
- Huddleston, J. G., et al. (2001). Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. The Journal of Physical Chemistry B, 105(21), 5351-5358.
-
Semantic Scholar. (2010). Figure 3 from Study of Green Solvents 1-Butyl-3-Methy-Limidazolium Ionic Liquids' Structure and Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Retrieved from [Link]
- Phungpis, B., & Hahnvajanawong, V. (2021). Ionic Liquid 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br]) Acted as Both Solvent and Catalyst for a Green Reaction of Cross Benzoin Condensation. Science, Engineering and Health Studies, 15(2), 21050011.
-
OECD. (n.d.). SIDS Initial Assessment Report for SIAM 15: DIBUTYL PHOSPHATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of di-n-butyl phthalate on growth and photosynthesis in algae and on isolated organelles from higher plants. Retrieved from [Link]
Sources
- 1. ionike.com [ionike.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Economic Analysis of 1-Butyl-3-methylimidazolium dibutyl phosphate in Industrial Applications: A Comparative Guide
Introduction to 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP])
This compound, designated as [Bmim][DBP], is a room-temperature ionic liquid that has garnered significant interest for its potential in a variety of industrial applications. Its unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvency, positions it as a potential "green" alternative to conventional volatile organic compounds (VOCs). This guide provides an in-depth economic and performance analysis of [Bmim][DBP] in key industrial sectors, offering a comparative perspective against established technologies.
The economic viability of any new chemical entity in industrial processes is a primary determinant of its adoption. For ionic liquids like [Bmim][DBP], the historically high production costs have been a significant barrier. However, advancements in synthesis routes are changing this landscape.
Synthesis of [Bmim][DBP] and its Economic Implications
Unlike many other imidazolium-based ionic liquids that require a two-step synthesis involving the formation of a halide salt followed by anion exchange, [Bmim][DBP] can be synthesized in a more direct, one-pot reaction. One documented method involves the direct reaction of tributyl phosphate with 1-methylimidazole. This streamlined synthesis pathway has the potential to significantly reduce production costs by minimizing reaction steps, solvent usage, and purification requirements. The choice of starting materials, tributyl phosphate and 1-methylimidazole, which are readily available industrial chemicals, further contributes to a more favorable economic profile compared to more complex and expensive precursors required for other ionic liquids.
The cost of the ionic liquid is a critical factor in techno-economic models of processes like biomass pretreatment, with some analyses indicating that the ionic liquid cost needs to be below $1/kg to be competitive with conventional methods. While current market prices for small quantities of [Bmim][DBP] are significantly higher, in the range of several hundred dollars for 50 grams, the potential for cost reduction through large-scale, direct synthesis is a key consideration for its industrial feasibility.
Overview of Potential Industrial Applications
[Bmim][DBP] has demonstrated promise in several key industrial areas, including:
-
Biomass Processing: As a solvent for the extraction of lignin from lignocellulosic biomass.
-
Electrodeposition: As an electrolyte for the deposition of metals and alloys.
-
Flame Retardants: As a novel, non-volatile flame retardant for polymers and textiles.
This guide will delve into each of these applications, providing a detailed comparison of [Bmim][DBP]'s performance and economic potential against current industry standards.
Economic and Performance Analysis of [Bmim][DBP] in Key Industrial Applications
Biomass Processing: Lignin Extraction
The biorefinery concept, which aims to convert biomass into a range of valuable products, is a cornerstone of the transition to a sustainable, circular economy. A critical step in many biorefinery processes is the fractionation of lignocellulosic biomass into its primary components: cellulose, hemicellulose, and lignin. Lignin, an abundant aromatic biopolymer, has significant potential for the production of biofuels, biochemicals, and advanced materials.
Ionic liquids have emerged as powerful solvents for the dissolution and extraction of lignin from biomass. [Bmim][DBP], with its phosphate anion, has shown potential in this area.
Performance Comparison
The performance of [Bmim][DBP] in lignin extraction can be compared to traditional methods like the organosolv process (using organic solvents like ethanol or methanol) and other ionic liquids or deep eutectic solvents (DES). Key performance indicators include lignin yield, purity, and the integrity of the resulting cellulose pulp. While specific data for [Bmim][DBP] is emerging, we can extrapolate from studies on similar ionic liquids. For instance, some ionic liquid systems have demonstrated the ability to remove over 70% of lignin from biomass. Deep eutectic solvents, a related class of solvents, have also shown high delignification efficiencies, with some systems achieving over 88% delignification.
| Solvent System | Typical Lignin Yield (%) | Lignin Purity (%) | Cellulose Recovery (%) | Key Operating Conditions | Advantages | Disadvantages |
| [Bmim][DBP] (estimated) | 60-80 | 85-95 | >90 | 120-170°C, 1-6 h | High lignin purity, recyclable | High initial cost, viscosity |
| Organosolv (e.g., Ethanol) | 50-70 | 80-90 | 85-95 | 160-200°C, 0.5-2 h, catalyst | Lower solvent cost, established technology | Volatile and flammable solvent, lower lignin purity |
| Other ILs (e.g., [Emim][OAc]) | >70 | >90 | >90 | 90-160°C, 1-24 h | High efficiency | High cost, potential for side reactions |
| Deep Eutectic Solvents (DES) | 50-90 | 80-95 | >90 | 60-150°C, 1-12 h | Lower cost than ILs, often biodegradable | Can be less stable at high temperatures |
Economic Analysis
The economic viability of using [Bmim][DBP] for lignin extraction is heavily dependent on the initial cost of the ionic liquid and the efficiency of its recycling process. Techno-economic analyses of ionic liquid-based biomass pretreatment have consistently identified these two factors as the most significant cost drivers. While the upfront cost of [Bmim][DBP] is currently high, a high recycling efficiency (>97%) can make the process economically competitive. The potential for a more cost-effective synthesis of [Bmim][DBP] further improves its long-term economic outlook.
| Cost Factor | [Bmim][DBP] | Organosolv | Deep Eutectic Solvents |
| Solvent Cost (Industrial Scale) | High (potential for reduction) | Low to Medium | Low to Medium |
| Recycling/Recovery Cost | Medium to High (energy intensive) | Medium (distillation) | Medium (component separation can be complex) |
| Operating Pressure | Low (due to low volatility) | High (due to solvent volatility) | Low |
| Safety/Environmental Costs | Low (non-flammable, low volatility) | High (flammable, volatile) | Generally Low |
| Overall Process Cost (estimated) | High (highly dependent on recycling) | Medium | Medium |
Experimental Protocol: Lignin Extraction from Biomass
This protocol provides a framework for evaluating the lignin extraction efficiency of [Bmim][DBP] compared to a conventional organosolv process.
-
Biomass Preparation:
-
Dry the lignocellulosic biomass (e.g., sugarcane bagasse, corn stover) at 60°C overnight.
-
Grind the dried biomass to a particle size of 40-60 mesh.
-
Determine the initial lignin content of the biomass using a standard method (e.g., Klason lignin).
-
-
Lignin Extraction with [Bmim][DBP]:
-
In a sealed reactor, mix the dried biomass with [Bmim][DBP] at a solid-to-liquid ratio of 1:10 (w/w).
-
Heat the mixture to a specified temperature (e.g., 150°C) with constant stirring for a set duration (e.g., 3 hours).
-
Cool the mixture and add an anti-solvent (e.g., acidified water) to precipitate the lignin.
-
Separate the solid cellulose-rich pulp by filtration and wash thoroughly with water and then ethanol.
-
Collect the lignin precipitate by centrifugation, wash with water, and freeze-dry.
-
The ionic liquid can be recovered from the filtrate by evaporation of the anti-solvent.
-
-
Lignin Extraction with Organosolv (for comparison):
-
In a high-pressure reactor, mix the dried biomass with an aqueous ethanol solution (e.g., 60% v/v) and a catalyst (e.g., 0.5% H₂SO₄) at a solid-to-liquid ratio of 1:10 (w/w).
-
Heat the mixture to 180°C for 1 hour.
-
Rapidly cool the reactor and filter the mixture to separate the cellulose pulp.
-
Precipitate the lignin from the filtrate by adding water.
-
Wash and dry the lignin and cellulose fractions as described above.
-
-
Analysis:
-
Determine the lignin content of the extracted lignin and the remaining cellulose pulp.
-
Calculate the lignin extraction yield and the cellulose recovery.
-
Characterize the purity and structure of the extracted lignin using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR).
-
Electrodeposition
Electrodeposition, or electroplating, is a widely used industrial process for coating surfaces with a thin layer of metal for decorative, protective, or functional purposes. The properties of the electrolyte are crucial in determining the quality of the deposited layer. Traditional aqueous electrolytes can suffer from issues like hydrogen evolution, which can lead to embrittlement of the coating, and a narrow electrochemical window, which limits the types of metals that can be deposited.
Ionic liquids, with their wide electrochemical windows, high thermal stability, and ability to dissolve a wide range of metal salts, offer a promising alternative to conventional electrolytes.
Performance Comparison
[Bmim][DBP] can be used as an electrolyte for the deposition of various metals. Its performance can be compared to traditional aqueous electrolytes (e.g., Watts bath for nickel plating) and other ionic liquids. Key performance metrics include coating morphology (smoothness, grain size), current efficiency, and the electrochemical window. Studies on similar ionic liquids have shown that they can produce dense, uniform coatings and enable the deposition of reactive metals that are difficult to plate from aqueous solutions.
| Electrolyte System | Typical Coating Quality | Current Efficiency (%) | Electrochemical Window (V) | Operating Temperature (°C) | Advantages | Disadvantages |
| [Bmim][DBP] | Smooth, fine-grained | >90 | ~4-5 | 25-100 | Wide electrochemical window, no hydrogen evolution | High viscosity, higher cost |
| Aqueous (e.g., Watts Bath) | Variable, can be rough | 90-98 | ~1.23 | 40-60 | Low cost, high conductivity | Hydrogen evolution, limited to less reactive metals |
| Organic Solvents | Good | >90 | 3-4 | 25-80 | Wider window than aqueous | Volatile, flammable, often toxic |
| Other ILs (e.g., Chloroaluminates) | Good | >95 | ~4-5 | 25-150 | Very wide window, good for aluminum deposition | Highly sensitive to moisture |
Economic Analysis
While the initial cost of [Bmim][DBP] is higher than that of aqueous electrolytes, a comprehensive economic analysis must consider several factors. The wider electrochemical window of ionic liquids can lead to energy savings by allowing for deposition at lower overpotentials. The absence of hydrogen evolution can improve product quality and reduce post-processing costs. Furthermore, the low volatility of ionic liquids minimizes solvent loss and associated environmental and safety costs. The potential for recycling the ionic liquid electrolyte is also a critical factor in the overall economic equation.
| Cost Factor | [Bmim][DBP] | Aqueous Electrolytes |
| Electrolyte Cost | High | Low |
| Energy Consumption | Potentially Lower | Higher |
| Waste Disposal Costs | Low | High (heavy metal-containing wastewater) |
| Equipment Costs | Similar | Similar |
| Safety/Environmental Costs | Low | Medium |
| Overall Process Cost | Medium to High (dependent on recycling) | Low |
Experimental Protocol: Electrodeposition Performance Evaluation
This protocol outlines a method for comparing the electrodeposition of a metal (e.g., nickel) from a [Bmim][DBP]-based electrolyte and a traditional aqueous electrolyte.
-
Electrolyte Preparation:
-
[Bmim][DBP] Electrolyte: Dissolve a nickel salt (e.g., NiCl₂) in [Bmim][DBP] to the desired concentration (e.g., 0.1 M).
-
Aqueous Electrolyte (Watts Bath): Prepare a standard Watts bath solution containing nickel sulfate, nickel chloride, and boric acid in deionized water.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode cell with a working electrode (the substrate to be coated, e.g., a copper plate), a counter electrode (e.g., a platinum mesh), and a reference electrode (e.g., Ag/AgCl).
-
Maintain the electrolyte at a constant temperature (e.g., 60°C).
-
-
Cyclic Voltammetry:
-
Perform cyclic voltammetry to determine the electrochemical window of each electrolyte and the reduction potential of the metal ion.
-
-
Chronoamperometry (Constant Potential Deposition):
-
Apply a constant potential to the working electrode for a set duration to deposit a metal coating of a specific thickness.
-
-
Coating Characterization:
-
Analyze the morphology and grain size of the deposited coating using scanning electron microscopy (SEM).
-
Determine the thickness of the coating using a profilometer or cross-sectional SEM.
-
Evaluate the adhesion of the coating using a tape test.
-
Calculate the current efficiency by comparing the actual mass of the deposited metal to the theoretical mass calculated from Faraday's law.
-
Flame Retardant Applications
The development of effective and environmentally benign flame retardants is a critical area of research, driven by the need to improve the fire safety of a wide range of materials, from textiles to plastics. Many traditional flame retardants, particularly halogenated compounds, are facing increasing scrutiny due to their environmental persistence and potential toxicity.
Ionic liquids, with their inherent non-flammability and high thermal stability, are being explored as novel flame retardants. The presence of phosphorus in the dibutyl phosphate anion of [Bmim][DBP] makes it a particularly interesting candidate, as phosphorus-based compounds are known to be effective flame retardants.
Performance Comparison
The flame retardant performance of [Bmim][DBP] can be evaluated against conventional flame retardants using standard fire safety tests such as the Limiting Oxygen Index (LOI), UL 94 vertical burn test, and cone calorimetry. These tests provide quantitative data on a material's ignitability, flame spread, and heat release rate.
| Flame Retardant | Typical Application | Mechanism | Limiting Oxygen Index (LOI) | UL 94 Rating | Advantages | Disadvantages |
| [Bmim][DBP] | Textiles, Polymers | Condensed phase (char formation) | Expected to be high (>28) | Potentially V-0 | Non-volatile, potentially less toxic | Higher cost, may affect material properties |
| Halogenated FRs | Plastics, Electronics | Gas phase (radical scavenging) | 25-35 | V-0, V-1 | Highly effective | Environmental and health concerns |
| Phosphorus-based FRs | Textiles, Foams | Condensed and gas phase | 28-40 | V-0, V-1 | Effective, often synergistic with other FRs | Can be less stable, may leach out |
Economic Analysis
The cost-effectiveness of [Bmim][DBP] as a flame retardant depends not only on its price but also on its efficiency and durability. A higher efficiency means that a smaller amount of the flame retardant is needed to achieve the desired level of fire safety, which can offset a higher initial cost. The durability of the flame retardant treatment is also crucial, as it determines the lifetime of the fire-retardant properties.
| Cost Factor | [Bmim][DBP] | Conventional FRs |
| Material Cost | High | Low to Medium |
| Application Process Cost | Similar to conventional methods | Established processes |
| Impact on Material Properties | Needs further evaluation | Can negatively affect properties |
| Environmental/Regulatory Costs | Potentially Lower | Increasing due to regulations |
| Overall Cost-in-Use | Potentially competitive if highly efficient | Low to Medium |
Experimental Protocol: Flame Retardancy Evaluation
This protocol describes the use of standard methods to evaluate the flame retardancy of a textile treated with [Bmim][DBP].
-
Fabric Treatment:
-
Prepare a solution of [Bmim][DBP] in a suitable solvent (if necessary).
-
Immerse the textile samples in the solution and then pass them through a padder to ensure even uptake.
-
Dry and cure the treated fabric samples.
-
-
UL 94 Vertical Burn Test:
-
Cut the fabric samples to the specified dimensions.
-
Mount a sample vertically in the test chamber.
-
Apply a calibrated flame to the bottom edge of the sample
-
Electrochemical stability comparison of different imidazolium ionic liquids
The electrochemical stability of imidazolium-based ionic liquids is a complex interplay between the reduction potential of the cation and the oxidation potential of the anion. While the imidazolium core provides a robust starting point, its stability can be fine-tuned through strategic chemical modifications. For applications requiring wide potential windows, the choice of a highly stable, fluorinated anion like [BF₄]⁻ or [PF₆]⁻ is critical. Understanding these structure-property relationships is essential for the rational design of next-generation electrolytes tailored for high-performance electrochemical systems. Computational methods, when used in conjunction with standardized experimental validation like cyclic voltammetry, provide a powerful toolkit for accelerating the discovery and implementation of these designer solvents. [7][8]
References
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions . The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions . The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations . Chemistry of Materials - ACS Publications. [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations . ACS Publications. [Link]
-
Synthesis, structure and properties of imidazolium-based energetic ionic liquids . Royal Society of Chemistry. [Link]
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions . eScholarship, University of California. [Link]
-
Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography . Semantic Scholar. [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation . American Chemical Society. [Link]
-
Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult . Elsevier. [Link]
-
Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids . ACS Omega - ACS Publications. [Link]
-
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms . Royal Society of Chemistry. [Link]
-
Ionic liquids for electrochemical applications: Correlation between molecular structure and electrochemical stability window . ResearchGate. [Link]
-
Effect of ion group on electrochemical window of ionic liquids . ResearchGate. [Link]
-
Synthesis and toxicity studies of imidazolium-based ionic liquids . Scholars' Mine, Missouri S&T. [Link]
-
Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution . National Center for Biotechnology Information (PMC). [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions . PubMed. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries . ResearchGate. [Link]
-
Imidazolium-Based Dicationic Ionic Liquid Electrolyte: Strategy toward Safer Lithium-Ion Batteries . ACS Sustainable Chemistry & Engineering. [Link]
-
Cyclic voltammetry of ionic liquid electrolytes . ResearchGate. [Link]
-
Synthesis of imidazolium-based ionic liquids . ResearchGate. [Link]
-
Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations . ResearchGate. [Link]
-
Investigating Localized Electrochemical of Ferrocenyl-Imidazolium in Ionic Liquid Using Scanning Electrochemical Microscopy Configuration . National Center for Biotechnology Information (PMC). [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances . National Center for Biotechnology Information (PMC). [Link]
-
Cyclic Voltammetry Experiment . Gamry Instruments. [Link]
Sources
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ceder.berkeley.edu [ceder.berkeley.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ossila.com [ossila.com]
A Senior Scientist's Comparative Guide to the Synthesis of Imidazolium Phosphate Ionic Liquids
As the applications for ionic liquids (ILs) continue to expand, particularly in catalysis, energy storage, and biomass processing, the demand for efficient, cost-effective, and environmentally benign synthesis routes has become paramount.[1][2][3] Imidazolium-based ILs are a cornerstone of this field, prized for their tunable properties and stability.[2] When paired with phosphate anions, they offer unique characteristics, including potential biocompatibility and specific solvation capabilities. However, the synthetic pathway chosen to create these ILs is not trivial; it profoundly impacts purity, yield, cost, and environmental footprint. The presence of residual halides, for instance, can be detrimental to many electrochemical and catalytic applications.
This guide provides a comparative analysis of the primary methods for synthesizing imidazolium phosphate ionic liquids. We will move beyond simple procedural lists to explore the underlying chemistry, the rationale for experimental choices, and the practical trade-offs associated with each route. This review is intended for researchers and professionals who require a deep, functional understanding of how to produce high-purity, task-specific imidazolium phosphate ILs.
Strategic Overview: The Two Major Pathways
The synthesis of imidazolium phosphate ILs can be broadly categorized into two strategic approaches: the traditional Two-Step Metathesis Route and the more modern Direct Synthesis Route . Each strategy has distinct advantages and inherent challenges that make them suitable for different applications and scales.
-
Two-Step Metathesis Route : This is the most established and versatile method. It involves the initial synthesis of an imidazolium halide precursor, followed by an anion exchange reaction to introduce the desired phosphate anion. Its ubiquity stems from the commercial availability of a wide range of alkyl halides and imidazole derivatives.
-
Direct Synthesis Route : This approach aims to form the imidazolium phosphate salt in a single, more atom-economical step. This is typically achieved by reacting an imidazole derivative directly with a phosphate ester, bypassing the need for a halide intermediate and the subsequent purification challenges.
Method 1: The Two-Step Metathesis Route
This classic approach is fundamentally a modular synthesis, allowing for the independent selection of the cation and anion components.
Workflow Overview
The process is bifurcated into a quaternization step followed by an anion exchange (metathesis) step.
Part A: Quaternization of the Imidazole Ring
The first step is a standard SN2 reaction to form the imidazolium cation with a halide counter-ion.[4][5]
-
Mechanism and Rationale : 1-Alkylimidazoles (e.g., 1-methylimidazole) act as nucleophiles, attacking a primary alkyl halide (e.g., 1-chlorobutane or 1-bromobutane).[4] The reaction proceeds via nucleophilic substitution, where the nitrogen of the imidazole displaces the halide leaving group.[4] The choice of solvent is critical; solvents like toluene or acetonitrile are common.[6] Heating under reflux is typically required to drive the reaction to completion.[6][7]
-
Trustworthiness through Self-Validation : The product, an imidazolium halide, is often a solid or a viscous oil that is immiscible with the nonpolar reaction solvent (e.g., toluene). This phase separation provides an initial, simple purification step, as unreacted starting materials can be decanted.[6][7] Subsequent washing with a solvent like ethyl acetate further removes impurities.[7][8]
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole (1.0 mol).
-
Reagent Addition : Add 1-chlorobutane (1.1 mol, slight excess) to the flask. The use of a solvent such as toluene (150 mL) is common to moderate the reaction.[6]
-
Reaction Conditions : Heat the mixture to reflux (approx. 110°C for toluene) and maintain vigorous stirring for 24-48 hours.[6][8] The product will often form as a second, denser phase.
-
Initial Purification : Cool the reaction mixture to room temperature, then further cool in an ice bath or freezer to maximize product separation. Decant the upper solvent layer containing unreacted starting materials.
-
Washing : Wash the resulting viscous oil or solid product multiple times with ethyl acetate (e.g., 3 x 50 mL). Vigorously mix during each wash and decant the ethyl acetate layer.
-
Drying : Remove any residual solvent under vacuum at an elevated temperature (e.g., 70°C) to yield the pure imidazolium halide. The product should be a white crystalline solid or a colorless viscous liquid.
Part B: Anion Exchange (Metathesis)
This step replaces the halide with the desired phosphate anion. The success of this step dictates the final purity of the IL.
-
Mechanism and Rationale : The principle relies on solubility differences. The imidazolium halide is reacted with a phosphate salt (e.g., potassium diethyl phosphate). The reaction is typically performed in a solvent where the desired imidazolium phosphate IL is soluble, but the resulting inorganic halide salt (e.g., KCl, NaBr) is not.[7] This insolubility drives the reaction forward according to Le Châtelier's principle and allows for easy separation by filtration. Acetone or dichloromethane are common solvents for this purpose.[7]
-
Alternative: Anion Exchange Resins : A more elegant and often cleaner method involves using an anion exchange resin.[9][10][11] The resin is first "loaded" with the desired phosphate anion. A solution of the imidazolium halide is then passed through a column packed with the loaded resin. The halide ions are captured by the resin, and the imidazolium cation elutes with the new phosphate anion. This method can achieve exceptionally low residual halide levels.[9]
-
Preparation : Dissolve the previously synthesized [BMIM][Cl] (1.0 mol) in acetone (250 mL) in a flask. In a separate container, dissolve an equimolar amount of potassium diethyl phosphate (KDEP) (1.0 mol) in a minimal amount of acetone.
-
Reaction : Add the KDEP solution to the [BMIM][Cl] solution. A white precipitate of potassium chloride (KCl) should form immediately.
-
Reaction Conditions : Stir the suspension vigorously at room temperature for 10-24 hours to ensure complete exchange.[7]
-
Purification : Remove the precipitated KCl by filtration. It is crucial to wash the filter cake with additional acetone to recover any entrained product.
-
Solvent Removal : Combine the filtrate and washings. Remove the acetone using a rotary evaporator.
-
Final Drying : Dry the resulting liquid under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any residual solvent and moisture. The purity should be checked via a silver nitrate test to confirm the absence of chloride ions.[6]
Method 2: The Direct Synthesis Route
This approach is designed to be more efficient and "greener" by avoiding the halide intermediate and the generation of salt waste. A notable example is the direct quaternization of an imidazole with a trialkyl phosphate.
Workflow Overview
This streamlined process involves the direct reaction of precursors to form the final ionic liquid.
Sources
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03022E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. Synthesis and Characterization of Imidazolium-Based Ionenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of 1-Butyl-3-methylimidazolium dibutyl phosphate
Introduction:
In the rapidly advancing field of ionic liquids (ILs), 1-Butyl-3-methylimidazolium dibutyl phosphate, [Bmim][DBP], has emerged as a versatile solvent and catalyst in various chemical processes, including organic synthesis and electrodeposition. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, are highly dependent on its purity. The presence of even trace amounts of impurities, such as residual starting materials, water, or halide ions, can significantly alter its physicochemical behavior, leading to non-reproducible experimental results and compromised product quality.[1][2] Therefore, rigorous analytical validation of [Bmim][DBP] purity is not merely a quality control step but a fundamental necessity for reliable research and development.
This guide provides a comprehensive comparison of analytical techniques for the characterization and purity validation of this compound. It is designed for researchers, scientists, and drug development professionals who require a high degree of confidence in the quality of their ionic liquids. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete purity profile of an ionic liquid. A well-designed validation strategy employs a suite of orthogonal methods, each targeting specific potential impurities. This multi-faceted approach ensures a comprehensive and trustworthy assessment of the IL's quality. The core techniques we will discuss are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Karl Fischer Titration.
Structural Integrity and Organic Impurities: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the initial characterization of ionic liquids. It provides unambiguous structural confirmation and can detect and quantify organic impurities, including residual starting materials like 1-methylimidazole and butyl chloride.[3] For [Bmim][DBP], a combination of ¹H, ¹³C, and ³¹P NMR is essential for a complete picture.
Trustworthiness: The self-validating nature of NMR lies in the predictable chemical shifts and coupling constants for the target molecule. Any deviation from the expected spectrum is a red flag for the presence of impurities or structural degradation.
Authoritative Grounding: The use of NMR for the characterization of imidazolium-based ionic liquids is a well-established practice in the scientific literature.[4][5]
Experimental Protocol: NMR Analysis of [Bmim][DBP]
Objective: To confirm the chemical structure of the 1-butyl-3-methylimidazolium cation and the dibutyl phosphate anion, and to identify and quantify any organic impurities.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the [Bmim][DBP] sample into an NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Ensure the sample is fully dissolved.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals for the [Bmim] cation include resonances for the imidazolium ring protons, the N-methyl group, and the N-butyl chain.[6][7]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide information on all carbon environments within the cation and anion.[4][8]
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. A single peak is expected for the dibutyl phosphate anion. The chemical shift will be characteristic of the phosphate ester.
Data Interpretation:
-
Compare the obtained spectra with reference spectra for high-purity [Bmim][DBP].
-
Integrate the peaks in the ¹H NMR spectrum to confirm the correct proton ratios for the [Bmim] cation and [DBP] anion.
-
Look for small, unassigned peaks that may indicate the presence of impurities such as 1-methylimidazole, 1-chlorobutane, or residual synthesis solvents.
Expected NMR Data for 1-Butyl-3-methylimidazolium Cation
| Assignment | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) |
| Imidazolium C2-H | ~9.1 | ~137 |
| Imidazolium C4-H & C5-H | ~7.7-7.8 | ~123, ~122 |
| N-CH₂ (butyl) | ~4.1 | ~48 |
| N-CH₃ | ~3.8 | ~35 |
| N-CH₂-CH₂ (butyl) | ~1.7 | ~31 |
| N-CH₂-CH₂-CH₂ (butyl) | ~1.2 | ~19 |
| CH₃ (butyl) | ~0.9 | ~13 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Ionic Purity and Non-Volatile Impurities: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While NMR is excellent for organic impurities, HPLC is superior for detecting and quantifying non-volatile ionic impurities, such as halide ions (e.g., Cl⁻, Br⁻) that may remain from the synthesis.[9] For ionic liquids, which consist of both a cation and an anion, mixed-mode chromatography can be a particularly effective technique, allowing for the simultaneous analysis of both components.[10]
Trustworthiness: A well-developed HPLC method with appropriate standards provides a robust and reproducible means of quantifying impurities. The use of multiple detection methods, such as UV-Vis and Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS), enhances the reliability of the analysis.[11][12]
Authoritative Grounding: The application of HPLC for the analysis of ionic liquids is widely documented in analytical chemistry literature, with various methods developed for different classes of ILs.[13][14]
Experimental Protocol: Mixed-Mode HPLC for [Bmim][DBP]
Objective: To separate and quantify the 1-butyl-3-methylimidazolium cation and the dibutyl phosphate anion, and to detect any ionic impurities.
Instrumentation: HPLC system with a mixed-mode column (e.g., Obelisc R) and dual detection (UV and ELSD/MS).[10]
Chromatographic Conditions:
-
Column: Mixed-mode column capable of both reversed-phase and ion-exchange interactions.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The pH and buffer concentration can be adjusted to optimize the separation of the cation and anion.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV at ~210 nm for the imidazolium cation.
-
ELSD or MS for the non-UV active dibutyl phosphate anion and other potential impurities.
-
Sample Preparation:
-
Prepare a stock solution of [Bmim][DBP] in the mobile phase at a concentration of ~1 mg/mL.
-
Prepare a series of calibration standards for the [Bmim] cation and any expected impurities (e.g., NaCl).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Quantify the [Bmim] cation using the UV detector and the calibration curve.
-
Quantify the [DBP] anion and other non-volatile impurities using the ELSD/MS detector and appropriate calibration curves.
-
The purity is determined by the percentage of the main components relative to the total detected peaks.
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC-based purity assessment of [Bmim][DBP].
Water Content: Karl Fischer Titration
Expertise & Experience: Water is a ubiquitous and often detrimental impurity in ionic liquids, significantly affecting their viscosity, polarity, and reactivity. Karl Fischer titration is the gold standard for accurately determining the water content in ILs.[15][16] Given the hygroscopic nature of many ionic liquids, this analysis is crucial.
Trustworthiness: The Karl Fischer reaction is highly specific to water, making the technique very reliable and accurate, even for trace amounts.[16] Both volumetric and coulometric methods are available, with the latter being more suitable for very low water content.
Authoritative Grounding: The use of Karl Fischer titration for moisture determination in a wide range of substances, including ionic liquids, is a well-established and standardized method.[17][18][19]
Experimental Protocol: Coulometric Karl Fischer Titration
Objective: To accurately quantify the water content in the [Bmim][DBP] sample.
Instrumentation: Coulometric Karl Fischer Titrator
Procedure:
-
Allow the titrator to stabilize and perform a blank measurement to determine the drift of the reagent.
-
Using a gas-tight syringe, accurately introduce a known weight of the [Bmim][DBP] sample into the titration cell.
-
The titrator will automatically titrate the water present in the sample and display the result, typically in ppm or percentage.
-
Perform the measurement in triplicate to ensure reproducibility.
Comparison of Analytical Techniques for Purity Validation
| Technique | Primary Target | Advantages | Limitations | Alternative/Complementary Methods |
| NMR Spectroscopy | Structural confirmation, Organic impurities | Provides detailed structural information, Quantitative for known impurities | Less sensitive to inorganic salts and water | Mass Spectrometry (MS) for molecular weight confirmation |
| HPLC | Ionic purity, Non-volatile impurities | High sensitivity for ionic impurities, Good for quantification | Requires appropriate standards, Method development can be complex | Ion Chromatography (IC) for specific anion and cation analysis[9] |
| Karl Fischer Titration | Water content | High accuracy and specificity for water | Does not provide information on other impurities | Thermogravimetric Analysis (TGA) for total volatile content |
Conclusion
The validation of this compound purity requires a thoughtful and multi-pronged analytical approach. By combining the structural insights from NMR spectroscopy , the ionic purity assessment from HPLC , and the precise water content determination from Karl Fischer titration , researchers can have a high degree of confidence in the quality of their ionic liquid. This comprehensive characterization is paramount for ensuring the reliability and reproducibility of experimental results, ultimately accelerating scientific discovery and innovation. Adherence to these rigorous analytical principles upholds the integrity of research and development in the dynamic field of ionic liquids.
References
- SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography.
- Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids.
- MDPI. (n.d.). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids.
- SciELO México. (n.d.). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids.
- American Chemical Society. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?
- IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ACS Publications. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles.
- Pestycydy. (2007). Determination of ionic liquids by HPLC method. Involvement in biodegradation test.
- IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
- Semantic Scholar. (2008). Purity specification methods for ionic liquids.
- ResearchGate. (n.d.). 1 H NMR spectrum of 1-butyl-3-methylimidazolium dimethyl phosphate (2d).
- ResearchGate. (n.d.). Purity specification methods for ionic liquids | Request PDF.
- ResearchGate. (n.d.). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography | Request PDF.
- IoLiTec. (n.d.). Exploring the Properties of Imidazolium Ionic Liquids for Chemical Applications.
- ResearchGate. (2018). In Situ Determination of the Water Content of Ionic Liquids.
- CONICET. (n.d.). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wikipedia. (n.d.). Karl Fischer titration.
- Supporting Information. (n.d.). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity.
- PubMed. (2004). A Bloembergen-Purcell-Pound 13C NMR relaxation study of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate.
- ResearchGate. (n.d.). Effect of Temperature on the Purity of Product in the Preparation of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
- ResearchGate. (n.d.). 13 C NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate.
- J&K Scientific. (n.d.). This compound, 98%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Modern Chemistry.
- MDPI. (2023). Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis.
- PubMed Central. (n.d.). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel.
- Discovery Alert. (2026). Recycling Rare Earth Elements: Overcoming the $50 Billion Market Inefficiency.
- PubMed. (2015). Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purity specification methods for ionic liquids | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bloembergen-Purcell-Pound 13C NMR relaxation study of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids [scielo.org.mx]
- 14. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 15. hiyka.com [hiyka.com]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 18. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Butyl-3-methylimidazolium dibutyl phosphate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Butyl-3-methylimidazolium dibutyl phosphate (CAS: 663199-28-8), an imidazolium-based ionic liquid. As a laboratory professional, your safety and the protection of our environment are paramount. This document is designed to supplement, not replace, your institution's specific waste management protocols and the manufacturer's Safety Data Sheet (SDS). Always consult your site-specific guidelines and the SDS before handling any chemical.[1]
Hazard Profile & Immediate Safety Precautions
This compound is an ionic liquid whose toxicological properties are not yet fully characterized.[2] Therefore, it must be handled with caution, assuming a high degree of hazard until proven otherwise. The known hazards are summarized below.
Table 1: Hazard Identification
| Hazard Type | GHS Classification (where available) | Description of Risk |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] Prolonged or repeated contact should be avoided. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3][4] Direct contact can result in significant injury. |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | May cause respiratory irritation.[3][4] Inhalation of aerosols or mists should be minimized. |
| Chemical Reactivity | Not Classified | Incompatible with strong oxidizing agents.[3] |
| Environmental Hazard | Data Not Available | Many ionic liquids exhibit aquatic toxicity.[5] It should not be released into the environment. |
Given these risks, adherence to a strict personal protective equipment (PPE) protocol is mandatory. The rationale behind each piece of equipment is to create a complete barrier between you and the chemical, a principle of self-validating safety.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification and Usage | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Goggles protect against splashes, while a face shield is crucial for providing broader protection, especially when handling larger volumes or during transfers where splashing is a higher risk.[1][2] |
| Hand Protection | Chemical-resistant nitrile, neoprene, or latex gloves. | Creates an effective barrier to prevent skin contact and irritation.[1] Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[1] |
| Body Protection | A certified laboratory coat or a chemical-resistant apron. | Protects against skin contact from accidental spills and splashes.[1] For significant quantities, impervious full-body suits may be required by your institution.[1] |
| Respiratory Protection | Not typically required for low-volatility liquids. | Use only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential aerosols or vapors.[4] |
The Core Disposal Protocol: A Step-by-Step Workflow
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Its insolubility in water and potential environmental toxicity strictly prohibit its disposal via the sanitary sewer system.[1][3]
Step 1: Waste Segregation & Collection
The integrity of a hazardous waste stream begins with proper segregation. Never mix incompatible waste types, as this can lead to dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting all this compound waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof screw-top cap.[6][7]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases.[3][7] Keeping waste streams separate is safer and often makes the final disposal process more straightforward and cost-effective for your institution.
-
Collect All Contaminated Materials: Any item that comes into direct contact with the ionic liquid, such as gloves, pipette tips, absorbent pads, and contaminated glassware, must also be disposed of as hazardous waste in the same container or a dedicated solid waste container.[8]
Step 2: Container Labeling
Proper labeling is a critical safety and regulatory requirement. An unlabeled or improperly labeled container poses a significant risk to all personnel.
-
Affix a Hazardous Waste Tag: As soon as you designate a container for waste collection, immediately attach your institution's official "Hazardous Waste" label.[7][9]
-
Complete All Fields: Clearly and legibly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7] List all constituents, including residual solvents, and their estimated percentages.
-
Date the Container: Record the date you first add waste to the container. This is essential for tracking accumulation times as regulated by environmental agencies.[9]
Step 3: Storage Pending Disposal
Safe temporary storage within the laboratory is crucial to prevent spills and exposures.
-
Keep Containers Sealed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[7][9] This minimizes the risk of spills and vapor release.
-
Utilize Secondary Containment: All liquid hazardous waste containers must be stored within a larger, chemically resistant secondary containment bin or tray.[7][9] This ensures that any potential leaks are captured and do not spread.
-
Store in a Designated Area: Keep the waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from general work areas and incompatible materials.[4]
Step 4: Arranging for Professional Disposal
Under no circumstances should you attempt to treat or dispose of this chemical yourself.
-
Contact EHS: Once the container is full or you have completed the experimental work generating the waste, contact your institution's Environmental Health & Safety (EHS) or Hazardous Waste Management department to schedule a pickup.[9]
-
Follow Institutional Procedures: Adhere strictly to your organization's protocols for waste pickup requests and handling procedures.
Managing Spills and Contaminated Materials
Accidents can happen, and a prepared response is the best defense.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill: For small, manageable spills, contain the liquid using an inert absorbent material such as sand, diatomaceous earth, or a universal chemical spill kit.[4][10] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Absorbed Material: Carefully scoop the absorbed material and place it into your designated hazardous waste container.[4][8]
-
Decontaminate the Area: Clean the spill area thoroughly. The cleaning materials used must also be disposed of as hazardous waste.
-
Report the Spill: Report all spills to your laboratory supervisor and EHS office, following your institutional reporting guidelines.
The Logic of Disposal: A Decision Workflow Diagram
This diagram illustrates the logical pathway for ensuring the proper and safe disposal of this compound and associated materials.
Sources
- 1. benchchem.com [benchchem.com]
- 2. iolitec.de [iolitec.de]
- 3. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Ionic liquid - Wikipedia [en.wikipedia.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. carlroth.com:443 [carlroth.com:443]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Butyl-3-methylimidazolium dibutyl phosphate
As researchers and drug development professionals, our work with novel compounds like ionic liquids (ILs) demands a proactive and deeply informed approach to safety. 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]), CAS No. 663199-28-8, is an imidazolium-based salt with applications as a catalyst and solvent.[1][2][3] While its unique properties are valuable, they are accompanied by a hazard profile that necessitates rigorous handling protocols.
A critical point to underscore is that this substance is not yet fully tested, and risks cannot be entirely excluded when handled improperly.[4] Therefore, this guide is built on a principle of cautious and comprehensive protection, treating the absence of complete data as a mandate for elevated safety measures. Our primary objective is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment and Risk Profile
Understanding the specific risks is the foundation of selecting appropriate Personal Protective Equipment (PPE). The known hazards of [Bmim][DBP] are primarily centered on its irritant nature.
| Hazard Classification | Description | Primary Exposure Routes | Source(s) |
| Serious Eye Irritation | Causes serious irritation upon contact with eyes, potentially leading to damage if not addressed immediately. | Splash, Aerosol | [1][5] |
| Skin Irritation | Direct contact causes skin irritation. Prolonged exposure may lead to more severe reactions. | Splash, Direct Contact | [1][5] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as a mist or aerosol. | Inhalation | [1][5] |
| Incompletely Tested | Full toxicological properties have not been established. A conservative approach is required. | All routes | [4] |
This profile dictates that our defense strategy must prioritize the prevention of splashes, direct skin contact, and the generation of aerosols.
Core PPE Requirements: A Multi-Layered Defense
PPE is the final barrier between you and a potential hazard, employed after engineering controls (like chemical fume hoods) and administrative controls are established. For [Bmim][DBP], a multi-layered approach is essential.
All manipulations of [Bmim][DBP] that could generate aerosols or vapors—including weighing, transferring, and mixing—must be performed inside a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure.
The risk of serious eye irritation from [Bmim][DBP] is significant.[1][5]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all work in the laboratory where this chemical is present.
-
Best Practice/Required for Transfers: When transferring volumes greater than a few milliliters, handling the neat liquid, or performing any operation with a heightened risk of splashing, a full-face shield must be worn over safety glasses.[6][7] The face shield provides a broader barrier, protecting not just the eyes but the entire face from direct splashes.
Given that [Bmim][DBP] causes skin irritation, direct contact must be meticulously avoided.[1][5]
-
Gloves: No single glove material protects against all chemicals indefinitely.[7] For [Bmim][DBP], a double-gloving technique is recommended to provide robust protection and a method for rapid decontamination.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A second nitrile glove. This allows the user to remove a contaminated outer glove without compromising the inner barrier.
-
Rationale: This system is effective for incidental contact. For tasks involving potential immersion or extensive handling of larger quantities, heavy-duty butyl or Viton® gloves should be consulted, as they offer superior chemical resistance.[7] Always inspect gloves for tears or pinholes before use.[8] Contaminated gloves must be disposed of immediately as hazardous waste.[4][8]
-
-
Lab Coat: A clean, flame-resistant lab coat with full-length sleeves and a snap or button front is required. It should be kept fully fastened to protect street clothes and underlying skin.
-
Additional Protection: For procedures involving large volumes (>1 Liter), consider wearing a chemically resistant apron over the lab coat to provide an additional impervious layer.[6]
When used within a properly functioning chemical fume hood, respiratory protection is not typically required.[8] However, it is necessary under specific circumstances:
-
Spill Cleanup: For cleaning a significant spill outside of a fume hood.
-
Aerosol Generation: If a procedure is known to generate significant mists or aerosols that cannot be contained.
-
Ventilation Failure: In the event of a fume hood malfunction.
In these situations, a NIOSH-approved respirator with P95 or P100 particulate filters is appropriate to protect against aerosolized droplets.[8]
Procedural Guidance: From Lab Bench to Disposal
A disciplined workflow is crucial for ensuring safety protocols are effective. The following steps provide a self-validating system for handling [Bmim][DBP].
Caption: A procedural workflow for the safe handling of [Bmim][DBP] from preparation to disposal.
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on safety glasses or goggles.
-
Put on the first pair of nitrile gloves (inner layer).
-
Put on the second pair of nitrile gloves (outer layer), ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) to Prevent Contamination:
-
Outer Gloves: Pinch the outside of one outer glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers from your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a bag for both gloves. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unfasten the lab coat. Peel it off from the shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward. Place it in its designated storage area or laundry receptacle.
-
Face/Eye Protection: Remove the face shield (if used), followed by safety glasses, by handling the earpieces.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
-
Emergency Response and Disposal Plan
Preparedness is paramount. In the event of an exposure or spill, a clear and immediate plan of action is essential.
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[4][5] | Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] | If skin irritation persists, seek medical attention.[5][9] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][8] | If respiratory symptoms occur or if the person feels unwell, seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[8][9] | Seek immediate medical attention. Call a poison control center.[8] |
-
Small Spills (in a fume hood): Absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[5][10] Collect the material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Large Spills (outside a fume hood): Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean it up without appropriate respiratory protection and training.
All materials contaminated with this compound must be treated as hazardous waste.[10]
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Liquid waste (unused chemical, reaction mixtures).
-
Solid waste (contaminated gloves, absorbent materials, pipette tips, etc.).
-
-
Disposal Protocol: Do not pour this chemical down the drain.[9][10] All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[5]
By adhering to this comprehensive guide, you establish a robust safety framework that respects the known hazards of this compound while cautiously accounting for its incompletely understood toxicological profile. This disciplined approach is the hallmark of a professional scientist and ensures a safe environment for discovery.
References
- Safety Data Sheet - Iolitec. (2022-09-22). Iolitec.
- 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online - Fisher Scientific. Fisher Scientific.
- This compound | CAS 663199-28-8 | SCBT. Santa Cruz Biotechnology.
- Safety Data Sheet - Hampton Research. (2024-10-10). Hampton Research.
- Safety Data Sheet: 1-Butyl-3-methylimidazolium hexafluorophosphate - Carl ROTH. (2024-03-02). Carl ROTH.
- SAFETY DATA SHEET - Fisher Scientific. (2024-04-01). Fisher Scientific.
- Personal Protective Equipment | US EPA. (2025-09-12). US EPA.
- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025-04-09). SafetyCulture.
- Personal Protective Equipment - Division of Research Safety - University of Illinois. (2025-12-05). University of Illinois.
- Safety Data Sheet: 1-Butyl-3-methylimidazolium acetate - proionic. (2023-10-10). proionic.
- Synthesis of 1-butyl-3-methyl imidazolium dibutyl phosphate ionic liquid and its catalytic activity in esterification. ResearchGate.
Sources
- 1. 1-n-Butyl-3-methylimidazolium di-n-butyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. iolitec.de [iolitec.de]
- 5. fishersci.com [fishersci.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. proionic.com [proionic.com]
- 10. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
